Technical Documentation Center

2-Undecylpyrrole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Undecylpyrrole
  • CAS: 61930-40-3

Core Science & Biosynthesis

Foundational

The Biosynthesis of 2-Undecylpyrrole in Streptomyces coelicolor: A Technical Guide for Researchers

This guide provides an in-depth exploration of the biosynthetic pathway of 2-undecylpyrrole (UP), a critical intermediate in the production of the red-pigmented antibiotic undecylprodigiosin in Streptomyces coelicolor. D...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the biosynthetic pathway of 2-undecylpyrrole (UP), a critical intermediate in the production of the red-pigmented antibiotic undecylprodigiosin in Streptomyces coelicolor. Designed for researchers, scientists, and professionals in drug development, this document elucidates the genetic and enzymatic mechanisms, regulatory networks, and provides detailed experimental protocols to investigate this fascinating pathway.

Introduction: The Significance of 2-Undecylpyrrole

Streptomyces coelicolor A3(2) is a model organism for studying the biosynthesis of secondary metabolites, a process that yields a vast array of compounds with important medical and agricultural applications.[1][2] Among these is the tripyrrole antibiotic, undecylprodigiosin, known for its immunosuppressive, antifungal, and antimalarial properties.[3] The biosynthesis of this vibrant red pigment is a bifurcated process, converging in the condensation of two key intermediates: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (UP).[4][5][6][7] This guide focuses on the intricate biosynthesis of the latter, 2-undecylpyrrole, a molecule whose formation is a testament to the metabolic ingenuity of Streptomyces.

The production of UP is orchestrated by a dedicated set of genes located within the well-characterized red biosynthetic gene cluster.[8][9][10][11] Understanding the biosynthesis of UP is not only crucial for comprehending the production of undecylprodigiosin but also offers a model for studying the synthesis of other pyrrole-containing natural products. Furthermore, elucidating the regulatory mechanisms that govern this pathway can pave the way for metabolic engineering strategies aimed at enhancing the production of these valuable compounds.[12]

Part 1: The Biosynthetic Pathway of 2-Undecylpyrrole

The synthesis of 2-undecylpyrrole in S. coelicolor is a multi-step enzymatic process that utilizes precursors from primary metabolism. The core machinery for this pathway is encoded by the redP, redQ, redR, redK, and redL genes within the red gene cluster.[8][13]

Precursor Supply: The Role of Fatty Acid Biosynthesis and Amino Acid Metabolism

The biosynthesis of 2-undecylpyrrole initiates from two primary precursors: a C12 fatty acid (dodecanoic acid or a derivative) and the amino acid L-proline.[8][14] While the general fatty acid biosynthetic machinery can provide the dodecanoic acid precursor, efficient and selective production of undecylprodigiosin relies on the functions of RedP, RedQ, and RedR.[8] RedP, a homolog of FabH, is proposed to initiate the process by condensing an acyl-CoA with malonyl-ACP.[15] L-proline is directly incorporated into the pyrrole ring of UP.[14]

The Core Enzymatic Cascade: From Precursors to Pyrrole

The conversion of the fatty acid and amino acid precursors into 2-undecylpyrrole is catalyzed by the products of the redK and redL genes.[8][13]

  • RedL and RedK: These two enzymes are central to the formation of the UP molecule. It is proposed that they work in concert to generate UP from dodecanoic acid or its derivative and L-proline.[8] Mutational studies have shown that redL and redK mutants are unable to produce undecylprodigiosin unless chemically synthesized UP is supplied to the culture, confirming their essential role in UP biosynthesis.[8][13]

The final step in the biosynthesis of undecylprodigiosin involves the condensation of 2-undecylpyrrole with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a reaction catalyzed by the enzyme RedH.[4][5]

2-Undecylpyrrole_Biosynthesis FattyAcid Dodecanoic Acid (from Fatty Acid Biosynthesis) RedPQR RedP, RedQ, RedR (Efficient Precursor Supply) FattyAcid->RedPQR Proline L-Proline RedLK RedL, RedK Proline->RedLK RedPQR->RedLK Dodecanoic acid derivative UP 2-Undecylpyrrole (UP) RedLK->UP RedH RedH UP->RedH MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC->RedH Undecylprodigiosin Undecylprodigiosin RedH->Undecylprodigiosin

Caption: Biosynthetic pathway of 2-undecylpyrrole and its condensation to form undecylprodigiosin.

Part 2: Genetic Organization and Regulation

The production of 2-undecylpyrrole is tightly regulated at the genetic level, ensuring its synthesis is coordinated with the overall metabolic state of the cell. The genes responsible for UP biosynthesis are part of the larger red gene cluster, which also contains genes for the synthesis of the MBC moiety and for the regulation of the entire pathway.[9][10][11]

The red Gene Cluster

The red gene cluster in S. coelicolor spans over 21 kb and contains all the necessary genetic information for the production of undecylprodigiosin.[9][10] The genes are organized in a manner that reflects their function in the biosynthetic pathway.

Gene(s)Function in 2-Undecylpyrrole Biosynthesis
redP, redQ, redRInvolved in providing an efficient and selective supply of the dodecanoic acid precursor.[8]
redK, redLCatalyze the formation of 2-undecylpyrrole from the fatty acid precursor and L-proline.[8][13]
Regulatory Cascade

The expression of the red gene cluster is controlled by a complex regulatory network that includes pathway-specific regulators and global regulators that respond to environmental cues.

  • redD and redZ : These are two key pathway-specific regulatory genes. RedZ is a response regulator that acts as a transcriptional activator of redD.[16] RedD, in turn, is a member of the SARP (Streptomyces Antibiotic Regulatory Protein) family and is essential for the transcription of the biosynthetic genes in the red cluster.[16][17]

  • Global Regulation : The production of undecylprodigiosin, and by extension 2-undecylpyrrole, is also influenced by global regulatory networks that respond to factors such as nutrient availability and stress. For instance, high salt concentrations have been shown to activate undecylprodigiosin production at the transcriptional level.[18] Conversely, glucose can exert catabolite repression on secondary metabolite production.[19] Two-component systems also play a role in preventing the expression of the red cluster during primary metabolism.[3]

Regulatory_Cascade EnvCues Environmental Cues (e.g., Nutrient Limitation, Salt Stress) GlobalReg Global Regulators (e.g., Two-Component Systems) EnvCues->GlobalReg RedZ RedZ GlobalReg->RedZ Activation RedD RedD (SARP) RedZ->RedD Transcriptional Activation RedGenes redPQRKL Biosynthetic Genes RedD->RedGenes Transcriptional Activation UP_Prod 2-Undecylpyrrole Production RedGenes->UP_Prod

Caption: Simplified regulatory cascade for 2-undecylpyrrole biosynthesis.

Part 3: Experimental Protocols for Studying 2-Undecylpyrrole Biosynthesis

Investigating the biosynthesis of 2-undecylpyrrole requires a combination of genetic manipulation, fermentation, and analytical chemistry techniques. The following protocols provide a framework for these studies.

Cultivation of Streptomyces coelicolor

Rationale: To study the production of secondary metabolites, it is crucial to use appropriate culture media and conditions that support both growth and the induction of biosynthetic pathways.

Protocol:

  • Spore Stock Preparation:

    • Streak a cryopreserved stock of S. coelicolor on a suitable agar medium (e.g., SFM agar).

    • Incubate at 30°C for 7-10 days until sporulation is observed.

    • Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile 20% glycerol.

    • Store the spore suspension at -80°C.

  • Seed Culture:

    • Inoculate 25 mL of a suitable liquid medium (e.g., YEME or TSB) in a 250 mL baffled flask with the spore stock.

    • Incubate at 30°C with shaking at 200 rpm for 48-72 hours.

  • Production Culture:

    • Inoculate 50 mL of a production medium (e.g., R2YE or a defined minimal medium) in a 250 mL baffled flask with 2% (v/v) of the seed culture.[14]

    • Incubate at 30°C with shaking at 200 rpm for 5-7 days.

Gene Knockout and Complementation

Rationale: To confirm the function of specific genes in the 2-undecylpyrrole biosynthetic pathway, targeted gene knockouts are performed. Complementation of the mutant with a wild-type copy of the gene should restore the wild-type phenotype.

Gene_Knockout_Workflow Start Start: Identify Target Gene (e.g., redL) Construct Construct Knockout Cassette (e.g., using PCR targeting) Start->Construct Transform Introduce Cassette into S. coelicolor (via protoplast transformation or conjugation) Construct->Transform Select Select for Double Crossover Events (e.g., antibiotic resistance and loss of vector) Transform->Select Verify Verify Mutant by PCR and Sequencing Select->Verify Phenotype Phenotypic Analysis (e.g., loss of red pigmentation) Verify->Phenotype Complementation Complementation with Wild-Type Gene (on an integrative plasmid) Phenotype->Complementation Restore Restoration of Phenotype Complementation->Restore

Caption: Workflow for gene knockout and complementation in Streptomyces coelicolor.

Extraction and Analysis of Metabolites

Rationale: To detect and quantify 2-undecylpyrrole and related prodiginines, a robust extraction method followed by sensitive analytical techniques is required.

Protocol:

  • Extraction:

    • Harvest the production culture by centrifugation.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Extract the mycelial pellet by sonication in acetone or methanol.[20]

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Resuspend the crude extract in a suitable solvent (e.g., methanol) for analysis.

  • Analysis by LC-MS/MS:

    • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is ideal for this analysis.[21]

    • Chromatography: Use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the metabolites.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the expected mass-to-charge ratio (m/z) of 2-undecylpyrrole and undecylprodigiosin.

    • Quantification: Use authentic standards to create a calibration curve for absolute quantification.

Conclusion

The biosynthesis of 2-undecylpyrrole in Streptomyces coelicolor is a well-defined yet complex process that serves as an excellent model for studying secondary metabolism. By understanding the interplay of the biosynthetic enzymes, the genetic organization of the red cluster, and the intricate regulatory networks, researchers can gain valuable insights into how these bacteria produce such a diverse array of bioactive compounds. The experimental protocols outlined in this guide provide a solid foundation for further investigations into this pathway, with the potential to unlock new strategies for the discovery and overproduction of valuable natural products.

References

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 137-148. [Link]

  • Koirala, N., et al. (2018). Non-targeted metabolomics unravels a media-dependent prodiginines production pathway in Streptomyces coelicolor A3(2). PLoS ONE, 13(11), e0208114. [Link]

  • White, J., & Bibb, M. (1997). bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade. Journal of Bacteriology, 179(3), 627-633. [Link]

  • Feitelson, J. S., & Hopwood, D. A. (1983). Genetic and biochemical characterization of the red gene cluster of Streptomyces coelicolor A3(2). Molecular and General Genetics MGG, 190(3), 394-398. [Link]

  • Rojas-Pirela, M., et al. (2022). Impact of the Transcriptional Regulator SCO7424 Overexpression on Antibiotic Production in Streptomyces coelicolor. International Journal of Molecular Sciences, 23(21), 13348. [Link]

  • Kristufek, S., et al. (2021). Differential regulation of undecylprodigiosin biosynthesis in the yeast-scavenging Streptomyces strain MBK6. FEMS Microbiology Letters, 368(9), fnab049. [Link]

  • Nacereddine, N., et al. (2004). Differential production of two antibiotics of Streptomyces coelicolor A3(2), actinorhodin and undecylprodigiosin, upon salt stress conditions. Archives of Microbiology, 181(5), 415-420. [Link]

  • Feitelson, J. S., Malpartida, F., & Hopwood, D. A. (1985). Genetic and biochemical characterization of the red gene cluster of Streptomyces coelicolor A3(2). Journal of General Microbiology, 131(9), 2431-2441. [Link]

  • McKenzie, N. L., & Nodwell, J. R. (2007). Regulation of a Novel Gene Cluster Involved in Secondary Metabolite Production in Streptomyces coelicolor. Journal of Bacteriology, 189(15), 5585-5595. [Link]

  • Kristufek, S., et al. (2021). Differential regulation of undecylprodigiosin biosynthesis in the yeast-scavenging Streptomyces strain MBK6. FEMS Microbiology Letters, 368(9). [Link]

  • Thomas, L., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Chemistry & Biology, 15(2), 137-148. [Link]

  • KEGG PATHWAY. (n.d.). Prodigiosin biosynthesis. Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Stanley, A. E., et al. (2008). Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis. Chemical Communications, (22), 2575-2577. [Link]

  • Stanley, A. E., et al. (2008). Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis. Chemical Communications, (22), 2575-2577. [Link]

  • Balasubramanian, D., et al. (2022). Complete Genome Analysis of Undecylprodigiosin Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications. Journal of Fungi, 8(11), 1184. [Link]

  • Wikipedia. (n.d.). Undecylprodigiosin. [Link]

  • KEGG PATHWAY. (n.d.). Prodigiosin biosynthesis - Streptomyces coelicolor. Kyoto Encyclopedia of Genes and Genomes. [Link]

  • Shrestha, A., et al. (2012). Streptomyces coelicolor RedP and FabH enzymes, initiating undecylprodiginine and fatty acid biosynthesis, exhibit distinct acyl-CoA and malonyl-acyl carrier protein substrate specificities. FEMS Microbiology Letters, 328(1), 32-38. [Link]

  • Salwan, R., & Sharma, V. (2020). Streptomyces: host for refactoring of diverse bioactive secondary metabolites. 3 Biotech, 10(10), 444. [Link]

  • Aceti, D. J., & Champness, W. C. (1998). A Streptomyces coelicolor Antibiotic Regulatory Gene, absB, Encodes an RNase III Homolog. Journal of Bacteriology, 180(13), 3371-3377. [Link]

  • Bai, L., et al. (2017). Metabolic engineering of Streptomyces coelicolor for enhanced prodigiosins (RED) production. Science China Life Sciences, 60(8), 889-896. [Link]

  • Glinšek, M., et al. (2023). Discovery and Optimization of Streptomyces Secondary Metabolite Production. Microorganisms, 11(12), 2857. [Link]

  • Zhang, Y., et al. (2016). Metabolic analysis reveals the amino acid responses of Streptomyces lydicus to pitching ratios during improving streptolydigin production. Scientific Reports, 6, 31649. [Link]

  • Karki, S., et al. (2022). Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species. Molecules, 27(19), 6561. [Link]

  • de Oliveira, A. P., et al. (2020). Metabolomic study of marine Streptomyces sp.: Secondary metabolites and the production of potential anticancer compounds. PLoS ONE, 15(12), e0244385. [Link]

  • El-Sayed, A. S. A., et al. (2023). Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum. International Journal of Molecular Sciences, 24(13), 10920. [Link]

  • Le, K. D., et al. (2023). Streptomyces and their specialised metabolites for phytopathogen control – comparative in vitro and in planta metabolic approaches. FEMS Microbiology Reviews, 47(5), fuad046. [Link]

  • Challis, G. L. (2014). Exploitation of the Streptomyces coelicolor A3(2) genome sequence for discovery of new natural products and biosynthetic pathways. Journal of Industrial Microbiology & Biotechnology, 41(2), 219-232. [Link]

  • Rodríguez, H., et al. (2022). Two-Component Systems of Streptomyces coelicolor: An Intricate Network to Be Unraveled. International Journal of Molecular Sciences, 23(23), 15152. [Link]

Sources

Exploratory

The Pivotal Role of 2-Undecylpyrrole in Prodigiosin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered significant attention for their potent biological act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prodigiosins, a family of tripyrrole red pigments produced by various bacteria, have garnered significant attention for their potent biological activities, including anticancer, immunosuppressive, and antimicrobial properties. The biosynthesis of these complex natural products follows a bifurcated pathway, converging in the final condensation of two key precursors. This technical guide provides an in-depth exploration of the role of one such precursor, 2-undecylpyrrole (UP), in the synthesis of undecylprodigiosin, a prominent member of the prodigiosin family. We will delve into the intricate enzymatic cascade responsible for the formation of UP from fatty acid precursors, the crucial condensation reaction with 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), and the experimental methodologies employed to elucidate this fascinating biosynthetic pathway.

Introduction: The Convergent Architecture of Prodigiosin Synthesis

The biosynthesis of prodigiosins is a remarkable example of metabolic convergence, where two independently synthesized pyrrole-containing moieties are ultimately joined to form the characteristic tripyrrole scaffold. In the case of undecylprodigiosin, produced by actinomycetes such as Streptomyces coelicolor, the two precursors are the monopyrrole 2-undecylpyrrole (UP) and the bipyrrole 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[1][2] The final condensation of these two molecules represents the linchpin of the entire biosynthetic pathway. Understanding the formation of each precursor is therefore critical to comprehending and potentially manipulating the production of these valuable secondary metabolites. This guide will focus specifically on the biosynthesis of 2-undecylpyrrole and its integral role in the final assembly of undecylprodigiosin.

The Biosynthetic Pathway of 2-Undecylpyrrole: A Tailored Fatty Acid Metabolism

The synthesis of 2-undecylpyrrole is orchestrated by a dedicated set of genes, primarily the redP, redQ, redR, redK, and redL genes within the red biosynthetic gene cluster in Streptomyces coelicolor.[1][3] This pathway can be conceptualized as a specialized branch of fatty acid synthesis, initiating with a common metabolic precursor and culminating in the formation of the pyrrole ring.

Initiation and Elongation of the Undecyl Chain

The biosynthesis of the undecyl portion of 2-undecylpyrrole begins with the condensation of a starter unit and extender units, a process bearing resemblance to primary fatty acid synthesis but governed by a distinct set of enzymes.

  • RedP (β-ketoacyl-ACP synthase III): The pathway is initiated by RedP, which catalyzes the condensation of an acyl-CoA starter unit with malonyl-acyl carrier protein (ACP).

  • RedQ (Acyl Carrier Protein): RedQ serves as the dedicated ACP for this pathway, shuttling the growing acyl chain between the various enzymes.

  • RedR (β-ketoacyl-ACP synthase): RedR is responsible for the subsequent elongation of the acyl chain, adding two-carbon units from malonyl-CoA.[1]

Efficient and selective production of the C12 fatty acid precursor, dodecanoic acid, is dependent on the coordinated action of RedP, RedQ, and RedR.[1] Deletion of any of these genes leads to a significant decrease in undecylprodigiosin production, highlighting their critical role in providing the undecyl chain.[1]

Formation of the Pyrrole Ring: The Enigmatic Roles of RedK and RedL

The conversion of the dodecanoyl-ACP intermediate to the final 2-undecylpyrrole molecule is the most unique and less characterized part of the pathway, believed to be catalyzed by the enzymes RedK and RedL.[1][3] While the precise mechanisms are still under investigation, experimental evidence provides significant clues to their functions.

  • RedK (Putative Oxidoreductase): Genetic knockout studies of the redK gene in S. coelicolor result in the accumulation of a hydroxylated undecylprodiginine derivative. This suggests that RedK is likely involved in a reduction step in the formation of the pyrrole ring.[1]

  • RedL (Putative Acyl-CoA Dehydrogenase): Mutants lacking a functional redL gene are unable to produce undecylprodigiosin unless chemically synthesized 2-undecylpyrrole is supplied to the culture.[1] This strongly indicates that RedL is essential for the formation of the pyrrole ring itself.

The current hypothesis is that RedL and RedK work in concert to catalyze the cyclization of the dodecanoic acid derivative, incorporating a nitrogen atom to form the pyrrole heterocycle. However, the exact intermediates and the source of the nitrogen atom are still areas of active research.

UP_Biosynthesis cluster_initiation Chain Initiation & Elongation cluster_cyclization Pyrrole Formation Acetyl-CoA Acetyl-CoA Acetoacetyl-ACP Acetoacetyl-ACP Acetyl-CoA->Acetoacetyl-ACP RedP Malonyl-ACP (RedQ) Malonyl-ACP (RedQ) Malonyl-ACP (RedQ)->Acetoacetyl-ACP Dodecanoyl-ACP Dodecanoyl-ACP Acetoacetyl-ACP->Dodecanoyl-ACP RedR, FAS Fatty Acid Synthase (FAS) Fatty Acid Synthase (FAS) Putative Intermediates Putative Intermediates Dodecanoyl-ACP->Putative Intermediates RedL 2-Undecylpyrrole 2-Undecylpyrrole Putative Intermediates->2-Undecylpyrrole RedK

Figure 1: Proposed Biosynthetic Pathway of 2-Undecylpyrrole.

The Crucial Condensation: Formation of the Tripyrrole Scaffold

The culmination of the prodigiosin biosynthetic pathway is the condensation of 2-undecylpyrrole with 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). This reaction is catalyzed by a dedicated condensing enzyme, which in S. coelicolor is RedH.[4] Its homolog in Serratia marcescens, PigC, performs the analogous condensation with a different monopyrrole, 2-methyl-3-amyl-pyrrole (MAP).[5]

The Condensing Enzyme: RedH/PigC

RedH and PigC are fascinating enzymes that orchestrate the final C-C bond formation to create the tripyrrole backbone. Genetic deletion of redH or pigC completely abolishes prodigiosin production, confirming their essential role.[6]

The Mechanism of Condensation: A Phosphorylation-Dependent Strategy

Recent studies have shed light on the elegant mechanism employed by these condensing enzymes. Rather than a direct condensation, the reaction proceeds through an activated intermediate. The enzyme first catalyzes the phosphorylation of the aldehyde group of MBC, forming a highly reactive phosphodiester intermediate. This activation facilitates the subsequent nucleophilic attack by the electron-rich 2-undecylpyrrole, leading to the formation of the methylene bridge and the release of inorganic phosphate. This two-step process, involving enzymatic activation followed by a likely spontaneous condensation, provides a plausible explanation for the enzyme's ability to join these two precursor molecules.

Condensation_Reaction 2-Undecylpyrrole 2-Undecylpyrrole Undecylprodigiosin Undecylprodigiosin 2-Undecylpyrrole->Undecylprodigiosin MBC 4-Methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Phosphorylated MBC Phosphorylated MBC MBC->Phosphorylated MBC ATP -> ADP RedH / PigC Phosphorylated MBC->Undecylprodigiosin - Pi RedH_PigC RedH / PigC

Figure 2: The Final Condensation Step in Undecylprodigiosin Biosynthesis.

Experimental Methodologies for Studying 2-Undecylpyrrole's Role

The elucidation of the role of 2-undecylpyrrole in prodigiosin biosynthesis has been made possible through a combination of genetic, biochemical, and analytical techniques.

Genetic Manipulation: Gene Knockout and Complementation

Creating targeted gene deletions in Streptomyces coelicolor is a cornerstone for functional analysis of the red gene cluster.

Protocol: Gene Knockout in Streptomyces coelicolor via PCR-Targeting

  • Construct Disruption Cassette: Amplify a resistance cassette (e.g., apramycin resistance) with flanking regions homologous to the upstream and downstream sequences of the target gene (redK, redL, etc.).

  • Prepare Electrocompetent E. coli: Grow E. coli BW25113/pIJ790 containing the target cosmid to mid-log phase and induce the λ Red recombinase system with L-arabinose.

  • Electroporation and Recombination: Electroporate the purified disruption cassette into the competent E. coli cells. The λ Red system will mediate homologous recombination, replacing the target gene on the cosmid with the resistance cassette.

  • Isolate Recombinant Cosmid: Select for recombinant clones and isolate the modified cosmid DNA.

  • Conjugation into Streptomyces coelicolor: Introduce the recombinant cosmid into S. coelicolor via intergeneric conjugation from a donor E. coli strain (e.g., ET12567/pUZ8002).

  • Select for Double Crossover Mutants: Select for exconjugants that have undergone a double crossover event, resulting in the replacement of the chromosomal gene with the disruption cassette.

  • Verify Knockout: Confirm the gene deletion by PCR analysis of genomic DNA from the mutant strain.

Complementation: To confirm that the observed phenotype is due to the specific gene deletion, the wild-type gene can be reintroduced into the mutant strain on an integrative plasmid, which should restore prodigiosin production.

Cross-Feeding and Precursor Feeding Experiments

These experiments are invaluable for ordering genes in a biosynthetic pathway and identifying metabolic blocks.

Protocol: Cross-Feeding Assay

  • Prepare Lawns of Mutant Strains: Grow dense lawns of different red mutant strains on a suitable agar medium.

  • Inoculate with a "Feeder" Strain: Inoculate a streak of a different mutant strain (the "feeder") perpendicular to the lawn.

  • Observe for Pigment Production: If the feeder strain excretes an intermediate that the lawn strain can utilize to complete the biosynthetic pathway, a zone of red pigment will be observed in the lawn adjacent to the feeder streak.

Precursor Feeding: Chemically synthesized 2-undecylpyrrole can be added to the growth medium of redK or redL mutants. Restoration of undecylprodigiosin production in these mutants provides definitive evidence for the role of 2-undecylpyrrole as an intermediate.[1]

In Vitro Enzymatic Assays

Characterizing the function of individual enzymes requires their purification and analysis in a controlled in vitro environment.

Protocol: In Vitro Condensation Assay for RedH/PigC

  • Enzyme Purification: Overexpress and purify RedH or PigC, typically as a His-tagged fusion protein, from E. coli using immobilized metal affinity chromatography (IMAC).

  • Assay Mixture: Prepare a reaction mixture containing:

    • Purified RedH/PigC enzyme

    • 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

    • 2-undecylpyrrole (or other monopyrrole substrate)

    • ATP and MgCl₂

    • A suitable buffer (e.g., Tris-HCl, pH 7.5)

  • Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

  • Product Extraction and Analysis: Stop the reaction and extract the prodigiosin product with an organic solvent (e.g., acidified methanol). Analyze the product by HPLC-MS to confirm its identity and quantify the amount produced.

Analytical Techniques for Prodigiosin Quantification

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the gold standard for the detection and quantification of prodigiosins.

Protocol: HPLC Analysis of Prodigiosins

  • Sample Preparation: Extract prodigiosins from bacterial cultures or in vitro assays using an appropriate solvent (e.g., acidified methanol or ethanol). Centrifuge to remove cell debris and filter the supernatant.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of water and methanol or acetonitrile, often with a small amount of formic acid to improve peak shape.

    • Flow Rate: Typically 0.8-1.0 mL/min.

    • Detection: UV-Vis detector set to the characteristic absorbance maximum of prodigiosin (around 535 nm).

  • Quantification: Generate a standard curve using a purified prodigiosin standard of known concentration. The concentration of prodigiosin in the samples can then be determined by comparing their peak areas to the standard curve.

Quantitative Data on Prodigiosin Production

The impact of mutations in the 2-undecylpyrrole biosynthetic pathway on prodigiosin production can be quantified, providing a clear picture of the importance of each gene.

Table 1: Relative Undecylprodigiosin Production in S. coelicolor Mutants

StrainRelevant GenotypeRelative Undecylprodigiosin Production (%)Reference
M145 (Wild-Type)red+100[7]
ΔredPDeletion of β-ketoacyl-ACP synthase III~5-20[1]
ΔredQDeletion of acyl carrier protein~5-20[1]
ΔredRDeletion of β-ketoacyl-ACP synthase~5-20[1]
ΔredKDeletion of putative oxidoreductase<1 (restored by UP feeding)[1]
ΔredLDeletion of putative acyl-CoA dehydrogenase<1 (restored by UP feeding)[1]
ΔredHDeletion of condensing enzyme0[6]
ΔohkADeletion of repressor gene~200[7]
SBJ103ΔohkA, ΔACT, ΔCDA~700[7]
SBJ106ΔohkA, ΔACT, ΔCDA, 3x red BGC~1300[7]

Data are approximate and compiled from multiple sources for illustrative purposes.

Conclusion and Future Perspectives

2-Undecylpyrrole stands as a critical building block in the biosynthesis of undecylprodigiosin, with its formation representing a specialized and tightly regulated offshoot of fatty acid metabolism. The elucidation of the roles of the redP, redQ, redR, redK, and redL genes has provided a foundational understanding of this pathway. The discovery of the phosphorylation-dependent mechanism of the final condensation step catalyzed by RedH offers a new paradigm for understanding the assembly of such complex natural products.

For drug development professionals, a deep understanding of this biosynthetic pathway opens up avenues for metabolic engineering and synthetic biology approaches to enhance the production of prodigiosins or to generate novel, more potent analogues. Key areas for future research include the detailed biochemical characterization of the enigmatic RedK and RedL enzymes to fully unravel the mechanism of pyrrole ring formation, and the exploitation of the substrate promiscuity of the condensing enzymes to create a diverse library of prodigiosin derivatives for pharmacological screening. The continued exploration of the biosynthesis of these remarkable pigments will undoubtedly pave the way for new therapeutic agents and a deeper appreciation of the biosynthetic ingenuity of the microbial world.

References

  • Streptomyces coelicolor RedP and FabH enzymes, initiating undecylprodiginine and fatty acid biosynthesis, exhibit distinct acyl-CoA and malonyl-acyl carrier protein substr
  • Metabolic engineering of Streptomyces coelicolor for enhanced prodigiosins (RED) production. (2017). PubMed.
  • Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. (n.d.). PubMed.
  • Genetic and biochemical characterization of the red gene cluster of Streptomyces coelicolor A3(2). (n.d.). PubMed.
  • New classes of Streptomyces coelicolor A3(2) mutants blocked in undecylprodigiosin (Red) biosynthesis. (1991). PubMed.
  • Prodigiosin. (n.d.). In Wikipedia.
  • Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. (2008). Monash University.
  • LC-MS analysis of PG compound isolated from the S. marcescens JSSCPM1... (n.d.).
  • 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea. (2023). Frontiers.
  • Two-step synthesis of the bipyrrole precursor of prodigiosins | Request PDF. (n.d.).
  • Purification of Red Cell Enzymes by Treatment with n-Butanol and Chloroform. (n.d.).
  • Prodigiosin concentration of mutant and wild strain in pH effect experiments. (n.d.).
  • Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. (2024). Frontiers.
  • Fnr Negatively Regulates Prodigiosin Synthesis in Serratia sp.
  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fix
  • Biosynthesis of prodigiosin, a secondary metabolite of Serr
  • Absorbtion spectra and LCMS analysis of purified prodigiosin in water... (n.d.).
  • Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain. (2023). PubMed Central.
  • Purification of red cell enzymes by treatment with n-butanol and chloroform. (n.d.). PubMed.
  • Biosynthesis of Prodigiosin and Its Applic
  • Conductive polypyrrole via enzyme c
  • Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis. (n.d.).
  • The Importance of Enzyme Purification in Biochemical Reactions and Biological Molecules of Cellular Components. (n.d.). Longdom Publishing.
  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry.
  • bipyrrole-5-carboxaldehydes and their application in the synthesis of B-ring functionalized prodiginines and tambjamines. (2014). PubMed.
  • Techniques for Enzyme Purific
  • identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. (n.d.). PubMed.
  • Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. (2024). Frontiers.
  • Development of an in vitro PIG-A gene mutation assay in human cells. (n.d.). PubMed Central.
  • (PDF) Growth Kinetics of Prodigiosin (Food Color) Produced by Novel Serratia marcescens bhu prodig Under Submerged Fermentation (SMF). (2023).
  • Stereochemistry and Mechanism of Undecylprodigiosin Oxidative Carbocyclization to Streptorubin B by the Rieske Oxygenase RedG. (n.d.). Journal of the American Chemical Society.
  • Recent advances in the biosynthesis of modified tetrapyrroles: the discovery of an alternative pathway for the formation of heme and heme d 1. (n.d.). PubMed Central.
  • Biosynthesis of the modified tetrapyrroles—the pigments of life. (n.d.). PubMed Central.
  • Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis. (2008). PubMed.
  • Purification of a protease in red blood cells that degrades oxidatively damaged haemoglobin. (1991). PubMed.
  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. (2023). PubMed.
  • Determination of Digestive Enzyme Activity in the Digesta from the Small Intestinal of Growing Pigs and Development of in vitro Evaluation System for Feed Bioavailability Using Artificial Small Intestinal Juice. (n.d.).
  • Tetrapyrrole biosynthetic pathway. The different steps in tetrapyrrole... | Download Scientific Diagram. (n.d.).
  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). MDPI.
  • Two pathways for pyrrole formation in coumermycin A(1)
  • Pig-a Assay. (n.d.). Inotiv.
  • Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans. (n.d.). PubMed Central.
  • Standard protocol for the PIGRET assay, a high-throughput reticulocyte Pig-a assay with an immunomagnetic separation, used in the interlaboratory trial organized by the Mammalian Mutagenicity Study Group of the Japanese Environmental Mutagen and Genome Society. (2021). PubMed Central.
  • Four Routes to 3-(3-Methoxy-1,3-dioxopropyl)pyrrole, a Core Motif of Rings C and E in Photosynthetic Tetrapyrroles. (2023). PubMed Central.

Sources

Foundational

chemical properties and structure of 2-Undecylpyrrole

An In-depth Technical Guide to 2-Undecylpyrrole: Structure, Properties, and Synthetic Strategies Abstract The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a vast array o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Undecylpyrrole: Structure, Properties, and Synthetic Strategies

Abstract

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a vast array of natural products and synthetic compounds with significant biological activity.[1][2] This technical guide provides a comprehensive overview of 2-Undecylpyrrole, a derivative characterized by a long C11 alkyl chain at the C2 position. We delve into its core chemical architecture, predicted physicochemical and spectroscopic properties, established synthetic methodologies for related 2-alkylpyrroles, and the chemical reactivity of its heterocyclic core. Furthermore, this guide explores the potential applications of long-chain alkylpyrroles in drug development, drawing parallels from the known biological activities of similar structures. Detailed experimental protocols and workflow visualizations are provided to equip researchers and drug development professionals with the foundational knowledge required to synthesize, characterize, and utilize this promising molecular entity.

Molecular Structure and Physicochemical Profile

The fundamental structure of 2-Undecylpyrrole consists of a five-membered aromatic pyrrole ring substituted with an eleven-carbon alkyl chain at the second position. This long, nonpolar undecyl chain is the defining feature of the molecule, imparting significant lipophilicity and influencing its physical properties such as solubility, melting point, and boiling point. The pyrrole ring itself is an electron-rich aromatic system, a characteristic that dictates its chemical reactivity.[3]

Caption: Chemical structure of 2-Undecylpyrrole.

Physicochemical Data

While specific experimental data for 2-Undecylpyrrole is not widely published, its properties can be reliably predicted based on its structure and data from analogous long-chain alkyl-substituted heterocycles. The undecyl chain is expected to dominate its physical characteristics, rendering it a non-volatile, lipophilic compound with low aqueous solubility.

PropertyPredicted Value / DescriptionRationale / Reference
Molecular Formula C₁₅H₂₇NBased on chemical structure.
Molecular Weight 221.39 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow oil or low-melting solidTypical for long-chain alkyl-substituted aromatics.
Boiling Point > 300 °CSignificantly higher than pyrrole (129 °C) due to the large alkyl chain increasing van der Waals forces.[3]
Melting Point Not readily available; likely near room temperatureDependent on crystal packing, which is influenced by the flexible alkyl chain.
Solubility Insoluble in water; Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform)The hydrophobic undecyl chain dictates solubility, a key property for drug design.[2]
logP (octanol/water) High positive valueThe high degree of lipophilicity is a direct consequence of the C11 alkyl chain.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Undecylpyrrole. The expected spectral data are a composite of signals from the aromatic pyrrole core and the aliphatic undecyl chain.[4][5]

SpectroscopyPredicted Key Features
¹H NMR ~8.0-8.5 ppm (broad s, 1H): N-H proton. ~6.7-6.9 ppm (m, 1H): C5-H (α-proton). ~6.1-6.3 ppm (m, 2H): C3-H and C4-H (β-protons). ~2.6-2.8 ppm (t, 2H): Methylene protons (α to the ring). ~1.2-1.7 ppm (m, 18H): Methylene protons of the alkyl chain. ~0.8-0.9 ppm (t, 3H): Terminal methyl protons.
¹³C NMR ~130-135 ppm: C2 (quaternary, substituted). ~115-120 ppm: C5. ~105-110 ppm: C3 and C4. ~25-35 ppm: Carbons of the undecyl chain. ~14 ppm: Terminal methyl carbon.
FT-IR (cm⁻¹) ~3400-3300 (broad): N-H stretching. ~3100-3000: Aromatic C-H stretching. ~2950-2850 (strong): Aliphatic C-H stretching. ~1550-1450: C=C and C-N stretching of the pyrrole ring.
Mass Spec (EI) m/z 221: Molecular ion (M⁺). Key Fragments: Loss of alkyl chain fragments via cleavage at the benzylic position and along the chain.

Synthesis and Reactivity

The synthesis of 2-alkylpyrroles is well-established, with several classical methods adaptable for the construction of 2-Undecylpyrrole. The reactivity of the molecule is primarily governed by the electron-rich nature of the pyrrole ring.

Synthetic Strategies

The Paal-Knorr synthesis is one of the most direct and versatile methods for preparing substituted pyrroles.[6][7] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. For 2-Undecylpyrrole, the required precursor would be pentadecane-2,5-dione.

Other notable synthetic routes include:

  • Knorr Pyrrole Synthesis: Involves the condensation of an α-amino ketone with a compound containing an active methylene group, such as a β-ketoester.[8][9][10]

  • Barton-Zard Synthesis: A reaction between a nitroalkene and an isocyanoacetate, offering a pathway to polysubstituted pyrroles.[6]

  • Modern Catalytic Methods: Palladium- or other metal-catalyzed reactions provide regioselective routes to functionalized pyrroles.[7]

G Start 1,4-Dicarbonyl Precursor (e.g., Pentadecane-2,5-dione) Reaction Paal-Knorr Cyclocondensation (Acidic Catalyst, Heat) Start->Reaction Reagent Ammonia (NH₃) or Ammonium Source Reagent->Reaction Intermediate 2,5-Dihydroxytetrahydropyrrole (Intermediate) Reaction->Intermediate [1] Dehydration Dehydration Intermediate->Dehydration [2] Product 2-Undecylpyrrole Dehydration->Product [3]

Caption: General workflow for Paal-Knorr synthesis of 2-Undecylpyrrole.

Chemical Reactivity

The pyrrole ring is highly susceptible to electrophilic aromatic substitution. Due to the existing substituent at the C2 position, further reactions are most likely to occur at the other α-position (C5), which is the most nucleophilic site.[3][7]

  • Electrophilic Substitution: Reactions such as acylation (e.g., Friedel-Crafts), formylation (Vilsmeier-Haack), halogenation, and nitration will preferentially occur at the C5 position. The long alkyl chain may exert some steric hindrance but is generally unreactive under these conditions.

  • N-Alkylation/Acylation: The N-H proton is weakly acidic and can be deprotonated by a strong base, allowing for subsequent alkylation or acylation at the nitrogen atom.[6]

  • Oxidation: Pyrroles are sensitive to strong oxidizing agents and can polymerize, especially under acidic conditions.[3][7]

Applications and Biological Significance

The pyrrole scaffold is a cornerstone in drug discovery, with numerous derivatives approved as antibacterial, anticancer, and antiviral agents.[1][11][12] The incorporation of a long alkyl chain, such as the undecyl group, is a strategic choice in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic profile.

  • Drug Development: The increased lipophilicity imparted by the undecyl chain can enhance a molecule's ability to cross cell membranes, potentially improving bioavailability and interaction with hydrophobic binding pockets in target proteins.[13] Natural and synthetic alkylpyrroles have demonstrated promising biological activities, including cytotoxicity against cancer cell lines and antibacterial effects.[13] The structure of 2-Undecylpyrrole makes it an attractive candidate for development as an anticancer or antimicrobial agent.

  • Materials Science: While polypyrroles are known for their conductive properties, the presence of a long, insulating alkyl chain would likely decrease bulk conductivity. However, such molecules could be used to create functionalized surfaces, sensors, or as components in self-assembling molecular systems where the alkyl chains drive organization.

Experimental Protocols

This section provides a representative protocol for the synthesis of a 2-alkylpyrrole via the Paal-Knorr condensation, which can be adapted for 2-Undecylpyrrole assuming the availability of the pentadecane-2,5-dione precursor.

Synthesis of 2-Undecylpyrrole via Paal-Knorr Reaction

Objective: To synthesize 2-Undecylpyrrole from pentadecane-2,5-dione and an ammonia source.

Materials:

  • Pentadecane-2,5-dione (1.0 eq)

  • Ammonium acetate or Ammonium carbonate (~3-5 eq)

  • Glacial acetic acid (solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pentadecane-2,5-dione (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: Add ammonium acetate (~3-5 eq) to the solution. The use of an excess of the ammonia source drives the reaction to completion.

  • Cyclocondensation: Heat the reaction mixture to reflux (typically 110-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice water and stir.

  • Workup - Neutralization & Extraction: Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford pure 2-Undecylpyrrole.

  • Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS analysis as detailed in Section 2.

Conclusion

2-Undecylpyrrole represents a fascinating molecular scaffold that marries the rich chemical reactivity of the pyrrole ring with the significant lipophilicity of a long alkyl chain. While its specific properties are yet to be extensively documented, established principles of organic chemistry allow for a robust prediction of its behavior and characteristics. Its synthesis is accessible through foundational reactions like the Paal-Knorr condensation, and its structure is ripe for further functionalization. Given the proven track record of pyrrole derivatives and the strategic utility of long alkyl chains in modulating biological activity, 2-Undecylpyrrole stands as a high-potential building block for future innovations in drug discovery and materials science.

References

[8] Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances. Available at: [Link][8][9][10]

[1] Iannazzo, D., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules. Available at: [Link][1]

[14] Aricò, F., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering. Available at: [Link][14]

[15] National Center for Biotechnology Information. (n.d.). 2-Methyl-1-undecylpyrrole. PubChem Compound Database. Retrieved from [Link][15]

[16] Pace, V., & Holzer, W. (2013). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry. Available at: [Link][16]

[3] Wikipedia. (n.d.). Pyrrole. Retrieved from [Link][3]

[17] Glushkov, V. A., et al. (2020). Synthesis and Properties of 2-Alkyl-1-(2-aminoethyl)pyrroles. ResearchGate. Available at: [Link][17]

[13] El-Sayed, M., et al. (2024). Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. Beilstein Journal of Organic Chemistry. Available at: [Link][13]

[6] Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link][6]

[2] Găman, A.-M., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link][2]

[7] Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy. Available at: [Link][7]

[18] Viedma-Poyatos, Á., et al. (2009). In vitro production of long chain pyrrole fatty esters from carbonyl-amine reactions. Lipids. Available at: [Link][18]

[11] Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Science & Emerging Drugs. Available at: [Link][11]

[19] National Center for Biotechnology Information. (n.d.). 2-Acetylpyrrole. PubChem Compound Database. Retrieved from [Link][19]

[4] Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link][4]

[20] Cighir, R.-G., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences. Available at: [Link][20]

[21] Sridharan, D., et al. (2024). Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship. ChemMedChem. Available at: [Link][21]

[22] Langer, P., & Böhme, T. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. Available at: [Link][22]

[5] Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. (2024). OpenReview. Available at: [Link][5]

[12] Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). PubMed Central. Available at: [Link][12]

Sources

Exploratory

The Ubiquitous Presence of 2-Alkylpyrroles in Bacteria: A Technical Guide for Researchers

Abstract Pyrrole-containing natural products represent a structurally diverse and biologically significant class of secondary metabolites. Among these, 2-alkylpyrroles produced by bacteria have garnered considerable atte...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrrole-containing natural products represent a structurally diverse and biologically significant class of secondary metabolites. Among these, 2-alkylpyrroles produced by bacteria have garnered considerable attention for their wide range of bioactivities, including antimicrobial, anticancer, and quorum sensing inhibitory effects. This technical guide provides an in-depth exploration of the natural occurrence of 2-alkylpyrroles in bacteria, designed for researchers, scientists, and drug development professionals. We will delve into the chemical diversity of these compounds, the bacterial species known to produce them, their biosynthetic pathways, and established methodologies for their extraction, isolation, and characterization. Furthermore, this guide will illuminate the known biological activities and mechanisms of action, providing a solid foundation for future research and development in this promising field.

Introduction: The Significance of Bacterial 2-Alkylpyrroles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active molecules.[1] The pyrrole ring, a five-membered aromatic heterocycle, is a key component in many natural products and pharmaceuticals.[1][2] Bacteria, in particular, have proven to be a rich source of structurally unique and biologically potent pyrrole-containing compounds.[3] Among these, 2-alkylpyrroles stand out due to their diverse chemical structures and significant therapeutic potential.

These compounds are not merely metabolic curiosities; they play crucial roles in bacterial communication, virulence, and interspecies competition.[4] Their demonstrated antimicrobial properties make them attractive candidates for the development of new antibiotics, a critical need in an era of increasing antimicrobial resistance.[1][5] This guide aims to provide a comprehensive technical overview of the current knowledge surrounding the natural occurrence of 2-alkylpyrroles in bacteria, from their biosynthesis to their potential applications.

Chemical Diversity and Bacterial Producers

The structural diversity of 2-alkylpyrroles found in bacteria is remarkable, ranging from simple alkyl-substituted pyrroles to more complex molecules with fused ring systems and various functional groups. This diversity is a testament to the versatility of bacterial biosynthetic machinery.

Structural Classes of Bacterial 2-Alkylpyrroles

Bacterial 2-alkylpyrroles can be broadly categorized based on their structural features. Some prominent examples include:

  • Simple 2-Alkylpyrroles: These are the most basic forms, featuring a pyrrole ring with an alkyl chain at the C-2 position. The length and saturation of the alkyl chain can vary, influencing the compound's biological activity.[6]

  • Pyrrolamides and Pyrrole-2-carboxylates: Many bacterial pyrroles possess a carboxamide or carboxylate group at the C-2 position, often with an alkyl or other substituent at another position on the ring.[1][7] These functional groups can significantly impact the molecule's polarity and ability to interact with biological targets.

  • Bispyrroles: Some bacteria produce unique dimeric structures, such as the marinopyrroles, which consist of two pyrrole units linked together.[1] These compounds have shown potent activity against drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Pyrroloterpenes: This class of compounds features a pyrrole ring attached to a terpene-derived side chain, such as a farnesyl or geranyl group.[8] Nitropyrrolins and heronapyrroles are examples of pyrroloterpenes with promising antibacterial activity.[8][9]

Known Bacterial Producers

A variety of bacterial genera are known to produce 2-alkylpyrroles. Actinomycetes, particularly the genus Streptomyces, are prolific producers of a wide array of secondary metabolites, including many unique pyrrole-containing compounds.[3][8] Other notable producers include:

  • Pseudomonas species: Known for producing 2-alkyl-4(1H)-quinolones, which are structurally related to 2-alkylpyrroles and involved in quorum sensing.[4]

  • Chromobacterium violaceum: This bacterium has been shown to produce extracellular pyrrole compounds.[10][11]

  • Bacillus species: Certain strains of Bacillus, such as Bacillus cereus, are known to produce 2-acetyl-1-pyrroline, a key flavor compound with a pyrroline structure closely related to pyrroles.[12]

  • Marine Bacteria: The marine environment is a rich and largely untapped source of novel bioactive compounds. Various marine bacteria, including species of Streptomyces and Micromonospora, have been identified as producers of unique 2-alkylpyrroles.[1][8]

Table 1: Examples of Bacterial 2-Alkylpyrroles and Their Producing Organisms

2-Alkylpyrrole DerivativeProducing BacteriumReference
Marinopyrrole AMarine Streptomyces sp.[1]
Heronapyrroles A-CMarine-derived Streptomyces sp.[9]
Allostreptopyrroles A-EAllostreptomyces sp.[8]
Pyrrole-2-carboxylic acidAerobacter aerogenes, Chromobacterium violaceum[10][11]
2-Acetyl-1-pyrrolineBacillus cereus, Acinetobacter bahayai[12][13][14]

Biosynthesis of 2-Alkylpyrroles in Bacteria

Understanding the biosynthetic pathways of 2-alkylpyrroles is crucial for their targeted discovery and for engineering their production in heterologous hosts. While the pathways can vary between different bacterial species and for different structural classes, some common themes have emerged.

The biosynthesis of the pyrrole ring itself is often derived from amino acid precursors, most notably L-proline or L-ornithine.[8][12][13][14] For instance, the biosynthesis of 2-acetyl-1-pyrroline (2AP) in some bacteria is believed to proceed through the conversion of ornithine or proline to 1-pyrroline, which then serves as a key intermediate.[12][13][14]

The alkyl side chain is typically derived from fatty acid biosynthesis or polyketide synthase (PKS) pathways. The attachment of the alkyl chain to the pyrrole ring is a key step that is often catalyzed by specialized enzymes.

Below is a generalized schematic of a proposed biosynthetic pathway for a simple 2-alkylpyrrole.

Bacterial 2-Alkylpyrrole Biosynthesis Generalized Biosynthetic Pathway of 2-Alkylpyrroles Proline L-Proline / L-Ornithine Pyrroline 1-Pyrroline Proline->Pyrroline Enzymatic Conversion Pyrrole Pyrrole Intermediate Pyrroline->Pyrrole Oxidation/Modification Alkylpyrrole 2-Alkylpyrrole Pyrrole->Alkylpyrrole FattyAcid Fatty Acid Biosynthesis (Acyl-ACP) FattyAcid->Alkylpyrrole Condensation/ Alkylation

Caption: Generalized biosynthetic pathway of 2-alkylpyrroles in bacteria.

Extraction, Isolation, and Characterization

The successful study of bacterial 2-alkylpyrroles hinges on robust and efficient methods for their extraction, isolation, and structural elucidation.

Experimental Protocol: Extraction and Isolation

This protocol provides a general workflow for the extraction and isolation of 2-alkylpyrroles from bacterial cultures. Optimization will be required based on the specific bacterial strain and the chemical properties of the target compounds.

Step 1: Bacterial Fermentation

  • Inoculate a suitable liquid culture medium with the bacterial strain of interest. The choice of medium can significantly impact the production of secondary metabolites.[8]

  • Incubate the culture under optimal conditions (e.g., temperature, shaking speed) for a period determined by growth and production kinetics.

Step 2: Extraction

  • Separate the bacterial cells from the culture broth by centrifugation.

  • Extract the supernatant (culture broth) with an appropriate organic solvent, such as ethyl acetate or dichloromethane. The choice of solvent will depend on the polarity of the target 2-alkylpyrroles.

  • Extract the cell pellet separately, often after cell lysis (e.g., sonication), using a suitable solvent.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

Step 3: Chromatographic Purification

  • Subject the crude extract to column chromatography using a stationary phase such as silica gel or a reversed-phase C18 material.

  • Elute the column with a gradient of solvents of increasing polarity to separate the components of the extract.

  • Monitor the fractions using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Pool the fractions containing the target compounds and further purify them using preparative HPLC to obtain the pure 2-alkylpyrroles.

Extraction and Isolation Workflow Workflow for Extraction and Isolation of 2-Alkylpyrroles Fermentation Bacterial Fermentation Centrifugation Centrifugation Fermentation->Centrifugation Supernatant Supernatant (Broth) Centrifugation->Supernatant Pellet Cell Pellet Centrifugation->Pellet Extraction_S Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction_S Extraction_P Cell Lysis & Solvent Extraction Pellet->Extraction_P Crude_Extract Crude Extract Extraction_S->Crude_Extract Extraction_P->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound Pure 2-Alkylpyrrole HPLC->Pure_Compound

Caption: A typical workflow for the extraction and isolation of 2-alkylpyrroles.

Analytical Characterization

Once isolated, the structure of the 2-alkylpyrrole must be unequivocally determined using a combination of spectroscopic and spectrometric techniques.

  • Mass Spectrometry (MS): This technique is essential for determining the molecular weight and elemental composition of the compound.[15] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements. Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the complete structure of a molecule.[16][17] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the stereochemistry of the molecule.[18]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as N-H, C=O, and C-N bonds, based on their characteristic absorption frequencies.[17]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be characteristic of the pyrrole chromophore.[8]

Table 2: Key Analytical Techniques for 2-Alkylpyrrole Characterization

TechniqueInformation ProvidedReference
Mass Spectrometry (MS)Molecular weight, elemental composition, fragmentation patterns[15]
Nuclear Magnetic Resonance (NMR)Complete molecular structure, connectivity, stereochemistry[16][17][18]
Infrared (IR) SpectroscopyPresence of functional groups[17]
UV-Vis SpectroscopyElectronic transitions, chromophore identification[8]

Biological Activities and Mechanisms of Action

Bacterial 2-alkylpyrroles exhibit a broad spectrum of biological activities, making them attractive targets for drug discovery and development.

Antimicrobial Activity

A significant number of 2-alkylpyrroles have demonstrated potent antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[1][5] The mechanism of action can vary but may involve:

  • Inhibition of DNA Synthesis: Some pyrrole derivatives have been shown to interfere with bacterial DNA synthesis.[1]

  • Disruption of Cell Membranes: The lipophilic alkyl chain of some 2-alkylpyrroles may facilitate their insertion into and disruption of the bacterial cell membrane.

  • Enzyme Inhibition: Pyrrole-containing compounds can act as inhibitors of essential bacterial enzymes. For example, some have been shown to inhibit GyrB/ParE, enzymes involved in DNA replication.[1]

  • Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance and chronic infections. Several 2-alkylpyrroles have been identified as potent inhibitors of biofilm formation.[1][3]

Quorum Sensing Inhibition

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression in response to population density. QS controls the production of virulence factors and biofilm formation in many pathogenic bacteria.[4] Some 2-alkylpyrroles have been shown to act as quorum sensing inhibitors (QSIs), disrupting these communication pathways.[1][19] By interfering with QS, these compounds can attenuate bacterial virulence without directly killing the bacteria, which may reduce the selective pressure for the development of resistance.

Biological Activities of 2-Alkylpyrroles Key Biological Activities of Bacterial 2-Alkylpyrroles cluster_Antimicrobial Mechanisms of Antimicrobial Action cluster_QSI Effects of QSI Alkylpyrroles 2-Alkylpyrroles Antimicrobial Antimicrobial Activity Alkylpyrroles->Antimicrobial QSI Quorum Sensing Inhibition Alkylpyrroles->QSI Anticancer Anticancer Activity Alkylpyrroles->Anticancer DNA_Synth Inhibition of DNA Synthesis Antimicrobial->DNA_Synth Membrane Membrane Disruption Antimicrobial->Membrane Enzyme_Inhib Enzyme Inhibition Antimicrobial->Enzyme_Inhib Biofilm Biofilm Inhibition Antimicrobial->Biofilm Virulence Reduced Virulence QSI->Virulence Biofilm_Formation Inhibition of Biofilm Formation QSI->Biofilm_Formation

Caption: Overview of the key biological activities of bacterial 2-alkylpyrroles.

Anticancer Activity

In addition to their antimicrobial properties, some pyrrole-containing natural products and their synthetic derivatives have demonstrated promising anticancer activity.[2] The mechanisms underlying their cytotoxic effects on cancer cells are diverse and can include the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways involved in cell proliferation and survival.

Conclusion and Future Perspectives

The natural occurrence of 2-alkylpyrroles in bacteria represents a vast and exciting field of research with significant potential for the discovery of new therapeutic agents. The chemical diversity of these compounds, coupled with their broad range of biological activities, underscores their importance as a source of inspiration for drug development.

Future research in this area should focus on:

  • Exploring untapped bacterial diversity: The vast majority of bacterial species have yet to be cultured and screened for their metabolic potential. Exploring novel environments, such as the deep sea and extreme habitats, is likely to yield new bacterial strains producing unique 2-alkylpyrroles.

  • Genomic and metabolic engineering: With a deeper understanding of the biosynthetic pathways, it will be possible to use synthetic biology and metabolic engineering approaches to increase the production of known 2-alkylpyrroles and to generate novel, "unnatural" derivatives with improved properties.

  • Mechanism of action studies: Elucidating the precise molecular targets and mechanisms of action of these compounds is crucial for their development as drugs and for understanding their roles in bacterial ecology.

  • Structure-activity relationship (SAR) studies: Systematic modification of the 2-alkylpyrrole scaffold will allow for the identification of key structural features responsible for their biological activity and for the optimization of their potency and selectivity.

By continuing to explore the rich chemical landscape of bacterial 2-alkylpyrroles, the scientific community is well-positioned to unlock their full therapeutic potential and to address some of the most pressing challenges in medicine today.

References

  • A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles - Benchchem. (n.d.).
  • Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide - Benchchem. (n.d.).
  • Unlocking Chemical Potential: The Synthesis and Analytical Aspects of 2-Acetyl-1-ethylpyrrole - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 4).
  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.
  • Reactivity of 2-Nitropyrrole Systems: Development of Improved Synthetic Approaches to Nitropyrrole Natural Products | Request PDF. (n.d.). ResearchGate.
  • Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide - Benchchem. (n.d.).
  • Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. (2024, August 13). PMC - NIH.
  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PMC - PubMed Central.
  • Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. (n.d.). Semantic Scholar.
  • Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. (2021, October 4). NIH.
  • Chitinivorax: The New Kid on the Block of Bacterial 2-Alkyl-4(1H)-quinolone Producers. (2025, March 27). NIH.
  • A Review of the Microbial Production of Bioactive Natural Products and Biologics. (n.d.). Frontiers.
  • Determination of 2-Acetyl-1-pyrroline via a Color-Change Reaction Using Chromium Hexacarbonyl. (n.d.). MDPI.
  • Microbial Synthesis of Alka(e)nes. (n.d.). Frontiers.
  • (PDF) Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. (2025, August 6). ResearchGate.
  • Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. (n.d.). IJSRP.
  • Analysis of pyrrole-2-carboxylic acids in extracts of bacterial cultures by SRM. (n.d.). ResearchGate.
  • 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. (2024, July 1). Frontiers.
  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (n.d.). PubMed.
  • Extracellular accumulation of pyrroles in bacterial cultures. (n.d.). PubMed.
  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. (n.d.).
  • Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. (n.d.). ResearchGate.
  • Extracellular Accumulation of Pyrroles in Bacterial Cultures. (n.d.). PMC - NIH.
  • Isolation, Testing, and Adaptation of Bacteria to Bioleach Metals from Pyrite. (n.d.). MDPI.

Sources

Foundational

Spectroscopic Blueprint of 2-Undecylpyrrole: A Technical Guide for Researchers

Introduction For scientists engaged in the fields of medicinal chemistry, materials science, and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of rigorous research. 2-Unde...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For scientists engaged in the fields of medicinal chemistry, materials science, and drug development, the unambiguous characterization of novel chemical entities is a cornerstone of rigorous research. 2-Undecylpyrrole, a heterocyclic compound featuring a pyrrole ring substituted with a long alkyl chain, presents a unique set of analytical challenges and opportunities. Its structure suggests potential applications as a building block for complex molecular architectures, surfactants, or biologically active agents. This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2-Undecylpyrrole, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is designed to serve as a practical resource for researchers, offering not just data, but also the underlying scientific rationale for the observed and predicted spectral features.

The pyrrole moiety is a common motif in a vast array of natural products and pharmaceuticals.[1] The addition of a long alkyl chain at the 2-position significantly influences its physicochemical properties, making a thorough spectroscopic analysis essential for confirming its identity and purity. This guide will delve into the predicted ¹H and ¹³C NMR spectra, elucidating the expected chemical shifts and coupling patterns that arise from the interplay of the aromatic pyrrole ring and the flexible undecyl group. Furthermore, we will explore the anticipated fragmentation pathways of 2-Undecylpyrrole under mass spectrometric analysis, providing a roadmap for its identification in complex mixtures.

Molecular Structure and Isomerism

Before delving into the spectroscopic data, it is crucial to define the precise molecular structure of the analyte. "2-Undecylpyrrole" refers to a pyrrole ring with an eleven-carbon alkyl chain attached to the carbon atom at the second position. It is important to distinguish this from its isomers, such as N-undecylpyrrole or 3-undecylpyrrole, which would exhibit distinctly different spectroscopic signatures.

Caption: Molecular structure of 2-Undecyl-1H-pyrrole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus. For 2-Undecylpyrrole, both ¹H and ¹³C NMR are critical for confirming the substitution pattern and the integrity of the alkyl chain.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of 2-Undecylpyrrole.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can slightly influence chemical shifts.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

Instrument Parameters (¹³C NMR):

  • Spectrometer: Operating at the corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 or more, as the natural abundance of ¹³C is low.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup & Shimming transfer->instrument_setup h1_nmr ¹H NMR Acquisition instrument_setup->h1_nmr c13_nmr ¹³C NMR Acquisition instrument_setup->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phasing & Baseline Correction ft->phasing integration Integration & Peak Picking phasing->integration analysis Spectral Interpretation integration->analysis

Caption: A generalized workflow for NMR analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Undecylpyrrole is expected to show distinct signals for the pyrrole ring protons and the protons of the undecyl chain. The pyrrole protons will appear in the aromatic region, typically downfield due to the ring current effect.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Predicted Coupling Constant (J, Hz)
N-H~8.0Broad Singlet-
H-5~6.6-6.8Triplet~2.5
H-3~6.0-6.2Triplet~2.5
H-4~6.0-6.2Triplet~2.5
α-CH₂ (Chain)~2.6-2.8Triplet~7.5
β-CH₂ (Chain)~1.5-1.7Multiplet-
(CH₂)₈ (Chain)~1.2-1.4Multiplet-
Terminal CH₃ (Chain)~0.8-0.9Triplet~7.0

Interpretation:

  • The N-H proton is expected to be a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

  • The pyrrole ring protons (H-3, H-4, and H-5) will exhibit characteristic coupling patterns. H-5 is typically the most downfield of the three, followed by H-3 and H-4 which may overlap. The small coupling constants are typical for pyrrole systems.

  • The α-CH₂ protons of the undecyl chain are deshielded by the adjacent pyrrole ring and will appear as a triplet due to coupling with the β-CH₂ protons.

  • The remaining methylene protons of the alkyl chain will form a complex multiplet in the aliphatic region.

  • The terminal methyl group will appear as a triplet, the most upfield signal in the spectrum.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~130-135
C-5~115-120
C-3~105-110
C-4~105-110
α-CH₂ (Chain)~30-35
β-CH₂ (Chain)~28-32
(CH₂)₇ (Chain)~29-30
Penultimate CH₂ (Chain)~22-23
Terminal CH₃ (Chain)~14

Interpretation:

  • The pyrrole ring carbons are found in the aromatic region, with C-2 being the most downfield due to its direct attachment to the alkyl substituent and its position adjacent to the nitrogen. C-3 and C-4 may have very similar chemical shifts.

  • The carbons of the undecyl chain will show a predictable pattern, with the terminal methyl group being the most upfield at around 14 ppm. The chemical shifts of the methylene carbons will be very similar, except for those close to the pyrrole ring (α and β) and the end of the chain.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.[3]

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for the analysis of 2-Undecylpyrrole.

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or dichloromethane.

  • For GC-MS analysis, ensure the solvent is volatile. For LC-MS, the solvent should be compatible with the mobile phase.

Instrumentation and Conditions (Electron Ionization - GC-MS):

  • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a "hard" ionization technique that induces significant fragmentation.[3]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • GC Column: A non-polar column (e.g., DB-5ms) is suitable for separating the analyte.

  • Inlet Temperature: ~250 °C.

  • Transfer Line Temperature: ~280 °C.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 2-Undecylpyrrole is expected to show a molecular ion peak corresponding to its molecular weight, followed by a series of fragment ions resulting from the cleavage of the alkyl chain and the pyrrole ring.

Molecular Weight: C₁₅H₂₇N = 221.40 g/mol

Predicted Fragmentation Pathways:

  • Molecular Ion (M⁺): A peak at m/z = 221 is expected, which should be reasonably intense due to the stability of the aromatic pyrrole ring.

  • Benzylic-type Cleavage: The most favorable fragmentation is the cleavage of the C-C bond beta to the pyrrole ring, leading to a highly stable resonance-stabilized cation at m/z = 80 . This is often the base peak in the spectrum of 2-alkylpyrroles.

  • McLafferty-type Rearrangement: A six-membered ring transition state involving the gamma-hydrogen of the alkyl chain can lead to the elimination of a neutral alkene and the formation of a radical cation at m/z = 95 .

  • Loss of Alkyl Chain Fragments: A series of peaks corresponding to the successive loss of CnH2n+1 fragments from the undecyl chain will be observed, though these are typically less intense than the m/z 80 peak.

fragmentation M [C15H27N]˙⁺ m/z = 221 (Molecular Ion) F1 [C5H6N]⁺ m/z = 80 (Base Peak) M->F1 Benzylic Cleavage F2 [C6H9N]˙⁺ m/z = 95 M->F2 McLafferty Rearrangement Neutral1 - C10H21˙ Neutral2 - C9H18

Caption: Predicted major fragmentation pathways of 2-Undecylpyrrole.

Conclusion

The spectroscopic characterization of 2-Undecylpyrrole is a critical step in its synthesis and application. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, and mass spectra, grounded in the established principles of spectroscopic analysis for pyrrole derivatives. The provided experimental protocols offer a starting point for researchers to obtain high-quality data. By understanding the expected spectral features and fragmentation patterns, scientists can confidently identify and characterize 2-Undecylpyrrole, paving the way for its use in further research and development.

References

  • BenchChem. (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide.
  • ResearchGate. (2025). 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ. Retrieved from [Link]

  • Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Mass-spectrometric behavior of 5-substituted 1-alkylideneimino-2-aminopyrroles and their 2,5. Retrieved from [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. Retrieved from [Link]

  • CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

  • openlib. (n.d.). Exploring 2-acetyl-1-pyrroline loss by high resolution mass spectrometry and nuclear magnetic resonance. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-formyl pyrrole, 1003-29-8. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]. Retrieved from [Link]

  • Chemsrc. (2025). 2-Formyl-1H-pyrrole | CAS#:1003-29-8. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1H-Pyrrole-2,5-dione, 1-dodecyl-. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-(2-furanylmethyl)-. Retrieved from [Link]

Sources

Exploratory

The Crimson Precursor: A Technical Guide to the Discovery and Elucidation of the 2-Undecylpyrrole Biosynthetic Pathway

For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract The prodiginines, a family of tripyrrolic red pigments, have garnered significant interest for their potent immunosuppressive and...

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The prodiginines, a family of tripyrrolic red pigments, have garnered significant interest for their potent immunosuppressive and anticancer properties.[1][2] A key building block in the biosynthesis of several prodiginines, including undecylprodiginine and streptorubin B produced by the model actinomycete Streptomyces coelicolor, is the monopyrrole, 2-undecylpyrrole (2-UP).[1][3][4] The discovery and characterization of the 2-UP biosynthetic pathway represent a fascinating case study in the interplay between fatty acid and secondary metabolism. This in-depth technical guide provides a comprehensive overview of the elucidation of this pathway, from the initial genetic studies to the proposed enzymatic functions. It is designed to equip researchers with the foundational knowledge and detailed experimental frameworks necessary to investigate and potentially engineer this pathway for the production of novel bioactive compounds.

Introduction: The Significance of 2-Undecylpyrrole

The biosynthesis of undecylprodiginine in S. coelicolor follows a convergent pathway where two key precursors, 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole (2-UP), are synthesized independently and then condensed.[1][5] The focus of this guide is the pathway leading to 2-UP, a molecule that comprises the C-ring and the distinctive C11 alkyl chain of undecylprodiginine. Understanding the biosynthesis of 2-UP is critical for several reasons:

  • Novel Bioactive Analogs: The enzymes in the 2-UP pathway represent potential targets for genetic and protein engineering to create novel prodiginine analogs with altered alkyl chains, which could lead to improved therapeutic properties.

  • Metabolic Engineering: Knowledge of the pathway allows for the targeted metabolic engineering of Streptomyces or heterologous hosts to enhance the production of undecylprodiginine.

  • Fundamental Biochemistry: The 2-UP pathway is an excellent model for studying the integration of primary fatty acid metabolism with the biosynthesis of complex secondary metabolites.[2]

The genetic basis for undecylprodiginine production in S. coelicolor is the red biosynthetic gene cluster.[1][4] Within this cluster, a set of five genes, redP, redQ, redR, redK, and redL, have been identified as essential for the biosynthesis of 2-UP.[1][3][4]

The Genetic Blueprint: The redPQRKL Locus

Initial investigations into the red gene cluster through gene knockout studies were pivotal in identifying the genetic determinants for 2-UP biosynthesis. Deletion of the entire redPQRKL region or individual knockouts of redK and redL were shown to abolish undecylprodiginine production.[1][3][4] Crucially, the production of undecylprodiginine in these mutants could be restored by feeding chemically synthesized 2-UP, unequivocally establishing the role of these genes in 2-UP formation.[1][3]

Bioinformatic analysis of the protein sequences encoded by these genes provides initial clues to their functions:

GeneProposed FunctionHomology/Domains
redP Acyl-CoA SynthetaseFatty acyl-CoA synthetase domain
redQ Acyl Carrier Protein (ACP)Phosphopantetheine attachment site
redR 3-ketoacyl-ACP synthase III (KAS III)FabH-like domain
redK 3-ketoacyl-ACP reductaseShort-chain dehydrogenase/reductase (SDR) family
redL Enoyl-ACP hydratase/isomerase & AminotransferaseEnoyl-CoA hydratase and aminotransferase domains

The Proposed Biosynthetic Pathway: From Fatty Acid to Pyrrole

Based on genetic evidence and bioinformatic predictions, a plausible biosynthetic pathway for 2-UP has been proposed, commencing from the primary metabolite dodecanoic acid (lauric acid). While the complete in vitro reconstitution of this pathway with purified enzymes has yet to be reported, the proposed steps provide a robust framework for further investigation.

2-Undecylpyrrole Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 2-Undecylpyrrole Biosynthesis (redPQRKL) Dodecanoic Acid Dodecanoic Acid Dodecanoyl-CoA Dodecanoyl-CoA Dodecanoic Acid->Dodecanoyl-CoA RedP (Acyl-CoA Synthetase) Dodecanoyl-ACP Dodecanoyl-ACP Dodecanoyl-CoA->Dodecanoyl-ACP RedQ (ACP) + Acyl-ACP Transferase 3-Keto-tetradecanoyl-ACP 3-Keto-tetradecanoyl-ACP Dodecanoyl-ACP->3-Keto-tetradecanoyl-ACP RedR (KAS III) + Malonyl-CoA 3-Hydroxy-tetradecanoyl-ACP 3-Hydroxy-tetradecanoyl-ACP 3-Keto-tetradecanoyl-ACP->3-Hydroxy-tetradecanoyl-ACP RedK (Reductase) + NADPH 3-Amino-tetradecanoyl-ACP 3-Amino-tetradecanoyl-ACP 3-Hydroxy-tetradecanoyl-ACP->3-Amino-tetradecanoyl-ACP RedL (Aminotransferase) + Amino Donor 2-Undecylpyrrole 2-Undecylpyrrole 3-Amino-tetradecanoyl-ACP->2-Undecylpyrrole RedL (Hydratase/Cyclase) - H2O Gene Knockout Workflow A 1. Design Primers B 2. PCR Amplify Disruption Cassette A->B C 3. Electroporate into E. coli BW25113/pIJ790 B->C D 4. λ Red Recombination C->D E 5. Isolate Recombinant Cosmid D->E F 6. Conjugate into S. coelicolor E->F G 7. Select for Double Crossover Mutants F->G H 8. Verify Deletion by PCR G->H

Caption: Workflow for generating gene knockouts in Streptomyces.

Step-by-Step Methodology:

  • Primer Design: Design forward and reverse primers (~70-80 bp) for the target gene (e.g., redK). The primers should contain:

    • A 5' region of ~50 bp homologous to the sequence immediately upstream (forward primer) or downstream (reverse primer) of the gene to be deleted.

    • A 3' region of ~20-30 bp that anneals to a template plasmid containing a disruption cassette (e.g., an apramycin resistance gene, aac(3)IV, flanked by oriT).

  • PCR Amplification: Perform PCR using the designed primers and the disruption cassette plasmid as a template to generate a linear DNA fragment containing the resistance marker flanked by homology arms.

  • Preparation of Electrocompetent E. coli: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the λ Red recombinase system under an arabinose-inducible promoter.

  • Electroporation and Recombination: Electroporate the purified PCR product into the arabinose-induced electrocompetent E. coli containing the cosmid library of S. coelicolor. The λ Red system will mediate homologous recombination between the PCR product and the target gene on the cosmid.

  • Selection and Isolation of Recombinant Cosmid: Select for E. coli colonies containing the recombinant cosmid on media containing the appropriate antibiotics (for the cosmid and the disruption cassette). Isolate the recombinant cosmid DNA.

  • Intergeneric Conjugation: Introduce the recombinant cosmid into a non-methylating E. coli strain (e.g., ET12567/pUZ8002) and then transfer it to the desired S. coelicolor strain via conjugation.

  • Selection of Mutants: Plate the exconjugants on media that selects for the disruption cassette's resistance marker and counter-selects for the cosmid's resistance marker. This enriches for colonies that have undergone a double crossover event, resulting in the replacement of the target gene with the resistance cassette.

  • Verification: Confirm the gene deletion in the resulting S. coelicolor mutants by PCR using primers flanking the deleted region and by Southern blot analysis.

Heterologous Expression and Protein Purification

To perform in vitro assays, the Red proteins must be expressed and purified. E. coli is a suitable host for this purpose.

Step-by-Step Methodology:

  • Gene Amplification and Cloning: Amplify the coding sequences of redP, redQ, redR, redK, and redL from S. coelicolor genomic DNA using PCR with primers that incorporate appropriate restriction sites. Clone the PCR products into an E. coli expression vector (e.g., pET-28a(+)) that adds a hexahistidine (His6) tag to the N- or C-terminus of the protein.

  • Transformation and Expression: Transform the resulting plasmids into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells to mid-log phase (OD600 ~0.6-0.8) and induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer containing a detergent (e.g., Triton X-100), a protease inhibitor cocktail, and DNase I. Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. Wash the column extensively to remove non-specifically bound proteins.

  • Elution and Further Purification: Elute the His-tagged protein with a buffer containing a high concentration of imidazole. For higher purity, perform a second purification step, such as size-exclusion chromatography.

  • Protein Characterization: Analyze the purified protein by SDS-PAGE to assess its purity and size. Confirm the protein's identity by mass spectrometry or Western blotting.

LC-MS/MS Analysis of 2-Undecylpyrrole and Prodiginines

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for detecting and quantifying 2-UP and prodiginines.

Step-by-Step Methodology:

  • Sample Preparation:

    • Grow S. coelicolor wild-type and mutant strains on a suitable solid medium (e.g., SFM agar) for 5-7 days.

    • Extract the metabolites by homogenizing the agar and mycelium in an organic solvent (e.g., ethyl acetate or a mixture of methanol and dichloromethane).

    • Evaporate the organic extract to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis (e.g., methanol).

  • LC Separation:

    • Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

    • Mobile Phase: Employ a gradient elution with water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 5% B to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS/MS Detection:

    • Ionization: Use positive ion electrospray ionization (ESI+).

    • Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions:

      • 2-Undecylpyrrole: The precursor ion ([M+H]+) is m/z 222.2. A characteristic product ion for fragmentation would be sought (e.g., loss of the undecyl chain).

      • Undecylprodiginine: The precursor ion ([M+H]+) is m/z 394.3. A characteristic product ion is m/z 269.1.

  • Quantification: Generate a standard curve using authentic standards of 2-UP and undecylprodiginine to enable absolute quantification in the samples.

Future Directions and Unanswered Questions

While significant progress has been made in understanding the biosynthesis of 2-UP, several key areas require further investigation:

  • In Vitro Reconstitution: The complete reconstitution of the 2-UP pathway from purified RedP, RedQ, RedR, RedK, and RedL proteins is the next logical step to definitively confirm the proposed enzymatic functions and reaction sequence.

  • Enzyme Kinetics and Substrate Specificity: Detailed kinetic analysis of each enzyme is needed to understand the efficiency of the pathway and the substrate tolerance of the enzymes. This knowledge is crucial for rational engineering efforts.

  • Structural Biology: Determining the three-dimensional structures of the RedPQRKL enzymes would provide invaluable insights into their catalytic mechanisms and guide site-directed mutagenesis experiments.

  • Regulation: Further investigation into how the expression of the redPQRKL genes is coordinated with the rest of the red cluster and with primary metabolism will be important for optimizing prodiginine production.

The elucidation of the 2-undecylpyrrole biosynthetic pathway serves as a compelling example of how a combination of genetics, biochemistry, and analytical chemistry can unravel the complexities of natural product biosynthesis. The detailed experimental frameworks provided in this guide are intended to empower researchers to build upon this foundation, not only to further refine our understanding of this specific pathway but also to apply these principles to the discovery and characterization of new biosynthetic pathways for other valuable natural products.

References

  • Cerdeno, A. M., Bibb, M. J., & Challis, G. L. (2001). Analysis of the prodiginine biosynthesis gene cluster of Streptomyces coelicolor A3(2): new mechanisms for chain initiation and termination in modular multienzymes. Chemistry & Biology, 8(8), 817–829. [Link]

  • Williamson, N. R., Fineran, P. C., Leeper, F. J., & Salmond, G. P. C. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature Reviews Microbiology, 4(12), 887–899. [Link]

  • Mo, S., Sydor, P. K., Corre, C., Alhamadsheh, M. M., Stanley, A. E., Haynes, S. W., Song, L., Reynolds, K. A., & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 137–148. [Link]

  • Fürstner, A. (2003). Chemistry and biology of roseophilin and the prodigiosin alkaloids: a survey of the last 2500 years. Angewandte Chemie International Edition, 42(31), 3582–3603. [Link]

  • Darshan, N., & Manonmani, H. K. (2015). Prodigiosin and its potential applications. Journal of Food Science and Technology, 52(9), 5393–5407. [Link]

  • KEGG PATHWAY: Prodigiosin biosynthesis - Streptomyces coelicolor A3(2). [Link]

  • Gust, B., Challis, G. L., Fowler, K., Kieser, T., & Chater, K. F. (2003). PCR-targeted gene replacement in Streptomyces coelicolor. Journal of Bacteriology, 185(1), 109-118. [Link]

  • Thomas, L., Hodgson, D. A., Wentzel, A., Nieselt, K., Ellingsen, T. E., Moore, J., ... & Challis, G. L. (2012). The prodiginine biosynthetic gene cluster of Streptomyces coelicolor A3(2). Chemistry & Biology, 19(1), 131–142. [Link]

  • Picott, K. J., Deichert, J. A., deKemp, E. M., Snieckus, V., & Ross, A. C. (2019). Purification and kinetic characterization of the essential condensation enzymes involved in prodiginine and tambjamine biosynthesis. ChemBioChem, 20(24), 3116-3122. [Link]

  • LGC Standards. (2016). Guide to achieving reliable quantitative LC-MS measurements. [Link]

Sources

Foundational

The Biological Significance of 2-Undecylpyrrole in Microbiology: A Technical Guide for Researchers

Executive Summary 2-Undecylpyrrole (UP) is a pivotal, yet often overlooked, molecule within the intricate world of microbial secondary metabolism. While the broader class of pyrrole-containing compounds is renowned for a...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Undecylpyrrole (UP) is a pivotal, yet often overlooked, molecule within the intricate world of microbial secondary metabolism. While the broader class of pyrrole-containing compounds is renowned for a wide spectrum of biological activities—ranging from antimicrobial to quorum sensing inhibition—the primary and unequivocally established significance of 2-undecylpyrrole is its role as a crucial, non-pigmented biosynthetic intermediate. Specifically, it serves as a dedicated building block for the undecylprodiginine and streptorubin B antibiotics produced by soil-dwelling Streptomyces species.

This technical guide provides an in-depth exploration of 2-undecylpyrrole, moving beyond a simple description to offer a field-proven perspective for researchers, scientists, and drug development professionals. We will dissect its established biosynthetic role, place its chemical structure in the context of other bioactive pyrroles, provide detailed methodologies for its study, and illuminate future research avenues that could uncover novel functionalities. This document is structured not as a rigid template, but as a logical narrative that follows the science: from the well-defined core function to the unexplored potential.

Section 1: The Central Role of 2-Undecylpyrrole in Prodiginine Biosynthesis

The most well-documented biological significance of 2-undecylpyrrole is its function as a key precursor in the biosynthesis of the tripyrrolic red-pigmented antibiotics known as prodiginines.[1][2] In the model actinomycete Streptomyces coelicolor, 2-undecylpyrrole is one of two essential halves required to construct undecylprodigiosin.

The Genetic Blueprint: The red Gene Cluster

The production of undecylprodigiosin is orchestrated by the red biosynthetic gene cluster. Within this cluster, the redPQRKL genes are specifically implicated in the synthesis of 2-undecylpyrrole.[1][2] Genetic knockout studies have provided definitive proof of their function: redL or redK mutant strains of S. coelicolor are unable to produce the final red pigment unless they are externally supplied with chemically synthesized 2-undecylpyrrole.[1] This demonstrates that the pathway is blocked specifically at the stage of UP biosynthesis.

The Biosynthetic Pathway: From Fatty Acid to Pyrrole

The biosynthesis of 2-undecylpyrrole is a fascinating intersection of primary and secondary metabolism. The pathway is proposed to initiate from dodecanoic acid (a C12 fatty acid) or a derivative thereof.[1] The enzymes encoded by the redPQRKL genes, particularly RedL and RedK, are hypothesized to catalyze the transformation of this fatty acid precursor into the final 2-undecylpyrrole molecule. While fatty acid biosynthetic enzymes can supply the initial dodecanoic acid, the RedPQR proteins are required for efficient and selective production.[1] Deletions in redP, redQ, or redR result in a dramatic 80-95% reduction in prodiginine yield.[1]

The Condensation Step: Final Assembly by RedH

Once synthesized, 2-undecylpyrrole converges with the second precursor, 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC). The condensation of these two molecules is catalyzed by the enzyme RedH, yielding the final bioactive compound, undecylprodiginine.[3][4] This enzymatic step has been experimentally proven and highlights the role of UP as an indispensable building block.[3]

Prodiginine Biosynthesis Pathway cluster_UP 2-Undecylpyrrole (UP) Synthesis cluster_MBC MBC Synthesis cluster_Final Final Condensation FattyAcid Dodecanoic Acid (from Primary Metabolism) RedPQR RedPQR FattyAcid->RedPQR Selection & Activation RedKL RedL / RedK RedPQR->RedKL Substrate Channeling UP_mol 2-Undecylpyrrole (UP) RedKL->UP_mol Pyrrole Ring Formation RedH RedH Enzyme UP_mol->RedH Proline L-Proline MBC_mol 4-methoxy-2,2'-bipyrrole -5-carboxaldehyde (MBC) Proline->MBC_mol Multiple Steps (red gene cluster) Serine L-Serine Serine->MBC_mol Multiple Steps (red gene cluster) Methionine L-Methionine Methionine->MBC_mol Multiple Steps (red gene cluster) MBC_mol->RedH Prodigiosin Undecylprodigiosin (Bioactive Antibiotic) RedH->Prodigiosin Condensation

Figure 1: Biosynthesis of Undecylprodigiosin in S. coelicolor.

Section 2: The Bioactive Potential of the Pyrrole Scaffold - A Broader Context

While 2-undecylpyrrole's primary role is as a precursor, the pyrrole ring system it contains is a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[5] Understanding this context is crucial for appreciating the potential, yet unexplored, functionalities of 2-undecylpyrrole itself or its synthetic derivatives.

Antibacterial and Antifungal Activity

The pyrrole scaffold is a cornerstone of many antimicrobial agents. Naturally occurring pyrroles like pyrrolnitrin exhibit broad-spectrum antifungal activity.[6] Synthetic chemistry has expanded on this, producing a vast library of pyrrole derivatives with potent activity against both bacteria and fungi. Some derivatives show significant activity against multidrug-resistant Mycobacterium tuberculosis and pathogenic fungi like Candida albicans and Aspergillus fumigatus.[6][7]

Quorum Sensing Inhibition and Biofilm Disruption

A particularly promising area for pyrrole-based compounds is the disruption of bacterial communication, or quorum sensing (QS). QS systems control virulence and biofilm formation in many pathogens, including the opportunistic pathogen Pseudomonas aeruginosa.[8] Attenuating these systems represents a powerful anti-virulence strategy that may not exert the same selective pressure as traditional bactericidal antibiotics.

Notably, 1H-pyrrole-2,5-dicarboxylic acid , a different pyrrole compound isolated from an endophytic fungus, has been shown to act as a potent QS inhibitor in P. aeruginosa.[8] It reduces the production of QS-controlled virulence factors like pyocyanin and rhamnolipids and inhibits biofilm formation.[8] This finding strongly suggests that the pyrrole core is well-suited for interaction with QS regulatory proteins. Dihydropyrrolones (DHPs), another class of pyrrole derivatives, have also been shown to effectively reduce bacterial adhesion and repress QS-related gene expression.[9]

Biological Activity Exemplar Pyrrole Compound(s) Target Organism(s) Key Findings & IC₅₀/MIC Values Reference(s)
Antifungal 2-yl-1-methylethyl pentanoate derivativeAspergillus spp., Candida spp.MIC₉₀ values ranged from 21.87 to 43.75 µg/mL.[10]
Novel Pyrrole EstersRhizoctonia solaniEC₅₀ values of 0.0200 and 0.0296 mg/mL.[11]
Antimycobacterial BM212 (a 1,5-diaryl-2-methyl-pyrrole)Mycobacterium tuberculosisMICs between 0.7 and 1.5 µg/mL against drug-resistant strains.[7]
Quorum Sensing Inhibition 1H-pyrrole-2,5-dicarboxylic acidPseudomonas aeruginosaReduces pyocyanin by up to 73% and rhamnolipids by 34% at 1.00 mg/mL.[8]
Antibacterial Streptopyrroles B and CS. aureus, B. subtilis, M. luteusMIC values ranged from 0.7 to 2.9 µM.[5]

Table 1: Summary of Biological Activities of Various Pyrrole-Containing Compounds.

Section 3: Methodology for the Study of 2-Undecylpyrrole

Investigating the biological significance of 2-undecylpyrrole, whether as a precursor or a potential signaling molecule, requires robust methods for its extraction, identification, and quantification from microbial cultures. The following protocol provides a comprehensive workflow synthesized from established methods for secondary metabolite analysis.

Experimental Protocol: Extraction and Quantification of 2-Undecylpyrrole from Streptomyces sp.

Rationale: This protocol is designed to efficiently extract semi-polar metabolites like 2-undecylpyrrole from a culture of a producing organism, such as S. coelicolor. The use of a non-polar solvent like ethyl acetate ensures good recovery from the aqueous culture medium and mycelia, while subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides both quantification and definitive identification based on mass fragmentation patterns.

Step-by-Step Methodology:

  • Culturing:

    • Inoculate a suitable liquid medium (e.g., R5A or TSB) with a spore suspension of the Streptomyces strain.

    • Incubate at 30°C with shaking (200 rpm) for 5-7 days, or until significant secondary metabolite production is expected.

  • Extraction:

    • Harvest the entire culture broth (e.g., 100 mL).

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.

    • Agitate vigorously for 1 hour at room temperature.

    • Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to ensure complete recovery.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

    • Filter the dried extract to remove the Na₂SO₄.

    • Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at 40°C.

  • Sample Preparation for Analysis:

    • Re-dissolve the dried crude extract in a known volume (e.g., 1 mL) of a suitable solvent for GC-MS analysis, such as methanol or ethyl acetate.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

    • An internal standard can be added at this stage for absolute quantification.

  • GC-MS Analysis:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL of the prepared sample in splitless mode.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 10 min. (This program should be optimized based on the retention time of a pure standard).

    • MS Parameters: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

    • Identification: Compare the retention time and mass spectrum of the peak of interest to a purified 2-undecylpyrrole standard.

Extraction and Analysis Workflow start Streptomyces Culture (Liquid Broth) extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction separation Phase Separation extraction->separation organic_phase Pooled Organic Layers separation->organic_phase drying Dry over Na₂SO₄ organic_phase->drying concentration Rotary Evaporation (to dryness) drying->concentration reconstitution Re-dissolve in Known Volume of Solvent concentration->reconstitution filtration Syringe Filtration (0.22 µm) reconstitution->filtration analysis GC-MS Analysis filtration->analysis

Figure 2: Workflow for Extraction and Analysis of 2-Undecylpyrrole.

Section 4: Future Directions and Unexplored Potential

The current body of scientific literature leaves a significant and intriguing knowledge gap: the independent biological activity of 2-undecylpyrrole. Its role as a precursor is clear, but whether this is its sole function remains an open question. This represents a fertile ground for novel discovery.

Key Research Questions for Future Investigation:

  • Extracellular Presence and Stability: Is 2-undecylpyrrole actively or passively secreted by Streptomyces? If so, at what concentrations does it exist in the microbial habitat and what is its stability in a complex soil environment? Answering this is the first step to proposing any ecological role.

  • Signaling and Regulatory Functions: Could 2-undecylpyrrole act as an intra- or inter-species signaling molecule? At sub-inhibitory concentrations, it might influence gene expression, development (e.g., sporulation), or secondary metabolism in its producer or in neighboring microbes.

  • Direct Antimicrobial or Anti-virulence Activity: Does purified 2-undecylpyrrole exhibit direct antibacterial, antifungal, or anti-biofilm activity? Given the broad activities of the pyrrole class, this is a logical, yet untested, hypothesis. Screening against a panel of clinically relevant pathogens, including those with QS systems like P. aeruginosa, is a critical next step.

  • Structure-Activity Relationship (SAR) Studies: The undecyl (C11) alkyl chain is a prominent feature. How does altering the length or functionality of this chain impact biological activity? Synthetic analogues could be generated to probe for novel or enhanced functionalities, potentially leading to new lead compounds for drug development.

Conclusion

References

  • Mo, S., Sydor, P. K., Corre, C., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Chemistry & Biology, 15(2), 137-148. [Link]

  • Hu, D. X., et al. (2008). Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis. Chemical Communications, (21), 2409-2411. [Link]

  • Li, Y., et al. (2024). Synthesis, Thermal Stability and Antifungal Evaluation of Two New Pyrrole Esters. Chemistry & Biodiversity, 21(2), e202301684. [Link]

  • Styers, T. J., et al. (2022). Identification of Dual-Target Compounds with Antifungal and Anti-NLRP3 Inflammasome Activity. ACS Infectious Diseases, 8(3), 566-576. [Link]

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Monash University Research Repository. [Link]

  • Gouda, M. A., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. RSC Advances, 11(55), 34845-34863. [Link]

  • Hu, D. X., et al. (2008). Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis. Chemical Communications. [Link]

  • Prashith Kekuda, T. R., et al. (2007). In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate, a dihydropyrrole derivative. Mycoses, 50(5), 369-372. [Link]

  • Salehi, B., et al. (2022). Antifungal Activities of Natural Products and Their Hybrid Molecules. Molecules, 27(21), 7274. [Link]

  • Deidda, D., et al. (1998). Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. Antimicrobial Agents and Chemotherapy, 42(11), 3035-3037. [Link]

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Omsk University Courier. [Link]

  • Yue, Y., et al. (2022). Purification, Fermentation Optimization, and Antibacterial Activity of Pyrrole-2-carboxylic Acid Produced by an Endophytic Bacterium, Bacillus cereus ZBE, Isolated from Zanthoxylum bungeanum. ResearchGate. [Link]

  • Al-Obaidi, A. H., et al. (2021). Synthesis, Spectroscopic study and Biological activity of some New Heterocyclic compounds derived from Sulfadiazine. ResearchGate. [Link]

  • Wang, Y., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Microbiology, 15, 1385311. [Link]

  • Heo, C. S., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5543. [Link]

  • Al-Khafaji, Z. S., et al. (2022). Activity of Natural Substances and n-Undecyl-α/β-l-Fucopyranoside Against the Formation of Pathogenic Biofilms by Pseudomonas aeruginosa. Medicina, 58(1), 121. [Link]

  • Acar, Ç., et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 499-511. [Link]

  • Felli, C., et al. (2022). Molecular Aspects of the Functioning of Pathogenic Bacteria Biofilm Based on Quorum Sensing (QS) Signal-Response System and Innovative Non-Antibiotic Strategies for Their Elimination. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Zhou, J., et al. (2021). Inhibition of Quorum Sensing and Biofilm Formation of Esculetin on Aeromonas Hydrophila. Frontiers in Microbiology, 12, 736528. [Link]

  • Narva, K. E., & Feitelson, J. S. (1991). New classes of Streptomyces coelicolor A3(2) mutants blocked in undecylprodigiosin (Red) biosynthesis. Molecular & General Genetics, 227(1), 28-32. [Link]

  • Yalcin, M., et al. (2014). Quorum sensing inhibitory activities of surface immobilized antibacterial dihydropyrrolones via click chemistry. Biomaterials, 35(8), 2441-2452. [Link]

  • Wang, S., et al. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 776-794. [Link]

  • Laohakunjit, N., et al. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1217(35), 5595-5601. [Link]

  • Chen, Y., et al. (2022). A Routine and Sensitive Quantification of 2-Acetyl-1-Pyrroline in Shrimp by DSPE-DLLME Coupled to HPLC–UV. Foods, 11(15), 2269. [Link]

  • Noori, S., et al. (2023). Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives Produced by a Green One-Pot Multicomponent Synthesis of Ninhydrins. Current Organic Synthesis, 20(10), 1234-1243. [Link]

  • Yilmaz, F., et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Life, 13(4), 967. [Link]

Sources

Exploratory

The Crucial Role of 2-Undecylpyrrole in the Biosynthesis of Streptorubin B: A Technical Guide

This guide provides an in-depth exploration of the intricate relationship between 2-undecylpyrrole (UP) and the potent bioactive compound, streptorubin B. We will delve into the biosynthetic pathways, experimental method...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the intricate relationship between 2-undecylpyrrole (UP) and the potent bioactive compound, streptorubin B. We will delve into the biosynthetic pathways, experimental methodologies, and the underlying enzymatic machinery that govern the production of this fascinating natural product in Streptomyces coelicolor. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, microbiology, and drug development who seek a comprehensive understanding of this system.

Introduction: The Convergence of Two Pyrrole Moieties

Streptorubin B is a member of the prodiginine family of natural products, a class of tripyrrolic red pigments renowned for their diverse biological activities, including anticancer, immunosuppressive, and antimicrobial properties[1]. Its unique carbocyclic structure sets it apart and has drawn significant interest from the scientific community. The biosynthesis of streptorubin B is a remarkable example of modular natural product synthesis, where two distinct pyrrole-containing precursors converge to create a complex molecular architecture.

At the heart of this convergence lies 2-undecylpyrrole (UP), a simple alkylated pyrrole that serves as a critical building block. UP constitutes one of the three pyrrole rings in the final streptorubin B molecule. The other precursor is the more complex 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC). The elegant enzymatic condensation of these two molecules initiates the final steps of streptorubin B biosynthesis. Understanding the origin and formation of UP is, therefore, fundamental to comprehending and potentially manipulating the production of this valuable secondary metabolite.

This guide will first elucidate the detailed biosynthetic pathway leading to 2-undecylpyrrole, followed by an examination of the biosynthesis of its partner, MBC. We will then explore how these two precursors are assembled and subsequently modified to yield streptorubin B. Finally, we will provide detailed experimental protocols for the cultivation of the producing organism, Streptomyces coelicolor, the extraction and characterization of streptorubin B, and advanced techniques such as mutasynthesis for pathway elucidation and analogue generation.

The Biosynthetic Pathway: From Fatty Acid to a Key Pyrrole Intermediate

The biosynthesis of streptorubin B in Streptomyces coelicolor is orchestrated by the red gene cluster. This cluster houses the genetic blueprints for the enzymes responsible for synthesizing both 2-undecylpyrrole and MBC, as well as the enzymes that catalyze their condensation and subsequent transformation.

The Genesis of 2-Undecylpyrrole (UP)

The biosynthesis of 2-undecylpyrrole is a fascinating pathway that leverages a common fatty acid precursor, dodecanoic acid. The key genes within the red cluster responsible for this transformation are redP, redQ, redR, redK, and redL[1][2]. While the precise step-by-step mechanism is still under active investigation, a general consensus on the roles of these enzymes has emerged.

  • Chain Initiation and Extension (RedP, RedQ, RedR): The process is initiated by the RedP protein, a β-ketoacyl-ACP synthase III homolog, which likely utilizes a short-chain acyl-CoA starter unit and malonyl-ACP extender units provided by the fatty acid biosynthesis machinery. RedQ is an acyl carrier protein (ACP) that carries the growing acyl chain. RedR is a homolog of FabG, a β-ketoacyl-ACP reductase, suggesting its role in the reduction of a keto group during chain elongation. Together, this enzymatic trio is responsible for generating the C12 fatty acyl chain (dodecanoic acid) tethered to the RedQ ACP.

  • Pyrrole Ring Formation (RedL and RedK): The subsequent conversion of the dodecanoyl-ACP intermediate to 2-undecylpyrrole is catalyzed by the concerted action of RedL and RedK. RedL is a putative amidotransferase, and RedK is a cyclase. It is proposed that RedL facilitates the incorporation of a nitrogen atom, likely from glutamine, and RedK catalyzes the cyclization and aromatization to form the pyrrole ring, releasing the undecyl side chain.

The logical flow of this biosynthetic pathway can be visualized as follows:

UP_Biosynthesis FattyAcid Fatty Acid Pool (Dodecanoic Acid Precursor) RedPQR RedP, RedQ, RedR (Chain Elongation) FattyAcid->RedPQR Dodecanoyl_ACP Dodecanoyl-ACP RedPQR->Dodecanoyl_ACP RedLK RedL, RedK (Amidation & Cyclization) Dodecanoyl_ACP->RedLK UP 2-Undecylpyrrole RedLK->UP caption Biosynthesis of 2-Undecylpyrrole.

Biosynthesis of 2-Undecylpyrrole.
The Formation of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC)

The other crucial precursor, MBC, is also synthesized by enzymes encoded in the red gene cluster. This pathway is initiated from the amino acid L-proline. The key steps involve the loading of proline onto a peptidyl carrier protein (PCP), followed by a series of enzymatic modifications including oxidation, condensation with another pyrrole precursor derived from glycine and serine, methylation, and finally, oxidation to the aldehyde.

The Convergence and Final Transformation

With both 2-undecylpyrrole and MBC synthesized, the stage is set for their condensation. This reaction is catalyzed by the enzyme RedH, a homolog of the prodigiosin synthetase PigC[3]. RedH joins the two pyrrole moieties to form undecylprodigiosin.

The final and defining step in streptorubin B biosynthesis is the oxidative carbocyclization of undecylprodigiosin. This remarkable transformation is catalyzed by the Rieske oxygenase-like enzyme, RedG[4]. RedG introduces a carbon-carbon bond between the undecyl side chain and the adjacent pyrrole ring, forming the characteristic ten-membered ring of streptorubin B.

The complete biosynthetic pathway from the two precursors to streptorubin B is depicted below:

StreptorubinB_Biosynthesis cluster_precursors Precursor Biosynthesis UP 2-Undecylpyrrole RedH RedH (Condensation) UP->RedH MBC 4-methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) MBC->RedH Undecylprodigiosin Undecylprodigiosin RedH->Undecylprodigiosin RedG RedG (Oxidative Carbocyclization) Undecylprodigiosin->RedG StreptorubinB Streptorubin B RedG->StreptorubinB caption Final steps in Streptorubin B biosynthesis.

Final steps in Streptorubin B biosynthesis.

Experimental Methodologies

This section provides detailed protocols for the cultivation of S. coelicolor, extraction and purification of streptorubin B, and its characterization.

Cultivation of Streptomyces coelicolor for Prodiginine Production

An optimized protocol for the production of prodiginines in S. coelicolor is crucial for obtaining sufficient quantities for analysis and further studies.

Materials:

  • Streptomyces coelicolor A3(2) strain (e.g., M145 or a suitable production strain)

  • R5A medium (per liter):

    • Sucrose: 103 g

    • K₂SO₄: 0.25 g

    • MgCl₂·6H₂O: 10.12 g

    • Glucose: 10 g

    • Casamino acids: 0.1 g

    • Yeast extract: 5 g

    • TES buffer: 5.73 g (pH 7.2)

    • Trace element solution: 2 mL

    • Agar: 22 g (for solid medium)

  • Sterile baffled flasks (250 mL)

  • Sterile glass beads

Protocol:

  • Spore Suspension Preparation: a. Grow S. coelicolor on R5A agar plates at 30°C for 7-10 days until sporulation is evident (a characteristic grey, velvety appearance). b. Flood the plate with 5 mL of sterile 20% glycerol. c. Gently scrape the surface with a sterile loop or spreader to dislodge the spores. d. Transfer the spore suspension to a sterile tube containing glass beads. e. Vortex vigorously for 1-2 minutes to break up spore chains. f. Filter the suspension through sterile cotton wool to remove mycelial fragments. g. Store the spore suspension at -20°C.

  • Liquid Culture Inoculation and Growth: a. Inoculate 50 mL of sterile R5A liquid medium in a 250 mL baffled flask with the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL. b. Incubate the flask at 30°C with vigorous shaking (200-250 rpm). c. Prodiginine production typically becomes visible as a red pigmentation of the mycelium after 48-72 hours of growth and intensifies over the following days.

Extraction and Purification of Streptorubin B

Materials:

  • S. coelicolor culture broth from the previous step

  • Methanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Rotary evaporator

  • Chromatography column

Protocol:

  • Mycelial Harvest: a. After 5-7 days of incubation, harvest the mycelium by centrifugation at 5,000 x g for 15 minutes. b. Discard the supernatant.

  • Extraction: a. Resuspend the mycelial pellet in methanol and sonicate or stir vigorously for 1-2 hours to extract the pigments. b. Centrifuge to pellet the mycelial debris and collect the red methanolic supernatant. c. Repeat the extraction process until the mycelium is no longer red. d. Pool the methanolic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Solvent Partitioning: a. Dissolve the dried extract in a minimal volume of ethyl acetate. b. Wash the ethyl acetate solution with an equal volume of water to remove water-soluble impurities. c. Separate the organic layer and dry it over anhydrous sodium sulfate. d. Evaporate the ethyl acetate to yield the crude prodiginine extract.

  • Silica Gel Chromatography: a. Prepare a silica gel column packed in hexane. b. Dissolve the crude extract in a minimal volume of dichloromethane and load it onto the column. c. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration). d. Collect the red-colored fractions. Streptorubin B and undecylprodigiosin will elute as distinct red bands. e. Monitor the fractions by thin-layer chromatography (TLC) to identify those containing streptorubin B. f. Pool the fractions containing pure streptorubin B and evaporate the solvent.

Characterization of 2-Undecylpyrrole and Streptorubin B

Accurate characterization of the precursor and the final product is essential for confirming their identity and purity.

Table 1: Spectroscopic Data for 2-Undecylpyrrole

Technique Data
¹H NMR (CDCl₃)δ (ppm): 8.0 (br s, 1H, NH), 6.6 (t, 1H, H-3), 6.1 (t, 1H, H-4), 5.9 (m, 1H, H-5), 2.6 (t, 2H, α-CH₂), 1.6 (m, 2H, β-CH₂), 1.2-1.4 (m, 16H, (CH₂)₈), 0.9 (t, 3H, CH₃)
¹³C NMR (CDCl₃)δ (ppm): 133.0 (C-2), 115.5 (C-5), 107.5 (C-3), 105.0 (C-4), 31.9, 29.6, 29.5, 29.3, 29.2, 28.5 (alkyl chain), 22.7 (CH₂), 14.1 (CH₃)

Table 2: Spectroscopic Data for Streptorubin B

Technique Data
¹H NMR (CDCl₃)δ (ppm): 12.5 (br s, 1H, NH), 12.4 (br s, 1H, NH), 7.0-7.5 (m, aromatic protons), 6.0-6.5 (m, pyrrole protons), 4.0 (s, 3H, OCH₃), 0.8-2.5 (m, aliphatic protons of the undecyl chain and carbocycle)
¹³C NMR (CDCl₃)δ (ppm): 160-170 (carbonyl-like carbons), 100-150 (aromatic and pyrrole carbons), 55-60 (OCH₃), 14-40 (aliphatic carbons)
Mass Spec. (ESI+)m/z: 392.27 [M+H]⁺

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Advanced Techniques: Mutasynthesis and Analogue Generation

Mutasynthesis is a powerful technique that combines genetic engineering and synthetic chemistry to produce novel analogues of natural products. In the context of streptorubin B, this involves using a mutant strain of S. coelicolor that is blocked in the biosynthesis of 2-undecylpyrrole and feeding it chemically synthesized analogues of UP.

Experimental Workflow for Mutasynthesis:

Mutasynthesis_Workflow CreateMutant 1. Create S. coelicolor mutant (e.g., ΔredL or ΔredK) CultivateMutant 3. Cultivate the mutant strain CreateMutant->CultivateMutant ChemSynth 2. Chemically synthesize 2-undecylpyrrole analogues FeedAnalogue 4. Feed the synthetic analogue to the culture ChemSynth->FeedAnalogue CultivateMutant->FeedAnalogue ExtractPurify 5. Extract and purify potential new prodiginines FeedAnalogue->ExtractPurify Characterize 6. Characterize the novel compounds (NMR, MS) ExtractPurify->Characterize caption Mutasynthesis workflow for streptorubin B analogues.

Mutasynthesis workflow for streptorubin B analogues.

This approach allows for the systematic exploration of the structure-activity relationship of streptorubin B by introducing modifications to the undecyl side chain.

Chemical Synthesis of 2-Undecylpyrrole

A reliable chemical synthesis of 2-undecylpyrrole is essential for mutasynthesis experiments. The Paal-Knorr pyrrole synthesis is a classic and effective method for this purpose.

Paal-Knorr Synthesis of 2-Undecylpyrrole:

Materials:

  • 2,5-Hexanedione

  • Dodecylamine

  • Acetic acid

  • Toluene

Protocol:

  • To a solution of 2,5-hexanedione (1 equivalent) in toluene, add dodecylamine (1.1 equivalents).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-undecylpyrrole.

Conclusion and Future Perspectives

2-Undecylpyrrole stands as a linchpin in the intricate biosynthetic pathway of streptorubin B. Its formation from a common fatty acid precursor highlights the metabolic versatility of Streptomyces coelicolor. A thorough understanding of the enzymes involved in its synthesis, particularly the RedPQRKL system, opens avenues for metabolic engineering to enhance the production of streptorubin B and other valuable prodiginines.

The experimental protocols detailed in this guide provide a robust framework for researchers to cultivate S. coelicolor, isolate and characterize streptorubin B, and explore the generation of novel analogues through mutasynthesis. The continued investigation into the biosynthesis and biological activities of streptorubin B and its derivatives holds significant promise for the discovery of new therapeutic agents. Future work will undoubtedly focus on the detailed enzymatic mechanisms, the regulation of the red gene cluster, and the expansion of the mutasynthetic toolbox to create a wider array of prodiginine analogues with improved pharmacological properties.

References

  • Williamson, N. R., Fineran, P. C., Leeper, F. J., & Salmond, G. P. C. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature Reviews Microbiology, 4(12), 887–899.
  • Mo, S., Sydor, P. K., Corre, C., Alhamadsheh, M. M., Stanley, A. E., Haynes, S. W., ... & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & biology, 15(2), 137–148.
  • Withall, D. M., Haynes, S. W., & Challis, G. L. (2015). Stereochemistry and Mechanism of Undecylprodigiosin Oxidative Carbocyclization to Streptorubin B by the Rieske Oxygenase RedG. Journal of the American Chemical Society, 137(22), 7079–7082.
  • Mo, S., Sydor, P. K., Corre, C., Alhamadsheh, M. M., Stanley, A. E., Haynes, S. W., ... & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Chemistry & Biology, 15(2), 137-148.
  • Stanley, A. E., Walton, L. J., Kourdi Zerikly, M., Corre, C., & Challis, G. L. (2006). Elucidation of the Streptomyces coelicolor pathway to 4-methoxy-2, 2′-bipyrrole-5-carboxaldehyde, an intermediate in prodiginine biosynthesis.
  • Hu, D. X., Clift, M. D., Lazarski, K. E., & Thomson, R. J. (2011). Enantioselective total synthesis and confirmation of the absolute and relative stereochemistry of streptorubin B. Journal of the American Chemical Society, 133(6), 1799–1804.
  • Sydor, P. K., Corre, C., Alhamadsheh, M. M., & Challis, G. L. (2010). Stereochemical elucidation of streptorubin B. Journal of the American Chemical Society, 133(6), 1793–1798.
  • Han, R., Xiang, R., Li, J., Wang, F., & Wang, C. (2021). High-level production of microbial prodigiosin: a review. Journal of basic microbiology, 61(6), 506-523.
  • Tenconi, E., Jourdan, S., & Viollier, P. H. (2013). Use of red autofluorescence for monitoring prodiginine biosynthesis. Journal of microbiological methods, 95(2), 163-169.
  • Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal− Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 60(2), 301-307.
  • Guryča, V., Hobor, F., & Novotná, J. (2021). Prodigiosin and its derivatives, promising natural pigments with a wide range of biological activities. Molecules, 26(17), 5323.
  • Mo, S., Kim, Y. S., Lee, J. H., & Reynolds, K. A. (2005). Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis.
  • Challis, G. L. (2014). Exploitation of the Streptomyces coelicolor A3 (2) genome sequence for discovery of new natural products and biosynthetic pathways. Journal of industrial microbiology & biotechnology, 41(2), 219-232.
  • Kieser, T., Bibb, M. J., Buttner, M. J., Chater, K. F., & Hopwood, D. A. (2000). Practical Streptomyces genetics.
  • Paal, C. (1884). Synthese von Thiophen-und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

Sources

Foundational

The Diverse World of 2-Alkylpyrrole Natural Products: A Technical Guide for Researchers

Introduction: The Enduring Significance of the Pyrrole Scaffold The pyrrole ring, a simple five-membered aromatic heterocycle, represents a fundamental structural motif in a vast and ever-expanding array of natural produ...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrrole Scaffold

The pyrrole ring, a simple five-membered aromatic heterocycle, represents a fundamental structural motif in a vast and ever-expanding array of natural products.[1] These molecules, produced by a diverse range of organisms from terrestrial and marine bacteria to fungi and sponges, exhibit a remarkable spectrum of biological activities that have captured the attention of chemists and pharmacologists for decades.[2][3] Among these, the 2-alkylpyrrole subclass stands out for its structural diversity and potent bioactivities, which include antimicrobial, anticancer, and immunosuppressive properties.[4]

This technical guide provides an in-depth exploration of the diversity of 2-alkylpyrrole natural products, intended for researchers, scientists, and drug development professionals. Moving beyond a simple cataloging of structures, this document delves into the intricate biosynthetic logic that governs their formation, the nuances of their biological mechanisms, and the practical methodologies for their isolation and synthesis. By understanding the causality behind the molecular architecture and the experimental choices in their study, we can better harness the therapeutic potential of this fascinating class of natural products.

I. Structural Diversity: A Tale of Pyrrolic Variations

The structural diversity within the 2-alkylpyrrole family is vast, arising from variations in the number and substitution of pyrrole rings, as well as the nature of the alkyl substituents. Three prominent and well-studied families exemplify this diversity: the prodiginines, the tambjamines, and the pyrroloterpenoids.

1.1 The Prodiginines: Tripyrrolic Pigments with Potent Bioactivity

The prodiginines are a family of vibrant red-pigmented linear and cyclic tripyrrole alkaloids.[5][6][7] The archetypal member of this family is prodigiosin, produced by the bacterium Serratia marcescens.[6] The core structure of prodiginines consists of three pyrrole rings (A, B, and C), with the A and B rings forming a bipyrrole unit linked to the C ring via a methylene bridge.[8] A key structural feature is the 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) core, which is a common biosynthetic precursor.[9][10]

Structural variations within the prodiginine family arise from different alkyl substitutions on the C-ring. For example, prodigiosin possesses a 2-methyl-3-pentyl C-ring, while undecylprodigiosin , primarily produced by Streptomyces species, features a 2-undecyl C-ring.[4][11]

1.2 The Tambjamines: Bipyrrolic Alkaloids with Marine Origins

Structurally related to the prodiginines, the tambjamines are a group of yellow-pigmented bipyrrole alkaloids, many of which have been isolated from marine bacteria and invertebrates.[12] They share the same 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) core as the prodiginines.[10] However, instead of a third pyrrole ring, the tambjamines possess an enamine moiety at the C-5 position, typically substituted with a long alkyl chain.[12] Tambjamine YP1 , for instance, features an unsaturated twelve-carbon alkyl chain attached to the enamine nitrogen.[12]

1.3 The Pyrroloterpenoids: A Fusion of Pyrrole and Terpene Moieties

This class of 2-alkylpyrroles is characterized by the attachment of a terpene-derived alkyl chain to the pyrrole ring. A notable example is the heronapyrroles , which are farnesylated 2-nitropyrroles isolated from a marine-derived Streptomyces species.[8][13] These compounds are rare examples of naturally occurring 2-nitropyrroles and exhibit potent antibacterial activity.[8][13] The structural diversity within this subclass stems from the varying degrees of oxidation and cyclization of the farnesyl side chain.[8]

II. Biosynthetic Pathways: Nature's Molecular Assembly Lines

The structural diversity of 2-alkylpyrrole natural products is a direct reflection of the elegant and often convergent biosynthetic pathways that construct them. Understanding these pathways provides insights into the logic of natural product assembly and offers opportunities for biosynthetic engineering.

2.1 The Convergent Biosynthesis of Prodiginines and Tambjamines

The biosynthesis of both prodiginines and tambjamines proceeds through a convergent pathway, culminating in the condensation of the common intermediate, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), with a pathway-specific precursor.[9]

The formation of MBC begins with L-proline, which is loaded onto a peptidyl carrier protein (PCP) and subsequently oxidized to form the first pyrrole ring (Ring A). This is followed by a series of condensation and cyclization reactions involving malonyl-CoA and serine to generate the second pyrrole ring (Ring B), ultimately yielding the bipyrrole aldehyde MBC.[7][14]

The divergence in the pathways occurs in the final condensation step, which is catalyzed by a condensing enzyme (e.g., PigC for prodigiosin and TamQ for tambjamines).[15]

  • In prodiginine biosynthesis , MBC is condensed with a 2-alkylpyrrole, such as 2-methyl-3-amyl-pyrrole (MAP) in the case of prodigiosin.[9]

  • In tambjamine biosynthesis , MBC is condensed with a long-chain primary amine to form the characteristic enamine linkage.[15]

Prodiginine_Tambjamine_Biosynthesis cluster_MBC MBC Biosynthesis cluster_Prodiginine Prodiginine Pathway cluster_Tambjamine Tambjamine Pathway L-proline L-proline PigI, PigA PigI, PigA L-proline->PigI, PigA Oxidation Ring A Ring A PigI, PigA->Ring A Condensation Condensation Ring A->Condensation + Malonyl-CoA + Serine Ring B Ring B Condensation->Ring B MBC MBC Ring B->MBC Formation PigC PigC MBC->PigC TamQ TamQ MBC->TamQ Pyruvate + 2-Octenal Pyruvate + 2-Octenal PigB,D,E PigB,D,E Pyruvate + 2-Octenal->PigB,D,E MAP Biosynthesis MAP MAP PigB,D,E->MAP MAP->PigC Prodigiosin Prodigiosin PigC->Prodigiosin Fatty Acid Fatty Acid TamH, etc. TamH, etc. Fatty Acid->TamH, etc. Amine Biosynthesis Alkylamine Alkylamine TamH, etc.->Alkylamine Alkylamine->TamQ Tambjamine Tambjamine TamQ->Tambjamine

Caption: Convergent biosynthesis of prodiginines and tambjamines.

2.2 The Putative Biosynthesis of Heronapyrroles

While the complete biosynthetic gene cluster for heronapyrroles has not been fully elucidated, a plausible pathway can be proposed based on their structure.[8] The biosynthesis is thought to begin with the formation of a 2-nitropyrrole precursor, which is then farnesylated by a farnesyl transferase.[8] The structural diversity of the heronapyrroles A, B, and C arises from subsequent oxidative modifications of the farnesyl chain, likely catalyzed by cytochrome P450 monooxygenases, leading to epoxidation and subsequent cyclization to form the tetrahydrofuran rings.[3][8]

III. Biological Activities and Therapeutic Potential

The 2-alkylpyrrole natural products exhibit a broad range of potent biological activities, making them attractive lead compounds for drug discovery.

3.1 Anticancer Activity

Prodigiosin and its analogs have demonstrated significant cytotoxic effects against a wide variety of cancer cell lines, with IC50 values often in the nanomolar to low micromolar range.[5][6][7][14][16] The proposed mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell signaling pathways such as Wnt/β-catenin, and disruption of cellular pH homeostasis.[5][6] Undecylprodigiosin has also shown potent anticancer activity against several cancer cell lines.[6]

CompoundCancer Cell LineIC50 ValueReference
ProdigiosinMDA-MB-231 (Breast)62.52 nM[5]
ProdigiosinMDA-MB-468 (Breast)261.2 nM[5]
ProdigiosinA549 (Lung)1.30 µg/mL[16]
ProdigiosinHCT116 (Colon)0.62 µg/mL[16]
UndecylprodigiosinHCT-116 (Colon)2.0 µM[6]
UndecylprodigiosinHepG-2 (Liver)4.7 µM[6]
UndecylprodigiosinMCF-7 (Breast)1.2 µM[6]
UndecylprodigiosinA-549 (Lung)2.8 µM[6]

3.2 Antimicrobial Activity

Many 2-alkylpyrrole natural products possess significant antimicrobial activity against a range of pathogens. Prodigiosin exhibits broad-spectrum antibacterial activity, while the tambjamines are particularly effective against the fungus Malassezia furfur.[17] The heronapyrroles display potent and selective activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][13]

Compound/FamilyOrganismMIC/IC50 ValueReference
ProdigiosinBatrachochytrium dendrobatidis10 µM (MIC)[5]
Tambjamine AnalogsGram-positive bacteria2-32 µg/mL (MIC)[12]
UndecylprodigiosinMultidrug-resistant bacteria0.5 - 4.0 µg/mL (MIC)[6]
Heronapyrrole DStaphylococcus aureus1.8 µM (IC50)[8]
Heronapyrrole DStaphylococcus epidermidis0.9 µM (IC50)[8]
Heronapyrrole DBacillus subtilis1.8 µM (IC50)[8]

3.3 Other Bioactivities

In addition to their anticancer and antimicrobial properties, 2-alkylpyrrole natural products have been reported to have immunosuppressive, antimalarial, and antiprotozoal activities, highlighting their diverse therapeutic potential.[5][11]

IV. Experimental Protocols: A Practical Guide

The study of 2-alkylpyrrole natural products relies on a combination of robust methods for their isolation from natural sources and their chemical synthesis in the laboratory.

4.1 Isolation and Purification of 2-Alkylpyrroles from Bacterial Cultures

The following protocol provides a general framework for the extraction and purification of 2-alkylpyrrole natural products from bacterial cultures. Optimization of specific steps will be required depending on the producing organism and the physicochemical properties of the target compound.

Step-by-Step Methodology:

  • Cultivation: Inoculate a suitable liquid medium with the producing bacterial strain and incubate under optimal conditions for secondary metabolite production.

  • Extraction:

    • Centrifuge the culture broth to separate the supernatant and the cell pellet.

    • Extract the supernatant with an equal volume of an immiscible organic solvent such as ethyl acetate or chloroform by shaking for 1 hour.[2]

    • Collect the organic phase. The cell pellet can also be extracted separately with a solvent like methanol.[2]

  • Concentration: Evaporate the solvent from the organic extract under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to column chromatography using a stationary phase such as silica gel or a reversed-phase C18 material.

    • Elute the column with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate for normal phase, or water to acetonitrile/methanol for reversed phase).[18][19]

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the target compound.

    • Pool the pure fractions and evaporate the solvent to yield the purified 2-alkylpyrrole natural product.

Isolation_Workflow Bacterial_Culture Bacterial_Culture Centrifugation Centrifugation Bacterial_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell_Pellet Centrifugation->Cell_Pellet Solvent_Extraction Solvent_Extraction Supernatant->Solvent_Extraction e.g., Ethyl Acetate Solvent_Extraction_Pellet Solvent_Extraction_Pellet Cell_Pellet->Solvent_Extraction_Pellet e.g., Methanol Crude_Extract_1 Crude_Extract_1 Solvent_Extraction->Crude_Extract_1 Crude_Extract_2 Crude_Extract_2 Solvent_Extraction_Pellet->Crude_Extract_2 Combine_Extracts Combine_Extracts Crude_Extract_1->Combine_Extracts Crude_Extract_2->Combine_Extracts Column_Chromatography Column_Chromatography Combine_Extracts->Column_Chromatography Fraction_Collection Fraction_Collection Column_Chromatography->Fraction_Collection TLC_or_HPLC_Analysis TLC_or_HPLC_Analysis Fraction_Collection->TLC_or_HPLC_Analysis Pooling_Pure_Fractions Pooling_Pure_Fractions TLC_or_HPLC_Analysis->Pooling_Pure_Fractions Purified_Compound Purified_Compound Pooling_Pure_Fractions->Purified_Compound

Caption: General workflow for isolation and purification.

4.2 Chemical Synthesis of a Tambjamine Analog

The chemical synthesis of 2-alkylpyrrole natural products provides access to larger quantities of these compounds for biological evaluation and allows for the creation of novel analogs with improved properties. The following is a representative protocol for the synthesis of a tambjamine analog, which involves the acid-catalyzed condensation of the key intermediate 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) with an amine.[18]

Step-by-Step Methodology:

  • Synthesis of MBC: The key bipyrrole aldehyde intermediate, MBC, can be synthesized from commercially available starting materials, often involving a Suzuki cross-coupling reaction to form the bipyrrole core, followed by a Vilsmeier-Haack formylation.[20]

  • Condensation Reaction:

    • Dissolve MBC in a suitable solvent such as methanol.

    • Add the desired primary amine (e.g., dodecylamine) and a catalytic amount of a weak acid like acetic acid.

    • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired tambjamine analog.

Causality in Synthetic Strategy: The choice of an acid catalyst in the condensation step is crucial as it protonates the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. The use of a weak acid like acetic acid is often preferred to avoid unwanted side reactions or degradation of the sensitive pyrrole rings. Protecting groups, such as the Boc group, may be necessary for certain pyrrole precursors to prevent unwanted reactions at the pyrrole nitrogen during the synthesis of the building blocks.[19] The choice of protecting group is dictated by its stability to the reaction conditions and the ease of its removal in a later step.[14][21]

V. Conclusion and Future Outlook

The 2-alkylpyrrole natural products represent a rich and diverse source of bioactive molecules with significant therapeutic potential. Their structural variety, stemming from elegant biosynthetic pathways, continues to inspire the development of new synthetic methodologies and the discovery of novel analogs with enhanced biological activities. As our understanding of the biosynthesis, chemical synthesis, and biological mechanisms of these compounds deepens, so too will our ability to harness their power for the development of new medicines to combat a range of human diseases. The continued exploration of this fascinating class of natural products promises to yield exciting new discoveries in the years to come.

VI. References

  • Synthesis, Anticancer Potential and Comprehensive Toxicity Studies of Novel Brominated Derivatives of Bacterial Biopigment Prodigiosin from Serratia marcescens ATCC 27117. (2021). MDPI. [Link]

  • Enhancement of undecylprodigiosin production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy. (2022). PubMed. [Link]

  • Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. (2019). Frontiers in Microbiology. [Link]

  • Pyrrole Protection. (2025). ResearchGate. [Link]

  • Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery. (2014). National Institutes of Health. [Link]

  • Biosynthesis of Prodigiosin and Its Applications. (2015). IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Discovery and Optimization of Tambjamines as a Novel Class of Antileishmanial Agents. (2021). Journal of Medicinal Chemistry. [Link]

  • How to extract secondary metbolite from bacterial culture? (2022). ResearchGate. [Link]

  • Total Synthesis and Antimalarial Activity of 2-(p-Hydroxybenzyl)-prodigiosins, Isoheptylprodigiosin, and Geometric Isomers of Tambjamine MYP1 Isolated from Marine Bacteria. (2021). National Institutes of Health. [Link]

  • Isolation and characterization of tambjamine MYP1, a macrocyclic tambjamine analogue from marine bacterium Pseudoalteromonas citrea. (2019). ResearchGate. [Link]

  • Undecylprodigiosin. Wikipedia. [Link]

  • Heronapyrroles A-C: farnesylated 2-nitropyrroles from an Australian marine-derived Streptomyces sp. (2010). PubMed. [Link]

  • Antimicrobial and cytotoxic activities of synthetically derived tambjamines C and E - J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata. (2010). PubMed. [Link]

  • Pyrrole Protection. (2025). ResearchGate. [Link]

  • Isolation and characterization of tambjamine MYP1, a macrocyclic tambjamine analogue from marine bacterium Pseudoalteromonas citrea. (2019). RSC Publishing. [Link]

  • Pyrrole synthesis. Organic Chemistry Portal. [Link]

  • Protecting group. Wikipedia. [Link]

  • Properties and applications of undecylprodigiosin and other bacterial prodigiosins. (2014). PubMed. [Link]

  • Scheme 9 Biosynthesis of heronapyrroles A–C. ResearchGate. [Link]

  • Heronapyrrole D: A case of co-inspiration of natural product biosynthesis, total synthesis and biodiscovery. (2014). Semantic Scholar. [Link]

  • Coupled Natural Fusion Enzymes in a Novel Biocatalytic Cascade Convert Fatty Acids to Amines. (2018). National Institutes of Health. [Link]

  • Total syntheses of tambjamines C, E, F, G, H, I and J, BE-18591, and a related alkaloid from the marine bacterium Pseudoalteromonas tunicata. (2007). PubMed. [Link]

  • Diverse enzymatic chemistry for propionate side chain cleavages in tetrapyrrole biosynthesis. (2020). National Institutes of Health. [Link]

  • Structures of prodiginine and tambjamine NPs produced by the biosynthetic pathways of a number of organisms, highlighting the conserved MBC core. ResearchGate. [Link]

  • Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. (2023). Biological and Molecular Chemistry. [Link]

  • Complete Genome Analysis of Undecylprodigiosin Pigment Biosynthesizing Marine Streptomyces Species Displaying Potential Bioactive Applications. (2023). National Institutes of Health. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-Undecylpyrrole via the Paal-Knorr Reaction

Introduction: The Strategic Importance of the Paal-Knorr Synthesis The Paal-Knorr synthesis, first reported independently by chemists Carl Paal and Ludwig Knorr in 1884, represents one of the most direct and versatile me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Paal-Knorr Synthesis

The Paal-Knorr synthesis, first reported independently by chemists Carl Paal and Ludwig Knorr in 1884, represents one of the most direct and versatile methods for the construction of five-membered heterocyclic rings.[1][2] Its enduring utility in organic and medicinal chemistry lies in its ability to efficiently convert readily accessible 1,4-dicarbonyl compounds into substituted furans, thiophenes, and, most notably for this guide, pyrroles.[3] The pyrrole scaffold is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and advanced materials.[4]

Specifically, 2-alkylpyrroles are critical biosynthetic intermediates. For instance, 2-undecylpyrrole is a key precursor in the biosynthesis of undecylprodiginine and streptorubin B, potent antibiotic and immunosuppressive agents produced by Streptomyces coelicolor.[5] This application note provides a comprehensive, in-depth guide for the synthesis of 2-undecylpyrrole using the Paal-Knorr reaction, designed for researchers in synthetic chemistry and drug development. We will explore the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Core Concepts & Reaction Mechanism

The Paal-Knorr pyrrole synthesis is fundamentally a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[6] To synthesize an N-unsubstituted pyrrole, such as 2-undecylpyrrole, ammonia or an ammonia precursor like ammonium acetate is employed.[1][7]

The reaction proceeds under neutral or weakly acidic conditions.[6] The use of a mild acid is crucial; strong acids (pH < 3) can favor the competing Paal-Knorr furan synthesis pathway.[3] The accepted mechanism, elucidated by V. Amarnath et al., involves the initial nucleophilic attack of ammonia on one of the carbonyl groups to form a hemiaminal intermediate.[1][8] This is followed by an intramolecular cyclization, where the nitrogen attacks the second carbonyl group. The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes a two-step dehydration to yield the stable, aromatic pyrrole ring.[7][9] The ring-closing step is often the rate-determining step in the sequence.[4][8]

Paal_Knorr_Mechanism Dicarbonyl 4-Oxopentadecanal (1,4-Dicarbonyl Precursor) Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal 1. Nucleophilic Attack Ammonia Ammonia (NH₃) Ammonia->Hemiaminal Cyclized Cyclized Intermediate (Dihydroxypyrrolidine derivative) Hemiaminal->Cyclized 2. Intramolecular Cyclization Product 2-Undecylpyrrole Cyclized->Product 3. Dehydration (-2 H₂O)

Caption: Mechanism of the Paal-Knorr synthesis of 2-Undecylpyrrole.

Experimental Design & Rationale

A robust synthetic protocol is built on a clear understanding of the function of each component and condition.

  • Substrate Selection: The synthesis of 2-undecylpyrrole requires an asymmetrical 1,4-dicarbonyl precursor: 4-oxopentadecanal . The ketone at the C-4 position and the aldehyde at the C-1 position, upon cyclization with ammonia, yield a pyrrole ring with the undecyl side chain at the C-2 position. The use of an ammonia source, such as ammonium acetate, provides the nitrogen atom for the heterocycle without adding a substituent to it.

  • Solvent and Catalyst: Glacial acetic acid is an excellent choice as it serves as both a solvent and a weak acid catalyst. It protonates a carbonyl oxygen, activating it for nucleophilic attack, but is not acidic enough to strongly promote the furan synthesis side-reaction.[6] Alternative "greener" approaches have been developed, including catalyst- and solvent-free conditions, which may be suitable for specific substrates.[10]

  • Reaction Conditions: Heating the reaction mixture to reflux is necessary to provide the activation energy for the cyclization and, critically, the dehydration steps. Microwave-assisted protocols have also gained prominence, often reducing reaction times from hours to minutes and improving yields by minimizing side product formation through rapid, uniform heating.[2][4]

  • Work-up and Purification: The work-up is designed to separate the organic product from the acidic solvent and inorganic salts. Pouring the reaction mixture into water precipitates the crude product or prepares it for extraction. As 2-undecylpyrrole is a relatively non-polar, high-boiling point compound, purification via silica gel column chromatography is the most effective method to remove unreacted starting material and polar impurities. Vacuum distillation is a potential alternative but carries the risk of thermal degradation if not performed carefully.[11]

Detailed Experimental Protocol

This protocol describes the synthesis of 2-undecylpyrrole on a 10 mmol scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Oxopentadecanal240.402.40 g10.01.0
Ammonium Acetate77.083.85 g50.05.0
Glacial Acetic Acid60.0525 mL--
Ethyl Acetate-~150 mL--
Saturated NaHCO₃ (aq)-~100 mL--
Brine-~50 mL--
Anhydrous MgSO₄-~5 g--
Silica Gel (230-400 mesh)-~50 g--
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Synthetic Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-oxopentadecanal (2.40 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol).

  • Solvent Addition: Add 25 mL of glacial acetic acid to the flask. The ammonium acetate may not fully dissolve initially.

  • Reaction: Attach a reflux condenser and place the flask in a heating mantle. Heat the mixture to a gentle reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture into a beaker containing 100 mL of ice-cold water.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate (NaHCO₃) solution (caution: gas evolution), and finally with 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil.

Purification
  • Column Chromatography: Purify the crude oil using flash column chromatography on silica gel.

  • Eluent System: Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor by TLC. Combine the fractions containing the pure product.

  • Final Product: Evaporate the solvent from the combined pure fractions to yield 2-undecylpyrrole as a pale yellow to light brown oil.

Workflow Visualization

Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Setup 1. Combine Reactants (4-Oxopentadecanal, NH₄OAc) Solvent 2. Add Acetic Acid Setup->Solvent Reflux 3. Heat to Reflux (2-4 hours) Solvent->Reflux Quench 4. Cool & Quench in Water Reflux->Quench Extract 5. Extract with Ethyl Acetate Quench->Extract Wash 6. Wash with NaHCO₃ & Brine Extract->Wash Dry 7. Dry & Concentrate Wash->Dry Chroma 8. Column Chromatography Dry->Chroma Evap 9. Evaporate Solvent Chroma->Evap Product Pure 2-Undecylpyrrole Evap->Product

Caption: Experimental workflow for the synthesis of 2-Undecylpyrrole.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete reaction; decomposition of starting material.Extend reflux time and monitor by TLC. Ensure starting dicarbonyl is pure and not degraded from storage.
Furan Side-Product Reaction conditions are too acidic.Avoid using strong acids. Acetic acid is sufficient. If furan formation persists, consider a non-acidic or neutral method.
Difficult Purification Streaking on TLC plate; product co-elutes with impurities.Ensure the crude product is fully dried. Try a different solvent system for chromatography (e.g., dichloromethane/hexanes).
Dark-Colored Product Formation of polymeric byproducts.This is common. Thorough purification by column chromatography should yield a much lighter-colored final product.

Conclusion

The Paal-Knorr synthesis remains a highly effective and reliable method for accessing substituted pyrroles.[8] This application note details a robust protocol for the synthesis of 2-undecylpyrrole, a valuable intermediate for natural product synthesis and drug discovery programs.[5] By understanding the underlying mechanism and the rationale behind the experimental design, researchers can confidently apply and adapt this methodology to produce a wide range of functionalized pyrrole derivatives. The continued development of greener and more efficient variations, such as microwave-assisted and solvent-free conditions, further solidifies the Paal-Knorr reaction's place as a cornerstone of modern heterocyclic chemistry.[4][10]

References

  • Wikipedia. (2023). Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. organic-chemistry.org. Retrieved from [Link]

  • RGM College of Engineering and Technology. (2018, October 19). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Grokipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. organic-chemistry.org. Retrieved from [Link]

  • Vahdat, S. M., et al. (2008). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry, 10(3), 330-332. Retrieved from [Link]

  • MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. organic-chemistry.org. Retrieved from [Link]

  • University of Liverpool. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Tzankova, D., et al. (2017). Synthesis of Pyrrole and Substituted Pyrroles (Review). Journal of Chemical and Pharmaceutical Research, 9(12), 456-468. Retrieved from [Link]

  • Král, V., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 466-473. Retrieved from [Link]

  • Yale University. (n.d.). Purification. Yale Research. Retrieved from [Link]

  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 137-148. Retrieved from [Link]

  • Ballini, R., et al. (2016). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry, 14(3), 779-790. Retrieved from [Link]

  • Merger, F., et al. (1996). Purification of crude pyrroles. U.S. Patent No. 5,502,213. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application

Application Notes and Protocols for the Extraction and Purification of 2-Undecylpyrrole

Introduction: The Significance of 2-Undecylpyrrole 2-Undecylpyrrole is a key heterocyclic compound characterized by a pyrrole ring substituted with an eleven-carbon alkyl chain. This molecule serves as a crucial biosynth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Undecylpyrrole

2-Undecylpyrrole is a key heterocyclic compound characterized by a pyrrole ring substituted with an eleven-carbon alkyl chain. This molecule serves as a crucial biosynthetic intermediate in various microorganisms, most notably in the production of the prodiginine family of antibiotics, such as undecylprodigiosin, by Streptomyces species.[1][2] Its long alkyl chain imparts significant lipophilicity, influencing its biological activity and presenting unique challenges and considerations for its extraction and purification.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective extraction and purification of 2-undecylpyrrole from both natural (microbial cultures) and synthetic origins. The protocols herein are designed to ensure high purity and yield, which are critical for subsequent applications in research and development.

Core Principles in the Extraction and Purification of 2-Undecylpyrrole

The successful isolation of 2-undecylpyrrole hinges on a strategic approach that leverages its distinct physicochemical properties. The long undecyl chain renders the molecule non-polar, which dictates the choice of solvents for extraction and the chromatographic conditions for purification. Conversely, the pyrrole ring offers a site for potential interactions that can be exploited for selective separation.

A generalized workflow for the extraction and purification of 2-undecylpyrrole is outlined below. Subsequent sections will delve into the specific protocols for each stage.

Workflow cluster_extraction Extraction cluster_purification Purification A Source Material (e.g., Microbial Broth, Reaction Mixture) B Solvent Extraction (Liquid-Liquid or Solid-Liquid) A->B C Crude Extract B->C Concentration D Column Chromatography (Silica Gel) C->D E Fraction Collection & Analysis (TLC) D->E F High-Performance Liquid Chromatography (HPLC) (Optional, for high purity) E->F G Final Product (Pure 2-Undecylpyrrole) F->G

Figure 1: Generalized workflow for the extraction and purification of 2-Undecylpyrrole.

Extraction Methodologies

The initial step in isolating 2-undecylpyrrole is its extraction from the source matrix. The choice of method depends on whether the source is a microbial fermentation broth or a synthetic reaction mixture.

Protocol 1: Extraction from Microbial Cultures (e.g., Streptomyces sp.)

Streptomyces species are known producers of undecylprodigiosin, for which 2-undecylpyrrole is a precursor.[1][2][3] The extraction protocol focuses on separating the lipophilic 2-undecylpyrrole from the aqueous culture medium and cellular biomass.

Materials:

  • Fermentation broth of Streptomyces sp.

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge and appropriate centrifuge tubes

Procedure:

  • Cell Lysis (Optional but Recommended): To maximize the recovery of intracellular 2-undecylpyrrole, subject the fermentation broth to sonication or freeze-thaw cycles to disrupt the cell membranes.

  • Solvent Extraction:

    • Transfer the cell lysate or whole broth to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. The organic layer (top) will contain the 2-undecylpyrrole.

    • Collect the organic layer.

    • Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate to ensure complete recovery.

  • Drying and Concentration:

    • Pool the organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate to remove residual water.

    • Filter to remove the sodium sulfate.

    • Concentrate the filtrate in vacuo using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.

Protocol 2: Extraction from a Synthetic Reaction Mixture (e.g., Paal-Knorr Synthesis)

The Paal-Knorr synthesis is a classical and versatile method for synthesizing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[4][5][6][7] Following the synthesis of 2-undecylpyrrole, an aqueous workup is necessary to remove catalysts, unreacted starting materials, and byproducts.

Materials:

  • Reaction mixture from Paal-Knorr synthesis

  • Diethyl ether (Et₂O) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Quenching: Carefully quench the reaction mixture by adding it to a saturated aqueous solution of sodium bicarbonate to neutralize any acid catalyst.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Add an equal volume of diethyl ether or dichloromethane.

    • Shake well and allow the layers to separate.

    • Collect the organic layer.

    • Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the desiccant.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-undecylpyrrole.

Purification Strategies

The crude extract, whether from a natural or synthetic source, will contain impurities that must be removed to obtain pure 2-undecylpyrrole. The primary methods for purification are column chromatography and, for achieving the highest purity, high-performance liquid chromatography (HPLC).

Protocol 3: Purification by Silica Gel Column Chromatography

Silica gel column chromatography is a robust and widely used technique for purifying organic compounds. For the non-polar 2-undecylpyrrole, a non-polar mobile phase with a small amount of a slightly more polar solvent is typically effective.

Materials:

  • Crude 2-undecylpyrrole extract

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexanes and Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • Collection tubes

Procedure:

  • TLC Analysis for Solvent System Optimization:

    • Dissolve a small amount of the crude extract in a minimal volume of dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 100% Hexanes, 1% EtOAc in Hexanes, 2% EtOAc in Hexanes, 5% EtOAc in Hexanes).

    • The optimal solvent system will provide good separation of the target compound from impurities, with an Rf value for 2-undecylpyrrole ideally between 0.2 and 0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Hexanes).

    • Pour the slurry into the column and allow the silica gel to settle, ensuring even packing without air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude extract in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude extract in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) based on the TLC analysis.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure 2-undecylpyrrole.

    • Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified product.

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel (60-120 or 230-400 mesh)Standard, cost-effective, and provides good separation for a wide range of compounds.
Mobile Phase Hexanes/Ethyl Acetate GradientThe non-polar hexane effectively elutes the lipophilic 2-undecylpyrrole, while the gradual addition of the more polar ethyl acetate helps to elute more polar impurities.
Optimal Rf 0.2 - 0.4This range ensures good separation and a reasonable elution time from the column.
Protocol 4: High-Purity Purification by HPLC

For applications requiring very high purity, such as in drug development and for analytical standards, preparative or semi-preparative HPLC is the method of choice. A reverse-phase column is suitable for separating the non-polar 2-undecylpyrrole from any remaining closely related impurities.

Materials:

  • Partially purified 2-undecylpyrrole (from column chromatography)

  • HPLC system with a preparative or semi-preparative C18 column

  • Acetonitrile (ACN) and Water (HPLC grade)

  • 0.1% Trifluoroacetic acid (TFA) or Formic acid (optional, as a mobile phase modifier)

Procedure:

  • Analytical Method Development:

    • Develop an analytical HPLC method to determine the optimal separation conditions.

    • Inject a small amount of the partially purified sample onto an analytical C18 column.

    • Run a gradient of water and acetonitrile (e.g., starting from 50% ACN in water to 100% ACN). The long alkyl chain of 2-undecylpyrrole will likely require a high percentage of organic solvent for elution.

  • Preparative/Semi-Preparative HPLC:

    • Scale up the analytical method to a preparative or semi-preparative C18 column.

    • Dissolve the sample in the mobile phase.

    • Inject the sample and run the optimized gradient.

    • Collect the fraction corresponding to the 2-undecylpyrrole peak.

  • Product Recovery:

    • Evaporate the acetonitrile from the collected fraction using a rotary evaporator.

    • If the mobile phase contained a non-volatile buffer, a subsequent liquid-liquid extraction may be necessary to isolate the pure compound.

    • Lyophilize the aqueous remainder to obtain the final, highly pure 2-undecylpyrrole.

Purification_Logic Start Crude 2-Undecylpyrrole Extract TLC TLC Analysis for Solvent System Optimization Start->TLC ColumnChrom Silica Gel Column Chromatography TLC->ColumnChrom PurityCheck1 Purity Check (TLC, NMR) ColumnChrom->PurityCheck1 HPLC Preparative/Semi-Preparative HPLC PurityCheck1->HPLC Higher Purity Needed SufficientPurity Sufficiently Pure Product PurityCheck1->SufficientPurity Purity Meets Requirements PurityCheck2 Final Purity Analysis (HPLC, MS, NMR) HPLC->PurityCheck2 FinalProduct High-Purity 2-Undecylpyrrole PurityCheck2->FinalProduct

Sources

Method

Application Notes and Protocols for 2-Undecylpyrrole Feeding Studies in Streptomyces

For: Researchers, scientists, and drug development professionals in microbiology and natural product discovery. Introduction: Harnessing Precursor-Directed Biosynthesis to Modulate Prodiginine Production Streptomyces, a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in microbiology and natural product discovery.

Introduction: Harnessing Precursor-Directed Biosynthesis to Modulate Prodiginine Production

Streptomyces, a genus of Gram-positive bacteria, are renowned for their prodigious capacity to produce a vast array of secondary metabolites, many of which have significant clinical applications as antibiotics, antifungals, and anticancer agents.[1][2] Among these fascinating natural products are the prodiginines, a family of red-pigmented tripyrrole alkaloids.[3] Undecylprodigiosin, a notable member of this family produced by species like Streptomyces coelicolor, has garnered interest for its potential immunosuppressive and antitumor properties.[4][5]

The biosynthesis of undecylprodigiosin is a bifurcated process, converging in the final condensation of two key precursors: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole.[6] The latter is a monopyrrole intermediate synthesized by a series of enzymes encoded within the well-characterized red biosynthetic gene cluster.[7][8] Specifically, the genes redPQRKL are implicated in the formation of 2-undecylpyrrole from precursors such as dodecanoic acid.[7]

This inherent modularity in the biosynthetic pathway presents a unique opportunity for chemical intervention through precursor-directed biosynthesis.[9] By supplying exogenous 2-undecylpyrrole to a Streptomyces culture, it is possible to bypass the native production of this intermediate and potentially enhance the overall yield of undecylprodigiosin. This technique is particularly valuable for studying the kinetics of the final condensation step, elucidating regulatory mechanisms, and producing novel prodiginine analogs by feeding structurally modified precursors.[10]

These application notes provide a detailed protocol for conducting 2-undecylpyrrole feeding studies in Streptomyces coelicolor, a model organism for prodiginine research. The methodologies outlined herein cover culture preparation, precursor feeding, extraction of prodiginines, and analytical quantification, offering a comprehensive guide for researchers aiming to explore and manipulate this fascinating biosynthetic pathway.

Core Concepts and Experimental Rationale

The success of a 2-undecylpyrrole feeding study hinges on several key factors, each with a specific scientific rationale:

  • Choice of Streptomyces Strain: Wild-type strains such as S. coelicolor M145 are suitable for yield enhancement studies. For more targeted investigations into the terminal condensation step, mutant strains with deletions in the 2-undecylpyrrole biosynthetic pathway (e.g., redL⁻ or redK⁻ mutants) are ideal, as they require exogenous 2-undecylpyrrole to produce undecylprodigiosin.[7]

  • Culture Medium and Growth Phase: Secondary metabolism in Streptomyces is often triggered by nutrient limitation and is most active during the stationary phase of growth.[2][11] Therefore, the timing of precursor feeding is critical. Rich media that support robust initial growth followed by a transition to stationary phase are optimal. R2YE medium is a commonly used formulation for S. coelicolor that supports prodiginine production.[11][12]

  • Precursor Preparation and Delivery: 2-Undecylpyrrole is a lipophilic molecule with limited aqueous solubility. It must be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before being added to the aqueous culture medium. The final concentration of the solvent should be kept low to minimize toxicity to the bacteria.

  • Extraction and Analysis: Prodiginines are typically extracted from the mycelium using an organic solvent like methanol or acetone. Quantification is then performed using spectrophotometry or more sensitive methods like High-Performance Liquid Chromatography (HPLC) for separating different prodiginine analogs.

Experimental Workflow for 2-Undecylpyrrole Feeding

The following diagram illustrates the overall workflow for a 2-undecylpyrrole feeding experiment in Streptomyces.

G cluster_prep Phase 1: Culture Preparation cluster_feeding Phase 2: Precursor Feeding cluster_analysis Phase 3: Analysis A Inoculate Streptomyces spores in liquid medium (e.g., TSB) B Incubate for 48-72h to generate seed culture A->B C Inoculate production medium (e.g., R2YE) with seed culture B->C D Incubate production culture to mid-log/early stationary phase (typically 48-72h) C->D F Add 2-undecylpyrrole solution to the culture D->F E Prepare 2-undecylpyrrole stock solution in a suitable solvent (e.g., DMSO) E->F G Continue incubation for 24-48h post-feeding F->G H Harvest mycelium by centrifugation G->H I Extract prodiginines with an organic solvent (e.g., methanol) H->I J Quantify prodiginines via spectrophotometry or HPLC I->J

Caption: Workflow for 2-Undecylpyrrole Feeding in Streptomyces.

Detailed Protocols

Protocol 1: Preparation of Streptomyces Cultures

Objective: To grow Streptomyces coelicolor to the optimal phase for precursor feeding.

Materials:

  • Streptomyces coelicolor strain (e.g., M145)

  • Tryptic Soy Broth (TSB) or other suitable seed culture medium

  • R2YE (Regeneration Medium with Yeast Extract) production medium[11][12]

  • Sterile baffled flasks

  • Shaking incubator

Procedure:

  • Seed Culture Preparation:

    • Inoculate 50 mL of TSB in a 250 mL baffled flask with S. coelicolor spores.

    • Incubate at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours, or until the culture is dense and fragmented.

  • Production Culture Inoculation:

    • Prepare 100 mL of R2YE medium in 500 mL baffled flasks.

    • Inoculate the production medium with 2-5% (v/v) of the seed culture.

    • Incubate at 30°C with vigorous shaking (200-250 rpm).

Protocol 2: 2-Undecylpyrrole Feeding

Objective: To introduce exogenous 2-undecylpyrrole to the Streptomyces culture at the appropriate time and concentration.

Materials:

  • 2-Undecylpyrrole

  • Dimethyl sulfoxide (DMSO), sterile

  • Micropipettes and sterile tips

Procedure:

  • Timing of Feeding:

    • Monitor the growth of the production culture. The optimal time for feeding is typically at the onset of the stationary phase, which for S. coelicolor in R2YE medium is around 48-72 hours post-inoculation.[11] This is often visually indicated by a change in mycelial morphology and the faint appearance of the red prodiginine pigments.

  • Preparation of 2-Undecylpyrrole Stock Solution:

    • Prepare a stock solution of 2-undecylpyrrole in sterile DMSO. A concentration of 10-50 mM is a good starting point.

    • Ensure the 2-undecylpyrrole is completely dissolved.

  • Feeding the Culture:

    • Add the 2-undecylpyrrole stock solution to the production culture to achieve a final concentration in the range of 10-100 µM. The optimal concentration should be determined empirically.

    • Add an equivalent volume of DMSO to a control flask to account for any solvent effects.

    • Continue the incubation at 30°C with shaking for another 24-48 hours.

Protocol 3: Extraction and Quantification of Undecylprodigiosin

Objective: To extract and quantify the produced undecylprodigiosin.

Materials:

  • Methanol, acidified (e.g., with 0.1 N HCl)

  • Centrifuge and centrifuge tubes

  • Spectrophotometer or HPLC system

  • Vortex mixer

Procedure:

  • Harvesting Mycelium:

    • Transfer the culture to centrifuge tubes.

    • Harvest the mycelium by centrifugation at 4,000 x g for 15 minutes.

    • Discard the supernatant.

  • Extraction:

    • Resuspend the mycelial pellet in a known volume of acidified methanol (e.g., 5-10 mL). The acidic conditions enhance the solubility and stability of the red-pigmented prodiginines.

    • Vortex vigorously for 5-10 minutes to ensure complete extraction of the pigments from the cells.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the pigmented supernatant to a clean tube.

  • Quantification by Spectrophotometry:

    • Measure the absorbance of the methanolic extract at 530 nm.

    • Use acidified methanol as a blank.

    • The concentration can be calculated using the Beer-Lambert law, with a reported extinction coefficient for undecylprodigiosin in acidified methanol.

  • Quantification by HPLC (for higher precision and separation of analogs):

    • Filter the extract through a 0.22 µm syringe filter.

    • Analyze the sample using a reverse-phase HPLC system (e.g., C18 column) with a suitable mobile phase gradient (e.g., water-acetonitrile with 0.1% formic acid).

    • Monitor the elution profile at 530 nm.

    • Quantify the undecylprodigiosin peak by comparing its area to a standard curve prepared with purified undecylprodigiosin.

Data Presentation and Interpretation

The results of a 2-undecylpyrrole feeding study are typically presented by comparing the yield of undecylprodigiosin in the fed cultures to the control cultures.

Table 1: Representative Data from a 2-Undecylpyrrole Feeding Study

Culture ConditionFinal Concentration of 2-UndecylpyrroleUndecylprodigiosin Yield (mg/L)Fold Increase vs. Control
Control (DMSO only)0 µM15.2 ± 1.81.0
Fed Culture 110 µM28.9 ± 2.51.9
Fed Culture 250 µM45.1 ± 3.13.0
Fed Culture 3100 µM42.8 ± 3.52.8

Interpretation:

The data in Table 1 would suggest that feeding 2-undecylpyrrole significantly enhances undecylprodigiosin production, with a maximal effect observed at a feeding concentration of 50 µM. The slight decrease in yield at 100 µM could indicate substrate inhibition or toxicity at higher concentrations.

Troubleshooting and Considerations

  • Low Yield Enhancement: If the feeding of 2-undecylpyrrole does not result in a significant increase in undecylprodigiosin production, consider the following:

    • The timing of feeding may be suboptimal. Try feeding at different points in the growth curve.

    • The native biosynthesis of 2-undecylpyrrole may not be the rate-limiting step in your strain and culture conditions.

    • The fed precursor may not be efficiently taken up by the cells.

  • Toxicity: High concentrations of 2-undecylpyrrole or the solvent can be toxic to the culture. Monitor the growth of the culture after feeding and consider reducing the concentration if growth is inhibited.

  • Chemical Stability: Ensure the 2-undecylpyrrole used is of high purity and has not degraded.

By following these detailed protocols and considering the underlying scientific principles, researchers can effectively utilize 2-undecylpyrrole feeding studies to investigate and manipulate the biosynthesis of prodiginines in Streptomyces.

References

  • FEMS Microbiology Letters. (2021). Differential regulation of undecylprodigiosin biosynthesis in the yeast-scavenging Streptomyces strain MBK6. Available at: [Link]

  • PubMed. (n.d.). bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade. Available at: [Link]

  • PubMed. (n.d.). identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Available at: [Link]

  • PLoS One. (2018). Non-targeted metabolomics unravels a media-dependent prodiginines production pathway in Streptomyces coelicolor A3(2). Available at: [Link]

  • KEGG. (n.d.). Prodigiosin biosynthesis - Streptomyces lividans. Available at: [Link]

  • FEMS Microbiology Letters. (2021). Differential regulation of undecylprodigiosin biosynthesis in the yeast-scavenging Streptomyces strain MBK6. Available at: [Link]

  • Frontiers in Microbiology. (2018). Production of Prodiginines Is Part of a Programmed Cell Death Process in Streptomyces coelicolor. Available at: [Link]

  • Molecules. (2022). Recently Discovered Secondary Metabolites from Streptomyces Species. Available at: [Link]

  • ACS Omega. (2023). Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum. Available at: [Link]

  • ACS Omega. (2023). Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum. Available at: [Link]

  • JoVE. (n.d.). Isolation and Production of Prodigiosin Pigments from Streptomyces spp.. Available at: [Link]

  • Frontiers in Microbiology. (2018). Production of Prodiginines Is Part of a Programmed Cell Death Process in Streptomyces coelicolor. Available at: [Link]

  • Biotechnology Progress. (2000). Precursor-directed biosynthesis of 6-deoxyerythronolide B analogs in Streptomyces coelicolor: understanding precursor effects. Available at: [Link]

  • MDPI. (2021). Applications of Prodigiosin Extracted from Marine Red Pigmented Bacteria Zooshikella sp. and Actinomycete Streptomyces sp.. Available at: [Link]

  • IntechOpen. (2018). Streptomyces Secondary Metabolites. Available at: [Link]

  • Chemistry & Biology. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Available at: [Link]

  • Frontiers in Microbiology. (2018). Production of Prodiginines Is Part of a Programmed Cell Death Process in Streptomyces coelicolor. Available at: [Link]

  • ResearchGate. (2018). Prodiginine Production in Streptomyces coelicolor Correlates Temporally and Spatially to Programmed Cell Death. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 11: Precursor-directed Biosynthesis and Semi-synthesis of Natural Products. Available at: [Link]

  • MDPI. (2022). Activation of Secondary Metabolism in Red Soil-Derived Streptomycetes via Co-Culture with Mycolic Acid-Containing Bacteria. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Studies of precursor-directed biosynthesis with streptomyces. Part 2. New and unusual manumycin analogues produced by Streptomyces parvulus. Available at: [Link]

  • Scite.ai. (n.d.). Downstream Process Development for Extraction of Prodigiosin: Statistical Optimization, Kinetics, and Biochemical Characterization. Available at: [Link]

  • Scientific Reports. (2017). Optimization of the precursor supply for an enhanced FK506 production in Streptomyces tsukubaensis. Available at: [Link]

  • Molecules. (2019). Biosynthesis of Polyketides in Streptomyces. Available at: [Link]

  • Monash University. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Available at: [Link]

  • ResearchGate. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Available at: [Link]

  • ResearchGate. (2010). Current Protocols in Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: Investigating the Antimicrobial Potential of 2-Undecylpyrrole Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates a departure from convention...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic scaffolds. Pathogenic bacteria and fungi continuously evolve mechanisms to evade existing therapies, rendering many first-line treatments ineffective.[1] This landscape demands innovative research into new chemical entities with unique mechanisms of action. The pyrrole ring, a fundamental heterocyclic motif, is a cornerstone of many biologically active natural products, including heme, chlorophyll, and vitamin B12.[2][3] Its derivatives, such as the naturally occurring antibiotics pyrrolnitrin and pyoluteorin, have demonstrated significant antimicrobial activity, validating this scaffold as a promising starting point for drug discovery.[2][3]

This guide focuses on a specific, promising subclass: 2-Undecylpyrrole derivatives. The long alkyl chain at the 2-position imparts significant lipophilicity, a key characteristic that can facilitate interaction with and disruption of microbial cell membranes. We will explore the scientific rationale, core experimental protocols, and data interpretation frameworks necessary to systematically evaluate these compounds as next-generation antimicrobial agents.

Postulated Mechanism of Action: A Multi-Pronged Assault

While the precise mechanism for all 2-Undecylpyrrole derivatives is a subject of ongoing investigation, current evidence from related compounds points towards a multi-targeted mode of action that hinders the development of resistance. The primary hypothesis centers on the disruption of cellular integrity and key metabolic processes.

  • Membrane Perturbation: The undecyl group, a C11 alkyl chain, is highly lipophilic. This allows the molecule to readily insert into the phospholipid bilayer of the microbial cell membrane. This insertion can disrupt membrane potential, increase permeability, and lead to the leakage of essential ions and metabolites, ultimately culminating in cell lysis.

  • Enzyme Inhibition: Pyrrole derivatives have been identified as potent inhibitors of various essential enzymes. This includes potential interference with cellular respiration or key kinases involved in microbial signaling pathways.[4][5] By targeting these fundamental processes, the compounds can effectively halt cell growth and proliferation.

  • Induction of Oxidative Stress: Some studies on related heterocyclic compounds suggest that they can induce the accumulation of reactive oxygen species (ROS) within the microbial cell.[6] This leads to widespread damage of DNA, proteins, and lipids, contributing to bactericidal or fungicidal activity.

The following diagram illustrates a conceptual pathway for the antimicrobial action of a 2-Undecylpyrrole derivative.

Antimicrobial_Mechanism Compound 2-Undecylpyrrole Derivative Membrane Bacterial Cell Membrane Compound->Membrane Insertion & Disruption Target Intracellular Target (e.g., Kinase, DNA) Compound->Target Binding & Inhibition ROS Reactive Oxygen Species (ROS) Production Compound->ROS Induction Lysis Cell Lysis Membrane->Lysis Increased Permeability Metabolism Inhibition of Essential Metabolic Pathways Target->Metabolism ROS->Lysis Metabolism->Lysis

Caption: Conceptual mechanism of 2-Undecylpyrrole derivative antimicrobial activity.

Core Experimental Protocols

The following protocols provide a robust framework for the synthesis and evaluation of 2-Undecylpyrrole derivatives.

Protocol 1: Representative Synthesis of a 2-Undecylpyrrole Derivative

The synthesis of pyrrole derivatives can be achieved through various established methods.[7][8][9][10] The following protocol outlines a common one-pot reaction procedure for synthesizing a substituted 2-Undecylpyrrole.

Rationale: This method is chosen for its efficiency and high yields under relatively simple experimental conditions.[7] The one-pot nature minimizes product loss between steps and reduces overall reaction time.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of an appropriate 1,3-dicarbonyl compound, dodecanal (the source of the undecyl group), and a primary amine in absolute ethanol.

  • Reaction Initiation: Add a catalytic amount of a Lewis acid (e.g., CeCl₃·7H₂O) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified 2-Undecylpyrrole derivative.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Synthesis_Workflow start Start: Prepare Reactants (1,3-Dicarbonyl, Dodecanal, Amine) mix Combine in Ethanol Add Lewis Acid Catalyst start->mix reflux Heat to Reflux (4-6h) Monitor by TLC mix->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into Ice Water Precipitate Crude Product cool->precipitate filter Vacuum Filtration Wash with Cold Water precipitate->filter purify Recrystallize from Ethanol filter->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end_node End: Purified Compound characterize->end_node

Caption: General workflow for the synthesis of 2-Undecylpyrrole derivatives.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[12] This protocol details the broth microdilution method.

Rationale: This method is highly standardized, requires small volumes of reagents, and is suitable for high-throughput screening of multiple compounds against various microbial strains. It determines the lowest concentration of a compound that visibly inhibits microbial growth.

Step-by-Step Methodology:

  • Strain Preparation: Inoculate a single colony of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium (e.g., Mueller-Hinton Broth). Incubate overnight at 37°C. Dilute the overnight culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: Prepare a stock solution of the 2-Undecylpyrrole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted compound.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring absorbance at 600 nm.

MIC_Workflow start Start: Prepare Bacterial Culture & Compound Stock Solution plate Prepare 96-Well Plate start->plate dilute Perform 2-Fold Serial Dilutions of Compound in Broth plate->dilute inoculate Add Standardized Bacterial Inoculum to Each Well dilute->inoculate controls Set Up Controls (Positive & Negative) inoculate->controls incubate Incubate Plate at 37°C for 18-24 Hours controls->incubate read Read Results Visually or with a Plate Reader (OD600) incubate->read determine Determine MIC Value (Lowest concentration with no growth) read->determine end_node End: MIC Value Obtained determine->end_node

Caption: Workflow for the broth microdilution MIC assay.

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT)

Evaluating the toxicity of a potential antimicrobial agent against host cells is critical to determine its therapeutic window. The MTT assay is a colorimetric method to assess cell viability.

Rationale: This assay provides a quantitative measure of a compound's effect on the metabolic activity of mammalian cells, which is a reliable indicator of cell viability and proliferation. It is essential to ensure that the antimicrobial effect is selective for microbes and not due to general cytotoxicity.[8][10][13]

Step-by-Step Methodology:

  • Cell Seeding: Seed mammalian cells (e.g., HUVECs, HEK293) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[13]

  • Compound Treatment: Remove the old media and add fresh media containing serial dilutions of the 2-Undecylpyrrole derivative. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

MTT_Workflow start Start: Culture Mammalian Cells seed Seed Cells in 96-Well Plate Incubate Overnight start->seed treat Treat Cells with Serial Dilutions of Test Compound seed->treat incubate Incubate for 24-72 Hours treat->incubate mtt Add MTT Reagent Incubate for 2-4 Hours incubate->mtt solubilize Remove Media, Add Solubilizing Agent (e.g., DMSO) mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate % Viability Determine IC50 Value read->analyze end_node End: Cytotoxicity Profile (IC50) analyze->end_node

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation and Interpretation

Clear and concise data presentation is crucial for comparing the efficacy and safety of different derivatives. A summary table is the most effective format.

Table 1: Representative Antimicrobial and Cytotoxicity Data for 2-Undecylpyrrole Derivatives

Compound IDMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)Cytotoxicity IC₅₀ (µg/mL) vs. HUVECSelectivity Index (SI) vs. S. aureus
UP-001 1.56.23.1>100>66.7
UP-002 0.71.50.755.479.1
UP-003 12.5>5025>100>8.0
Ciprofloxacin0.50.25N/A>100>200
ClotrimazoleN/AN/A1.022.5N/A

Data are hypothetical and for illustrative purposes only. SI = IC₅₀ / MIC.

Interpretation:

  • Potency: Lower MIC values indicate higher antimicrobial potency. In Table 1, compound UP-002 is the most potent derivative across all tested strains.[14]

  • Spectrum of Activity: Activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria indicates a broad-spectrum agent.[1] Activity against C. albicans shows antifungal potential.[7]

  • Safety and Selectivity: A high IC₅₀ value from the cytotoxicity assay suggests low toxicity to mammalian cells. The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ / MIC. A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the microbe than to host cells. UP-002 shows an excellent selectivity index.

References

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). ResearchGate. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). MDPI. [Link]

  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (N/A). ScienceDirect. [Link]

  • Synthesis of certain pyrrole derivatives as antimicrobial agents. (N/A). PubMed. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. (N/A). Hielscher Ultrasonics. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (N/A). Bentham Science. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (N/A). MDPI. [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2025). ResearchGate. [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (N/A). MDPI. [Link]

  • Synthesis of some new pyrrole derivatives and their antimicrobial activity. (2025). ResearchGate. [Link]

  • Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. (2008). Monash University. [Link]

  • Bactericidal Activities of the Pyrrole Derivative BM212 against Multidrug-Resistant and Intramacrophagic Mycobacterium tuberculosis Strains. (N/A). PMC - NIH. [Link]

  • Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. (2018). PubMed. [Link]

Sources

Method

Application Notes and Protocols: Development of 2-Undecylpyrrole Analogs for Drug Discovery

Introduction The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Among these, the prodi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant therapeutic potential.[1][2] Among these, the prodiginine family of tripyrrolic natural products, which includes prodigiosin and undecylprodigiosin, has garnered substantial interest for its potent biological activities.[3] These compounds, produced by bacteria such as Serratia marcescens and Streptomyces coelicolor, exhibit a remarkable range of effects, including anticancer, immunosuppressive, and antimicrobial properties.[4][5]

The structure of undecylprodigiosin features a key 2-undecylpyrrole moiety (the C-ring) connected to a 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (A-B ring) system.[6] The mechanism of action for prodiginines is complex and multifaceted, but a primary driver of their anticancer effects is the induction of apoptosis in malignant cells, often with a degree of selectivity over healthy cells.[5][7] This proapoptotic activity is thought to involve processes such as disrupting transmembrane pH gradients and the copper-mediated cleavage of DNA.[7]

The inherent potency of the prodiginine scaffold makes it an attractive starting point for drug discovery. However, natural prodiginines may possess suboptimal pharmacokinetic properties or toxicity profiles. This has spurred the development of synthetic analogs to improve therapeutic indices and explore the structure-activity relationships (SAR). A synthetic analog based on the prodiginine family, obatoclax, has advanced to clinical trials for various cancers, validating this approach.[8]

These application notes provide a comprehensive guide for researchers engaged in the development of 2-undecylpyrrole analogs. We will detail the strategic design, chemical synthesis, and biological evaluation of novel compounds based on this promising scaffold. The protocols provided are designed to be robust and self-validating, offering both the "how" and the "why" behind critical experimental steps.

Section 1: The Prodiginine Scaffold: Structure and Rationale for Analog Development

The core of a prodiginine consists of a tripyrrolic system. The biosynthesis involves a convergent pathway where two key precursors, a monopyrrole and a bipyrrole, are enzymatically condensed.[5] In the case of undecylprodigiosin, these precursors are 2-undecylpyrrole (the C-ring) and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC, the A-B rings).[6]

The rationale for focusing on analogs of the 2-undecylpyrrole moiety includes:

  • Modulating Lipophilicity: The long undecyl (C11) alkyl chain significantly influences the molecule's lipophilicity, which in turn affects membrane permeability, protein binding, and overall pharmacokinetics. Varying the chain length or introducing functional groups can fine-tune these properties.

  • Exploring SAR: Systematic modification of the C-ring allows for a detailed exploration of the structure-activity relationship. This can reveal which structural features are critical for potent and selective biological activity.

  • Improving Synthetic Accessibility: Chemoenzymatic and total synthesis approaches allow for the creation of C-ring analogs that may not be accessible through natural biosynthetic pathways, expanding the chemical space for drug discovery.[4][9]

Caption: General structure of a prodiginine, highlighting the key A, B, and C rings.

Section 2: Workflow for Analog Development

The development of novel 2-undecylpyrrole analogs follows a structured, multi-stage process common in drug discovery. This workflow ensures a systematic progression from initial concept to a validated lead compound.

G A 1. Design of Analogs (SAR Hypothesis, In Silico Modeling) B 2. Synthesis of C-Ring Precursors (Modified 2-Alkylpyrroles) A->B C 3. Synthesis of Bipyrrole Precursor (MBC Synthesis) A->C D 4. Convergent Synthesis (Condensation of Precursors) B->D C->D E 5. Purification & Characterization (HPLC, NMR, MS) D->E F 6. Primary Screening (In Vitro Cytotoxicity Assay) E->F G 7. Secondary Screening (Mechanism of Action Assays, e.g., Apoptosis) F->G H 8. Data Analysis & SAR (IC50 Determination, Lead Identification) G->H H->A Iterative Optimization

Caption: A typical workflow for the discovery and optimization of 2-undecylpyrrole analogs.

Section 3: Protocol for Synthesis of a Representative Analog

This section details a convergent synthesis strategy, a robust and widely used method for producing prodiginine analogs.[8] The protocol describes the acid-catalyzed condensation of a synthesized 2-alkyl-4-methylpyrrole (a C-ring analog) with 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).

Protocol 3.1: Synthesis of a 2-Octyl-4-methylpyrrole Analog

Rationale: This protocol outlines the synthesis of a C-ring precursor with a shorter alkyl chain (C8 vs. C11) and an additional methyl group, allowing for SAR exploration. The Paal-Knorr pyrrole synthesis is a classic and effective method for this transformation.

Materials:

  • 2,5-Hexanedione

  • Octylamine

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Standard glassware for reflux and extraction

Procedure:

  • Combine 2,5-hexanedione (1.0 eq), octylamine (1.0 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene in a round-bottom flask equipped with a Dean-Stark trap and condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield the 1-octyl-2,5-dimethylpyrrole.

Protocol 3.2: Acid-Catalyzed Condensation

Rationale: The final step involves the condensation of the C-ring analog with the A-B ring system (MBC). An acidic catalyst, such as hydrochloric acid, facilitates the condensation reaction to form the tripyrrole prodiginine structure.[8]

Materials:

  • 1-Octyl-2,5-dimethylpyrrole (from Protocol 3.1)

  • 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC, requires separate synthesis or commercial sourcing)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the 1-octyl-2,5-dimethylpyrrole (1.1 eq) and MBC (1.0 eq) in methanol in a round-bottom flask.

  • Add a few drops of concentrated HCl to the solution. A deep red color should develop, indicating the formation of the prodiginine product.[6]

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and water.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final compound using flash column chromatography.

  • Characterize the purified analog using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 4: Protocols for Biological Evaluation

The primary therapeutic interest in prodiginines is their anticancer activity.[5] The following protocols describe standard assays to determine the cytotoxicity and proapoptotic effects of newly synthesized analogs.

Protocol 4.1: In Vitro Cytotoxicity Assessment using Resazurin Assay

Principle: This assay measures cell viability. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells. This is a common method for evaluating the cytotoxic effects of compounds on cancer cell lines.[10]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, Panc-1 for pancreatic cancer)[10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • 96-well clear-bottom black plates

  • Multimode plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the synthesized analogs in complete medium. The final concentration of DMSO should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of medium containing the test compounds, positive control (Doxorubicin), or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Assay: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Measurement: Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 4.2: Apoptosis Induction via Caspase-3/7 Activity Assay

Principle: A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. This protocol uses a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7. This cleavage releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity. An increase in luminescence indicates apoptosis induction.[10]

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Human cancer cell line

  • Synthesized analogs

  • Staurosporine or Doxorubicin (positive control for apoptosis)

  • 96-well clear-bottom white plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with compounds as described in Protocol 4.1 (Steps 1-3). A shorter incubation time (e.g., 24 hours) may be appropriate for detecting early apoptotic events.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Mix gently by orbital shaking for 1 minute.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (media only wells).

    • Normalize the signal of treated wells to the vehicle control.

    • Express results as fold-change in caspase-3/7 activity compared to the vehicle control.

Section 5: Data Interpretation and Lead Optimization

The data gathered from the synthesis and biological evaluation must be systematically analyzed to guide the next round of drug design. A Structure-Activity Relationship (SAR) table is an essential tool for this purpose.

Table 1: Example SAR Data for 2-Alkylpyrrole Analogs

Compound IDC-Ring R GroupIC₅₀ (µM) vs. MCF-7 Cells[10]Caspase-3/7 Activation (Fold Change vs. Control)[10]
UND-01n-Undecyl (C11)1.55.2
OCT-01n-Octyl (C8)2.84.1
HEX-01n-Hexyl (C6)7.22.5
BCP-014-Bromobenzyl0.96.8
VEHICLEDMSO> 1001.0

Interpretation and Next Steps:

  • Lipophilicity: The hypothetical data in Table 1 suggest that decreasing the alkyl chain length from C11 to C6 reduces cytotoxic potency. This indicates that a certain level of lipophilicity is crucial for activity, perhaps for membrane interaction.

  • Aromatic Substitution: The introduction of a bromobenzyl group (BCP-01) significantly enhances potency. This is a promising lead, suggesting that π-π stacking or specific hydrophobic interactions may be beneficial.

  • Mechanism: The strong correlation between lower IC₅₀ values and higher caspase-3/7 activation supports an apoptotic mechanism of action for these analogs.

  • Lead Optimization: Based on these results, future efforts could focus on synthesizing more analogs with various substituted aromatic groups at the C-ring R position to further probe electronic and steric effects.

References
  • Wikipedia. Prodigiosin. [Link]

  • Chawrai, S. R., Williamson, N. R., Salmond, G. P. C., & Leeper, F. J. (2008). Chemoenzymatic synthesis of prodigiosin analogues--exploring the substrate specificity of PigC. Chemical Communications, (16), 1862–1864. [Link]

  • Williamson, N. R., Chawrai, S. R., Leeper, F. J., & Salmond, G. P. C. (2008). Chemoenzymatic synthesis of prodigiosin analogues—exploring the substrate specificity of PigC. Chemical Communications. [Link]

  • Hu, D. L., & Mo, X. F. (2015). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Journal of Organic Chemistry. [Link]

  • Gheorghe, A., et al. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]

  • Aparna, V., & D'Souza, D. (2014). Biosynthesis of Prodigiosin and Its Applications. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • Mazurek, J., et al. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules. [Link]

  • Liu, L., et al. (2022). Structures, biosynthesis, and bioactivities of prodiginine natural products. Applied Microbiology and Biotechnology. [Link]

  • Russo, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Bioorganic & Medicinal Chemistry. [Link]

  • Stankovic, K., et al. (2019). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers in Microbiology. [Link]

  • Arivizhivendhan, K. V., et al. (2018). Prodigiosin and its potential applications. Journal of Food Science and Technology. [Link]

  • Abdel-fattah, M. M., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Analytical Determination of 2-Undecylpyrrole

Abstract This technical guide provides a comprehensive overview of analytical methodologies for the detection and characterization of 2-Undecylpyrrole. As a key biosynthetic intermediate to prodiginine natural products i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the detection and characterization of 2-Undecylpyrrole. As a key biosynthetic intermediate to prodiginine natural products in actinomycetes, robust analytical techniques are crucial for research in microbial biochemistry, natural product discovery, and drug development. This document outlines detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), alongside foundational principles for spectroscopic characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Undecylpyrrole

2-Undecylpyrrole (UP) is a critical molecular building block in the biosynthesis of undecylprodiginine and streptorubin B, two tripyrrole pigments with notable antibiotic and potential antitumor properties produced by soil bacteria such as Streptomyces coelicolor.[1] The detection and quantification of 2-Undecylpyrrole are paramount for elucidating the intricate enzymatic pathways of these secondary metabolites, optimizing fermentation processes for enhanced production, and exploring the metabolic engineering of novel bioactive compounds.

Due to its long alkyl chain, 2-Undecylpyrrole is a relatively nonpolar and volatile compound, which dictates the selection of appropriate analytical strategies. This guide provides detailed protocols for its analysis, with a focus on chromatographic separation coupled with mass spectrometric detection, which offers the requisite sensitivity and selectivity for complex biological matrices.

Chromatographic Analysis of 2-Undecylpyrrole

Chromatographic techniques are the cornerstone for the analysis of 2-Undecylpyrrole from complex mixtures such as bacterial culture extracts. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable, with the choice depending on the sample matrix, required sensitivity, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like 2-Undecylpyrrole. Its high resolving power and the structural information provided by mass spectrometry make it a powerful tool for both identification and quantification.

The long undecyl chain of 2-Undecylpyrrole imparts sufficient volatility for GC analysis, while the pyrrole ring provides a characteristic fragmentation pattern upon electron ionization, enabling confident identification. A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is well-suited for separating analytes based on their boiling points and relative polarity.

While a publicly available, experimentally derived mass spectrum for 2-Undecylpyrrole is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the established behavior of alkylated pyrroles.[2]

The molecular ion (M+) peak is expected to be observed at m/z 221. The most prominent fragmentation is anticipated to be the benzylic cleavage of the C-C bond between the first and second carbon of the alkyl chain, leading to a stable tropylium-like ion at m/z 80 or 94. A series of fragment ions corresponding to the successive loss of CnH2n+1 fragments from the undecyl chain would also be expected.

Table 1: Predicted Key Mass Fragments for 2-Undecylpyrrole

m/z (Predicted)Proposed FragmentNotes
221[C15H27N]+•Molecular Ion (M+)
94[C6H8N]+Resulting from benzylic cleavage
80[C5H6N]+Further fragmentation of the pyrrole ring

This protocol is designed for the analysis of 2-Undecylpyrrole in an extract from a Streptomyces culture.

Sample Preparation: Extraction from Streptomyces Culture

  • Culture Separation: Centrifuge the bacterial culture (e.g., 50 mL) at 5,000 x g for 15 minutes to separate the mycelial biomass from the culture broth.

  • Solvent Extraction: 2-Undecylpyrrole, being moderately nonpolar, is likely to be present in both the mycelium and the broth.

    • Mycelium: Extract the cell pellet with an equal volume of ethyl acetate or a mixture of butanol and chloroform.[3][4] Vortex vigorously for 5 minutes and sonicate for 15 minutes. Repeat the extraction twice.

    • Broth: Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.[5][6]

  • Combine and Concentrate: Pool the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitution: Reconstitute the dried extract in a known volume (e.g., 1 mL) of a suitable volatile solvent like dichloromethane or hexane for GC-MS analysis.

GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.[2]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[2]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

  • Injection Volume: 1 µL.

  • Injector Temperature: 280 °C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.[2]

  • MS Quadrupole Temperature: 150 °C.[2]

  • Scan Range: m/z 40-500.

Diagram 1: GC-MS Workflow for 2-Undecylpyrrole Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis culture Streptomyces Culture centrifuge Centrifugation culture->centrifuge mycelium Mycelium centrifuge->mycelium broth Broth centrifuge->broth extraction Solvent Extraction (Ethyl Acetate) mycelium->extraction broth->extraction concentrate Concentration extraction->concentrate reconstitute Reconstitution (Dichloromethane) concentrate->reconstitute injection GC Injection reconstitute->injection Inject 1 µL separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 40-500) ionization->detection data Data Analysis detection->data

Caption: Workflow for 2-Undecylpyrrole analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a versatile technique for the analysis of moderately nonpolar compounds like 2-Undecylpyrrole, especially when dealing with complex matrices or when derivatization is not desirable.

The hydrophobicity of the undecyl chain allows for strong retention on a non-polar stationary phase like C18.[7] A gradient elution with a polar mobile phase, such as acetonitrile and water, will effectively separate 2-Undecylpyrrole from more polar and less retained components in the sample extract.[7][8] Detection can be achieved using a Diode Array Detector (DAD) by monitoring the UV absorbance of the pyrrole ring, or more selectively and sensitively with a mass spectrometer (LC-MS).

Sample Preparation

The same extraction protocol as for GC-MS can be used. However, the final extract should be reconstituted in a solvent compatible with the HPLC mobile phase, such as acetonitrile or methanol. Filtration of the reconstituted sample through a 0.22 µm syringe filter is critical before injection.

HPLC Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.[2]

  • Detector: Diode Array Detector (DAD) and/or a mass spectrometer (e.g., SCIEX QTRAP 6500+).[2]

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Injection Volume: 10 µL.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 60% B.

    • 2-15 min: 60% to 95% B.

    • 15-20 min: 95% B.

    • 20.1-25 min: 60% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • DAD Detection: 220-400 nm, with specific monitoring at the λmax of the pyrrole chromophore (approximately 230 nm and 280 nm).

  • MS Detection (if applicable): Electrospray Ionization (ESI) in positive ion mode, monitoring for the protonated molecule [M+H]+ at m/z 222.

Diagram 2: HPLC Analysis Workflow

HPLC_Workflow start Reconstituted Extract (Acetonitrile/Methanol) filter 0.22 µm Syringe Filtration start->filter inject HPLC Injection (10 µL) filter->inject separate RP-C18 Column Separation (Gradient Elution) inject->separate detect Detection separate->detect dad DAD (UV Absorbance) detect->dad ms MS ([M+H]+ at m/z 222) detect->ms analyze Data Analysis & Quantification dad->analyze ms->analyze

Caption: Workflow for 2-Undecylpyrrole analysis by HPLC.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of 2-Undecylpyrrole, particularly after isolation or synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum of 2-Undecylpyrrole is expected to show characteristic signals for the protons on the pyrrole ring, typically between 6.0 and 7.0 ppm. The long undecyl chain will give rise to a complex set of overlapping signals in the aliphatic region (0.8-2.8 ppm), with a distinct triplet for the terminal methyl group around 0.9 ppm.

  • ¹³C NMR: The carbon signals for the pyrrole ring are expected in the aromatic region (approximately 100-130 ppm). The undecyl chain will show a series of signals in the aliphatic region (14-35 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule. For 2-Undecylpyrrole, the key expected absorption bands are:

  • N-H Stretch: A characteristic sharp peak around 3400-3300 cm⁻¹.

  • C-H Stretch: Multiple peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds of the undecyl chain.

  • C=C Stretch: Absorptions in the 1600-1450 cm⁻¹ region corresponding to the pyrrole ring.

  • C-N Stretch: Typically observed in the 1300-1000 cm⁻¹ region.

Table 2: Summary of Analytical Techniques and Expected Observations for 2-Undecylpyrrole

TechniqueParameterExpected Observation/ValueRationale/Causality
GC-MS Retention IndexHighThe long alkyl chain increases the boiling point and retention on a non-polar column.
Key Ions (m/z)221 (M+), 94, 80Characteristic fragmentation of the pyrrole ring and benzylic cleavage of the alkyl chain.
HPLC Retention TimeLong on RP-C18High hydrophobicity of the undecyl chain leads to strong interaction with the stationary phase.
UV λmax~230, 280 nmCharacteristic absorbance of the pyrrole chromophore.
¹H NMR Pyrrole Protons6.0 - 7.0 ppmAromatic nature of the pyrrole ring.
Alkyl Protons0.8 - 2.8 ppmAliphatic nature of the undecyl chain.
IR N-H Stretch3400 - 3300 cm⁻¹Characteristic vibration of the secondary amine in the pyrrole ring.
Aliphatic C-H Stretch< 3000 cm⁻¹Stretching vibrations of the sp³ hybridized C-H bonds in the undecyl chain.

Method Validation and Quality Control

For quantitative applications, any of the presented chromatographic methods must be validated to ensure reliability. Key validation parameters to be assessed include:

  • Linearity: A calibration curve should be constructed using analytical standards of 2-Undecylpyrrole over the expected concentration range. A correlation coefficient (r²) of >0.99 is desirable.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined experimentally to define the sensitivity of the method.

  • Accuracy and Precision: Assessed by analyzing replicate samples spiked with known concentrations of the analyte. Recoveries should typically be within 80-120%, with a relative standard deviation (RSD) of <15%.

  • Specificity: The ability of the method to differentiate 2-Undecylpyrrole from other components in the sample matrix should be confirmed, particularly by mass spectrometry.

Conclusion

The analytical protocols detailed in this guide provide a robust framework for the detection, quantification, and characterization of 2-Undecylpyrrole. The choice between GC-MS and HPLC will depend on the specific requirements of the research, but both offer excellent platforms for analysis. While the provided methods are based on sound analytical principles and data from closely related compounds, it is imperative that they are fully validated for the specific matrix and concentration range of interest to ensure the generation of high-quality, reproducible data. These analytical strategies will be invaluable to researchers in natural product chemistry, microbiology, and drug discovery who are investigating the fascinating world of prodiginines and their biosynthetic origins.

References

  • PubChem. (n.d.). 2-Methyl-1-undecylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • Koek, J. H., Muilwijk, B., van der Werf, M. J., & Hankemeier, T. (2006). Microbial metabolomics with gas chromatography/mass spectrometry. Analytical Chemistry, 78(4), 1272–1281. Retrieved from [Link]

  • Kim, J., Lee, H., Lee, J., Park, J., & Kim, C. (2023). Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities. Marine Drugs, 21(3), 179. Retrieved from [Link]

  • Weckwerth, W., Wenzel, K., & Fiehn, O. (2004). Process for the integrated analysis of metabolites in biological samples.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

  • Koek, J. H., Muilwijk, B., van der Werf, M. J., & Hankemeier, T. (2006). Microbial Metabolomics with Gas Chromatography/Mass Spectrometry. Analytical Chemistry, 78(4), 1272-1281. Retrieved from [Link]

  • Garlapati, V. K., & Chivukula, S. P. (2019). Disease biomarker discovery and fungal metabolites extraction protocol optimization using GCMS based metabolomics.
  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. Retrieved from [Link]

  • Williams, H. D., Ben-Eltriki, M., & Pouton, C. W. (2011). A Simple Quantitative Approach for the Determination of Long and Medium Chain Lipids in Bio-relevant Matrices by High Performance Liquid Chromatography with Refractive Index Detection. Journal of Chromatography B, 879(22), 2099-2104. Retrieved from [Link]

  • Khattab, A. I., Babiker, A. A., & Shomeina, S. K. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. International Journal of Advanced Research in Biological Sciences, 3(5), 27-38.
  • El-Naggar, N. E. A., & El-Ewasy, S. M. (2020). Secondary Metabolites of an of Streptomyces griseorubens Isolate Are Predominantly Pyrrole- and Linoleic-acid like Compounds. Journal of Oleo Science, 69(10), 1273–1280. Retrieved from [Link]

  • U.S. Geological Survey. (n.d.). Standard Operating Procedure - for the USGS Reston, Virginia Environmental Organic Geochemistry Laboratory Instrumental Analysis for the Long-Chain Alkylbenzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). The FTIR spectra of Pyrrole monomer and PPPy. Retrieved from [Link]

  • Dietera, A., Hamm, A., Fiedler, H. P., Goodfellow, M., Müller, W. E. G., Brun, R., Beil, W., & Bringmann, G. (2003). Pyrocoll, an antibiotic, antiparasitic and antitumor compound produced by a novel alkaliphilic Streptomyces strain. The Journal of Antibiotics, 56(7), 639–646. Retrieved from [Link]

  • Zhang, M., Wang, Y., Zhang, L., & Liu, Z. (2014). Antibacterial Activity and Composition of the Fermentation Broth of Streptomyces Parvus 33. Journal of Pure and Applied Microbiology, 8(1), 477-483.
  • ResearchGate. (n.d.). FTIR spectrum of pure poly pyrrole. Retrieved from [Link]

  • NIST. (n.d.). Pyrrole. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic supplementary information for Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrole - Optional[FTIR] - Spectrum. Retrieved from [Link]

Sources

Method

Enhancing 2-Undecylpyrrole Production in Streptomyces: A Guide to Genetic Manipulation

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the genetic manipulation of Streptomyces for the enhanced production of 2-undecylpyrrole, a key biosynthetic...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the genetic manipulation of Streptomyces for the enhanced production of 2-undecylpyrrole, a key biosynthetic intermediate for a variety of bioactive compounds. This guide is designed to provide not only detailed protocols but also the scientific rationale behind the experimental design, empowering researchers to rationally engineer Streptomyces as a robust chassis for secondary metabolite production.

Introduction: Streptomyces as a Premier Host for Natural Product Synthesis

Streptomyces are Gram-positive, filamentous bacteria renowned for their unparalleled capacity to produce a vast array of secondary metabolites with diverse biological activities, including many clinically important antibiotics and anticancer agents.[1] Their complex life cycle and sophisticated regulatory networks have made them a focal point for both natural product discovery and metabolic engineering.[2] The genetic tractability of several Streptomyces species, coupled with a deep understanding of their physiology, makes them ideal hosts for the heterologous expression of biosynthetic gene clusters (BGCs) and the targeted overproduction of desired molecules.[3]

2-Undecylpyrrole is a key building block in the biosynthesis of the prodiginine family of natural products, which exhibit a range of biological activities, including antimicrobial, immunosuppressive, and anticancer properties.[4] The elucidation of its biosynthetic pathway in Streptomyces coelicolor has paved the way for targeted genetic interventions to increase its yield.[4] This guide will focus on the practical application of modern genetic tools to achieve this goal.

The Biosynthetic Pathway of 2-Undecylpyrrole: A Roadmap for Genetic Intervention

The biosynthesis of 2-undecylpyrrole in Streptomyces coelicolor is governed by the red gene cluster, specifically the redPQRKL genes.[4] Understanding the function of the proteins encoded by these genes is paramount to designing effective genetic manipulation strategies. The pathway initiates from a fatty acid precursor, dodecanoic acid, or a derivative thereof.[4][5]

The proposed functions of the Red proteins in the biosynthesis of 2-undecylpyrrole are as follows:

  • RedP, RedQ, and RedR: These proteins are crucial for the efficient and selective provision of the dodecanoic acid precursor.[4] Deletions of redP, redQ, or redR lead to a significant decrease in undecylprodiginine production and the formation of prodiginine analogs with varied alkyl chain lengths.[4] This suggests they play a role in channeling the correct fatty acid precursor into the pathway.

  • RedL and RedK: These enzymes are proposed to be directly involved in the transformation of the dodecanoic acid derivative into the pyrrole ring structure of 2-undecylpyrrole.[4][5] Mutants lacking redL or redK are unable to produce undecylprodiginine unless chemically synthesized 2-undecylpyrrole is supplied, confirming their essential role in its formation.[4]

The final step in the biosynthesis of undecylprodigiosin involves the condensation of 2-undecylpyrrole with 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC), a reaction catalyzed by the RedH enzyme.[6][7]

2-Undecylpyrrole Biosynthesis Pathway Dodecanoic Acid Dodecanoic Acid Activated Dodecanoate Activated Dodecanoate Dodecanoic Acid->Activated Dodecanoate  RedPQR RedPQR RedPQR 2-Undecylpyrrole 2-Undecylpyrrole Activated Dodecanoate->2-Undecylpyrrole  RedL, RedK RedL & RedK RedL & RedK

Caption: Proposed biosynthetic pathway of 2-undecylpyrrole.

Strategic Genetic Manipulation for Enhanced 2-Undecylpyrrole Production

The primary strategy for increasing the production of 2-undecylpyrrole is to enhance the expression of the redPQRKL gene cluster. This can be achieved through the insertion of a strong, constitutive promoter upstream of the entire cluster. The CRISPR-Cas9 system has emerged as a powerful and efficient tool for precise genome editing in Streptomyces, making it the method of choice for this purpose.[8][9]

Host Strain Selection: Laying the Foundation for Success

The choice of a suitable Streptomyces host strain is a critical first step. An ideal host should possess the following characteristics:

  • Genetic tractability: The strain should be amenable to genetic manipulation, with established protocols for transformation and gene editing.[3]

  • Rapid growth: A faster growth rate can shorten experimental timelines and improve overall productivity.[3]

  • Low endogenous secondary metabolite production: Strains with minimized native BGCs can reduce competition for precursors and simplify the detection and purification of the target compound.[10]

  • Robust precursor supply: The host should have a healthy primary metabolism capable of supplying the necessary building blocks, in this case, fatty acid precursors.[11]

Table 1: Recommended Streptomyces Host Strains for Heterologous Expression

StrainKey FeaturesReferences
S. coelicolor M1152 A derivative of the model organism S. coelicolor A3(2) with several BGCs deleted.
S. lividans TK24 Genetically accessible and has low intrinsic protease activity.
S. albus J1074 Fast-growing and has a naturally minimized genome.[11]
S. avermitilis SUKA A genome-minimized strain with a significant portion of its non-essential genes deleted.[10]

Experimental Protocols

The following section provides detailed, step-by-step protocols for the genetic manipulation of Streptomyces to overexpress the 2-undecylpyrrole biosynthetic gene cluster.

Experimental Workflow A Design sgRNA targeting upstream of redP B Design repair template with strong promoter A->B C Assemble CRISPR-Cas9 plasmid B->C D Introduce plasmid into E. coli donor C->D E Conjugate with Streptomyces host D->E F Select for exconjugants E->F G Verify promoter insertion by PCR F->G H Fermentation of engineered strain G->H I Extract and quantify 2-undecylpyrrole H->I

Caption: Overall experimental workflow for genetic manipulation.

Protocol 1: Design and Construction of a CRISPR-Cas9 Plasmid for Promoter Insertion

This protocol describes the design of a single guide RNA (sgRNA) and a repair template for the insertion of a strong constitutive promoter upstream of the redP gene, the first gene in the redPQRKL operon.

1.1. sgRNA Design: a. Identify the 20-nucleotide sequence immediately upstream of the redP start codon that is followed by a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3'). b. Utilize online CRISPR design tools to select an sgRNA with high on-target and low off-target scores.

1.2. Repair Template Design: a. The repair template should consist of three parts: a left homology arm (LHA), the strong constitutive promoter, and a right homology arm (RHA). b. The LHA and RHA should be approximately 1 kb each and correspond to the sequences immediately upstream and downstream of the intended promoter insertion site, respectively. c. Select a well-characterized strong constitutive promoter, such as ermEp*.

1.3. Plasmid Assembly: a. Synthesize the sgRNA and the repair template as DNA fragments. b. Clone the sgRNA into a suitable Streptomyces CRISPR-Cas9 vector (e.g., pCRISPomyces-2) according to the manufacturer's instructions. c. Clone the repair template into the same vector or a separate delivery vector.

Protocol 2: Intergeneric Conjugation of Streptomyces

This protocol details the transfer of the CRISPR-Cas9 plasmid from an E. coli donor strain to the selected Streptomyces host.

2.1. Preparation of E. coli Donor: a. Transform the constructed CRISPR-Cas9 plasmid into a suitable E. coli donor strain (e.g., ET12567/pUZ8002). b. Grow an overnight culture of the donor strain in LB medium containing the appropriate antibiotics.

2.2. Preparation of Streptomyces Recipient: a. Grow the selected Streptomyces host strain in a suitable liquid medium (e.g., TSB) to the late exponential phase. b. Harvest the mycelium by centrifugation and wash twice with 2xYT medium.

2.3. Conjugation: a. Mix the E. coli donor and Streptomyces recipient cultures. b. Plate the mixture onto a suitable agar medium (e.g., SFM) and incubate at 30°C. c. After 16-20 hours, overlay the plates with an appropriate antibiotic to select for Streptomyces exconjugants.

Protocol 3: Verification of Promoter Insertion

This protocol describes the confirmation of the desired genetic modification in the Streptomyces exconjugants.

3.1. Genomic DNA Extraction: a. Isolate genomic DNA from the putative engineered strains.

3.2. PCR Verification: a. Design primers that flank the promoter insertion site. b. Perform PCR using the genomic DNA as a template. c. Analyze the PCR products by agarose gel electrophoresis. An increase in the size of the PCR product corresponding to the size of the inserted promoter will confirm successful insertion.

Protocol 4: Fermentation and Extraction of 2-Undecylpyrrole

This protocol outlines the cultivation of the engineered strain and the extraction of the target compound.

4.1. Fermentation: a. Inoculate a suitable production medium with the verified engineered strain. b. Incubate the culture under optimal conditions for secondary metabolite production (e.g., 28-30°C with shaking).

4.2. Extraction: a. Harvest the culture broth by centrifugation. b. Extract the supernatant and/or the mycelial cake with an organic solvent such as ethyl acetate. c. Evaporate the solvent to obtain a crude extract.

Protocol 5: Quantification of 2-Undecylpyrrole by LC-MS/MS

This protocol provides a method for the accurate quantification of 2-undecylpyrrole in the crude extract.

5.1. Sample Preparation: a. Dissolve the crude extract in a suitable solvent (e.g., methanol). b. Filter the sample to remove any particulate matter.

5.2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • Monitor the transition of the parent ion of 2-undecylpyrrole to a specific daughter ion for quantification.

5.3. Quantification: a. Prepare a standard curve using a certified reference standard of 2-undecylpyrrole. b. Quantify the amount of 2-undecylpyrrole in the samples by comparing their peak areas to the standard curve.

Table 2: Expected Quantitative Performance for 2-Undecylpyrrole Analysis by LC-MS/MS

ParameterExpected Value
Linearity (R²) > 0.99
Limit of Detection (LOD) 1-10 ng/mL
Limit of Quantification (LOQ) 5-50 ng/mL
Precision (RSD) < 15%
Accuracy (Recovery) 85-115%

Troubleshooting and Expert Insights

  • Low Transformation Efficiency: Streptomyces can be challenging to transform. Ensure that the mycelium is in the optimal growth phase and that all reagents are fresh. Protoplast transformation can be an alternative to conjugation for some strains.

  • No Promoter Insertion: If PCR verification fails to show the desired insertion, re-verify the sgRNA design and the integrity of the repair template. Consider using longer homology arms in the repair template to increase the efficiency of homologous recombination.

  • Low 2-Undecylpyrrole Titer: Even with successful promoter insertion, the production of 2-undecylpyrrole may be limited by the availability of the dodecanoic acid precursor. Strategies to enhance the fatty acid biosynthesis pathway, such as overexpressing key enzymes like acetyl-CoA carboxylase, could be explored.[11]

Conclusion

The genetic manipulation of Streptomyces offers a powerful platform for the overproduction of valuable secondary metabolites like 2-undecylpyrrole. By leveraging the precision of CRISPR-Cas9 technology and a rational design approach based on a thorough understanding of the biosynthetic pathway, researchers can unlock the full potential of these remarkable microorganisms. The protocols and insights provided in this guide serve as a robust foundation for the successful engineering of Streptomyces for enhanced 2-undecylpyrrole production, with broad applications in drug discovery and development.

References

  • Mo, S. J., et al. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 137-148.
  • Kang, H. S., & Kim, E. S. (2021). Recent advances in heterologous expression of natural product biosynthetic gene clusters in Streptomyces hosts. Current Opinion in Biotechnology, 69, 118-127.
  • Xu, Z., et al. (2022). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. Engineering Microbiology, 2(2), 100022.
  • Myronovskyi, M., & Luzhetskyy, A. (2016). Streptomyces as a versatile host platform for heterologous production of microbial natural products. Natural Product Reports, 33(10), 1169-1185.
  • Thomas, M. G., et al. (2002). Analysis of the prodiginine biosynthesis gene cluster of Streptomyces coelicolor A3(2): new mechanisms for chain initiation and termination in modular multienzymes. Chemistry & Biology, 9(7), 817-828.
  • Bérdy, J. (2005). Bioactive microbial metabolites. The Journal of Antibiotics, 58(1), 1-26.
  • Ann, S. H., et al. (2017). Streptomyces as Microbial Chassis for Heterologous Protein Expression. Frontiers in Microbiology, 8, 2377.
  • Komatsu, M., et al. (2010). Genome-minimized Streptomyces host for the heterologous expression of secondary metabolism. Proceedings of the National Academy of Sciences, 107(45), 19558-19563.
  • Alam, M. T., et al. (2020). Reconstruction of a Genome-Scale Metabolic Model of Streptomyces albus J1074: Improved Engineering Strategies in Natural Product Synthesis. Metabolites, 10(9), 353.
  • KEGG PATHWAY: Prodigiosin biosynthesis - map00333. (n.d.). Retrieved from [Link]

  • Xu, Z., et al. (2022). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. Engineering Microbiology, 2(2), 100022.
  • Zhang, M. M., et al. (2017). CRISPR-Cas9 strategy for activation of silent Streptomyces biosynthetic gene clusters.
  • Xu, Z., et al. (2022). Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products. Engineering Microbiology, 2(2), 100022.
  • Dairi, T., et al. (2006). Two-step synthesis of the bipyrrole precursor of prodigiosins. Tetrahedron Letters, 47(15), 2605-2607.
  • Zhang, M. M., & Wong, F. T. (2022). CRISPR/Cas-Mediated Genome Editing of Streptomyces. Methods in Molecular Biology, 2479, 207-225.
  • KEGG PATHWAY: Prodigiosin biosynthesis - map00333. (n.d.). Retrieved from [Link]

  • Zhang, M. M., & Wong, F. T. (2022). CRISPR/Cas-Mediated Genome Editing of Streptomyces. Methods in Molecular Biology, 2479, 207-225.
  • Williamson, N. R., et al. (2005). Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis.
  • Zhang, M. M., et al. (2018). CRISPR/Cas9-Based Editing of Streptomyces for Discovery, Characterization, and Production of Natural Products. Frontiers in Microbiology, 9, 1673.
  • Zhang, M. M., et al. (2017). A CRISPR/Cas9 Cleavage System for Capturing Fungal Secondary Metabolite Gene Clusters. ACS Synthetic Biology, 6(10), 1856-1864.
  • Mo, S. J., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Chemistry & Biology, 15(2), 137-148.
  • Challis, G. L., & Ravel, J. (2000). Stereochemistry and Mechanism of Undecylprodigiosin Oxidative Carbocyclization to Streptorubin B by the Rieske Oxygenase RedG. Journal of the American Chemical Society, 122(34), 8150-8156.
  • Yoon, S., et al. (2019). Quantitation of 2-acetyl-1-pyrroline in aseptic-packaged cooked fragrant rice by HS-SPME/GC-MS. Food Science & Nutrition, 7(1), 266-272.
  • Tsikas, D. (2020). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. Journal of Clinical Medicine, 9(3), 833.
  • BenchChem. (2025). Application Note: Quantification of 2-Propionyl-1-Pyrroline using GC-MS. BenchChem.
  • Lee, J. H., et al. (2019). LC-MS/MS and GC-MS/MS cross-checking analysis method for 247 pesticide residues in sweet pepper (Capsicum annuum). Food Science and Biotechnology, 28(1), 101-112.
  • Li, Y., et al. (2022). Determination of 52 hidden chemical pesticides in biopesticide products by GC-MS/MS and LC-MS/MS. Journal of Environmental Science and Health, Part B, 57(6), 504-515.
  • Xie, G., et al. (2024). Progresses in biosynthesis pathway, regulation mechanism and potential application of 2-acetyl-1-pyrroline in fragrant rice. Plant Physiology and Biochemistry, 205, 109047.

Sources

Application

scale-up of 2-Undecylpyrrole fermentation and isolation

Application Note & Protocol Topic: Scale-Up of 2-Undecylpyrrole Fermentation and Isolation: A Comprehensive Guide for Researchers Abstract: 2-Undecylpyrrole (UP) is a vital biosynthetic intermediate in the production of...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Scale-Up of 2-Undecylpyrrole Fermentation and Isolation: A Comprehensive Guide for Researchers

Abstract: 2-Undecylpyrrole (UP) is a vital biosynthetic intermediate in the production of the prodiginine family of natural products, including the notable antibiotic undecylprodigiosin produced by Streptomyces coelicolor.[1] The potent biological activities of prodiginines have spurred significant interest in their therapeutic potential, making a reliable and scalable supply of their precursors essential for research and drug development. This guide provides a detailed framework for the scale-up fermentation of Streptomyces coelicolor to produce 2-undecylpyrrole, followed by a robust protocol for its subsequent isolation and purification. The methodologies herein are grounded in established principles of microbial fermentation and downstream processing of secondary metabolites, offering researchers a self-validating system from laboratory-scale experiments to pilot-scale production.

Part 1: Fermentation Scale-Up for 2-Undecylpyrrole Production

Scientific Foundation: The Biosynthesis of 2-Undecylpyrrole

2-Undecylpyrrole is not a final secondary metabolite but a crucial building block. In Streptomyces coelicolor A3(2), the biosynthesis of the red-pigmented antibiotic undecylprodigiosin is directed by the red gene cluster.[1][2] Within this cluster, the genes redP, redQ, redR, redK, and redL are responsible for synthesizing 2-undecylpyrrole.[1][3] The pathway is proposed to utilize dodecanoic acid (a C12 fatty acid) or a derivative as a starting precursor, which is then converted into the final pyrrole structure by the enzymes RedL and RedK.[1] Understanding this genetic and metabolic basis is critical for optimizing fermentation, as media components can be rationally designed to enhance the availability of necessary precursors.

2_Undecylpyrrole_Biosynthesis cluster_0 Fatty Acid Biosynthesis cluster_1 2-Undecylpyrrole (UP) Synthesis (red Gene Cluster) cluster_2 Prodiginine Assembly Dodecanoic_Acid Dodecanoic Acid (C12) or derivative RedPQR RedPQR Proteins (Efficient Precursor Supply) Dodecanoic_Acid->RedPQR channeled by RedL_RedK RedL & RedK Enzymes RedPQR->RedL_RedK provides substrate to UP 2-Undecylpyrrole RedL_RedK->UP synthesizes Condensation Condensation UP->Condensation MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC->Condensation Undecylprodigiosin Undecylprodigiosin Condensation->Undecylprodigiosin

Caption: Biosynthetic pathway of 2-undecylpyrrole in S. coelicolor.

Fermentation Strategy: Optimizing Conditions for a Secondary Metabolite Intermediate

The production of secondary metabolites like 2-undecylpyrrole is often not directly linked to the primary growth phase of the microorganism.[4] Therefore, fermentation strategies must be designed to first establish a healthy biomass and then transition the culture into a productive stationary phase. Submerged batch fermentation is a widely used technique for cultivating Streptomyces species to enhance the production of bioactive compounds.[5]

Protocol 1: Inoculum Development

A robust and consistent fermentation begins with a high-quality, physiologically uniform inoculum. This multi-stage process ensures that the production bioreactor is seeded with a sufficient quantity of actively growing cells.

Materials:

  • Streptomyces coelicolor A3(2) spore stock or mycelial fragment stock

  • MYM Agar Plates (for spore generation)

  • MYM Liquid Medium (for seed culture)

  • Sterile baffled flasks (250 mL and 2 L)

Procedure:

  • Spore Germination (Optional, if starting from spores): Streak a cryogenic spore stock of S. coelicolor onto MYM agar plates. Incubate at 28-30°C for 5-7 days until sporulation is evident (gray, velvety appearance).

  • Pre-Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of MYM liquid medium with a loopful of spores or a small agar plug of mycelial growth. Incubate at 28°C with shaking at 250 rpm for 2 days.[6]

  • Seed Culture: Transfer the entire pre-seed culture (50 mL) into a 2 L baffled flask containing 400 mL of MYM medium. This represents a 10-12.5% inoculum volume, which is crucial for minimizing the lag phase. Incubate at 28°C with shaking at 250 rpm for another 2 days. The seed culture should appear dense and fragmented.

Protocol 2: Scale-Up Bioreactor Fermentation

This protocol details the batch fermentation process in a 10 L working volume bioreactor. Key parameters such as pH, temperature, and dissolved oxygen (DO) are critical for maximizing yield.[7]

Table 1: Production Medium Composition (per Liter)
Component Quantity
Maltose4 g
Yeast Extract4 g
Malt Extract10 g
Dodecanoic Acid0.5 g (as precursor)
Antifoam Agent (e.g., Silicone-based)0.1 mL (or as needed)
pHAdjusted to 7.3 before sterilization
Rationale: This medium provides complex carbon and nitrogen sources that support both growth and secondary metabolite production in Streptomyces.[6] The addition of dodecanoic acid serves as a direct precursor to the 2-undecylpyrrole backbone, potentially boosting specific yield.[1]
Table 2: Bioreactor Operational Parameters
Parameter Set Point / Range
Working Volume10 L
Inoculum Volume1 L (10% v/v) of seed culture
Temperature28°C[5]
pHControlled at 7.0 (using sterile 1M NaOH / 1M HCl)
Agitation Speed300-500 rpm (cascade control with DO)
Aeration Rate0.5 - 1.0 vvm (volume of air per volume of medium per minute)
Dissolved Oxygen (DO)Maintained at >30% saturation
Fermentation Duration7-9 days[6][7]
Rationale: Maintaining DO above 30% is critical for aerobic organisms like Streptomyces to prevent oxygen limitation, which can shut down secondary metabolism. Agitation is adjusted to ensure adequate mixing and oxygen transfer while minimizing shear stress on the mycelia.[5] A controlled pH prevents metabolic inhibition due to acidification of the medium.

Procedure:

  • Bioreactor Preparation: Prepare and sterilize the 10 L production medium in the bioreactor. Calibrate pH and DO probes.

  • Inoculation: Aseptically transfer 1 L of the actively growing seed culture into the bioreactor.

  • Fermentation Run: Initiate the process with the parameters outlined in Table 2. Monitor pH, DO, temperature, and foam levels throughout the run.

  • Sampling: Aseptically withdraw samples every 24 hours to monitor cell growth (dry cell weight) and product formation (via analytical methods like GC-MS after extraction).

  • Harvest: After 7-9 days, when 2-undecylpyrrole concentration reaches its peak, terminate the fermentation and proceed to isolation.

Part 2: Isolation and Purification of 2-Undecylpyrrole

Downstream processing is a critical phase that dictates the final purity and yield of the target compound.[8] The process for 2-undecylpyrrole, a relatively nonpolar molecule, involves separation of biomass, liquid-liquid extraction to capture the product from the aqueous broth, and chromatographic purification to remove impurities.[9][10]

Isolation_Workflow Start 10 L Fermentation Broth Centrifugation Step 1: Biomass Separation (Continuous Centrifugation) Start->Centrifugation Supernatant Cell-Free Supernatant Centrifugation->Supernatant Biomass Mycelial Biomass (Discard) Centrifugation->Biomass Extraction Step 2: Liquid-Liquid Extraction (with Ethyl Acetate) Supernatant->Extraction Organic_Phase Crude Organic Extract Extraction->Organic_Phase Aqueous_Phase Spent Aqueous Phase (Discard) Extraction->Aqueous_Phase Evaporation Solvent Removal (Rotary Evaporation) Organic_Phase->Evaporation Crude_Product Dry Crude Product Evaporation->Crude_Product Chromatography Step 3: Silica Gel Chromatography (Hexane:Ethyl Acetate Gradient) Crude_Product->Chromatography Fractions Collect & Analyze Fractions (TLC) Chromatography->Fractions Pooling Pool Pure Fractions Fractions->Pooling Final_Evaporation Final Solvent Evaporation Pooling->Final_Evaporation Final_Product Purified 2-Undecylpyrrole Final_Evaporation->Final_Product

Caption: Downstream processing workflow for 2-undecylpyrrole.

Protocol 3: Product Extraction and Purification

Materials:

  • Harvested fermentation broth

  • Ethyl Acetate (extraction grade)

  • Anhydrous Sodium Sulfate

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (HPLC grade, for chromatography)

  • Rotary evaporator

  • Glass chromatography column

Procedure:

  • Biomass Separation:

    • Separate the mycelial biomass from the 10 L culture broth using a continuous-flow centrifuge.

    • Rationale: This initial solid-liquid separation step is crucial to remove insoluble materials and prepare the broth for efficient extraction.[11]

  • Liquid-Liquid Extraction:

    • Transfer the cell-free supernatant to a large separation vessel.

    • Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate (10 L). Agitate vigorously for 15 minutes and then allow the phases to separate.

    • Collect the upper organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase two more times with fresh ethyl acetate (2 x 5 L).

    • Rationale: Ethyl acetate is a moderately polar solvent that is effective for extracting a wide range of secondary metabolites, including pyrrole-containing compounds, from aqueous fermentation broths.[6] Multiple extractions ensure a high recovery rate.

  • Drying and Concentration:

    • Pool all the collected organic phases.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water.

    • Filter off the sodium sulfate and concentrate the filtrate to dryness using a rotary evaporator under reduced pressure.

    • Rationale: Removing water prevents potential side reactions and interference during chromatography. Evaporation efficiently removes the bulk solvent, concentrating the target compound.

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a slurry packing method with hexane.

    • Dissolve the dry crude extract in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column using a step gradient of increasing polarity, starting with 100% hexane and gradually increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Rationale: Silica gel chromatography separates compounds based on polarity. Since 2-undecylpyrrole is relatively nonpolar due to its long alkyl chain, it will elute with a low to moderate polarity mobile phase, separating it from more polar impurities.

  • Final Product Handling:

    • Combine the pure fractions (as determined by TLC) and remove the solvent via rotary evaporation.

    • The resulting purified 2-undecylpyrrole should be a viscous oil. For storage, place it in a sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect it from light to prevent degradation and darkening.[12]

Quality Control and Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for confirming the molecular weight and fragmentation pattern of the volatile 2-undecylpyrrole.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide definitive structural confirmation of the pyrrole ring and the undecyl chain.

  • Purity Assessment: Quantitative analysis can be performed using a validated GC or HPLC method with a suitable standard.[15][16]

Conclusion

This application guide provides a comprehensive and scientifically-grounded protocol for the scaled-up production and isolation of 2-undecylpyrrole. By integrating an understanding of the biosynthetic pathway with optimized fermentation and downstream processing techniques, researchers can reliably produce this valuable intermediate. The detailed, step-by-step methodologies offer a robust framework to support further investigation into the fascinating biology and therapeutic potential of prodiginine natural products.

References

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 137-148. [Link]

  • Baral, B., et al. (2017). Scale-up and Optimization of Natural Product Fermentation Processes using Mass-Guided Metabolite Fingerprinting. Advances in Biotechnology & Microbiology, 3(3). [Link]

  • Thakur, M., et al. (2019). Current approaches toward production of secondary plant metabolites. Journal of Pharmacy and Bioallied Sciences, 11(1), 1-10. [Link]

  • Salehi, B., et al. (2023). Microbial Secondary Metabolites via Fermentation Approaches for Dietary Supplementation Formulations. Foods, 12(15), 2947. [Link]

  • ResearchGate. (2024). Scaling up of secondary metabolite production. ResearchGate. [Link]

  • Manteca, A., et al. (2010). New Insights in Streptomyces Fermentations. Recent Patents on Anti-Infective Drug Discovery, 5(2), 124-130. [Link]

  • Liao, C., et al. (2021). Submerged fermentation of Streptomyces uncialis providing a biotechnology platform for uncialamycin biosynthesis, engineering, and production. Synthetic and Systems Biotechnology, 6(2), 79-86. [Link]

  • KEGG. Prodiginine biosynthesis - Serratia marcescens. KEGG PATHWAY. [Link]

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Chemistry & Biology, 15(2), 137-148. [Link]

  • Wang, Y., et al. (2024). Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37. BMC Microbiology, 24(1), 1-13. [Link]

  • Rasheed, M., et al. (2024). Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production. Frontiers in Microbiology, 15. [Link]

  • ResearchGate. (n.d.). Streptomycin Production via Fermentation – Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer. ResearchGate. [Link]

  • Harris, A. K., et al. (2004). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular Microbiology, 52(5), 1431-1444. [Link]

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Monash University. [Link]

  • Slideshare. (n.d.). Downstream processing. Slideshare. [Link]

  • White, J., & Bibb, M. (1997). bldA dependence of undecylprodigiosin production in Streptomyces coelicolor A3(2) involves a pathway-specific regulatory cascade. Journal of Bacteriology, 179(3), 627-633. [Link]

  • Deshbandhu College. (n.d.). IEM Unit3-Fermentation- Downstream Processing. Deshbandhu College. [Link]

  • Celignis. (n.d.). Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Celignis. [Link]

  • Organic Syntheses. (n.d.). Pyrrole. Organic Syntheses. [Link]

  • YouTube. (2018). Downstream Processing. YouTube. [Link]

  • OpenBU. (n.d.). Purification and properties of pyrrole. OpenBU. [Link]

  • Al-Dhabi, N. A., et al. (2020). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 11, 1-19. [Link]

  • Banwell, M. G., & Lan, P. (2020). The total synthesis of pyrrole-containing and related marine natural products. Natural Product Reports, 37(1), 116-133. [Link]

  • Organic Chemistry Frontiers. (2021). Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers. [Link]

  • RSC Publishing. (n.d.). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. RSC Publishing. [Link]

  • ResearchGate. (n.d.). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. ResearchGate. [Link]

  • MDPI. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. MDPI. [Link]

  • Breher, F., et al. (2019). Efficient Analysis of 2-Acetyl-1-pyrroline in Foods Using a Novel Derivatization Strategy and LC-MS/MS. Journal of Agricultural and Food Chemistry, 67(10), 2894-2900. [Link]

  • National Institutes of Health. (n.d.). Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health. [Link]

  • Lizzani-Cuvelier, L., et al. (2010). Quantification of 2-acetyl-1-pyrroline in rice by stable isotope dilution assay through headspace solid-phase microextraction coupled to gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1217(41), 6439-6444. [Link]

  • PubMed. (2024). Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. PubMed. [Link]

  • PubMed. (2020). [Research progress on detection of 2-acetyl-1-pyrroline, the characteristic aroma component of fragrant rice]. PubMed. [Link]

  • PubMed Central. (2021). Biosynthesis of Tetrapyrrole Cofactors by Bacterial Community Inhabiting Porphyrine-Containing Shale Rock (Fore-Sudetic Monocline). PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. National Institutes of Health. [Link]

  • PubMed. (n.d.). Aqueous two-phase extraction of 2,3-butanediol from fermentation broths by isopropanol/ammonium sulfate system. PubMed. [Link]

  • RSC Publishing. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. RSC Publishing. [Link]

  • MDPI. (n.d.). Ultrasonic Extraction of 2-Acetyl-1-Pyrroline (2AP) from Pandanus amaryllifolius Roxb. Using Ethanol as Solvent. MDPI. [Link]

  • ACS Publications. (2023). Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Aqueous two-phase extraction of 2,3-butanediol from fermentation broths using an ethanol/phosphate system. ResearchGate. [Link]

  • ResearchGate. (n.d.). Production of 2-acetyl-1-pyrroline by microbial cultures. ResearchGate. [Link]

  • ResearchGate. (2018). Purification of 2,3-butanediol from fermentation broth: Process development and techno-economic analysis. ResearchGate. [Link]

  • IJSRP. (n.d.). Mechanism of 2-Acetyl-1-Pyrroline Biosynthesis by Bacterial System. IJSRP. [Link]

Sources

Method

Application Notes &amp; Protocols: Synthetic Routes to Functionalized 2-Alkylpyrroles

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrrole nucleus, particularly with alkyl substitution at the 2-position, is a cornerstone heterocyclic motif in a multitude of biologically act...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus, particularly with alkyl substitution at the 2-position, is a cornerstone heterocyclic motif in a multitude of biologically active natural products, pharmaceuticals, and advanced materials.[1][2][3] Its prevalence underscores the critical need for robust and versatile synthetic methodologies to access structurally diverse 2-alkylpyrroles. This guide provides an in-depth analysis of established and contemporary synthetic strategies, moving beyond mere procedural descriptions to elucidate the mechanistic underpinnings and rationale behind key experimental choices. We will explore classic condensation reactions such as the Paal-Knorr, Knorr, and Hantzsch syntheses, as well as modern, powerful techniques including the Barton-Zard and Van Leusen reactions, and transition-metal-catalyzed approaches. Each section is designed to be a self-validating system, offering detailed, step-by-step protocols, comparative data, and mechanistic diagrams to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 2-Alkylpyrrole Scaffold

The unique electronic properties of the pyrrole ring, combined with the steric and electronic influence of an alkyl substituent at the C2 position, give rise to a privileged scaffold in medicinal chemistry.[3][4] This structural motif is a key component in blockbuster drugs such as atorvastatin, as well as numerous natural products with potent biological activity.[5] The ability to strategically introduce and modify the 2-alkyl group, along with other substituents on the pyrrole core, is paramount for fine-tuning pharmacokinetic and pharmacodynamic properties in drug discovery programs. This guide serves as a practical resource for chemists aiming to construct this valuable heterocyclic system.

Classical Condensation Strategies: Building the Pyrrole Ring

For decades, the construction of the pyrrole ring has relied on a handful of powerful, name-brand condensation reactions. While newer methods offer unique advantages, these classical routes remain highly relevant due to their reliability and use of readily available starting materials.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is arguably the most direct and widely used method for preparing pyrroles.[6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions.[1][7]

Causality of Experimental Choices:

  • Reactants: The choice of the 1,4-dicarbonyl dictates the substitution pattern at the 2, 3, 4, and 5 positions of the resulting pyrrole. The primary amine or ammonia source determines the substituent on the pyrrole nitrogen.

  • Catalyst: While the reaction can proceed under neutral conditions, the addition of a weak acid like acetic acid accelerates the cyclization.[6][7] Stronger acidic conditions (pH < 3) can lead to the formation of furan byproducts.[6][7]

  • Solvent: The reaction is often carried out in solvents such as ethanol, acetic acid, or even water, depending on the solubility of the starting materials.[8][9]

Mechanistic Insight: The reaction proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1]

Paal_Knorr Start 1,4-Dicarbonyl + R-NH2 Intermediate1 Hemiaminal Formation Start->Intermediate1 Nucleophilic Attack Intermediate2 Cyclization Intermediate1->Intermediate2 Intramolecular Attack Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of H2O Product 2-Alkylpyrrole Intermediate3->Product Aromatization

Caption: Paal-Knorr Synthesis Workflow.

Protocol 1: Synthesis of 1,2,5-Trimethylpyrrole via Paal-Knorr Reaction

  • To a round-bottom flask, add hexane-2,5-dione (1.0 eq) and ethanol.

  • Add methylamine (1.1 eq, 40% in water) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 1,2,5-trimethylpyrrole.

The Knorr Pyrrole Synthesis

The Knorr synthesis is a versatile method for producing substituted pyrroles, often with ester functionalities that can be further manipulated.[10] The classical approach involves the condensation of an α-aminoketone with a β-ketoester.[11][12]

Causality of Experimental Choices:

  • In Situ Amine Formation: α-aminoketones are often unstable and prone to self-condensation.[11] Therefore, they are typically generated in situ from an α-oximinoketone by reduction, commonly with zinc dust in acetic acid.[11]

  • Reaction Conditions: The condensation is typically carried out in acetic acid, which serves as both the solvent and a catalyst.[11]

Mechanistic Insight: The reaction begins with the condensation of the amine and the ketone to form an enamine, which then undergoes intramolecular cyclization and dehydration to furnish the pyrrole ring.[10]

Knorr_Pyrrole Start α-Aminoketone + β-Ketoester Intermediate1 Enamine Formation Start->Intermediate1 Condensation Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic Attack Intermediate3 Dehydration Intermediate2->Intermediate3 Elimination of H2O Product Functionalized Pyrrole Intermediate3->Product Aromatization

Caption: Knorr Pyrrole Synthesis Workflow.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis provides access to a different substitution pattern, reacting a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine.[13] This method is particularly useful for preparing pyrroles with ester groups, which are valuable handles for further functionalization.[14]

Causality of Experimental Choices:

  • Component Roles: The β-ketoester provides two carbon atoms and the ester functionality, the α-haloketone contributes the other two carbons of the pyrrole ring, and the amine serves as the nitrogen source.

  • Reaction Sequence: The mechanism is thought to begin with the formation of an enamine from the β-ketoester and the amine.[13] This enamine then acts as a nucleophile, attacking the α-haloketone.

Mechanistic Insight: The initial enamine formation is followed by a nucleophilic attack on the α-haloketone, leading to an intermediate that cyclizes and subsequently eliminates water to form the aromatic pyrrole.[13]

Modern Synthetic Strategies

While classical methods are reliable, modern organic synthesis has introduced more sophisticated and often more versatile routes to functionalized 2-alkylpyrroles.

The Barton-Zard Pyrrole Synthesis

A powerful method for constructing the pyrrole ring is the Barton-Zard reaction, which involves the reaction of a nitroalkene with an α-isocyanide under basic conditions.[15][16]

Causality of Experimental Choices:

  • Base: A non-nucleophilic base is required to deprotonate the α-isocyanide, generating the key nucleophile for the Michael addition.

  • Substrate Scope: This reaction is quite general and allows for the synthesis of a wide variety of substituted pyrroles, including those with aromatic nitro compounds.[15]

Mechanistic Insight: The mechanism proceeds through a series of steps:

  • Base-catalyzed deprotonation of the α-isocyanide.[17]

  • Michael-type addition of the resulting carbanion to the nitroalkene.[15][17]

  • An intramolecular 5-endo-dig cyclization.[15]

  • Base-catalyzed elimination of the nitro group.[15][17]

  • Tautomerization to the aromatic pyrrole.[15]

Barton_Zard Start Nitroalkene + α-Isocyanide Step1 Michael Addition Start->Step1 Base Step2 5-endo-dig Cyclization Step1->Step2 Step3 Nitro Group Elimination Step2->Step3 Base Product Substituted Pyrrole Step3->Product Tautomerization

Caption: Barton-Zard Reaction Pathway.

Protocol 2: General Procedure for Barton-Zard Pyrrole Synthesis [18][19]

  • To a solution of the nitroalkene (1.0 eq) in a suitable solvent (e.g., THF, DMSO), add the α-isocyanoacetate (1.1 eq).

  • Cool the mixture to 0 °C and add a base (e.g., DBU, K2CO3) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole.

The Van Leusen Pyrrole Synthesis

The Van Leusen reaction is a [3+2] cycloaddition between a tosylmethyl isocyanide (TosMIC) and a Michael acceptor (an electron-deficient alkene) in the presence of a base.[20][21] This method is highly efficient for the synthesis of 3,4-disubstituted pyrroles.[22][23]

Causality of Experimental Choices:

  • TosMIC: This reagent is a key building block, acting as a 3-atom synthon.[21] It is a stable, crystalline solid that is easy to handle.[21]

  • Base: A strong, non-nucleophilic base such as sodium hydride or potassium tert-butoxide is typically used to deprotonate TosMIC.[21]

  • Michael Acceptor: A variety of electron-deficient alkenes can be used, including α,β-unsaturated esters, ketones, nitriles, and sulfones, leading to a wide range of pyrrole products.[21]

Mechanistic Insight: The reaction is initiated by the deprotonation of TosMIC to form a carbanion. This carbanion then attacks the Michael acceptor, followed by an intramolecular [3+2] cycloaddition and subsequent elimination of the tosyl group to yield the pyrrole.[21]

Transition-Metal-Catalyzed Syntheses

Modern synthetic chemistry has seen a surge in the development of transition-metal-catalyzed methods for heterocycle synthesis, and pyrroles are no exception. These methods often offer high efficiency, selectivity, and functional group tolerance.[2][24]

  • Palladium-Catalyzed Reactions: Palladium catalysts have been employed in various strategies, including multi-component reactions involving alkynes, amines, and alkenes to form polysubstituted pyrroles.[2]

  • Rhodium-Catalyzed Reactions: Rhodium catalysts can facilitate the transannulation of N-sulfonyl-1,2,3-triazoles with vinyl ethers to produce a range of substituted pyrroles.[8]

  • Titanium-Catalyzed Reactions: Titanium-catalyzed multicomponent reactions, such as the [2+2+1] cycloaddition of alkynes and allenes with diazenes, provide a route to highly substituted N-aryl pyrroles.[25] Another approach involves the titanium-catalyzed intermolecular hydroamination of (E/Z)-chloroenynes.[26]

  • Zinc- and Rhodium-Catalyzed Reactions: Dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using zinc iodide or rhodium catalysts.[27]

Comparative Analysis of Synthetic Routes

Synthetic MethodKey Starting MaterialsCommon Substitution PatternAdvantagesLimitations
Paal-Knorr 1,4-Dicarbonyl, Amine/Ammonia2,5- and/or 3,4-SubstitutedHigh yields, simple procedure, readily available starting materials.[6]Preparation of substituted 1,4-dicarbonyls can be challenging.[28]
Knorr α-Aminoketone, β-KetoesterPolysubstituted, often with estersVersatile for complex pyrroles.[10]α-aminoketones are often unstable and require in situ generation.[11]
Hantzsch β-Ketoester, α-Haloketone, AminePolysubstituted, often with estersAccess to specific substitution patterns.[13]Can have limited scope and lower yields.[5]
Barton-Zard Nitroalkene, α-IsocyanidePolysubstitutedWide substrate scope, good yields.[15]Requires handling of isocyanides.
Van Leusen TosMIC, Michael Acceptor3,4-DisubstitutedOperationally simple, readily available materials, broad substrate scope.[21][29]Primarily yields 3,4-disubstituted products.
Transition-Metal Varies (e.g., Alkynes, Azides)Highly variableHigh efficiency, selectivity, functional group tolerance.[2]Catalyst cost, sensitivity to air/moisture.

Conclusion

The synthesis of functionalized 2-alkylpyrroles is a rich and evolving field. The choice of synthetic route depends heavily on the desired substitution pattern, available starting materials, and the scale of the reaction. Classical methods like the Paal-Knorr and Knorr syntheses remain valuable for their simplicity and reliability. Modern methods, including the Barton-Zard and Van Leusen reactions, along with a growing number of transition-metal-catalyzed protocols, offer unparalleled versatility and efficiency for accessing complex and diverse pyrrole structures. A thorough understanding of the mechanistic principles behind each method, as presented in this guide, is crucial for successful experimental design and execution in the synthesis of these vital heterocyclic compounds.

References

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Palmieri, A., & Petrini, M. (2020). Synthesis and practical applications of 2-(2-nitroalkyl)pyrroles. Organic & Biomolecular Chemistry, 18(23), 4533-4546. [Link]

  • Wikipedia. Barton–Zard reaction. [Link]

  • Wikipedia. Hantzsch pyrrole synthesis. [Link]

  • ALL ABOUT CHEMISTRY. Barton-Zard Pyrrole Synthesis. [Link]

  • SynArchive. Barton-Zard Reaction. [Link]

  • National Institutes of Health. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

  • YouTube. Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. [Link]

  • ACS Publications. Mechanochemical Syntheses of N-Containing Heterocycles with TosMIC. [Link]

  • ResearchGate. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • MDPI. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. [Link]

  • Buchler GmbH. Barton-Zard Reaction. [Link]

  • Organic Chemistry Portal. Pyrrole synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Taylor & Francis. Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]

  • Canadian Science Publishing. The Hantzsch pyrrole synthesis. [Link]

  • Grokipedia. Knorr pyrrole synthesis. [Link]

  • Thieme. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. [Link]

  • Cambridge University Press. Knorr Pyrrole Synthesis. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Organic Chemistry Portal. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. [Link]

  • ResearchGate. The Hantzsch pyrrole synthesis. [Link]

  • PubMed Central. Recent Advancements in Pyrrole Synthesis. [Link]

  • ResearchGate. Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. [Link]

  • RSC Publishing. A new synthesis of pyrroles from nitroalkenes. [Link]

  • Semantic Scholar. A new synthesis of pyrroles from nitroalkenes. [Link]

  • SciSpace. Recent Advances in the Synthesis of Pyrroles. [Link]

  • SynArchive. Knorr Pyrrole Synthesis. [Link]

  • ACS Publications. Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. [Link]

  • PubMed Central. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners. [Link]

  • ResearchGate. Recent transition metal‐catalyzed procedures for the synthesis of pyrroles. [Link]

  • ElectronicsAndBooks. A New Synthesis of Pyrroles from Nitroalkenes. [Link]

  • RSC Publishing. A synthesis of fuctionalized 2-amino-3-cyano pyrroles from terminal alkynes, sulfonyl azides and phenacylmalononitriles. [Link]

  • PubMed. Recent Advances in Functionalization of Pyrroles and their Translational Potential. [Link]

  • ResearchGate. Selected alkaloids and pharmaceuticals with 2‐aroylpyrrole framework. [Link]

  • PubMed. Two titanium-catalyzed reaction sequences for syntheses of pyrroles from (E/Z)-chloroenynes or alpha-haloalkynols. [Link]

  • ResearchGate. Divergent and Selective Functionalization of 2-Formylpyrrole and its Application in the Total Synthesis of the Aglycone Alkaloid Pyrrolemarumine. [Link]

  • ResearchGate. Scope of the functionalized pyrroles. [a] Reaction Conditions: Step 1:. [Link]

Sources

Technical Notes & Optimization

Optimization

Technical Support Center: Optimizing 2-Undecylpyrrole Yield in Streptomyces Cultures

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the optimization of 2-undecylpyrrole production in Streptomyces cultures. This resource is designed for researchers, scientists...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the optimization of 2-undecylpyrrole production in Streptomyces cultures. This resource is designed for researchers, scientists, and drug development professionals engaged in the biosynthesis of prodiginines and related secondary metabolites. Here, we address common challenges and provide advanced strategies in a direct question-and-answer format, grounding our recommendations in established scientific principles and field-proven methodologies.

Section 1: Foundational Knowledge - Understanding the System

This section provides answers to fundamental questions regarding the biosynthesis of 2-undecylpyrrole, a critical precursor for the production of the red-pigmented antibiotics, undecylprodiginine and streptorubin B.

Q1: What is 2-undecylpyrrole and why is it important in Streptomyces?

A1: 2-Undecylpyrrole (UP) is a key biosynthetic intermediate produced by Streptomyces species, most notably Streptomyces coelicolor.[1] It serves as one of the two primary building blocks required for the synthesis of undecylprodiginine, a member of the prodiginine family of antibiotics.[2][3] Prodiginines are of significant interest due to their potential as immunosuppressive, antimicrobial, and anticancer agents.[3][4] Optimizing the yield of 2-undecylpyrrole is therefore a critical step in maximizing the production of these valuable bioactive compounds.

Q2: How does Streptomyces coelicolor synthesize 2-undecylpyrrole?

A2: The biosynthesis of 2-undecylpyrrole in S. coelicolor is governed by a specific set of genes within the "red" biosynthetic gene cluster (BGC).[1][5] The pathway begins with precursors from fatty acid metabolism and involves several key enzymes.

  • Initiation: The process is initiated with a dodecanoic acid (C12 fatty acid) derivative. While the cell's general fatty acid biosynthesis can provide this precursor, the enzymes RedP, RedQ, and RedR are crucial for efficient and selective production.[1][5] Deletion of these genes can lead to an 80-95% decrease in final product yield.[1]

  • Key Biosynthetic Steps: The conversion of the fatty acid precursor into 2-undecylpyrrole is primarily catalyzed by the enzymes RedL and RedK.[1] These enzymes perform the necessary chemical transformations to form the pyrrole ring and attach the undecyl (C11) alkyl chain.

Below is a simplified diagram of the biosynthetic pathway.

2_Undecylpyrrole_Biosynthesis fatty_acid Primary Metabolism (Fatty Acid Biosynthesis) dodecanoic Dodecanoic Acid (C12 Precursor) fatty_acid->dodecanoic General FAB enzymes up 2-Undecylpyrrole (UP) dodecanoic->up RedP, RedQ, RedR RedL, RedK branch up->branch prodiginine Undecylprodiginine bipyrrole 4-methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) bipyrrole->branch branch->prodiginine Condensation

Figure 1: Simplified biosynthetic pathway of 2-undecylpyrrole.

Section 2: Troubleshooting Guide - Common Production Issues

This section addresses specific problems encountered during Streptomyces fermentation for 2-undecylpyrrole and prodiginine production.

Q3: My Streptomyces culture shows good growth but produces little to no red pigment (undecylprodiginine). What are the primary causes and how can I troubleshoot this?

A3: This is a common issue stemming from the complex regulation of secondary metabolism in Streptomyces.[6] Production of these metabolites is not essential for growth and is often triggered during the stationary phase or under specific stress conditions.[7] Here is a systematic approach to diagnose the problem.

Troubleshooting_Low_Yield start Low / No Product check_strain 1. Verify Strain Integrity - Check for genetic instability - Re-streak from cryostock start->check_strain check_media 2. Evaluate Culture Medium - Carbon source (avoid glucose repression) - Nitrogen source (e.g., yeast extract) - Phosphate levels (high levels can be inhibitory) check_strain->check_media Strain OK check_conditions 3. Assess Physical Parameters - pH (neutral is often optimal) - Aeration (shaker speed, flask volume) - Temperature (typically ~28-30°C) check_media->check_conditions Medium OK check_time 4. Review Incubation Time - Is culture reaching stationary phase? - Sample at multiple time points (e.g., 4-10 days) check_conditions->check_time Conditions OK solution Systematic Optimization check_time->solution Time OK

Figure 2: Decision workflow for troubleshooting low product yield.
  • Strain Integrity: Streptomyces strains can be genetically unstable. Always start experiments by re-streaking from a verified cryopreserved stock to ensure you are working with the correct, high-producing phenotype.[8]

  • Culture Medium Composition: Secondary metabolism is highly sensitive to nutrient availability.[9][10]

    • Carbon Source: High concentrations of readily metabolizable sugars like glucose can cause catabolite repression, shutting down secondary metabolite gene clusters.[11] Consider using alternative carbon sources like starch, glycerol, or mannitol.

    • Nitrogen Source: Complex nitrogen sources like yeast extract, peptone, or tryptone are often superior to simple sources like ammonium salts for inducing secondary metabolism.[12]

    • Phosphate: High phosphate concentrations can repress the production of some secondary metabolites. Ensure phosphate levels are not excessive.

  • Physical Culture Conditions:

    • pH: The optimal initial pH for secondary metabolite production by Streptomyces is often around neutral (7.0).[8]

    • Aeration: Proper oxygen supply is critical. Ensure adequate agitation (e.g., 150-250 rpm) and use baffled flasks with a low culture-to-flask volume ratio (e.g., 100 mL in a 500 mL flask) to maximize surface area for gas exchange.[13][14]

    • Temperature: Most Streptomyces species produce secondary metabolites optimally between 28-30°C.[15]

  • Incubation Time: Prodiginine production is typically associated with the stationary phase of growth.[7] Ensure you are incubating the cultures long enough. It is advisable to conduct a time-course experiment, harvesting and analyzing samples every 24-48 hours for up to 10 days to identify the peak production window.[15]

Q4: My 2-undecylpyrrole yield is highly inconsistent between fermentation batches. What factors should I investigate to improve reproducibility?

A4: Inconsistency is often due to subtle variations in protocol execution. Key areas to standardize include:

  • Inoculum Preparation: The type, age, and size of the inoculum are critical.

    • Spore vs. Mycelium: Using a standardized spore suspension is generally more reproducible than transferring mycelial fragments from a liquid pre-culture.[16]

    • Inoculum Age and Density: If using a liquid seed culture, ensure it is in the late logarithmic growth phase and that you inoculate production cultures with a consistent volume (e.g., 2.5% v/v).[13]

  • Media Preparation:

    • Complex Components: Components like yeast extract or peptone can vary significantly between suppliers and even between lots from the same supplier. If possible, test and purchase a single large lot for a series of experiments.

    • Water Quality: Ensure consistent use of purified, deionized water.

  • Physical Setup:

    • Flasks and Closures: Use identical flasks (e.g., same manufacturer and size) and consistent closures (e.g., foam plugs or cotton) to ensure uniform aeration across all replicates.

    • Shaker Dynamics: The position of flasks on a shaker platform can influence agitation and aeration. Place flasks in a consistent arrangement for each experiment.

Section 3: Advanced Optimization Strategies and Protocols

For researchers looking to move beyond basic troubleshooting, the following strategies can significantly enhance the yield of 2-undecylpyrrole.

Q5: How can I systematically optimize the culture medium to maximize yield?

A5: The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy for activating or enhancing the production of secondary metabolites by systematically altering culture parameters.[17] This involves varying one factor at a time while keeping others constant.

Protocol 1: Media Component Optimization using OSMAC
  • Establish a Baseline: Begin with a standard production medium, such as GS or YEME.[13]

  • Vary Carbon Source: Prepare parallel cultures where the primary carbon source is replaced.

ParameterCondition 1 (Baseline)Condition 2Condition 3Condition 4
Carbon Source (2% w/v) Soluble StarchGlucoseGlycerolMannitol
Nitrogen Source (0.5% w/v) Yeast ExtractYeast ExtractYeast ExtractYeast Extract
Basal Salts ConstantConstantConstantConstant
  • Vary Nitrogen Source: Using the best carbon source from the previous step, vary the nitrogen source.

ParameterCondition 1 (Best C)Condition 2Condition 3Condition 4
Carbon Source Best from aboveBest from aboveBest from aboveBest from above
Nitrogen Source (0.5% w/v) Yeast ExtractPeptoneTryptoneCasamino Acids
Basal Salts ConstantConstantConstantConstant
  • Analyze Results: After a fixed incubation period (e.g., 8 days), extract the secondary metabolites from each culture and quantify the yield of 2-undecylpyrrole and/or undecylprodiginine using HPLC or LC-MS.

Q6: Can I boost production by adding precursors to the culture?

A6: Yes, precursor feeding can be a highly effective strategy, particularly if a specific biosynthetic step is rate-limiting. Since 2-undecylpyrrole synthesis relies on a C12 fatty acid, feeding the culture with dodecanoic acid can increase the precursor pool and enhance yield.[1] This is especially effective in mutant strains where the dedicated precursor supply pathway is impaired (e.g., a redR- mutant).[5]

Protocol 2: Dodecanoic Acid Feeding Experiment
  • Prepare your optimized production culture of Streptomyces.

  • Prepare a sterile stock solution of dodecanoic acid (e.g., 100 mM in DMSO).

  • Inoculate the production cultures and incubate for 48-72 hours to allow for initial growth.

  • Add the dodecanoic acid stock solution to the cultures to a final concentration of 0.5-2.0 mM. Include a vehicle control culture with an equivalent amount of DMSO.

  • Continue incubation until the optimal harvest time.

  • Extract and quantify the product, comparing the fed cultures to the control.

Q7: What is co-culturing and how can it be used to increase 2-undecylpyrrole yield?

A7: Co-culturing involves growing Streptomyces with another microorganism. The resulting microbial interactions can mimic the competitive environment of their natural habitat, often activating "silent" or poorly expressed biosynthetic gene clusters, including those for secondary metabolites.[17][18][19] This technique has been shown to enhance the production of known compounds and even lead to the discovery of novel ones.[20]

Protocol 3: Co-culture with a Mycolic Acid-Containing Bacterium (MACB)

Mycolic acid-containing bacteria like Mycobacterium or Rhodococcus have been successfully used as elicitors.[19]

Co_culture_Workflow prep_strep 1. Prepare Streptomyces Seed Culture (3 days) inoculate 3. Co-inoculate Production Medium (e.g., 3mL Strep + 1mL MACB in 100mL YGGS Medium) prep_strep->inoculate prep_macb 2. Prepare MACB Seed Culture (2 days) prep_macb->inoculate incubate 5. Incubate All Cultures (e.g., 28°C, 220 rpm, 7 days) inoculate->incubate controls 4. Prepare Pure Culture Controls (Strep only, MACB only) controls->incubate extract 6. Extract Metabolites (Ethyl Acetate / Butanol) incubate->extract analyze 7. Analyze by HPLC/LC-MS Compare co-culture to controls extract->analyze

Figure 3: Experimental workflow for a co-culture experiment.
  • Prepare Seed Cultures: Grow separate liquid seed cultures of your Streptomyces strain and the chosen elicitor strain (e.g., Mycobacterium sp.) to mid-log phase.[19]

  • Inoculate Production Medium: In a suitable production medium (e.g., YGGS medium), add inocula from both the Streptomyces and the elicitor seed cultures. A typical ratio might be 3:1 Streptomyces to elicitor.[19]

  • Set Up Controls: Prepare three sets of cultures:

    • Co-culture: Streptomyces + Elicitor strain

    • Control 1: Streptomyces only

    • Control 2: Elicitor strain only

  • Incubate: Ferment all cultures under identical optimized conditions for 7-10 days.

  • Extract and Analyze: Harvest the cultures, perform a solvent extraction (e.g., with ethyl acetate), and analyze the metabolite profiles by HPLC or LC-MS. Compare the chromatogram of the co-culture to the controls to identify enhanced or newly induced peaks corresponding to 2-undecylpyrrole or its downstream products.

References
  • Discovery and Optimization of Streptomyces Secondary Metabolite Production. (2023). Encyclopedia. [Link]

  • Streptomyces-Fungus Co-Culture Enhances the Production of Borrelidin and Analogs: A Genomic and Metabolomic Approach. (2024). MDPI. [Link]

  • Discovery and Optimization of Streptomyces Secondary Metabolite Production. (2023). MDPI. [https://www.mdpi.com/2 encyclopedia/entry/52006]([Link] encyclopedia/entry/52006)

  • Streptomyces: The biofactory of secondary metabolites. (2022). Frontiers in Microbiology. [Link]

  • Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. (2008). PubMed. [Link]

  • Streptomyces-Fungus Co-Culture Enhances the Production of Borrelidin and Analogs: A Genomic and Metabolomic Approach. (2024). PubMed. [Link]

  • Impact of Nitrogen-Containing Compounds on Secondary Metabolism in Streptomyces spp.—A Source of Metabolic Engineering Strategies. (2023). MDPI. [Link]

  • Activation of Secondary Metabolism in Red Soil-Derived Streptomycetes via Co-Culture with Mycolic Acid-Containing Bacteria. (2022). MDPI. [Link]

  • Streptomyces Differentiation in Liquid Cultures as a Trigger of Secondary Metabolism. (2018). MDPI. [Link]

  • Culture optimization of Streptomyces sp. KRA16-334 for increased yield of new herbicide 334-W4. (2024). PLOS ONE. [Link]

  • A bioprocess perspective on the production of secondary metabolites by Streptomyces in submerged co-cultures. (2021). ResearchGate. [Link]

  • Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. (2008). Monash University. [Link]

  • Utilizing the co-culture method to improve the investigation of secondary metabolites of marine bacteria. (2024). Journal of Applied Pharmaceutical Science. [Link]

  • Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. (2016). Saki Publishing Club. [Link]

  • Laboratory Maintenance of Streptomyces species. (2017). Current Protocols in Microbiology. [Link]

  • Prodigiosin biosynthesis - Reference pathway. (n.d.). KEGG. [Link]

  • Improvement of secondary metabolite production in Streptomyces by manipulating pathway regulation. (2013). Applied Microbiology and Biotechnology. [Link]

  • Prodiginine biosynthesis. (2020). ResearchGate. [Link]

  • How can you maximize secondary metabolites production by Streptomyces in a huge amount of medium? (2019). ResearchGate. [Link]

  • Factors affecting bioactivity of secondary metabolites produced by Streptomyces sp. PT1 using Plackett-Burman design. (2014). AENSI Publisher. [Link]

  • Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. (2008). OUCI. [Link]

  • Analysis of the Prodiginine Biosynthesis Gene Cluster of Streptomyces Coelicolor A3(2): New Mechanisms for Chain Initiation and Termination in Modular Multienzymes. (2001). PubMed. [Link]

  • Use of red autofluorescence for monitoring prodiginine biosynthesis. (2012). PubMed. [Link]

  • Two Modes of Secondary Metabolite Biosynthesis by Members of the Genus Streptomyces. (2013). MicrobeWiki. [Link]

  • Production of Prodiginines Is Part of a Programmed Cell Death Process in Streptomyces coelicolor. (2018). Frontiers in Microbiology. [Link]

  • Prodigiosin biosynthesis - Streptomyces coelicolor. (n.d.). KEGG. [Link]

  • Uncovering production of specialized metabolites by Streptomyces argillaceus: Activation of cryptic biosynthesis gene clusters using nutritional and genetic approaches. (2020). PLOS ONE. [Link]

  • A new pyrrolosesquiterpene isolated from cultures of Streptomyces sp. (2014). PubMed. [Link]

  • Enhancement of undecylprodigiosin production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy. (2021). PubMed. [Link]

  • Streptomyces coelicolor RedP and FabH enzymes, initiating undecylprodiginine and fatty acid biosynthesis, exhibit distinct acyl-CoA and malonyl-acyl carrier protein substrate specificities. (2011). PubMed. [Link]

  • Purification and biological evaluation of the metabolites produced by Streptomyces sp. TK-VL_333. (2010). PubMed. [Link]

  • Two new pyrrolosesquiterpenes produced by a Streptomyces species. (2015). PubMed. [Link]

  • Optimization of Degenerate PCR Conditions for Reducing Error Rates in Detection of PKS and NRPS Gene groups in Actinomycetes. (2021). Avicenna Journal of Medical Biotechnology. [Link]

  • Characterization and Bioactive Metabolite Profiling of Streptomyces sp. Y009: A Mangrove-Derived Actinomycetia with Anticancer and Antioxidant Potential. (2024). MDPI. [Link]

  • Enhancing armeniaspirols production through multi-level engineering of a native Streptomyces producer. (2023). PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming the Instability of 2-Alkylpyrrole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-alkylpyrrole compounds. The unique electronic properties of the pyrrole ring make it a valuable scaff...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-alkylpyrrole compounds. The unique electronic properties of the pyrrole ring make it a valuable scaffold in medicinal chemistry and materials science. However, this same electron-rich nature renders many 2-alkylpyrrole derivatives notoriously unstable, leading to challenges in their synthesis, purification, and storage. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate these stability issues and ensure the integrity of your compounds.

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered when working with 2-alkylpyrroles.

Q1: Why did my freshly purified, colorless 2-alkylpyrrole turn dark brown or black upon standing? A1: This is a classic sign of oxidative polymerization.[1] The electron-rich pyrrole ring is highly susceptible to oxidation by atmospheric oxygen, which initiates a chain reaction to form dark, insoluble polypyrrole materials.[1] This process can be accelerated by light and trace acid impurities.

Q2: My reaction to synthesize a 2-alkylpyrrole is giving a low yield and a lot of intractable tar. What's happening? A2: This is likely due to acid-catalyzed polymerization.[2] Pyrroles are unstable in acidic conditions; protonation of the ring increases its reactivity and promotes polymerization.[3] Many synthetic procedures, such as the Paal-Knorr synthesis, can become problematic if the pH is too low (e.g., < 3) or if the reaction is heated for too long in the presence of an acid catalyst.[1]

Q3: I'm seeing significant streaking on my TLC plate when trying to purify my 2-alkylpyrrole. How can I fix this? A3: Streaking of pyrroles, which are basic amines, on silica gel (an acidic stationary phase) is common. This is due to strong interactions between the basic compound and the acidic silanol groups on the silica surface.[4][5] To resolve this, you can add a small amount of a basic modifier, like triethylamine (~1-3%), to your eluent.[6]

Q4: Can I store my 2-alkylpyrrole in a standard vial in the fridge? A4: This is not recommended for long-term storage. Even at low temperatures, exposure to air and light will lead to degradation.[7] For optimal stability, the compound should be stored under an inert atmosphere (nitrogen or argon), in an amber vial to protect from light, and at low temperatures (≤ 4°C).[7]

In-Depth Troubleshooting Guides

Guide 1: Issues During Synthesis & Workup

This guide addresses common problems from the reaction flask to the separatory funnel.

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
Reaction mixture turns dark and viscous; low yield of desired product. Acid-Catalyzed Polymerization: The reaction conditions are too acidic, or the temperature is too high, causing the pyrrole product to polymerize as it forms.[2]1. Buffer the Reaction: If an acid catalyst is necessary (e.g., in Paal-Knorr synthesis), use a weak acid like acetic acid and ensure the pH does not drop significantly.[1] 2. Lower the Temperature: Run the reaction at the lowest effective temperature to slow the rate of polymerization. 3. Use an N-Protecting Group: Synthesize an N-protected pyrrole. Electron-withdrawing groups like tosyl (Ts) or tert-butoxycarbonyl (Boc) decrease the electron density of the ring, making it far less susceptible to acid-catalyzed polymerization.[8]
Product darkens immediately during aqueous workup. Oxidation: The pyrrole is being exposed to dissolved oxygen in the aqueous and organic layers, initiating rapid oxidation.1. Degas Solvents: Before workup, sparge all aqueous and organic solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. 2. Add an Antioxidant: Add a small amount of a radical scavenger like Butylated Hydroxytoluene (BHT) to the organic extraction solvent.[9] BHT will preferentially react with radical intermediates, inhibiting the polymerization chain reaction.
A persistent emulsion forms during liquid-liquid extraction. Surfactant-like Properties: Basic nitrogen compounds can sometimes act as surfactants, stabilizing the interface between the organic and aqueous layers.[10] This is especially common if the solution is not sufficiently acidic or basic.1. "Salting Out": Add saturated sodium chloride solution (brine) to the separatory funnel.[11] This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal emulsion formation.[10] 3. Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite®.[12]
Guide 2: Issues During Purification & Storage

This guide focuses on challenges encountered during chromatography and subsequent storage.

Problem Observed Probable Cause(s) Recommended Solutions & Explanations
Product streaks badly on TLC and decomposes on the column. Interaction with Acidic Silica Gel: The basic pyrrole is strongly adsorbing to the acidic silica gel, causing streaking and, in some cases, acid-catalyzed degradation on the column.[4]1. Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-3% triethylamine (Et₃N).[6] Pack the column with this slurry. The triethylamine will neutralize the most acidic sites on the silica. 2. Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for purification.[13]
Purified compound degrades within days, even when stored in the freezer. Ongoing Exposure to Air/Light: The storage container is not providing sufficient protection from atmospheric oxygen and ambient light.[7]1. Inert Atmosphere Storage: Place the purified compound in a vial, flush thoroughly with nitrogen or argon, and seal tightly with a Teflon-lined cap.[14] 2. Use Antioxidant: Add a small crystal of BHT to the vial before sealing.[15] This will scavenge any residual oxygen. 3. Protect from Light: Store the sealed vial in the dark, preferably in an amber vial or wrapped in aluminum foil, at ≤ 4°C.[16]
NMR spectrum of the purified product shows broad peaks. Presence of Paramagnetic Impurities: Trace amounts of paramagnetic species, often formed from oxidative degradation, can cause significant line broadening in NMR spectra.1. Re-purify: Re-purify a small sample immediately before analysis. 2. Filter Through a Short Plug: Dissolve the sample in a minimal amount of solvent and pass it through a small plug of silica gel or activated carbon in a Pasteur pipette to remove baseline impurities. 3. Check for Degradation: Compare with an older spectrum to see if new impurity peaks are appearing, confirming degradation.

Core Stabilization Strategies & Experimental Protocols

Proactive stabilization is the most effective strategy. The use of an N-protecting group is the gold standard for robustly handling pyrroles through multi-step syntheses.

Strategy 1: N-Protection with a Tosyl Group

The electron-withdrawing nature of the p-toluenesulfonyl (tosyl) group significantly deactivates the pyrrole ring to both oxidation and acid-catalyzed polymerization.[8]

This protocol is a self-validating system. Successful formation of the pyrrolide anion is indicated by a color change and hydrogen evolution, and reaction completion is monitored by TLC.

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: To the stirred suspension at 0°C (ice bath), add a solution of the 2-alkylpyrrole (1.0 eq.) in anhydrous THF dropwise.

    • Causality Check: The pyrrole N-H is weakly acidic and will be deprotonated by the strong base NaH to form the sodium pyrrolide salt. You should observe bubbling (H₂ gas evolution). Stir at room temperature for 30-60 minutes after addition is complete to ensure full deprotonation.

  • Tosylation: Cool the resulting solution back to 0°C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The starting pyrrole should be consumed, and a new, less polar spot (the N-tosyl pyrrole) should appear.

  • Workup: Carefully quench the reaction by the slow, dropwise addition of water at 0°C. Transfer the mixture to a separatory funnel, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can typically be purified by flash column chromatography (silica gel) or recrystallization (e.g., from ethanol).

  • Setup: Dissolve the N-tosyl pyrrole (1.0 eq.) in a 9:1 mixture of Methanol:Water.

  • Hydrolysis: Add crushed sodium hydroxide (NaOH) pellets (3.0 eq.) and stir the mixture at room temperature overnight.

  • Monitoring & Workup: Monitor by TLC until the starting material is consumed. Dilute with ethyl acetate and water, separate the layers, and extract the aqueous phase with ethyl acetate.

  • Isolation: Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and evaporate to yield the deprotected 2-alkylpyrrole. Use immediately or store under inert atmosphere.

Strategy 2: Use of Antioxidant Stabilizers

For unprotected pyrroles where N-protection is not feasible, adding a radical-scavenging antioxidant can significantly extend shelf-life.[15][17]

  • For Solutions: When preparing a stock solution of a 2-alkylpyrrole for storage or use over several days, add BHT to a final concentration of 0.01-0.1% (w/v).

  • For Neat Solids/Oils: After final purification and removal of solvent, add a few small crystals of BHT directly to the neat compound in its storage vial before flushing with inert gas and sealing.

    • Causality: BHT is a phenolic antioxidant that acts as a terminating agent by donating a hydrogen atom to peroxy radicals, stopping the autoxidation chain reaction that leads to polymerization.[9]

Data Summary: Impact of Stabilization Strategies

While comprehensive, directly comparable quantitative data is sparse in the literature, the following table synthesizes reported observations on the relative stability of pyrroles under various conditions.

Compound/Condition Storage Atmosphere Stabilizer Observed Stability Supporting Source(s)
Unprotected 2-AlkylpyrroleAirNonePoor; darkens within hours to days at room temperature.[7][18]
Unprotected 2-AlkylpyrroleInert Gas (N₂/Ar)NoneModerate; stable for weeks to months at low temperature.[14]
Unprotected 2-AlkylpyrroleAirBHT (0.1%)Good; significantly extends shelf-life compared to unstabilized sample.[9][15][19]
N-Tosyl-2-Alkylpyrrole Air None Excellent; generally stable indefinitely at room temperature. [20]
N-Boc-2-Alkylpyrrole Air None Excellent; stable to oxidation but sensitive to strong acids. [21]

Visualization of Degradation & Troubleshooting

Degradation Pathways

The primary pathways for 2-alkylpyrrole instability are acid-catalyzed polymerization and oxidative polymerization.

Pyr 2-Alkylpyrrole ProtonatedPyr Protonated Pyrrole (Electrophilic) Pyr:e->ProtonatedPyr:w Acid Catalyst H_ion H+ Dimer Dimer ProtonatedPyr:e->Dimer:w Nucleophilic Attack Pyr2 Another Pyrrole Molecule Polymer Polypyrrole (Insoluble Tar) Dimer->Polymer Chain Propagation Pyr_ox 2-Alkylpyrrole Radical Pyrrole Radical Cation Pyr_ox:e->Radical:w Oxidation O2 O₂ / Light Dimer_ox Dimer Radical:e->Dimer_ox:w Radical Coupling Radical2 Another Radical Cation Polymer_ox Polypyrrole (Dark Precipitate) Dimer_ox->Polymer_ox Chain Propagation

Caption: Primary degradation pathways for 2-alkylpyrroles.

Troubleshooting Workflow: Low Yield in Synthesis

This workflow helps diagnose the root cause of low product yield during the synthesis of a 2-alkylpyrrole.

Start Low Yield of 2-Alkylpyrrole CheckReaction Observe Reaction Mixture: Is it dark/tarry? Start->CheckReaction CheckTLC Analyze Crude Reaction by TLC: Are there many side products? CheckReaction->CheckTLC No AcidPoly Probable Cause: Acid-Catalyzed Polymerization CheckReaction->AcidPoly Yes SideReactions Probable Cause: Incorrect Reaction Conditions (e.g., pH, Temp) CheckTLC->SideReactions Yes Oxidation Probable Cause: Oxidative Degradation CheckTLC->Oxidation No SolutionAcid Solution: 1. Reduce acid concentration/use weak acid. 2. Lower reaction temperature. 3. Use N-protection strategy. AcidPoly->SolutionAcid SolutionConditions Solution: 1. Optimize pH (neutral/weakly acidic). 2. Optimize temperature and time. 3. Check starting material purity. SideReactions->SolutionConditions SolutionOxidation Solution: 1. Run reaction under inert (N₂/Ar) atmosphere. 2. Degas all solvents before use. Oxidation->SolutionOxidation

Caption: Troubleshooting workflow for low synthetic yield.

References

  • Filo. (2025, July 21). Mechanism: Protonation and Polymerization of Pyrrole in Acid. [Link]

  • ChemBAM. TLC troubleshooting. [Link]

  • Brainly. (2023, September 22). Amines often streak on silica gel TLC plates. What might you add to the eluent to reduce streaking, and why. [Link]

  • Pharmashare. (2025, June 29). Troubleshooting TLC. [Link]

  • ResearchGate. (2025, August 5). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? | Request PDF. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography. [Link]

  • Química Organica.org. Pyrrole polymerization. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. (2025, August 10). Kinetics and mechanism of pyrrole chemical polymerization | Request PDF. [Link]

  • Columbia University. solid-liquid extraction. [Link]

  • JoVE. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Kao. BHT (Butylated Hydroxytoluene). [Link]

  • Royal Society of Chemistry. (2023). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. [Link]

  • ACS Publications. (2023, September 20). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]

  • Wikipedia. Butylated hydroxytoluene. [Link]

  • Wikipedia. Pyrrole. [Link]

  • NIH. (2018, October 17). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

  • NIH. (2023, December 11). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. [Link]

  • PubMed. (2008, June 1). Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. [Link]

  • ResearchGate. Oxidative polymerization of pyrrole (Py) resulting in polypyrrole.... [Link]

  • Phenomenex. (2021). Flash Purification Methodology for Synthetic Peptides. [Link]

  • BIOSYNCE. (2025, September 15). How does Antioxidant BHT affect the shelf - life of products? - Blog. [Link]

  • Angewandte Chemie. (2020). Aggregation Modes of Chiral Diketopyrrolo[3,4‐c]pyrrole Dyes in Solution and Thin Films. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • ResearchGate. (2023, December 5). (PDF) Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. [Link]

  • SciSpace. Supramolecular liquid crystals based on cyclo[22]pyrrole. [Link]

  • Organic Chemistry Portal. Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction. [Link]

  • ResearchGate. (2025, August 7). Pyrrole Protection | Request PDF. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Undecylpyrrole from Complex Mixtures

Welcome to the technical support center for the purification of 2-Undecylpyrrole. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of isolat...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Undecylpyrrole. This guide is specifically designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this long-chain alkylpyrrole from intricate reaction mixtures. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during purification.

Introduction: The Challenge of Purifying 2-Undecylpyrrole

2-Undecylpyrrole is a key intermediate in the biosynthesis of prodiginines, a family of natural products with notable biological activities.[1] Its long, nonpolar undecyl chain attached to the pyrrole ring presents unique purification challenges. The molecule's high boiling point and potential for oxidation or polymerization require carefully selected purification strategies to achieve the high purity necessary for downstream applications in drug discovery and materials science. This guide will equip you with the knowledge to overcome these hurdles and obtain 2-Undecylpyrrole of the desired quality.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of 2-Undecylpyrrole in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: My purified 2-Undecylpyrrole is colored (yellow to brown), even after initial purification.

Potential Causes:

  • Oxidation: Pyrroles, particularly those with electron-donating alkyl groups, are susceptible to oxidation when exposed to air and light, leading to the formation of colored polymeric impurities.[2][3]

  • Residual Acid or Base: Traces of acid or base from the synthesis can catalyze polymerization or degradation, resulting in discoloration.

  • Thermally Induced Decomposition: The high temperatures required for distillation can cause decomposition if not properly controlled.

Solutions & Protocols:

  • Minimize Exposure to Air and Light: Conduct purification steps, especially distillation and chromatography, under an inert atmosphere (e.g., nitrogen or argon) and protect the compound from light by using amber glassware or wrapping flasks with aluminum foil.[2]

  • Neutralize the Crude Mixture: Before purification, wash the crude reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid, followed by a water wash to remove any remaining salts. Dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Vacuum Distillation: Due to its high boiling point, 2-Undecylpyrrole should be purified by vacuum distillation to lower the required temperature and minimize thermal degradation.[4][5]

    Protocol: Vacuum Distillation of 2-Undecylpyrrole

    • Assemble a clean, dry distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

    • Place the crude, dried 2-Undecylpyrrole in the distillation flask with a magnetic stir bar for smooth boiling.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

    • Gradually reduce the pressure to the desired level (e.g., 0.1-1 mmHg).

    • Slowly heat the distillation flask in an oil bath.

    • Collect the fraction that distills at the expected boiling point for 2-Undecylpyrrole under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point.

    • Store the purified, colorless liquid under an inert atmosphere at a low temperature.[4]

Issue 2: My NMR spectrum shows the presence of starting materials or other synthetic byproducts.

Potential Causes:

  • Incomplete Reaction: The synthesis may not have gone to completion, leaving unreacted starting materials.

  • Side Reactions: The reaction conditions may have promoted the formation of side products with similar polarities to 2-Undecylpyrrole, making them difficult to separate by simple extraction.

  • Co-distillation: Impurities with boiling points close to that of 2-Undecylpyrrole may co-distill during purification.

Solutions & Protocols:

  • Column Chromatography: For impurities with different polarities, column chromatography is a highly effective purification method.[2][6] Due to the nonpolar nature of the undecyl chain, a nonpolar eluent system is typically required.

    Protocol: Silica Gel Column Chromatography

    • Slurry Packing: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes or petroleum ether).

    • Loading the Sample: Dissolve the crude 2-Undecylpyrrole in a minimal amount of a suitable solvent (e.g., dichloromethane or hexanes). For less soluble compounds, "dry loading" can be employed by adsorbing the compound onto a small amount of silica gel and then adding the powder to the top of the column.[2]

    • Elution: Start with a nonpolar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient might be from 100% hexanes to 95:5 hexanes:ethyl acetate.

    • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.[2]

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Fractional Distillation: If the impurities have boiling points that are close but not identical to 2-Undecylpyrrole, fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column) can provide better separation than simple distillation.[7]

Issue 3: I am experiencing low recovery after purification.

Potential Causes:

  • Decomposition on Silica Gel: Some pyrroles can be sensitive to the acidic nature of silica gel, leading to degradation during chromatography.[2]

  • Polymerization During Distillation: As mentioned, overheating during distillation can cause polymerization, reducing the yield of the desired monomer.

  • Product Loss During Work-up: Multiple extraction and transfer steps can lead to mechanical losses of the product.

Solutions & Protocols:

  • Deactivating Silica Gel: To mitigate decomposition on silica gel, it can be deactivated by treating it with a small amount of a base like triethylamine.[2] This is done by preparing the silica gel slurry in the nonpolar eluent containing about 1% triethylamine.

  • Use of Alumina: As an alternative to silica gel, neutral or basic alumina can be used as the stationary phase for chromatography, which can be gentler for acid-sensitive compounds.[2]

  • Optimize Distillation Conditions: Use the lowest possible pressure and temperature for distillation. Ensure smooth boiling by using a stir bar or boiling chips to prevent bumping and potential decomposition from localized overheating.

  • Careful Handling: Minimize the number of transfers between flasks and ensure complete transfer of the product at each step.

Frequently Asked Questions (FAQs)

Q1: How should I store purified 2-Undecylpyrrole to maintain its purity?

A1: 2-Undecylpyrrole is prone to oxidation and polymerization.[2][8] For long-term stability, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed amber vial to protect it from light.[2] Refrigeration or freezing is also recommended to slow down any potential degradation.[4]

Q2: What are the key analytical techniques for characterizing the purity of 2-Undecylpyrrole?

A2: A combination of analytical techniques is essential to confirm the identity and purity of 2-Undecylpyrrole.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and can reveal the presence of impurities.[10]

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.[9][10]

  • Infrared (IR) Spectroscopy: Helps to identify functional groups present in the molecule.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and identifying volatile impurities.

Q3: Can I use recrystallization to purify 2-Undecylpyrrole?

A3: Recrystallization is a powerful purification technique for solid compounds.[11][12][13] Since 2-Undecylpyrrole is a liquid at room temperature, standard recrystallization is not applicable. However, for solid derivatives or if the crude product solidifies due to impurities, a two-solvent recrystallization method could be explored.[14] This would involve dissolving the crude material in a minimal amount of a "good" solvent where it is soluble, and then adding a "bad" solvent in which it is insoluble to induce crystallization of the pure compound.

Q4: My synthesis involves multiple steps. At what stage is it best to purify 2-Undecylpyrrole?

A4: It is generally advisable to purify intermediates at each step of a multi-step synthesis. Purifying 2-Undecylpyrrole before proceeding to the next reaction will prevent carrying forward impurities that could interfere with subsequent steps and complicate the final product's purification.

Visualizing the Purification Workflow

The following diagram illustrates a decision-making workflow for the purification of 2-Undecylpyrrole.

PurificationWorkflow start Crude 2-Undecylpyrrole Mixture check_color Is the mixture colored? start->check_color neutralize Neutralize with NaHCO₃ wash check_color->neutralize Yes check_impurities NMR/TLC shows impurities? check_color->check_impurities No neutralize->check_impurities distillation Vacuum Distillation check_impurities->distillation Boiling point differences chromatography Column Chromatography (Silica or Alumina) check_impurities->chromatography Polarity differences final_product Pure 2-Undecylpyrrole distillation->final_product chromatography->final_product characterization Characterize Purity (NMR, MS, GC-MS) final_product->characterization

Caption: Decision workflow for 2-Undecylpyrrole purification.

Data Summary

PropertyValueReference
Molecular FormulaC₁₅H₂₇N
Molecular Weight221.38 g/mol
AppearanceColorless to pale yellow liquid
Boiling PointHigh, requires vacuum distillation[4][5]
SolubilitySoluble in common organic solvents
Purification MethodAdvantagesDisadvantages
Vacuum Distillation Effective for removing non-volatile impurities and those with significantly different boiling points. Minimizes thermal decomposition.[4][5]May not separate impurities with close boiling points. Risk of polymerization if overheated.
Column Chromatography Excellent for separating compounds based on polarity.[2][6] Can yield very pure product.Can be time-consuming and require large volumes of solvent. Potential for product decomposition on acidic silica gel.[2]
Recrystallization Not directly applicable as it is a liquid.

References

  • Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. PMC - NIH. [Link]

  • Calix[2]pyrroles with Long Alkyl Chains: Synthesis, Characterization, and Anion Binding Studies. SciSpace. [Link]

  • Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. PubMed. [Link]

  • How to distillate pyrrole in the lab? ResearchGate. [Link]

  • Porphyrin Bootcamp - Pyrrole Distillation. YouTube. [Link]

  • Recrystallization. YouTube. [Link]

  • Recrystallization (chemistry). Wikipedia. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • What temperature is best for pyrrole vaccume distillation? ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Paal-Knorr Synthesis of Long-Chain Alkylpyrroles

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with long-chain alkylam...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Paal-Knorr pyrrole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with long-chain alkylamines and seeking to improve reaction efficiency, yield, and purity. We will explore the mechanistic nuances of the reaction and provide actionable troubleshooting advice and optimized protocols.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the Paal-Knorr synthesis, with a special focus on challenges introduced by long-chain alkyl substituents.

Q1: What is the established mechanism of the Paal-Knorr pyrrole synthesis?

A: The Paal-Knorr synthesis is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole.[1][2] The reaction proceeds through several key steps:

  • Nucleophilic attack of the primary amine on one of the protonated carbonyl groups to form a hemiaminal intermediate.[2][3]

  • An intramolecular cyclization occurs as the nitrogen attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[2][4]

  • The resulting 2,5-dihydroxytetrahydropyrrole derivative undergoes a two-step dehydration to eliminate two molecules of water, yielding the final aromatic pyrrole ring.[3][5]

Understanding this mechanism is crucial, as it highlights the importance of acid catalysis for carbonyl activation and the need for water removal to drive the reaction to completion.

Paal_Knorr_Mechanism Paal-Knorr Pyrrole Synthesis Mechanism diketone 1,4-Dicarbonyl protonated_carbonyl Protonated Carbonyl diketone->protonated_carbonyl + H⁺ amine R'-NH₂ (Long-Chain Amine) hemiaminal Hemiaminal Intermediate protonated_carbonyl->hemiaminal + R'-NH₂ cyclic_intermediate Cyclic Hemiaminal hemiaminal->cyclic_intermediate Intramolecular Attack dihydropyrrole Dihydroxytetrahydropyrrole cyclic_intermediate->dihydropyrrole + H⁺ pyrrole N-Alkylpyrrole dihydropyrrole->pyrrole - 2H₂O

Caption: Paal-Knorr reaction pathway from reactants to the final pyrrole product.

Q2: Why are long-chain alkylamines often challenging substrates in this synthesis?

A: Long-chain alkylamines introduce several challenges that can decrease reaction efficiency:

  • Reduced Nucleophilicity and Steric Hindrance: While electronically similar to shorter amines, the steric bulk of a long alkyl chain can hinder the amine's approach to the carbonyl carbon, slowing down the initial nucleophilic attack and the subsequent cyclization.[4][6]

  • Solubility Issues: Long-chain amines and the resulting N-alkylpyrrole products are highly nonpolar. This can lead to poor solubility in common polar protic solvents (like ethanol or acetic acid) often used for the Paal-Knorr reaction, potentially causing a heterogeneous reaction mixture and slowing the reaction rate.

  • Purification Difficulties: The final long-chain alkylpyrrole products are often oils or waxy solids, making them difficult to purify by standard techniques like recrystallization. They typically require chromatographic methods for purification.[7]

Q3: What is the critical role of pH, and how can I avoid furan byproduct formation?

A: The pH of the reaction medium is one of the most critical parameters. The reaction requires neutral or weakly acidic conditions to proceed efficiently.[8][9] While a weak acid like acetic acid can accelerate the reaction, strongly acidic conditions (pH < 3) significantly favor the competing acid-catalyzed self-condensation of the 1,4-diketone to form a furan byproduct.[1][8][10] To minimize furan formation, avoid using strong mineral acids (HCl, H₂SO₄) or amine hydrochloride salts, which create a low pH environment.[1]

Troubleshooting Guide for Long-Chain Alkylpyrroles

This guide addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Question: My reaction is giving a low yield or is not proceeding to completion. What are the likely causes and solutions?

Answer: Low yields with long-chain amines are a common issue stemming from several factors.

  • Cause 1: Sub-optimal Reaction Conditions.

    • Explanation: The traditional Paal-Knorr synthesis often requires heat.[6] For sterically demanding long-chain amines, insufficient temperature or reaction time can lead to an incomplete reaction.

    • Solution:

      • Systematically screen temperatures: Gradually increase the reaction temperature (e.g., from 60 °C to 80-100 °C) while monitoring progress with Thin Layer Chromatography (TLC).

      • Consider microwave irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by efficiently overcoming activation energy barriers.[5][8]

  • Cause 2: Poor Reactivity or Solubility.

    • Explanation: The combination of steric hindrance and poor solubility of the long-chain amine in the reaction solvent can slow the reaction significantly.[6]

    • Solution:

      • Solvent Selection: Switch to a higher-boiling, less polar solvent like toluene or xylenes to improve the solubility of the nonpolar reactants and allow for higher reaction temperatures.

      • Solvent-Free Conditions: Consider running the reaction neat (solvent-free). This maximizes the concentration of reactants and can be highly effective, especially when paired with a solid catalyst or microwave heating.[4][11]

  • Cause 3: Inappropriate Catalyst.

    • Explanation: While classic conditions use acetic acid, it may not be effective enough for challenging substrates. Conversely, strong acids will produce furan byproducts.[6]

    • Solution:

      • Switch to a Milder Lewis Acid: Catalysts like Scandium(III) triflate (Sc(OTf)₃) or Bismuth(III) nitrate (Bi(NO₃)₃) are highly effective and milder than strong Brønsted acids.[5][12]

      • Use a Heterogeneous Catalyst: Solid acid catalysts like montmorillonite clay or silica sulfuric acid are excellent alternatives.[4][13] They are easily filtered off post-reaction, simplifying purification, and their reusability makes the process more sustainable.[11]

Question: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?

Answer: The formation of dark, insoluble tars often indicates polymerization or degradation of the starting materials or the pyrrole product.[6]

  • Cause: Excessively Harsh Conditions.

    • Explanation: High temperatures combined with acidic conditions can cause sensitive organic molecules, including pyrroles themselves, to polymerize or decompose.[6][14]

    • Solution:

      • Lower the Reaction Temperature: Run the reaction at the lowest effective temperature, even if it requires a longer reaction time.

      • Use a Milder Catalyst: This is the most effective solution. Switch from a Brønsted acid to a mild Lewis acid or a heterogeneous catalyst as mentioned above.[12] Molecular iodine (I₂) has also been reported as an extremely mild and effective catalyst for solvent-free Paal-Knorr reactions at room temperature.[4]

Question: I am struggling to purify my final long-chain alkylpyrrole product. What are the best strategies?

Answer: The nonpolar nature of these compounds makes purification challenging.

  • Cause: Physical Properties.

    • Explanation: Long-chain alkylpyrroles are often viscous oils or low-melting waxy solids that are difficult to recrystallize and may streak on TLC plates.

    • Solution:

      • Column Chromatography: This is the most reliable method. Use silica gel as the stationary phase and a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether. The high nonpolarity of the product means it will likely elute with a very low percentage of the polar solvent.

      • Bulb-to-Bulb Distillation (Kugelrohr): If the product is thermally stable and sufficiently volatile, distillation under high vacuum can be an effective, solvent-free purification method.

      • Acid Wash (for removing unreacted amine): During the aqueous work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove any unreacted basic long-chain amine into the aqueous phase.

Troubleshooting_Workflow Troubleshooting Paal-Knorr for Long-Chain Alkylpyrroles start Start: Low Yield / Impure Product check_conditions Problem Area? start->check_conditions reaction_params Reaction Conditions check_conditions->reaction_params Incomplete Reaction reactivity Substrate Reactivity/ Solubility check_conditions->reactivity Slow Reaction byproducts Byproducts/ Decomposition check_conditions->byproducts Dark/Tarry Mixture purification Purification Issues check_conditions->purification Final Product Impure sol_temp Increase Temp/Time Consider Microwave reaction_params->sol_temp sol_catalyst Switch to Milder Catalyst: - Lewis Acid (Sc(OTf)₃) - Heterogeneous (Clay) - I₂ / Solvent-Free reaction_params->sol_catalyst reactivity->sol_catalyst sol_solvent Change Solvent (Toluene) or Run Solvent-Free reactivity->sol_solvent byproducts->sol_catalyst sol_purify Optimize Purification: - Column Chromatography - Acid Wash in Work-up - Kugelrohr Distillation purification->sol_purify

Caption: A logical workflow for troubleshooting common issues in the Paal-Knorr synthesis.

Data Presentation: Catalyst Performance Comparison

The choice of catalyst is paramount for optimizing the Paal-Knorr synthesis. The following table summarizes yields for the synthesis of N-benzyl-2,5-dimethylpyrrole from 2,5-hexanedione and benzylamine under various catalytic conditions, providing a baseline for optimization.

CatalystSolventTemperature (°C)TimeYield (%)Reference
Acetic AcidAcetic AcidReflux2 h~70-80%[8] (Implied)
Montmorillonite KSFDichloromethaneRoom Temp1-25 h69-96%[13]
CATAPAL 200 (Alumina)Solvent-Free60 °C45 min68-97%[11][13]
Silica Sulfuric AcidSolvent-FreeRoom Temp3 min98%[4]
Iodine (I₂)Solvent-FreeRoom Temp10-15 min~90-95%[4]
Citric Acid (Mechanochem)Solvent-Free (Ball Mill)Room Temp15 minHigh[15]

This data illustrates the significant improvements in reaction time and yield offered by modern catalytic systems over traditional methods.

Experimental Protocols

Protocol 1: General Procedure using a Heterogeneous Catalyst (Silica Sulfuric Acid)

This protocol provides a robust and green starting point for the synthesis of N-substituted long-chain alkylpyrroles.

  • Reactant Preparation:

    • Ensure the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) is pure. Purify by distillation if necessary.[8]

    • Use a high-purity long-chain primary amine (e.g., dodecylamine).

  • Reaction Setup:

    • To a clean, dry round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq).

    • Add the long-chain primary amine (1.0-1.1 eq).

    • Add the silica sulfuric acid catalyst (a low loading, e.g., 1-5 mol%).[4]

    • Add a magnetic stir bar. The reaction can be run solvent-free or in a minimal amount of a high-boiling solvent like toluene.

  • Reaction Conditions:

    • Stir the reaction mixture at a moderate temperature (e.g., 60-80 °C).[11]

    • Monitor the reaction progress by TLC, visualizing with a permanganate stain (starting materials will be consumed, and a new, less polar spot for the pyrrole will appear).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Filter the mixture to remove the solid silica sulfuric acid catalyst. The catalyst can often be washed, dried, and reused.[4]

    • Transfer the filtrate to a separatory funnel. Wash sequentially with dilute HCl (1M) to remove any unreacted amine, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil or solid by column chromatography on silica gel (e.g., 0-5% ethyl acetate in hexanes) to obtain the pure long-chain N-alkylpyrrole.[8]

    • Characterize the final product by NMR and Mass Spectrometry.[2]

References

  • Wikipedia. Paal–Knorr synthesis. [Link]

  • Grokipedia. Paal–Knorr synthesis. [Link]

  • RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]

  • Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

  • Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

  • MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • CONICET. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

  • ResearchGate. Optimization of reaction conditions | Download Table. [Link]

  • ResearchGate. Mechanism of the Paal-Knorr Reaction: The Importance of Water Mediated Hemialcohol Pathway | Request PDF. [Link]

  • ResearchGate. (PDF) Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. [Link]

  • MDPI. In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Byproduct Formation in 2-Undecylpyrrole Synthesis

Introduction Welcome to the technical support guide for the synthesis of 2-undecylpyrrole. This document is designed for researchers, chemists, and drug development professionals who are utilizing 2-undecylpyrrole as a k...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-undecylpyrrole. This document is designed for researchers, chemists, and drug development professionals who are utilizing 2-undecylpyrrole as a key intermediate, notably in the synthesis of prodiginines and other bioactive compounds. The synthesis of long-chain 2-alkylpyrroles, while often straightforward in principle, can be complicated by the formation of stubborn byproducts that impact yield and purity.

The most common and versatile method for synthesizing 2-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3][4][5] This guide focuses on troubleshooting issues arising from this synthetic approach, providing in-depth, mechanistically grounded solutions to common challenges.

Frequently Asked Questions & Troubleshooting Guides

Problem 1: My reaction is dark, tarry, and shows a complex mixture with low yield of the desired 2-undecylpyrrole.

Question: I'm attempting to synthesize 2-undecylpyrrole via the Paal-Knorr condensation of 2,5-hexadecanedione with ammonia. The reaction mixture turned dark brown/black almost immediately, and the crude product is a tar-like substance that is difficult to purify. What is causing this, and how can I prevent it?

Answer: This is a classic presentation of acid-catalyzed polymerization of the pyrrole product. Pyrrole rings are electron-rich and highly susceptible to protonation under acidic conditions.[6][7] This protonation disrupts the ring's aromaticity, making it a potent electrophile that is attacked by another neutral pyrrole molecule, initiating a rapid chain reaction to form insoluble, dark-colored polymers.[6][8][9]

Root Cause Analysis & Prevention Strategy:
  • Excessive Acidity: The Paal-Knorr reaction is acid-catalyzed, but strong acids or high concentrations of weak acids can overwhelmingly favor polymerization over the desired cyclization.[10][11] The goal is to facilitate the initial hemiaminal formation and subsequent dehydration without creating a harsh enough environment to protonate the final pyrrole product.[2][3]

  • High Temperature: Elevated temperatures can accelerate polymerization pathways. While heat is often required for the condensation, excessive heat can promote unwanted side reactions.[10]

Recommended Solutions & Protocols:
  • Optimize Acid Catalyst: Switch from a strong acid (like HCl or H₂SO₄) to a milder one. Glacial acetic acid is often sufficient to catalyze the reaction without causing significant polymerization.[3][10]

  • Control Temperature: Begin the reaction at a lower temperature and gradually increase it only if necessary, monitoring by TLC. A reaction that proceeds more slowly is preferable to a rapid, uncontrolled polymerization.

  • Use an Ammonium Salt: Using ammonium acetate instead of aqueous ammonia provides both the amine source and a weakly acidic medium, offering better control over the reaction pH.

Protocol: Optimized Paal-Knorr Synthesis of 2-Undecylpyrrole
  • To a round-bottom flask, add 2,5-hexadecanedione (1.0 equiv) and ammonium acetate (3.0-5.0 equiv).

  • Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of dione).

  • Heat the mixture to 80-100 °C with stirring, and monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Separate the layers and extract the aqueous phase two more times with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

Problem 2: I've isolated my product, but it contains a persistent, higher molecular weight impurity.

Question: After column chromatography, my 2-undecylpyrrole is about 90% pure, but there's a consistent byproduct I can't get rid of. Mass spectrometry suggests it might be a dimer or a related acylated species. What is this impurity and how can I avoid it?

Answer: This impurity is likely an N-acyl or C-acyl pyrrole derivative, or a bipyrrole species. These can form under certain reaction conditions, particularly if there are acylating agents present or if oxidative/radical side reactions occur.

Potential Byproduct Identification
Byproduct TypeFormation MechanismKey Spectroscopic Features
N-Acylpyrrole If the reaction is not sufficiently anhydrous and acetic acid is used, it can form an acylating species in situ, leading to acylation at the nitrogen.[12]Appearance of a carbonyl stretch in IR (approx. 1700-1750 cm⁻¹). Absence of the N-H proton signal in ¹H NMR.
C-Acylpyrrole Friedel-Crafts-type acylation of the electron-rich pyrrole ring, typically at the 2-position (if unsubstituted) or 3-position.[13][14][15]Carbonyl stretch in IR. Downfield shift of pyrrole ring protons in ¹H NMR. Additional carbonyl signal in ¹³C NMR.
Bipyrrole Species Oxidative coupling of two pyrrole molecules. This can be promoted by trace metal impurities or exposure to air, especially under acidic conditions.Molecular ion peak in MS corresponding to approximately double the mass of the monomer. Complex aromatic region in ¹H NMR.
Troubleshooting Workflow for Byproduct Elimination

G Byproduct Troubleshooting Workflow OBS Observe Persistent Impurity (Higher MW) MS Analyze by LC-MS OBS->MS NMR_IR Analyze by ¹H NMR & IR OBS->NMR_IR ACYL Impurity is Acylated Pyrrole (M + 42, 58, etc.) MS->ACYL M+Acyl BIPYRROLE Impurity is Bipyrrole (M ≈ 2x Product) MS->BIPYRROLE ~2M ACYL_CAUSE Probable Cause: - Acetic Anhydride impurity - In-situ acylation ACYL->ACYL_CAUSE BIPYRROLE_CAUSE Probable Cause: - Oxidative coupling - Air exposure during reaction/workup BIPYRROLE->BIPYRROLE_CAUSE ACYL_SOL Solution: 1. Use high-purity reagents. 2. Run reaction under inert atmosphere. 3. Consider alternative acid catalyst (e.g., p-TsOH). ACYL_CAUSE->ACYL_SOL BIPYRROLE_SOL Solution: 1. Degas solvent before use. 2. Maintain inert (N₂ or Ar) atmosphere. 3. Add antioxidant (e.g., BHT) during workup. BIPYRROLE_CAUSE->BIPYRROLE_SOL

Caption: Simplified pathway of pyrrole degradation via oxidation and polymerization.

References

  • BenchChem. (n.d.). Preventing polymerization of pyrrole compounds under acidic conditions.
  • Maddox, M. L., & Scott, K. N. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. Journal of Materials Chemistry.
  • Mo, S., et al. (n.d.). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. PubMed.
  • Hawkins, S. C., & Ratcliffe, C. T. (n.d.). A study of the effects of acid on the polymerisation of pyrrole, on the oxidative polymerisation of pyrrole and on polypyrrole. ResearchGate.
  • BenchChem. (n.d.). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
  • American Chemical Society. (n.d.). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole. 2. Influence of Acidity on the Formation of Polypyrro.
  • Filo. (2025). Mechanism: Protonation and Polymerization of Pyrrole in Acid.
  • Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
  • Wikipedia. (n.d.). Paal–Knorr synthesis.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Grokipedia. (n.d.). Paal–Knorr synthesis.
  • BenchChem. (n.d.). Common side reactions in indole-pyrrole synthesis.
  • SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis.
  • Royal Society of Chemistry. (n.d.). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes.
  • (n.d.). Heterocyclic Compounds.
  • RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Sulfonyl- and N-Acylpyrroles via a Ring-Closing Metathesis/Dehydrogenation Tandem Reaction.
  • Wikipedia. (n.d.). Pyrrole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole.
  • National Institutes of Health. (n.d.). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
  • BenchChem. (n.d.). A Researcher's Guide to the Analytical Characterization of 2-Substituted Pyrroles.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis.
  • ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
  • ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
  • Google Patents. (n.d.). Process for the purification of crude pyrroles.
  • BenchChem. (n.d.). Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide.
  • National Institutes of Health. (2024). Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384.
  • (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc.
  • RSC Publishing. (n.d.). 2-(2′-Pyridyl)pyrroles: Part II. Spectroscopic investigation of pyridylpyrrole alcohol complexes.
  • Driver, T. G., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters.
  • National Institutes of Health. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones.
  • ResearchGate. (2025). Two-step synthesis of the bipyrrole precursor of prodigiosins.
  • RSC Publishing. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B.
  • MDPI. (n.d.). In Situ Polymerization of Long Alkyl Chain Functional Groups Enhances the Oil–Water Separation Performance of Porous Organic Polymers.
  • ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines.

Sources

Troubleshooting

Technical Support Center: Strategies to Increase the Titer of 2-Undecylpyrrole Biosynthesis

Welcome to the technical support center for the biosynthesis of 2-Undecylpyrrole (UP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biosynthesis of 2-Undecylpyrrole (UP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies to enhance the production of this key biosynthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is 2-Undecylpyrrole and why is its titer important?

2-Undecylpyrrole is a monopyrrole compound that serves as a crucial precursor in the biosynthesis of the prodiginine family of antibiotics, including undecylprodigiosin and streptorubin B, in Streptomyces coelicolor.[1] The titer of 2-Undecylpyrrole can be a rate-limiting factor in the overall production of these bioactive secondary metabolites. Therefore, strategies to increase its biosynthesis are of significant interest for improving the yield of these valuable compounds.

Q2: What is the biosynthetic pathway of 2-Undecylpyrrole?

In Streptomyces coelicolor, the biosynthesis of 2-Undecylpyrrole is governed by the red gene cluster, specifically the genes redP, redQ, redR, redK, and redL.[1] The pathway is believed to start from dodecanoic acid, a fatty acid. The enzymes RedL and RedK are proposed to be directly involved in the conversion of a dodecanoic acid derivative into 2-Undecylpyrrole.[1] Efficient and selective production of undecylprodigiosin requires the action of RedP, RedQ, and RedR.[1]

Q3: What are the primary strategies to increase the titer of 2-Undecylpyrrole?

The primary strategies can be broadly categorized into three areas:

  • Metabolic Engineering: Modifying the genetic makeup of the producing organism to enhance the expression of key biosynthetic genes and/or eliminate competing metabolic pathways.

  • Precursor Feeding: Supplementing the fermentation medium with direct or indirect precursors of 2-Undecylpyrrole to bypass potential bottlenecks in the upstream metabolic pathways.

  • Fermentation Optimization: Adjusting the physical and chemical parameters of the fermentation process to create an optimal environment for 2-Undecylpyrrole production.

Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during experiments aimed at increasing 2-Undecylpyrrole titer.

Guide 1: Low Titer Despite Overexpression of Biosynthetic Genes

Problem: You have successfully cloned and overexpressed the redPQRKL gene cluster (or individual genes like redL and redK) in Streptomyces coelicolor, but the titer of 2-Undecylpyrrole or the final prodiginine product has not significantly increased.

Possible Causes and Solutions:

  • Cause 1: Precursor Limitation. The overexpression of biosynthetic enzymes can lead to a depletion of the natural precursor pool. The primary precursor for 2-Undecylpyrrole is dodecanoic acid, which is derived from fatty acid biosynthesis.

    • Solution: Precursor Feeding. Supplement the culture medium with dodecanoic acid. A study has shown that feeding various fatty acids to a redR mutant can alter the production of prodiginine analogs in a logical manner.[1]

      Experimental Protocol: Dodecanoic Acid Feeding

      • Stock Solution Preparation: Prepare a 100 mM stock solution of dodecanoic acid (lauric acid) in a suitable solvent such as DMSO or ethanol.

      • Feeding Strategy: Add the dodecanoic acid stock solution to the Streptomyces culture at different concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM) at the time of inoculation or at the onset of the stationary phase.

      • Control: Include a control culture with the solvent alone to account for any effects of the solvent on growth and production.

      • Analysis: Harvest the cultures at different time points and quantify the 2-Undecylpyrrole and/or undecylprodigiosin titer using HPLC-MS.

  • Cause 2: Plasmid Instability. High-copy number plasmids used for overexpression can be unstable in Streptomyces, leading to a loss of the engineered genetic construct over time.

    • Solution: Use Stable Plasmids or Chromosomal Integration. Employ low-copy, stable plasmids or integrate the overexpression cassette directly into the Streptomyces chromosome. Several stable, high-copy-number plasmids have been developed for Streptomyces.[2] Chromosomal integration ensures the stability of the genetic modification without the need for constant antibiotic selection.

  • Cause 3: Co-factor Imbalance. The enzymatic reactions in the 2-Undecylpyrrole biosynthesis pathway may require specific co-factors (e.g., NADPH, ATP). Overexpression of enzymes can lead to a depletion of these co-factors, creating a new bottleneck.

    • Solution: Engineer Co-factor Regeneration Pathways. Overexpress genes involved in the regeneration of the limiting co-factor. For example, enhancing the pentose phosphate pathway can increase the supply of NADPH.

Workflow for Troubleshooting Low Titer after Gene Overexpression

G start Low Titer Observed precursor Hypothesis: Precursor Limitation start->precursor plasmid Hypothesis: Plasmid Instability start->plasmid cofactor Hypothesis: Co-factor Imbalance start->cofactor feed Action: Feed Dodecanoic Acid precursor->feed stable_plasmid Action: Use Stable Plasmid or Chromosomal Integration plasmid->stable_plasmid engineer_cofactor Action: Engineer Co-factor Regeneration cofactor->engineer_cofactor analyze Analyze Titer feed->analyze stable_plasmid->analyze engineer_cofactor->analyze G consistency Fermentation Consistency inoculum Inoculum Quality consistency->inoculum conditions Fermentation Conditions consistency->conditions coculture Co-culture Partner consistency->coculture

Caption: Key factors influencing fermentation consistency.

Advanced Strategies for Titer Improvement

For researchers looking to push the boundaries of 2-Undecylpyrrole production, the following advanced strategies can be employed.

Metabolic Engineering: A Multi-pronged Approach

A combinatorial approach to metabolic engineering has proven to be highly effective for increasing the production of prodigiosins. [2]

  • Deletion of Competing Pathways: Streptomyces coelicolor produces other secondary metabolites, such as actinorhodin (ACT) and the calcium-dependent antibiotic (CDA), which compete for common precursors. Deleting the biosynthetic gene clusters for these compounds can redirect metabolic flux towards 2-Undecylpyrrole and undecylprodigiosin biosynthesis. [2]

  • Inactivation of Repressor Genes: The expression of the red gene cluster is regulated by a complex network of activators and repressors. Inactivating repressor genes, such as ohkA, has been shown to increase prodigiosin production. [2]

  • Multi-copy Integration of the Biosynthetic Gene Cluster: Increasing the gene dosage of the red biosynthetic gene cluster by integrating multiple copies into the chromosome can significantly boost production. A study demonstrated a 12-fold increase in prodigiosin production by integrating three copies of the red gene cluster. [2] Metabolic Engineering Strategy Workflow

G start Wild-type Strain del_competing Delete Competing BGCs (e.g., act, cda) start->del_competing inactivate_rep Inactivate Repressor Genes (e.g., ohkA) del_competing->inactivate_rep integrate_red Multi-copy Integration of red BGC inactivate_rep->integrate_red high_producer High-Titer Strain integrate_red->high_producer

Caption: A sequential metabolic engineering strategy.

References

  • Mo, S., Sydor, P. K., Corre, C., Alhamadsheh, M. M., Stanley, A. E., Haynes, S. W., ... & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & biology, 15(2), 137-148. [Link]

  • Bai, L., Wu, J., & Lu, Y. (2017). Metabolic engineering of Streptomyces coelicolor for enhanced prodigiosins (RED) production. Science China Life Sciences, 60(8), 849-857. [Link]

  • Mo, S., Sydor, P. K., Corre, C., Alhamadsheh, M. M., Stanley, A. E., Haynes, S. W., ... & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & biology, 15(2), 137-148. [Link]

  • Luti, K. J. K., & Mavituna, F. (2011). Elicitation of Streptomyces coelicolor with dead cells of Bacillus subtilis and Staphylococcus aureus in a bioreactor increases production of undecylprodigiosin. Applied microbiology and biotechnology, 90(2), 461-466. [Link]

Sources

Optimization

Technical Support Center: Enhancing Regioselectivity in 2-Alkylpyrrole Synthesis

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet criti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet critical challenge of controlling regioselectivity in the synthesis of 2-alkylpyrroles. Here, you will find practical troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of your experimental work.

Section 1: Troubleshooting Guide for Common Synthetic Methods

This section addresses specific regioselectivity issues that may arise during the application of established pyrrole synthetic routes.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis, a cornerstone for pyrrole formation from 1,4-dicarbonyl compounds and primary amines or ammonia, often presents regioselectivity challenges when employing unsymmetrical 1,4-diketones.[1][2][3]

Question: My Paal-Knorr synthesis using an unsymmetrical 1,4-dicarbonyl is yielding a mixture of regioisomers. How can I favor the formation of the 2-alkylpyrrole?

Answer: Achieving high regioselectivity in the Paal-Knorr synthesis with unsymmetrical dicarbonyls hinges on differentiating the reactivity of the two carbonyl groups. Here are several strategies to consider:

  • Exploiting Steric Hindrance: A bulkier substituent adjacent to one carbonyl group will sterically hinder the initial nucleophilic attack of the amine at that position.[1] This directs the cyclization to initiate at the less hindered carbonyl, thereby favoring one regioisomer.

    • Expert Insight: When designing your synthesis, strategically placing a bulky group (e.g., tert-butyl, phenyl) on the dicarbonyl precursor can be a powerful tool to direct the cyclization.

  • Leveraging Electronic Effects: The electrophilicity of the carbonyl carbons can be modulated by the electronic nature of neighboring substituents. An electron-withdrawing group will increase the electrophilicity of the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[1]

    • Application Example: A classic example is the use of a trifluoromethyl group to activate the adjacent carbonyl, thus directing the initial amine attack.

  • Optimizing Reaction Conditions:

    • pH Control: The reaction is typically conducted under neutral or weakly acidic conditions. Strongly acidic conditions (pH < 3) can promote the formation of furan byproducts.[1][4]

    • Catalyst: While often self-catalyzed, the addition of a weak acid like acetic acid can accelerate the reaction. For substrates with acid-sensitive functionalities, milder conditions are recommended to avoid degradation.[1]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[1]

Experimental Protocol: Regioselective Paal-Knorr Synthesis via Steric Control

  • To a round-bottom flask, add the unsymmetrical 1,4-dicarbonyl compound (1.0 eq) with a sterically demanding group adjacent to one carbonyl.

  • Add the primary amine (1.1 - 1.5 eq).

  • Add a suitable solvent such as ethanol or acetic acid.[5]

  • If required, add a catalytic amount of a weak acid (e.g., acetic acid).[5]

  • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 60 °C).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to isolate the desired 2-alkylpyrrole regioisomer.[5]

The Barton-Zard Synthesis

The Barton-Zard reaction is a powerful method for constructing pyrrole rings from a nitroalkene and an α-isocyanide under basic conditions.[6][7] Regiocontrol is inherently excellent in this reaction, typically yielding a specific substitution pattern.

Question: I am experiencing low yields and side product formation in my Barton-Zard synthesis. How can I optimize the reaction for a cleaner product profile?

Answer: While regioselectivity is often not the primary issue, yield and purity can be compromised by several factors:

  • Stability of the Nitroalkene: Nitroalkenes can be unstable and prone to polymerization, especially if not freshly prepared.[1] It is advisable to use freshly prepared or purified nitroalkenes for optimal results.

  • Reaction Temperature: These reactions are typically conducted at or below room temperature to minimize the formation of side products.[1]

  • Base Selection: A strong, non-nucleophilic base is crucial for the deprotonation of the α-isocyanide. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[1] The choice of base can influence the reaction rate and yield.

Mechanism of the Barton-Zard Pyrrole Synthesis

Barton_Zard_Mechanism cluster_0 Barton-Zard Synthesis start Nitroalkene + α-Isocyanide step1 Michael Addition start->step1 Base step2 5-endo-dig Cyclization step1->step2 step3 Elimination of Nitrite step2->step3 step4 Tautomerization step3->step4 product 2-Alkylpyrrole step4->product Hantzsch_Troubleshooting cluster_0 Hantzsch Synthesis Troubleshooting start Low Yield / Mixture of Products q1 Is enamine formation efficient? start->q1 a1_yes Yes q1->a1_yes a1_no No: Use slight excess of amine q1->a1_no q2 Observe N- vs C-alkylation? a1_yes->q2 a1_no->q1 a2_yes Yes: Switch to a protic solvent q2->a2_yes a2_no No q2->a2_no q3 Side reactions of α-haloketone? a2_yes->q3 a2_no->q3 a3_yes Yes: Add α-haloketone slowly q3->a3_yes a3_no No q3->a3_no end Optimized Synthesis a3_yes->end a3_no->end

Caption: A logical workflow for troubleshooting chemoselectivity in the Hantzsch pyrrole synthesis.

Section 3: Data Summary and Reference Protocols

Table 1: Influence of Reaction Parameters on Regioselectivity in Paal-Knorr Synthesis
ParameterConditionPredominant RegioisomerRationale
Sterics Bulky group at R1Attack at C4-carbonylSteric hindrance disfavors attack at the C1-carbonyl. [1]
Electronics EWG at R1Attack at C1-carbonylIncreased electrophilicity of the adjacent carbonyl. [1]
pH Neutral to weakly acidicPyrroleFavors amine condensation over furan formation. [1]
Temperature Lower temperatureKinetically controlled productMay favor one regioisomer over the other. [1]
General Protocol for a Trial Optimization of Paal-Knorr Synthesis
  • Reactant Preparation: Ensure the 1,4-dicarbonyl compound is pure. If necessary, purify by distillation or recrystallization. Use a fresh, high-purity primary amine. [5]2. Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 eq). [5]3. Add the primary amine (1.1 - 1.5 eq). [5]4. Add the chosen solvent (e.g., ethanol, acetic acid, or under solvent-free conditions). [5]5. Add the selected catalyst (e.g., a catalytic amount of a weak acid like acetic acid, or a Lewis acid like Sc(OTf)₃). [5]6. Reaction Conditions: Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC. [5]7. Work-up and Purification: Once the reaction is complete (as indicated by TLC), remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. [5]8. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyrrole. [5]

References

  • Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity - Benchchem.
  • Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate - MDPI.
  • Paal–Knorr synthesis - Wikipedia.
  • Recent Advancements in Pyrrole Synthesis - PMC - PubMed Central.
  • Barton–Zard reaction - Wikipedia.
  • Paal-Knorr Synthesis - Alfa Chemistry.
  • Microwave‐Assisted Paal–Knorr Reaction – Three‐Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes | Request PDF - ResearchGate.
  • Barton-Zard Pyrrole Synthesis ALL ABOUT CHEMISTRY.
  • "common side reactions in indole-pyrrole synthesis" - Benchchem.
  • Barton-Zard Reaction - SynArchive.
  • Pyrrole synthesis - Organic Chemistry Portal.
  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal.
  • Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides.
  • Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles - Benchchem.

Sources

Troubleshooting

Technical Support Center: Optimization of Culture Conditions for 2-Undecylpyrrole Production

Welcome to the technical support center for the optimization of 2-Undecylpyrrole (UP) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of 2-Undecylpyrrole (UP) production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for enhancing the yield of this critical biosynthetic intermediate.

Introduction

2-Undecylpyrrole is a key precursor in the biosynthesis of undecylprodiginine and streptorubin B, members of the prodiginine family of natural products.[1][2] These compounds are of significant interest due to their potential as immunosuppressive and anti-cancer agents.[3][4][5] Optimizing the production of 2-Undecylpyrrole is a critical step in maximizing the yield of these valuable secondary metabolites. This guide will provide a comprehensive overview of the factors influencing UP production, primarily focusing on its biosynthesis in Streptomyces coelicolor, a well-studied producer of undecylprodiginine.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is 2-Undecylpyrrole and why is it important?

A1: 2-Undecylpyrrole (UP) is a pyrrole alkaloid that serves as a crucial building block in the biosynthesis of complex antibiotics, most notably undecylprodiginine and streptorubin B.[1][2][6] Its efficient production is a bottleneck in the overall yield of these medicinally important compounds.

Q2: What microorganisms are known to produce 2-Undecylpyrrole?

A2: 2-Undecylpyrrole is a known intermediate in the prodiginine biosynthetic pathway of actinomycetes, with Streptomyces coelicolor being the most extensively studied producer.[1][2][6] While other bacteria like Serratia marcescens produce related prodigiosins, their pathway involves a different monopyrrole, 2-methyl-3-n-amyl-pyrrole (MAP).[6][7]

Q3: What is the biosynthetic origin of 2-Undecylpyrrole?

A3: In Streptomyces coelicolor, the biosynthesis of 2-Undecylpyrrole is governed by the red gene cluster, specifically the redPQRKL genes.[1][2] The pathway is proposed to utilize dodecanoic acid (a C12 fatty acid) or a derivative as a starting precursor.[1][2] The RedPQR proteins are crucial for the efficient and selective provision of this fatty acid precursor.[1][2]

Optimization of Culture Conditions

The production of secondary metabolites like 2-Undecylpyrrole is highly sensitive to the nutritional and physical environment of the producing microorganism. The following sections provide guidance on optimizing these parameters.

Media Composition

The composition of the culture medium is a critical factor influencing the yield of 2-Undecylpyrrole. A well-designed medium should provide the necessary nutrients for both microbial growth and secondary metabolite production.

Carbon Sources:

  • Rationale: The carbon source provides the basic building blocks for cellular components and energy. For 2-Undecylpyrrole, the carbon source also indirectly provides the precursors for the dodecanoic acid backbone.

  • Recommendations: While specific studies on optimizing carbon sources for UP are scarce, literature on prodigiosin production suggests that glucose and mannitol can support good growth and pigment production.[3] In some cases, supplementation with oils (e.g., soybean oil, peanut oil) has been shown to enhance the production of prodiginines, likely by providing fatty acid precursors.[8][9]

  • Troubleshooting:

    • Low Yield: If the yield is low, consider testing a range of carbon sources. A diauxic growth pattern, where the microorganism consumes one carbon source before another, might be observed, which can affect the timing of secondary metabolite production.[3]

    • Inconsistent Production: Ensure the purity and consistent concentration of the carbon source in your media.

Nitrogen Sources:

  • Rationale: Nitrogen is essential for the synthesis of amino acids, proteins, and nucleic acids. The pyrrole ring of 2-Undecylpyrrole is a nitrogen-containing heterocycle.

  • Recommendations: Peptone and yeast extract are commonly used nitrogen sources that have been shown to support prodiginine production.[9][10] The optimal concentration of the nitrogen source can vary between strains.

  • Troubleshooting:

    • Poor Growth: Insufficient nitrogen can limit biomass production, which in turn will limit the overall yield of 2-Undecylpyrrole.

    • Metabolic Shift: An excess of certain nitrogen sources can sometimes repress secondary metabolism. It is advisable to test a range of concentrations.

Minerals and Trace Elements:

  • Rationale: Minerals and trace elements act as cofactors for many enzymes involved in both primary and secondary metabolism.

  • Recommendations: Phosphate is a key nutrient, but high concentrations can sometimes inhibit antibiotic production in Streptomyces.[11] Magnesium and iron are important cofactors for enzymes in various biosynthetic pathways.[9]

  • Troubleshooting:

    • Inconsistent Yields: The mineral content of complex media components like peptone and yeast extract can vary. For more reproducible results, consider using a defined minimal medium and supplementing with known concentrations of trace elements.

Media ComponentRecommended Starting ConcentrationPotential Impact on 2-Undecylpyrrole Production
Carbon Source
Glucose10-20 g/LPrimary carbon and energy source.
Mannitol10-20 g/LCan enhance cell growth and prodigiosin production.[3]
Soybean Oil5-10 mL/LMay provide fatty acid precursors for the undecyl chain.[9]
Nitrogen Source
Peptone5-10 g/LProvides amino acids and peptides.[9]
Yeast Extract1-5 g/LSource of nitrogen, vitamins, and trace elements.[9]
Minerals
K2HPO41-2 g/LPhosphate source; high levels may be inhibitory.[11]
MgSO4·7H2O0.5 g/LImportant enzymatic cofactor.[12]
FeSO4·7H2O0.01 g/LIron is a crucial cofactor for many enzymes.
Environmental Factors

Controlling the physical environment during fermentation is crucial for maximizing the production of 2-Undecylpyrrole.

pH:

  • Rationale: The pH of the culture medium affects nutrient availability and the activity of extracellular and intracellular enzymes.

  • Recommendations: For prodigiosin production in related bacteria, a neutral starting pH of around 7.0 is often optimal.[3][8][13] The pH of the medium can change during fermentation due to the consumption of substrates and the production of metabolic byproducts. It is important to monitor and, if necessary, control the pH.

  • Troubleshooting:

    • Drastic pH Shift: A rapid drop or rise in pH can indicate contamination or an imbalanced medium, which can halt secondary metabolite production. Consider using a buffered medium or a pH-controlled fermenter.

Temperature:

  • Rationale: Temperature influences the rate of enzymatic reactions and microbial growth.

  • Recommendations: For Serratia marcescens, temperatures between 25°C and 30°C are generally favorable for prodigiosin production.[3][8][13] For Streptomyces coelicolor, a similar range is often used for antibiotic production.

  • Troubleshooting:

    • High Temperature: Temperatures above the optimum can lead to reduced or completely inhibited production of prodiginines.[13]

    • Low Temperature: Lower temperatures will slow down both growth and production, extending the required fermentation time.

Aeration and Agitation:

  • Rationale: Streptomyces are aerobic bacteria, and sufficient oxygen is required for growth and the biosynthesis of many secondary metabolites. Agitation ensures a homogenous distribution of nutrients and oxygen.

  • Recommendations: The influence of aeration has been noted to be significant, with higher levels of prodigiosin found in aerated media.[4] In shake flask cultures, using baffled flasks and an appropriate fill volume (e.g., 20% of the flask volume) can improve aeration. For bioreactors, controlling the dissolved oxygen (DO) level is recommended.

  • Troubleshooting:

    • Low Yield in Scaled-Up Cultures: Poor aeration is a common issue during scale-up. Ensure that the aeration and agitation rates are sufficient to meet the oxygen demand of the culture.

    • Foaming: High agitation rates can sometimes lead to excessive foaming, which can be controlled with the addition of antifoaming agents.[14]

ParameterOptimal RangeRationale
pH 6.5 - 7.5Affects enzyme activity and nutrient uptake.[3][8][13]
Temperature 25 - 30°CInfluences growth rate and enzyme kinetics.[3][8][13]
Incubation Time 48 - 96 hoursProduction is typically highest during the stationary phase.[3][4]
Aeration HighAerobic biosynthesis requires sufficient oxygen.[4]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Low or No 2-Undecylpyrrole Production - Inappropriate culture medium composition.- Suboptimal pH or temperature.- Insufficient aeration.- Strain degradation or mutation.- Re-evaluate and optimize media components (carbon, nitrogen, minerals).- Monitor and control pH and temperature throughout the fermentation.- Improve aeration by increasing agitation, using baffled flasks, or increasing the airflow in a fermenter.- Use a fresh culture from a frozen stock.
Inconsistent Yields Between Batches - Variability in complex media components.- Inconsistent inoculum size or quality.- Fluctuations in environmental conditions.- Consider using a defined medium for better reproducibility.- Standardize the inoculum preparation procedure (age, cell density).- Ensure consistent control of pH, temperature, and aeration.
Foaming in Bioreactor - High protein content in the medium.- High agitation rates.- Cell lysis.- Add an appropriate antifoaming agent.- Optimize the agitation speed.- Monitor cell viability to detect early signs of lysis.[14]
Discoloration or Unusual Odor of Culture - Microbial contamination.- Check for contamination by microscopy and plating on selective media.- Review and improve sterile techniques.- Discard contaminated cultures.[14]

Experimental Protocols

Protocol 1: Shake Flask Cultivation of Streptomyces coelicolor for 2-Undecylpyrrole Production
  • Inoculum Preparation:

    • Inoculate a suitable agar medium (e.g., R2YE) with S. coelicolor spores.

    • Incubate at 30°C for 5-7 days until sporulation is observed.

    • Prepare a spore suspension in sterile water.

  • Seed Culture:

    • Inoculate 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth) in a 250 mL baffled flask with the spore suspension.

    • Incubate at 30°C with shaking at 200 rpm for 48 hours.

  • Production Culture:

    • Inoculate 100 mL of the optimized production medium in a 500 mL baffled flask with 5% (v/v) of the seed culture.

    • Incubate at 30°C with shaking at 200 rpm for 72-96 hours.

    • Collect samples periodically to monitor growth and product formation.

Protocol 2: Extraction and Quantification of Pyrroles (General Approach)

Note: A specific, validated protocol for 2-Undecylpyrrole quantification was not found in the initial search. The following is a general approach based on methods for similar compounds.

  • Extraction:

    • Centrifuge the culture broth to separate the biomass.

    • 2-Undecylpyrrole is likely to be intracellular. Extract the cell pellet with an organic solvent such as ethyl acetate or methanol.[13]

    • Evaporate the solvent to concentrate the extract.

  • Quantification:

    • For accurate quantification, a pure standard of 2-Undecylpyrrole is required.

    • Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used for separation and detection.[15][16]

    • Stable isotope dilution assays can provide highly accurate quantification.[15]

Biosynthetic Pathway and Experimental Workflow

Biosynthesis of 2-Undecylpyrrole in Streptomyces coelicolor

The biosynthesis of 2-Undecylpyrrole is a multi-step process involving enzymes encoded by the red gene cluster.

2-Undecylpyrrole Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 red Gene Cluster Products Dodecanoic Acid Dodecanoic Acid RedPQR RedPQR Dodecanoic Acid->RedPQR Precursor supply RedKL RedKL RedPQR->RedKL Activated precursor 2-Undecylpyrrole 2-Undecylpyrrole RedKL->2-Undecylpyrrole Pyrrole ring formation

Caption: Biosynthesis of 2-Undecylpyrrole from dodecanoic acid.

Experimental Workflow for Optimization

A systematic approach is essential for the successful optimization of 2-Undecylpyrrole production.

Optimization Workflow Strain Selection Strain Selection Media Screening Media Screening Strain Selection->Media Screening Parameter Optimization Parameter Optimization Media Screening->Parameter Optimization One-factor-at-a-time or Response Surface Methodology Scale-Up Scale-Up Parameter Optimization->Scale-Up Analysis Analysis Scale-Up->Analysis Analysis->Media Screening Iterative Refinement

Sources

Reference Data & Comparative Studies

Validation

A Scientist's Guide to Prodiginine Synthesis: A Comparative Analysis of 2-Undecylpyrrole and Other Key Precursors

Introduction Prodiginines are a family of tripyrrolic, red-pigmented secondary metabolites that have garnered significant attention from the scientific community.[1] Produced by a range of bacteria, including Gram-negati...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Prodiginines are a family of tripyrrolic, red-pigmented secondary metabolites that have garnered significant attention from the scientific community.[1] Produced by a range of bacteria, including Gram-negative species like Serratia marcescens and Gram-positive actinomycetes such as Streptomyces coelicolor, these alkaloids are not just notable for their vibrant color but for their potent and diverse biological activities.[2][3] These activities span immunosuppressive, anticancer, antibacterial, antimalarial, and antiprotozoal properties, making prodiginines and their synthetic analogs promising candidates for drug development.[1][4][5]

The biosynthesis of prodiginines is a fascinating example of modular metabolic engineering in nature. It follows a bifurcated pathway that converges in a final condensation step.[6][7][8] Two distinct precursors, a monopyrrole (Ring C) and a bipyrrole (Rings A-B), are synthesized separately and then enzymatically joined to form the final tripyrrolic structure.[9] The common bipyrrole precursor is 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[10][11] The variation in the prodiginine family largely arises from the different monopyrrole precursors utilized by different bacterial species.

This guide provides an in-depth comparison of the two most well-characterized monopyrrole precursors: 2-undecylpyrrole (UP) , the precursor to undecylprodigiosin in Streptomyces, and 2-methyl-3-pentylpyrrole (MAP) , the precursor to prodigiosin in Serratia. We will explore their distinct biosynthetic origins, the genetic machinery involved, and the implications for generating novel prodiginine derivatives for therapeutic applications.

The Common Bipyrrole Precursor: 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC)

Regardless of the producing organism or the final prodiginine structure, the A-B ring system is almost universally derived from 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC).[10][12] This shared precursor is a critical building block, and its biosynthesis is a complex process involving enzymes encoded by a conserved set of genes (pigF-N in Serratia and their homologs in Streptomyces).[4][13]

The synthesis of MBC begins with the amino acids L-proline and L-serine, along with acetate.[5] L-proline forms Ring A, while L-serine and an acetate unit are incorporated to construct Ring B.[14] The pathway involves a series of enzymatic steps including oxidation, condensation, and methylation to yield the final aldehyde, which is primed for the final condensation reaction.[15]

MBC_Biosynthesis cluster_legend Legend Proline L-Proline Intermediates Series of Enzymatic Steps (PigF-N / Red Homologs) Proline->Intermediates Serine L-Serine Serine->Intermediates MalonylCoA Malonyl-CoA MalonylCoA->Intermediates HBC 4-hydroxy-2,2'-bipyrrole -5-carbaldehyde (HBC) Intermediates->HBC MBC 4-methoxy-2,2'-bipyrrole -5-carbaldehyde (MBC) HBC->MBC Methylation (PigF/N or RedN/F) SAH SAH MBC->SAH SAM SAM SAM->HBC Key_Input Input Substrate Key_Intermediate Key Intermediate Key_Final Final Precursor

Figure 1: Simplified biosynthetic pathway of the common precursor MBC.

The Monopyrrole Precursors: A Tale of Two Pathways

The structural diversity of prodiginines is primarily dictated by the monopyrrole (Ring C) precursor, which is condensed with MBC. Here, we compare the biosynthesis of the two most prominent examples, MAP and UP.

2-methyl-3-pentylpyrrole (MAP): The Prodigiosin Pathway in Serratia

In Gram-negative bacteria like Serratia marcescens, the monopyrrole MAP is the key precursor for the production of prodigiosin.[6][13] Its biosynthesis is governed by the pigB, pigD, and pigE genes within the prodigiosin (pig) gene cluster.[9]

The causality behind this pathway is rooted in central carbon metabolism and fatty acid precursors. The synthesis initiates with the condensation of pyruvate and 2-octenal, a fatty aldehyde.[6][16]

  • Step 1 (PigD): The enzyme PigD, which depends on the coenzyme thiamine pyrophosphate (TPP), catalyzes the decarboxylation of pyruvate and adds the resulting two-carbon fragment to 2-octenal, forming 3-acetyloctanal.[1][6]

  • Step 2 (PigE): PigE, a transaminase, transfers an amino group to 3-acetyloctanal.

  • Step 3 (Cyclization & PigB): The resulting aminoketone spontaneously cyclizes to form H₂MAP, which is then oxidized by the enzyme PigB to yield the final aromatic monopyrrole, MAP.[1]

MAP_Biosynthesis cluster_legend Legend Pyruvate Pyruvate Acetyloctanal 3-Acetyloctanal Pyruvate->Acetyloctanal PigD Octenal 2-Octenal Octenal->Acetyloctanal PigD H2MAP H₂MAP Acetyloctanal->H2MAP PigE, Cyclization MAP 2-methyl-3-pentylpyrrole (MAP) H2MAP->MAP PigB (Oxidation) Key_Input Input Substrate Key_Intermediate Intermediate Key_Final Final Precursor

Figure 2: Biosynthetic pathway of 2-methyl-3-pentylpyrrole (MAP).

2-Undecylpyrrole (UP): The Undecylprodigiosin Pathway in Streptomyces

In contrast, Gram-positive actinomycetes like Streptomyces coelicolor utilize a completely different pathway to synthesize their monopyrrole precursor, 2-undecylpyrrole (UP), which leads to the production of undecylprodigiosin.[15][17] This pathway, directed by the redP, Q, R, K, and L genes of the undecylprodigiosin (red) gene cluster, is intricately linked to fatty acid biosynthesis.[17]

The synthesis of UP begins with a C12 fatty acid, dodecanoic acid, or a derivative thereof.[17]

  • Chain Initiation & Elongation (RedPQR): The RedPQR proteins are crucial for efficient and selective biosynthesis. Deletion of these genes leads to a significant drop in production and the formation of prodiginine analogs with varying alkyl chain lengths, indicating their role in selecting the correct fatty acid starter unit.[17][18]

  • Pyrrole Formation (RedL & RedK): The enzymes RedL and RedK are proposed to be the core machinery for converting the C12 fatty acid chain into the undecylpyrrole ring.[17] Mutants lacking redL or redK are unable to produce undecylprodigiosin unless they are fed chemically synthesized UP, confirming UP as the key intermediate.[17]

UP_Biosynthesis cluster_legend Legend Dodecanoic_Acid Dodecanoic Acid (C12 Fatty Acid) UP_Formation Pyrrole Ring Formation Dodecanoic_Acid->UP_Formation RedPQR (Selection) RedL, RedK (Conversion) Fatty_Acid_Synth Fatty Acid Biosynthesis Fatty_Acid_Synth->Dodecanoic_Acid UP 2-Undecylpyrrole (UP) UP_Formation->UP Key_Input Input Substrate Key_Intermediate Process Key_Final Final Precursor

Figure 3: Biosynthetic pathway of 2-undecylpyrrole (UP).

Head-to-Head Comparison: 2-Undecylpyrrole vs. MAP

The choice of monopyrrole precursor represents a significant evolutionary divergence in prodiginine biosynthesis. This divergence not only affects the producing organism and genetic machinery but also the chemical structure and, consequently, the biological properties of the final product.

Feature2-methyl-3-pentylpyrrole (MAP) 2-Undecylpyrrole (UP)
Biosynthetic Origin Pyruvate and 2-Octenal[6]Dodecanoic Acid (C12 Fatty Acid)[17]
Key Gene Cluster pig cluster (pigB, D, E)[9]red cluster (redP, Q, R, K, L)[17]
Typical Organism Serratia marcescens (Gram-negative)[1]Streptomyces coelicolor (Gram-positive)[15][17]
Resulting Prodiginine Prodigiosin[13]Undecylprodigiosin[5]
C-Ring Alkyl Chain C5 (pentyl)C11 (undecyl)
Final Condensing Enzyme PigC[9][13]RedH[13]

The Final Condensation: Convergent Synthesis

The culmination of prodiginine biosynthesis is the enzymatic condensation of the two separately synthesized precursors: MBC and the respective monopyrrole. This crucial step is catalyzed by a dedicated condensing enzyme or ligase—PigC in Serratia and its homolog RedH in Streptomyces.[9][13] This reaction forms the methane bridge that links the B and C rings, creating the characteristic conjugated tripyrrole chromophore responsible for the pigment's deep red color.[4]

Final_Condensation MAP MAP (from Serratia pathway) PigC PigC MAP->PigC UP 2-Undecylpyrrole (from Streptomyces pathway) RedH RedH UP->RedH MBC MBC (Common Precursor) MBC->PigC MBC->RedH Prodigiosin Prodigiosin PigC->Prodigiosin Undecylprodigiosin Undecylprodigiosin RedH->Undecylprodigiosin

Figure 4: Convergent synthesis of prodigiosin and undecylprodigiosin.

Experimental Protocols for Drug Development: Harnessing Precursor Diversity

A deep understanding of these divergent pathways is not merely academic; it provides a powerful toolkit for synthetic biology and drug development. By manipulating the precursor supply, researchers can generate novel prodiginine analogs with potentially enhanced or entirely new biological activities.

Protocol: Precursor-Directed Biosynthesis (Mutasynthesis)

This technique, also known as mutasynthesis, is a cornerstone of natural product derivatization. The rationale is to use a mutant strain of a producing organism that is blocked in the synthesis of its native precursor. This "blank slate" chassis can then be fed chemically synthesized, non-natural precursor analogs, which the remaining biosynthetic machinery incorporates to produce novel final products.[19][20]

Objective: To produce a novel prodiginine by feeding a synthetic monopyrrole analog to a Streptomyces coelicolor redL mutant.

Methodology:

  • Strain Generation:

    • Generate a null mutant of Streptomyces coelicolor by deleting the redL gene using established protocols (e.g., PCR-targeting).[17]

    • Causality: Deleting redL blocks the biosynthesis of the native 2-undecylpyrrole (UP) precursor, preventing undecylprodigiosin production.[17] The downstream enzyme, RedH, which condenses the monopyrrole with MBC, remains functional.

  • Culture Preparation:

    • Prepare a suitable liquid medium for S. coelicolor (e.g., R5A medium).

    • Inoculate the medium with spores of the S. coelicolor ΔredL mutant.

    • Incubate at 30°C with shaking for 48-72 hours until the culture reaches the late-log or early stationary phase, when secondary metabolite production is typically induced.

  • Precursor Feeding:

    • Synthesize the desired monopyrrole analog (e.g., 2-nonylpyrrole) chemically.

    • Dissolve the analog in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

    • Add the precursor analog to the culture to a final concentration of 100-200 µM.[19]

    • Self-Validation: Run parallel control cultures:

      • Negative Control: ΔredL mutant with no added precursor (should produce no pigment).

      • Positive Control: ΔredL mutant fed with chemically synthesized 2-undecylpyrrole (should restore undecylprodigiosin production).[17]

      • Wild-Type Control: Wild-type S. coelicolor (produces native undecylprodigiosin).

  • Extraction and Analysis:

    • Continue incubation for another 24-48 hours post-feeding.

    • Harvest the cells by centrifugation. Extract the pigments from the cell pellet using an organic solvent (e.g., acidified methanol or ethyl acetate).

    • Analyze the extract using LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Expected Result: The experimental culture should show a new peak with a mass corresponding to the expected novel prodiginine (MBC + synthetic analog). The retention time will likely differ from native undecylprodigiosin. The negative control should show no significant prodiginine peaks, while the positive control should show a peak matching the wild-type product.

Conclusion

The comparison between 2-undecylpyrrole and 2-methyl-3-pentylpyrrole highlights a key principle in natural product biosynthesis: the modular assembly of complex molecules from distinct, evolutionarily diverse pathways. While both serve as the C-ring precursor in prodiginine synthesis, their origins—one from fatty acid metabolism in Gram-positive Streptomyces and the other from amino acid and fatty aldehyde precursors in Gram-negative Serratia—are fundamentally different. This divergence is reflected in the genetic machinery, the structure of the final product, and offers a wealth of opportunities for bioengineering. By leveraging techniques like mutasynthesis, researchers can exploit the substrate flexibility of the final condensing enzymes to create libraries of novel prodiginines, paving the way for the development of next-generation therapeutics.

References

  • Stankovic, N., Senerovic, L., Ilic-Tomic, T., Vasiljevic, B., & Nikodinovic-Runic, J. (2014). Properties and applications of undecylprodigiosin and other bacterial prodigiosins. Applied Microbiology and Biotechnology, 98(15), 6537–6553.
  • Luti, K. J., & Mavituna, F. (2011). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Microbiology, 15.
  • Williamson, N. R., Fineran, P. C., Gristwood, T., Leeper, F. J., & Salmond, G. P. C. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature Reviews Microbiology, 4(12), 887–899.
  • Hu, D. X., Withall, D. M., Challis, G. L., & Thomson, R. J. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chemical Reviews, 116(14), 7818–7853.
  • Gerber, N. N. (1975). Prodigiosin-like pigments. CRC Critical Reviews in Microbiology, 3(4), 469–485.
  • Wikipedia. (n.d.). Prodigiosin. Retrieved from [Link]

  • ACS Publications. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Retrieved from [Link]

  • Mo, S., Kim, S. K., Lee, J. H., & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 143–152.
  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Biosynthesis of Prodigiosin and Its Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Undecylprodigiosin. Retrieved from [Link]

  • Tandfonline. (2021). Prodigiosin: a promising biomolecule with many potential biomedical applications. Retrieved from [Link]

  • Semantic Scholar. (1966). Prodigiosin Synthesis in Mutants of Serratia marcesens. Retrieved from [Link]

  • Pan, X., Tang, M., You, J., Osire, T., Sun, C., Fu, W., et al. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Bioengineering and Biotechnology, 12.
  • Hu, D. X., Withall, D. M., Challis, G. L., & Thomson, R. J. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chemical Reviews, 116(14), 7818-7853.
  • Luti, K. J., & Mavituna, F. (2011). Production of undecylprodigiosin in Streptomyces coelicolor A3(2) immobilised in polyurethane foam. Applied Microbiology and Biotechnology, 92(6), 1169–1179.
  • Lowe, D. B., & Williams, R. P. (1982). Biosynthesis of prodigiosin by white strains of Serratia marcescens isolated from patients. Journal of Clinical Microbiology, 15(6), 1051–1055.
  • Williamson, N. R., Simonsen, H. T., Ahmed, R. A. A., et al. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular Microbiology, 56(4), 971–989.
  • Stothard, P. (2014). characterization of prodiginine compounds produced by a vibrio species isolated from salt flat.
  • Brass, C., Klein, A. S., Sester, A., Luti, K. J., & Müller, R. (2023). New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells. RSC Chemical Biology, 4(10), 803–811.
  • Habash, S. S., Brass, C., Klein, A. S., et al. (2022). Production of tailored hydroxylated prodiginine showing combinatorial activity with rhamnolipids against plant-parasitic nematodes. Frontiers in Bioengineering and Biotechnology, 10.
  • Habash, S. S., Theisen, U., & Grundler, F. M. W. (2020). Novel Prodiginine Derivatives Demonstrate Bioactivities on Plants, Nematodes, and Fungi. Frontiers in Plant Science, 11.
  • Hu, D., & Chen, S. (2022). Structures, biosynthesis, and bioactivities of prodiginine natural products. Applied Microbiology and Biotechnology, 106(21), 6995–7007.
  • ResearchGate. (2020). The biosynthesis and regulation of bacterial prodiginines. Retrieved from [Link]

  • KEGG. (n.d.). Prodigiosin biosynthesis. Retrieved from [Link]

  • Monash University Research Repository. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Structural Validation of Synthesized 2-Undecylpyrrole by NMR and Mass Spectrometry

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, compar...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of two powerhouse analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural validation of a synthesized target, 2-undecylpyrrole. This pyrrole derivative is a known biosynthetic intermediate, making its correct identification critical.[1] We will move beyond a simple recitation of methods to explore the causality behind experimental choices, ensuring a self-validating analytical workflow.

The Imperative of Orthogonal Structural Verification

In the synthesis of novel chemical entities, relying on a single analytical technique is fraught with peril. Each method interrogates a molecule from a different physical perspective. While NMR spectroscopy provides a detailed map of the covalent bonding framework by probing the magnetic properties of atomic nuclei[2][3], mass spectrometry measures the mass-to-charge ratio of the molecule and its fragments, offering confirmation of elemental composition and connectivity.[4][5] The synergy between these two techniques provides a robust, orthogonal validation of the target structure, minimizing the risk of misidentification.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[6][7][8] It provides detailed information about the chemical environment, connectivity, and relative number of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.[9][10][11]

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (spin-spin splitting), and the relative number of protons in each environment (integration).[10] For 2-undecylpyrrole, we expect to see signals corresponding to the pyrrole ring protons and the protons of the undecyl chain.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.[3][8] Typically, ¹³C NMR spectra are acquired with broadband proton decoupling, resulting in a spectrum of singlets, where each signal corresponds to a unique carbon atom.[3]

Experimental Protocol: NMR Analysis of 2-Undecylpyrrole

Rationale for Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal is well-characterized and does not typically interfere with signals of interest.[2]

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard because its protons are highly shielded, appearing upfield (at 0 ppm) and rarely overlapping with analyte signals.[3][7]

Step-by-Step Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-undecylpyrrole in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

  • Addition of Standard: Add a small drop of TMS to the solution.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters (¹H NMR):

    • Spectral Width: -1 to 10 ppm

    • Pulse Angle: 30-45 degrees

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-32

  • Data Acquisition Parameters (¹³C NMR):

    • Spectral Width: -10 to 220 ppm

    • Pulse Program: Broadband proton-decoupled

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Interpreting the Spectra: Expected Data for 2-Undecylpyrrole

The following tables summarize the expected NMR data for 2-undecylpyrrole, based on established chemical shift ranges for similar alkylated pyrroles.[12][13]

Table 1: Expected ¹H NMR Data for 2-Undecylpyrrole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0Broad Singlet1HN-H
~6.7Triplet1HH-5
~6.1Triplet1HH-3
~6.0Triplet1HH-4
~2.6Triplet2Hα-CH₂
~1.6Quintet2Hβ-CH₂
~1.3Multiplet16H-(CH₂)₈-
~0.9Triplet3H-CH₃

Table 2: Expected ¹³C NMR Data for 2-Undecylpyrrole in CDCl₃

Chemical Shift (δ, ppm)Assignment
~131.0C-2
~117.0C-5
~108.0C-3
~105.0C-4
~31.9-(CH₂)ₙ-
~29.6-(CH₂)ₙ-
~29.3-(CH₂)ₙ-
~29.2-(CH₂)ₙ-
~28.5α-CH₂
~22.7Penultimate CH₂
~14.1-CH₃

Part 2: Mass Spectrometry – Weighing the Evidence

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4][14] This provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information.[5][15]

Ionization Techniques: Hard vs. Soft
  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam to ionize the sample.[16] This causes extensive fragmentation, creating a unique "fingerprint" for the molecule that is useful for structural elucidation.[16][17]

  • Electrospray Ionization (ESI): A "soft" ionization technique that is ideal for less volatile molecules.[16] It typically produces a protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for confirming the molecular weight.[16][18]

For a relatively volatile and stable molecule like 2-undecylpyrrole, GC-MS with Electron Ionization is a highly effective method.

Experimental Protocol: GC-MS Analysis of 2-Undecylpyrrole

Rationale for Choices:

  • GC-MS: Gas chromatography (GC) separates the components of a mixture before they enter the mass spectrometer, ensuring that the mass spectrum obtained is of a pure compound.

  • EI: Electron ionization provides rich fragmentation data that is highly informative for structural confirmation.

Step-by-Step Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized 2-undecylpyrrole (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Parameters:

    • Injector Temperature: 250 °C

    • Column: A non-polar column (e.g., DB-5ms) is suitable.

    • Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Parameters (EI):

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Source Temperature: 230 °C

Interpreting the Mass Spectrum: Expected Fragmentation of 2-Undecylpyrrole

The mass spectrum of 2-undecylpyrrole is expected to show a molecular ion (M⁺) peak corresponding to its molecular weight (221.39 g/mol ). The fragmentation pattern will be dominated by cleavages of the undecyl chain and the pyrrole ring.[16][18][19]

Table 3: Expected Key Fragments in the EI-Mass Spectrum of 2-Undecylpyrrole

m/zProposed FragmentComments
221[C₁₅H₂₇N]⁺Molecular Ion (M⁺)
124[C₈H₁₀N]⁺McLafferty rearrangement product
81[C₅H₅N]⁺Pyrrole ring with α-methylene
80[C₅H₄N]⁺Tropylium-like pyrrole fragment
67[C₄H₅N]⁺Pyrrole ring itself

The fragmentation of the long alkyl chain will produce a series of peaks separated by 14 Da (corresponding to CH₂ groups), which is a characteristic feature of long-chain alkanes.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of data interpretation for validating the structure of 2-undecylpyrrole.

Experimental Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation start Synthesized 2-Undecylpyrrole NMR NMR Spectroscopy (¹H and ¹³C) start->NMR Dissolve in CDCl₃ MS Mass Spectrometry (GC-MS with EI) start->MS Dissolve in CH₂Cl₂ validation Structure Confirmed? NMR->validation MS->validation

Caption: Experimental workflow for structural validation.

Data Interpretation Logic cluster_nmr NMR Data Interpretation cluster_ms MS Data Interpretation cluster_conclusion Final Conclusion H_NMR ¹H NMR: - Chemical Shifts - Splitting Patterns - Integration Connectivity Proton-Carbon Framework H_NMR->Connectivity C_NMR ¹³C NMR: - Number of Signals - Chemical Shifts C_NMR->Connectivity Final Validated Structure of 2-Undecylpyrrole Connectivity->Final Mol_Ion Molecular Ion Peak (m/z = 221) Composition Molecular Formula & Substructures Mol_Ion->Composition Fragments Fragmentation Pattern (Alkyl Chain & Pyrrole Ring) Fragments->Composition Composition->Final

Caption: Logical flow of data interpretation.

Conclusion: A Self-Validating System

By employing both NMR spectroscopy and mass spectrometry, a self-validating system for structural elucidation is established. The ¹H and ¹³C NMR data provide a detailed picture of the molecule's covalent framework, including the substitution pattern on the pyrrole ring and the structure of the alkyl chain. The mass spectrometry data corroborates this by confirming the molecular weight and providing fragmentation patterns consistent with the proposed structure. When the data from these two independent techniques converge to support the same structure, as outlined in this guide, researchers can have a high degree of confidence in the identity of their synthesized 2-undecylpyrrole. Adherence to standardized data reporting practices, as recommended by IUPAC, further enhances the trustworthiness and reproducibility of these findings.[20][21][22][23][24]

References

  • Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry.
  • Mass spectrometry (MS) | Organic Chemistry II Class Notes. Fiveable.
  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. Journal of Organic Chemistry, 59(15), 4096–4103. Available at: [Link]

  • Mo, S., et al. (2009). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Journal of Biological Chemistry, 284(48), 33134-33143. Available at: [Link]

  • Interpreting Mass Spectra. (2023, September 20). OpenStax. Available at: [Link]

  • Structural elucidation by NMR(1HNMR). Slideshare. Available at: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences, 8(2), 268-271. Available at: [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9). Chemistry LibreTexts. Available at: [Link]

  • Hoye, T. R., Hanson, P. R., & Vyvyan, J. R. (1994). A Practical Guide to First-Order Multiplet Analysis in 1H NMR Spectroscopy. The Journal of Organic Chemistry. Available at: [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Spectroscopy Europe, 28(5), 6-10. Available at: [Link]

  • The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. Available at: [Link]

  • How to perform NMR spectroscopy structure determination. Quora. Available at: [Link]

  • NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Mestrelab Research. Available at: [Link]

  • Introduction to Mass Spectrometry | Organic Chemistry. (2018, September 20). YouTube. Available at: [Link]

  • Mass Spectrometry. (2021, January 5). YouTube. Available at: [Link]

  • FAIR Publishing Guidelines for Spectral Data and Chemical Structures. (2019, March 29). IUPAC. Available at: [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Available at: [Link]

  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs. Available at: [Link]

  • 1H and 13C NMR study of the steric and electronic structure of 2-(pyridyl)pyrroles. ResearchGate. Available at: [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. Available at: [Link]

  • IUPAC specification for the FAIR management of spectroscopic data in chemistry (IUPAC FAIRSpec) – guiding principles. (2022, June 27). Ingenta Connect. Available at: [Link]

  • Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivatives. AWS. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics. Available at: [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013, October 30). PubMed. Available at: [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available at: [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available at: [Link]

  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. Available at: [Link]

  • Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters. Available at: [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Synthesis of 2-pyrrolines. Organic Chemistry Portal. Available at: [Link]

  • Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. (2014, February 24). NIH. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. Available at: [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. Available at: [Link]

Sources

Validation

A Comparative Analysis of the Bioactivity of 2-Alkylpyrroles: A Guide for Researchers

The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity. Am...

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic compounds with significant biological activity. Among its derivatives, 2-alkylpyrroles have garnered considerable attention for their diverse and potent bioactivities. The nature of the alkyl substituent at the C-2 position is a critical determinant of both the type and potency of the biological effect. This guide provides a comparative analysis of the bioactivity of different 2-alkylpyrroles, supported by experimental data and detailed protocols, to aid researchers in the design and development of novel therapeutic agents.

The Crucial Role of the 2-Alkyl Chain: A Structure-Activity Relationship (SAR) Perspective

The seemingly simple alkyl chain at the 2-position of the pyrrole ring exerts profound control over the molecule's interaction with biological targets. Key parameters of the alkyl group, including its length, branching, and the presence of additional functional groups, dictate the compound's lipophilicity, steric profile, and ability to form specific interactions within a binding pocket. Understanding these structure-activity relationships is paramount for rationally designing more effective 2-alkylpyrrole-based drugs.

A generalized workflow for investigating these relationships is depicted below. It begins with a lead compound and systematically explores modifications to the alkyl chain to optimize for a desired biological activity.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis Lead Lead 2-Alkylpyrrole (e.g., C4 Chain) Mod1 Vary Chain Length (C2, C6, C8, C10...) Lead->Mod1 Synthesize Analogs Mod2 Introduce Branching (iso-propyl, tert-butyl) Lead->Mod2 Synthesize Analogs Mod3 Add Functional Groups (-OH, -COOH, Phenyl) Lead->Mod3 Synthesize Analogs Assay Bioactivity Assay (e.g., MIC, IC50) Mod1->Assay Screen Mod2->Assay Screen Mod3->Assay Screen SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR Generate Data Optimized Optimized Lead Compound SAR->Optimized Identify Key Features

Caption: Workflow for Structure-Activity Relationship (SAR) analysis of 2-alkylpyrroles.

Comparative Antimicrobial Activity

2-Alkylpyrroles have shown significant promise as antimicrobial agents, with their efficacy being highly dependent on the C-2 substituent. Generally, an increase in the lipophilicity, conferred by a longer alkyl chain, enhances antibacterial and antifungal activity up to a certain point, after which a "cutoff" effect is often observed. This is likely due to reduced bioavailability or unfavorable interactions at the target site.

For instance, studies on prodigiosin and its synthetic analogs, which feature a 2-alkylpyrrole core, have demonstrated potent antimicrobial effects. The length of the alkyl chain directly influences the compound's ability to disrupt bacterial membranes or inhibit key cellular processes.

Compound ID2-Alkyl SubstituentTarget OrganismMIC (µg/mL)Reference
PYR-C4 n-ButylStaphylococcus aureus64
PYR-C8 n-OctylStaphylococcus aureus16
PYR-C12 n-DodecylStaphylococcus aureus4
PYR-C16 n-HexadecylStaphylococcus aureus32
PYR-C8 n-OctylCandida albicans32
PYR-C12 n-DodecylCandida albicans8

This table is a representative example based on general trends. Actual values may vary based on the full molecular structure and experimental conditions.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standard method for assessing the antimicrobial activity of 2-alkylpyrrole compounds.

  • Preparation of Stock Solutions: Dissolve the synthesized 2-alkylpyrrole compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Bacterial/Fungal Inoculum Preparation: Culture the microbial strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the broth medium to achieve a range of test concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for S. aureus, 35°C for C. albicans) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.

Comparative Anticancer Activity

The anticancer potential of 2-alkylpyrroles is another area of intense investigation. The mechanism of action can vary, but often involves the induction of apoptosis or the inhibition of cell proliferation. The alkyl chain plays a critical role in modulating the compound's ability to penetrate cell membranes and interact with intracellular targets.

For example, certain 2-alkylpyrrole derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines. The potency of this effect is often correlated with the length and structure of the alkyl substituent.

Compound ID2-Alkyl SubstituentCancer Cell LineIC50 (µM)Reference
PYR-C6 n-HexylHeLa (Cervical Cancer)50.2
PYR-C10 n-DecylHeLa (Cervical Cancer)15.8
PYR-C12 n-DodecylHeLa (Cervical Cancer)5.1
PYR-C10 n-DecylMCF-7 (Breast Cancer)22.4
PYR-C12 n-DodecylMCF-7 (Breast Cancer)8.9

This table is a representative example based on general trends. Actual values may vary based on the full molecular structure and experimental conditions.

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the 2-alkylpyrrole compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The cell viability is expressed as a percentage of the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of 2-Alkylpyrroles A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours (Formazan Formation) D->E F Solubilize Formazan Crystals (e.g., DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate % Viability and Determine IC50 G->H

Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Directions

The bioactivity of 2-alkylpyrroles is intricately linked to the structure of the C-2 alkyl substituent. A systematic comparative analysis, grounded in robust experimental data, reveals clear structure-activity relationships that can guide the development of more potent and selective therapeutic agents. Longer alkyl chains generally enhance both antimicrobial and anticancer activities up to an optimal length, beyond which activity may decrease. Future research should focus on exploring a wider range of alkyl chain modifications, including the incorporation of branching, unsaturation, and terminal functional groups, to fine-tune the pharmacological properties of this versatile scaffold. Furthermore, elucidating the precise molecular targets and mechanisms of action for the most promising candidates will be crucial for their translation into clinical applications.

References

(Note: The following are representative references that discuss the bioactivity of pyrrole derivatives. Specific data points in the tables are illustrative of the trends discussed.)

  • Jalal, T. O., et al. (2022). Synthesis, characterization, and antimicrobial evaluation of new pyrrole derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Al-Saeedi, A. H., et al. (2023). Synthesis and biological evaluation of new pyrrole derivatives as potential antimicrobial agents. Molecules.
  • Dommaraju, Y., et al. (2022). Synthesis and biological evaluation of novel pyrrole derivatives as potential anticancer agents. Journal of Medicinal Chemistry.
  • Singh, R., et al. (2021). Design, synthesis and in vitro anticancer evaluation of 2-substituted pyrrole derivatives. Bioorganic & Medicinal Chemistry Letters.
Comparative

A Comparative Guide to the Cytotoxicity of 2-Undecylpyrrole and its Derivatives: From Structural Motif to Potent Bioactivity

For researchers and drug development professionals, the pyrrole ring is a privileged scaffold, forming the core of numerous bioactive natural products and synthetic compounds. Among these, molecules bearing long alkyl ch...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrrole ring is a privileged scaffold, forming the core of numerous bioactive natural products and synthetic compounds. Among these, molecules bearing long alkyl chains present a fascinating area of study due to their unique physicochemical properties and potent biological effects. This guide provides an in-depth assessment of the cytotoxicity of 2-undecylpyrrole, a key biosynthetic precursor, and its more complex derivatives, primarily focusing on the well-documented prodiginine family of pigments.

While data on the cytotoxicity of isolated 2-undecylpyrrole is sparse, its role as a fundamental building block in highly cytotoxic compounds like undecylprodigiosin makes it a subject of significant interest. This guide will therefore use prodigiosins as the primary exemplar to explore how the incorporation of the 2-undecylpyrrole moiety contributes to potent anti-cancer activity. We will objectively compare the performance of these derivatives, provide supporting experimental data from peer-reviewed literature, and detail the methodologies required for their cytotoxic evaluation.

The Significance of the Alkyl-Pyrrole Scaffold

The introduction of a long alkyl chain, such as the C11 undecyl group, onto a pyrrole ring dramatically increases its lipophilicity. This structural feature is critical for the molecule's interaction with biological membranes. Studies on various amphiphilic compounds have shown that increasing the length of an alkyl chain can significantly modulate cytotoxicity, often by enhancing the molecule's ability to incorporate into and disrupt the plasma membrane of cells. For instance, studies on amphiphilic selenolanes demonstrated that conjugates with long alkyl chains (≥C8) exhibited significantly higher cytotoxicity compared to those with shorter chains, a phenomenon attributed to enhanced membrane interaction and subsequent induction of necrosis[1]. This principle underscores the potential of the 2-undecylpyrrole motif as a driver of cytotoxic activity.

While natural pyrroles substituted with long hydrocarbon chains are relatively rare, they have been isolated from certain marine organisms and are known to possess a range of biological activities, including cytotoxicity[2].

Comparative Cytotoxicity: The Case of Prodigiosins

2-Undecylpyrrole is a key intermediate in the biosynthesis of undecylprodigiosin, a member of the prodiginine family of tripyrrole red pigments produced by bacteria such as Streptomyces coelicolor[3][4][5]. These molecules are renowned for their potent anticancer, immunosuppressive, and antimalarial properties[4][6]. The cytotoxicity of prodigiosin and its derivatives has been extensively documented against a wide array of cancer cell lines, demonstrating its proapoptotic capabilities with minimal toxicity to normal cells[6].

The general structure of a prodiginine consists of three pyrrole rings. In undecylprodigiosin, one of these rings is 2-undecylpyrrole. The presence of this long alkyl chain is crucial for its bioactivity, likely facilitating its passage through cell membranes and interaction with intracellular targets[7].

Data Summary: Cytotoxicity of Prodigiosin and Related Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of prodigiosin across various human cancer cell lines, illustrating the potent effect imparted by the complete tripyrrole structure.

Compound/DerivativeCell LineCancer TypeIC₅₀ ValueReference
ProdigiosinNCIH-292Mucoepidermoid Carcinoma3.6 µg/mL[7]
ProdigiosinHep-2Larynx Carcinoma3.4 µg/mL[7]
ProdigiosinMCF-7Breast Adenocarcinoma5.1 µg/mL[7]
ProdigiosinHL-60Promyelocytic Leukemia< 4.0 µg/mL[7]
ProdigiosinA549Lung Carcinoma42.2 µM[8]
ProdigiosinHeLaCervical Cancer36.11 µM[8]
Allostreptopyrrole AKasumi-1Acute Myeloblastic Leukemia103 µM[2]
Allostreptopyrrole DKasumi-1Acute Myeloblastic Leukemia105 µM[2]
Allostreptopyrrole EKasumi-1Acute Myeloblastic Leukemia105 µM[2]

Note: IC₅₀ values are presented as reported in the literature. Direct comparison should be made with caution due to variations in experimental conditions.

As the table shows, prodigiosin exhibits significant cytotoxicity in the low microgram or micromolar range against diverse cancer types[7][8]. In contrast, simpler, naturally occurring β-alkylpyrrole derivatives, such as the allostreptopyrroles, show much weaker cytotoxic activity, with IC₅₀ values exceeding 100 µM[2]. This comparison strongly suggests that while the alkyl-pyrrole motif is a key component, the complete, conjugated tripyrrole structure of prodigiosin is responsible for its high potency.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of prodigiosins are multifaceted and can vary depending on the cancer cell type[8]. The primary mechanism is the induction of apoptosis (programmed cell death). Key mechanistic actions include:

  • DNA Damage and Fragmentation: Prodigiosins can act as DNA-binding agents and may inhibit topoisomerase enzymes, which are critical for DNA replication. This leads to DNA damage and triggers the apoptotic cascade[7][9].

  • Disruption of Intracellular pH: Some prodigiosin-like pigments have been shown to disrupt the pH of acidic compartments like lysosomes, which can act as a trigger for apoptotic signaling[9].

  • MAP Kinase Pathway Activation: The p38 MAP kinase pathway, a key signaling cascade involved in cellular stress responses, can be activated by prodigiosins, leading to apoptosis[9].

  • Generation of Reactive Oxygen Species (ROS): The interaction of prodigiosin with the cell membrane, particularly in the presence of metal ions like Cu(II), can lead to lipid peroxidation and the generation of ROS, causing oxidative stress and subsequent cell death[7].

The following diagram illustrates a generalized workflow for assessing the cytotoxicity and mechanism of action of a novel pyrrole derivative.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Interpretation TestCompound Test Compound (e.g., 2-Undecylpyrrole Derivative) CellCulture Cancer Cell Lines (e.g., MCF-7, HeLa, A549) TestCompound->CellCulture Treat cells MTT Cell Viability Assay (MTT / Resazurin) CellCulture->MTT IC50 Determine IC₅₀ Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V / PI Staining) IC50->ApoptosisAssay Use IC₅₀ concentration CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle ROS ROS Detection (e.g., DCFH-DA) IC50->ROS WesternBlot Western Blot (Caspase-3, Bcl-2, Bax) IC50->WesternBlot Conclusion Elucidate Cytotoxic Mechanism ApoptosisAssay->Conclusion CellCycle->Conclusion ROS->Conclusion WesternBlot->Conclusion

Caption: Experimental workflow for cytotoxicity assessment.

This workflow provides a systematic approach, starting from initial viability screening to determine the potency (IC₅₀) of a compound, followed by more detailed mechanistic studies to understand how it induces cell death.

The following diagram illustrates a simplified, representative signaling pathway for apoptosis induction by a cytotoxic pyrrole derivative like prodigiosin.

G Compound Prodigiosin Derivative Membrane Cell Membrane Interaction (Lipid Peroxidation) Compound->Membrane DNA DNA Damage (Topoisomerase Inhibition) Compound->DNA ROS ↑ ROS Production Membrane->ROS Mito Mitochondrial Stress ROS->Mito DNA->Mito Bax ↑ Bax / ↓ Bcl-2 Mito->Bax Casp9 Caspase-9 Activation Bax->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

Validation

A Tale of Two Pyrroles: A Comparative Guide to 2-Undecylpyrrole and 2-Methyl-3-Amyl-Pyrrole in Prodigiosin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals In the vibrant world of microbial secondary metabolites, the prodiginines stand out as a family of potent, red-pigmented alkaloids with a wealth of potentia...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vibrant world of microbial secondary metabolites, the prodiginines stand out as a family of potent, red-pigmented alkaloids with a wealth of potential therapeutic applications, including anticancer, immunosuppressive, and antimicrobial activities. At the heart of their biosynthesis lies a fascinating molecular convergence: the condensation of a common bipyrrole aldehyde with one of two key monopyrrole precursors, 2-undecylpyrrole or 2-methyl-3-amyl-pyrrole. This guide provides an in-depth, objective comparison of these two crucial building blocks, exploring their distinct biosynthetic origins, their roles in generating different prodiginine analogues, and the enzymatic machinery that governs their incorporation.

The Convergent Architecture of Prodiginine Biosynthesis

The biosynthesis of prodiginines is a bifurcated process, where two separate pathways construct distinct pyrrole-containing intermediates that are ultimately joined by a condensing enzyme. The constant in this equation is the bipyrrole precursor, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), which forms rings A and B of the final tripyrrole structure. The variable, and the focus of this guide, is the monopyrrole that constitutes ring C.

The identity of this monopyrrole dictates the final prodiginine produced:

  • 2-Methyl-3-amyl-pyrrole (MAP) is the precursor to prodigiosin , predominantly synthesized by Gram-negative bacteria such as Serratia marcescens.

  • 2-Undecylpyrrole (UP) is the precursor to undecylprodigiosin , primarily produced by Gram-positive actinomycetes like Streptomyces coelicolor.[1]

This fundamental difference in the alkyl-substituted monopyrrole precursor is the primary determinant of the structural diversity between these two prominent members of the prodiginine family.

Comparative Analysis of Monopyrrole Precursors

Feature2-Methyl-3-amyl-pyrrole (MAP)2-Undecylpyrrole (UP)
Resulting Prodiginine ProdigiosinUndecylprodigiosin
Primary Producing Organisms Serratia marcescens and other Gram-negative bacteriaStreptomyces coelicolor and other actinomycetes
Biosynthetic Gene Cluster pig clusterred cluster
Key Biosynthetic Enzymes PigD, PigE, PigBRedP, RedQ, RedR, RedK, RedL
Initial Substrates 2-Octenal and PyruvateDodecanoic acid or a derivative
Condensing Enzyme PigCRedH

Biosynthetic Pathways: A Divergence in Synthesis

The biosynthetic routes to MAP and UP, while both yielding an alkyl-pyrrole, are distinct and utilize different enzymatic logic and starting materials.

The pig Cluster and the Genesis of 2-Methyl-3-amyl-pyrrole (MAP) in Serratia

The biosynthesis of MAP in Serratia marcescens is governed by a subset of genes within the pig operon. The pathway is initiated from common metabolic precursors:

MAP_Biosynthesis 2-Octenal 2-Octenal 3-Acetyloctanal 3-Acetyloctanal 2-Octenal->3-Acetyloctanal PigD Pyruvate Pyruvate Pyruvate->3-Acetyloctanal H2MAP H2MAP 3-Acetyloctanal->H2MAP PigE MAP MAP H2MAP->MAP PigB

Caption: Biosynthesis of 2-methyl-3-amyl-pyrrole (MAP) in Serratia.

  • Carbon-Carbon Bond Formation: The enzyme PigD, a thiamine pyrophosphate (TPP)-dependent enzyme, catalyzes the condensation of 2-octenal and pyruvate to form 3-acetyloctanal.[2][3]

  • Amination and Cyclization: PigE, a putative transaminase, introduces an amino group, which is followed by a spontaneous cyclization to yield H2MAP.

  • Aromatization: Finally, the oxidoreductase PigB catalyzes the oxidation of H2MAP to the aromatic 2-methyl-3-amyl-pyrrole (MAP).

The red Cluster and the Formation of 2-Undecylpyrrole (UP) in Streptomyces

In Streptomyces coelicolor, the synthesis of UP is orchestrated by the red gene cluster and is intimately linked to fatty acid metabolism.

UP_Biosynthesis Dodecanoic Acid Derivative Dodecanoic Acid Derivative Intermediate_1 Intermediate_1 Dodecanoic Acid Derivative->Intermediate_1 RedP, RedQ, RedR, RedL UP UP Intermediate_1->UP RedK

Caption: Biosynthesis of 2-undecylpyrrole (UP) in Streptomyces.

The biosynthesis of UP from a dodecanoic acid derivative is a more complex process involving a fatty acid synthase-like machinery encoded by the redP, redQ, and redR genes. The final steps of pyrrole ring formation are catalyzed by RedL and RedK.[4] Mutational studies have shown that strains lacking redK or redL are unable to produce undecylprodigiosin but can have their production restored by feeding chemically synthesized UP.[4]

The Gatekeepers of Condensation: PigC and RedH

The final step in the biosynthesis of prodigiosin and undecylprodigiosin is the condensation of the respective monopyrrole with the common precursor, MBC. This crucial reaction is catalyzed by the condensing enzymes PigC in Serratia and RedH in Streptomyces.

An intriguing aspect of prodiginine biosynthesis is the substrate flexibility of these condensing enzymes. While RedH is specific for UP, studies have suggested that PigC from Serratia marcescens exhibits a relaxed substrate specificity . This promiscuity implies that PigC may be capable of accepting alternative monopyrrole substrates, including 2-undecylpyrrole, to generate hybrid prodiginine analogues. This has significant implications for synthetic biology and the engineered production of novel prodiginines.

Production Yields: A Quantitative Comparison

The production of prodigiosin and undecylprodigiosin can vary significantly depending on the producing strain, culture conditions, and fermentation strategy. Below is a summary of reported production yields from various studies.

ProdiginineProducing OrganismReported Yield (g/L)Reference
ProdigiosinSerratia marcescens UCP 154949.5[5]
ProdigiosinSerratia marcescens FZSF0215.4[6]
ProdigiosinSerratia marcescens JNB5-110.25[7]
ProdigiosinSerratia marcescens 11E1.43[8]
ProdigiosinSerratia marcescens UCP 15491.68[9]
UndecylprodigiosinStreptomyces sp. JS5200.138[10][11]
UndecylprodigiosinStreptomyces sp. ALAA-R20181.78 (mg/gds)[12]

Note: Yields can be highly variable and are dependent on the specific strain and culture conditions.

Experimental Protocols

Protocol 1: Extraction and Quantification of Prodigiosin/Undecylprodigiosin

This protocol provides a general method for the extraction and spectrophotometric quantification of prodiginines. For more precise quantification, HPLC is recommended.

Materials:

  • Bacterial culture broth

  • Acidified methanol (1 N HCl in methanol, 4:96 v/v)

  • Centrifuge and tubes

  • Spectrophotometer

  • Vortex mixer

Procedure:

  • Harvest bacterial cells from a known volume of culture broth by centrifugation (e.g., 8,000 x g for 10 minutes).

  • Discard the supernatant and resuspend the cell pellet in a defined volume of acidified methanol.

  • Vortex vigorously for 5-10 minutes to ensure complete extraction of the pigment.

  • Centrifuge the mixture at high speed (e.g., 12,000 x g for 10 minutes) to pellet the cell debris.

  • Carefully transfer the pigmented supernatant to a clean tube.

  • Measure the absorbance of the supernatant at the wavelength of maximum absorbance for the specific prodiginine (typically ~535 nm for prodigiosin in acidic methanol).[13][14]

  • Quantify the prodiginine concentration using a standard curve or a previously established extinction coefficient.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Prodiginine Quantification

For accurate quantification and purity assessment, reverse-phase HPLC is the method of choice.

Instrumentation and Conditions (Example):

  • HPLC System: With a UV-Vis detector

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of methanol and water is commonly used.

  • Flow Rate: 1 mL/min

  • Detection Wavelength: ~535 nm[14]

  • Standard: A purified standard of the target prodiginine is required for accurate quantification.

Procedure:

  • Prepare a filtered extract of the prodiginine as described in Protocol 1.

  • Inject a known volume of the extract onto the HPLC system.

  • Run the appropriate gradient method to separate the prodiginine from other metabolites.

  • Identify the prodiginine peak based on its retention time compared to a standard.

  • Quantify the amount of prodiginine by integrating the peak area and comparing it to a standard curve generated with known concentrations of the purified compound.[15][16][17]

Protocol 3: Cross-Feeding Experiment to Test Monopyrrole Interchangeability

This experiment is designed to investigate if a MAP-deficient mutant of Serratia marcescens can utilize exogenously supplied UP to produce undecylprodigiosin, providing evidence for the substrate flexibility of PigC.

Materials:

  • Serratia marcescens mutant deficient in MAP biosynthesis (e.g., a pigD or pigE mutant). This strain should produce MBC.

  • Chemically synthesized 2-undecylpyrrole (UP).

  • A suitable growth medium (e.g., Luria-Bertani broth or agar).

  • Solvents for extraction and analysis (e.g., acidified methanol).

  • LC-MS for product identification.

Procedure:

  • Culture the MAP-deficient Serratia marcescens mutant in liquid or on solid media.

  • Supplement the culture with a known concentration of chemically synthesized UP dissolved in a suitable solvent (e.g., ethanol or DMSO). A solvent-only control should also be included.

  • Incubate the cultures under conditions that normally support prodigiosin production (e.g., 28-30°C for 48-72 hours).

  • After incubation, extract the pigments from the culture as described in Protocol 1.

  • Analyze the extracts by LC-MS to identify the produced prodiginine. The presence of a compound with the mass-to-charge ratio (m/z) corresponding to undecylprodigiosin in the UP-fed culture, and its absence in the control, would confirm the ability of PigC to utilize UP.

Conclusion and Future Perspectives

The choice between 2-methyl-3-amyl-pyrrole and 2-undecylpyrrole as the monopyrrole precursor represents a key branching point in the biosynthesis of the prodiginine family of natural products. While MAP, produced via the pig gene cluster in organisms like Serratia marcescens, leads to the formation of prodigiosin, UP, synthesized by the red gene cluster in Streptomyces, is the precursor to undecylprodigiosin.

The apparent substrate flexibility of the condensing enzyme PigC in Serratia opens up exciting possibilities for synthetic biology and combinatorial biosynthesis. By feeding MAP-deficient mutants with a variety of synthetic monopyrrole analogues, it may be possible to generate a diverse library of novel prodiginines with potentially enhanced or novel therapeutic properties. Further exploration of the enzymatic mechanisms and substrate specificities of the condensing enzymes will be crucial in realizing the full potential of these remarkable microbial metabolites in drug discovery and development.

References

  • Giri, A. V., Anandkumar, N., Muthukumaran, G., & Pennathur, G. (2004).
  • de Araújo, H. W. C., Fukushima, K., & Takaki, G. M. C. (2010). Prodigiosin production by Serratia marcescens UCP 1549 using renewable-resources as a low cost substrate. Molecules, 15(10), 6931-6940. [Link]

  • Stankovic, N., Senerovic, L., Ilic-Tomic, T., Vasiljevic, B., & Nikodinovic-Runic, J. (2012). Streptomyces sp. JS520 produces exceptionally high quantities of undecylprodigiosin with antibacterial, antioxidative, and UV-protective properties. Applied microbiology and biotechnology, 96(5), 1217-1231. [Link]

  • Lin, C., Jia, X., Fang, Y., Chen, J., & Xie, J. (2019). Enhanced production of prodigiosin by Serratia marcescens FZSF02 in the form of pigment pellets. Electronic Journal of Biotechnology, 40, 30-37. [Link]

  • Pan, X., Wang, Z., Li, M., Wang, L., & Wang, Q. (2021). Improving prodigiosin production by transcription factor engineering and promoter engineering in Serratia marcescens. Frontiers in Bioengineering and Biotechnology, 9, 734375. [Link]

  • da Silva, T. L., Lins, A. C. S., de Souza, L. M., de Luna, J. M., de Oliveira, J. A., de Lima, V. F., ... & de Campos-Takaki, G. M. (2021). Cost-effective production of stable prodigiosin by Serratia marcescens UCP 1549 and application in soap coloring. Biocatalysis and Agricultural Biotechnology, 31, 101900. [Link]

  • Stankovic, N., Senerovic, L., Ilic-Tomic, T., Vasiljevic, B., & Nikodinovic-Runic, J. (2012). Streptomyces sp. JS520 produces exceptionally high quantities of undecylprodigiosin with antibacterial, antioxidative, and UV-protective properties. Applied microbiology and biotechnology, 96(5), 1217-1231. [Link]

  • García-Reyes, S., Águila, S., Hernández-Varela, R., & Castro-Escarpulli, G. (2023). Production of Prodigiosin by Serratia marcescens 11E Using Cheese Whey-Based Medium: Optimizing Sustainable Pigment Production and Waste Valorization. Fermentation, 9(11), 949. [Link]

  • El-Bondkly, A. M., El-Gendy, M. M. A., El-Din, S. M. B., & El-Bondkly, A. A. (2021). Enhancement of undecylprodigiosin production from marine endophytic recombinant strain Streptomyces sp. ALAA-R20 through low-cost induction strategy. Biologia, 76(3), 1017-1031. [Link]

  • Williamson, N. R., Simonsen, H. T., Ahmed, R. A. A., Goldet, G., Slater, H., Woodley, L., ... & Salmond, G. P. C. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular microbiology, 56(4), 971-989. [Link]

  • Williamson, N. R., Fineran, P. C., Gristwood, T., Leeper, F. J., & Salmond, G. P. C. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature reviews. Microbiology, 4(12), 887-899. [Link]

  • Su, W. T., & Ho, C. S. (2016). A Novel Determination Method quantifying Serratia marcescens prodigiosin Concentrations Independent of Acidic and Alkali Conditions. International Journal of Research in Pharmacy and Science, 6(1), 1-6. [Link]

  • Al-Shwaiyat, M. Z. A., Al-Saraireh, Y. M., & Al-limoun, M. O. (2022). A study of prodigiosin extracted from Serratia marcescens and its purification using the preparative-HPLC technique. Journal of Advanced Pharmacy Education & Research| Oct-Dec, 12(4), 103-109. [Link]

  • Adcox, H. E., & Cady, N. (2013). Genetic Control of Cell Chemistry Using Serratia marcescens. In ABLE 2013 Proceedings, 35, 1-22. [Link]

  • Gohil, N., Bhattacharjee, G., & Singh, V. (2021). Biovalorization of agro-industrial waste soybean meal for the production of prodigiosin by Serratia marcescens. Biomass Conversion and Biorefinery, 1-13. [Link]

  • Patil, S., Pradeep, I., & Rai, S. (2023). Isolation, Identification, and Antibacterial Properties of Prodigiosin, a Bioactive Product Produced by a New Serratia marcescens JSSCPM1 Strain. ACS omega, 8(39), 35848-35861. [Link]

  • Gacem, M. A., Ould-El-Hadj-Khelil, A., Boudjemaa, B., & Wink, J. (2020). Antimicrobial and Antioxidant Effects of a Forest Actinobacterium V002 as New Producer of Spectinabilin, Undecylprodigiosin and Metacycloprodigiosin. Current microbiology, 77(10), 3051-3061. [Link]

  • Williamson, N. R., Simonsen, H. T., Ahmed, R. A. A., Goldet, G., Slater, H., Woodley, L., ... & Salmond, G. P. C. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular microbiology, 56(4), 971-989. [Link]

  • Mo, S., Sydor, P. K., Corre, C., Alhamadsheh, M. M., Stanley, A. E., Haynes, S. W., ... & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & biology, 15(2), 137-148. [Link]

  • Frerman, F. E., & Miziorko, H. M. (1983). Inactivation of general acyl-CoA dehydrogenase from pig kidney by 2-alkynoyl coenzyme A derivatives: initial aspects. The Journal of biological chemistry, 258(14), 8819-8824. [Link]

  • Bernstein, H. C., Bas-Sucas, S., & Carlson, R. P. (2022). Microbial cross-feeding stabilized by segregation of a dependent mutant from its independent ancestor. The ISME journal, 16(5), 1346-1355. [Link]

  • Dairi, T., & Kuzuyama, T. (2006). Two-step synthesis of the bipyrrole precursor of prodigiosins. Tetrahedron letters, 47(15), 2605-2607. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Evaluating Enzyme Substrate Specificity: A Case Study with 2-Undecylpyrrole in Prodiginine Biosynthesis

For researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics and the biosynthesis of bioactive compounds, understanding the substrate specificity of key enzymes is paramount. Th...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics and the biosynthesis of bioactive compounds, understanding the substrate specificity of key enzymes is paramount. This guide provides an in-depth technical comparison of enzymes that utilize 2-undecylpyrrole, a key precursor in the biosynthesis of the prodiginine family of antibiotics. By examining the substrate promiscuity of these enzymes, we can unlock the potential for generating novel, bioactive analogues.

This document will delve into the comparative substrate specificity of two key prodiginine condensing enzymes: RedH from Streptomyces coelicolor and PigC from Serratia marcescens. We will explore how variations in the alkyl-pyrrole substrate, with 2-undecylpyrrole as our reference, influence enzymatic activity. This guide is structured to provide not only a theoretical framework but also actionable experimental protocols and data interpretation strategies.

The Central Role of 2-Undecylpyrrole and Condensing Enzymes in Prodiginine Biosynthesis

Prodiginines are a family of tripyrrolic red pigments produced by various bacteria, renowned for their impressive range of biological activities, including antibacterial, immunosuppressive, and anticancer properties.[1] The biosynthesis of these complex molecules culminates in a crucial condensation reaction, where a monopyrrole precursor is coupled with a bipyrrole precursor. In the case of undecylprodigiosin, a prominent member of this family, the monopyrrole is 2-undecylpyrrole (UP).[2]

This key condensation step is catalyzed by a dedicated enzyme, often referred to as a prodigiosin synthetase or ligase. In the soil bacterium Streptomyces coelicolor, this enzyme is RedH, which catalyzes the condensation of 4-methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) with 2-undecylpyrrole to form undecylprodigiosin.[3][4] A homologous enzyme, PigC, performs the analogous reaction in the gram-negative bacterium Serratia marcescens to produce prodigiosin, where the monopyrrole is 2-methyl-3-amyl-pyrrole.[5]

The exploration of the substrate specificity of these enzymes, particularly their tolerance for analogues of 2-undecylpyrrole, opens up exciting avenues for "mutasynthesis" or chemoenzymatic synthesis.[5] By feeding engineered bacterial strains or purified enzymes with synthetic pyrrole analogues, we can potentially generate a library of novel prodiginines with altered alkyl side chains, which may exhibit enhanced or novel biological activities.

Comparative Substrate Specificity: 2-Undecylpyrrole and Its Analogues

The central question for researchers in this field is: how selective are enzymes like RedH and PigC for their native alkyl-pyrrole substrates? Do they exhibit a high degree of fidelity, or are they promiscuous enough to accept a range of 2-alkylpyrroles?

While direct, side-by-side kinetic comparisons of RedH and PigC with a comprehensive panel of 2-alkylpyrrole substrates are not extensively documented in publicly available literature, existing studies on their promiscuity towards the other substrate (MBC analogues) suggest a degree of flexibility in their active sites.[3][5][6] It has been demonstrated that PigC, for instance, exhibits a relaxed substrate specificity and can accept various synthetic analogues of MBC.[5] Similarly, the substrate specificity of RedH has been probed in vivo by utilizing chemically synthesized MBC analogues.[3]

This inherent flexibility provides a strong rationale for exploring their tolerance for variations in the 2-alkylpyrrole moiety. The key parameters to evaluate when comparing substrates are the Michaelis constant (K) and the catalytic rate constant (kcat), which together determine the catalytic efficiency (kcat/K). In the absence of detailed kinetic data, relative product yields from in vivo feeding studies or in vitro assays can serve as a valuable proxy for substrate preference.

Table 1: Hypothetical Comparative Performance of 2-Alkylpyrrole Substrates with RedH and PigC

SubstrateEnzymeRelative Activity/Yield (%)Key Observations
2-Undecylpyrrole (Native) RedH 100 Natural substrate for undecylprodigiosin biosynthesis.
2-DecylpyrroleRedH85Shorter alkyl chain is well-tolerated.
2-DodecylpyrroleRedH95Slightly longer alkyl chain may be accommodated.
2-NonylpyrroleRedH70Further shortening of the alkyl chain may reduce efficiency.
2-OctylpyrroleRedH50Significant decrease in activity with shorter chains.
2-Undecylpyrrole PigC 75 Not the native substrate, but likely accepted due to promiscuity.
2-Methyl-3-amyl-pyrrole (Native)PigC100Natural substrate for prodigiosin biosynthesis.
2-DecylpyrrolePigC60Demonstrates acceptance of varied alkyl chains.
2-DodecylpyrrolePigC70Longer chains may be better accommodated than shorter ones.

Note: The data in this table is illustrative and based on the general understanding of enzyme promiscuity in prodiginine biosynthesis. Actual experimental values would need to be determined through the protocols outlined below.

Experimental Protocols for Evaluating Substrate Specificity

To empirically determine the substrate specificity of enzymes like RedH and PigC for 2-undecylpyrrole and its analogues, a systematic experimental approach is required. This involves the expression and purification of the enzyme, followed by robust in vitro kinetic assays.

Workflow for Evaluating Enzyme Substrate Specificity

G cluster_0 Enzyme Preparation cluster_2 Kinetic Analysis cluster_3 Data Comparison clone 1. Gene Cloning & Expression (e.g., pET vector in E. coli) purify 2. Protein Purification (e.g., Ni-NTA Chromatography) clone->purify assay 4. In Vitro Enzyme Assay purify->assay synth 3. Chemical Synthesis of 2-Alkylpyrrole Analogues synth->assay hplc 5. Product Quantification (HPLC) assay->hplc kinetics 6. Determination of Kinetic Parameters (Km, kcat) hplc->kinetics compare 7. Comparative Analysis of Substrate Performance kinetics->compare

Caption: Experimental workflow for evaluating enzyme substrate specificity.

Step-by-Step Methodologies

Protocol 1: Heterologous Expression and Purification of Recombinant RedH/PigC

  • Gene Cloning: The coding sequences for redH (Streptomyces coelicolor) or pigC (Serratia marcescens) are amplified by PCR and cloned into a suitable expression vector (e.g., pET-28a(+) with an N-terminal His6-tag) for expression in Escherichia coli BL21(DE3).

  • Protein Expression: A single colony of transformed E. coli is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18-25°C.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The target protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250 mM).[3][7]

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. Fractions containing the pure protein are pooled and dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol 2: In Vitro Kinetic Assay for RedH/PigC Activity

  • Reaction Mixture: The standard reaction mixture (e.g., 100 µL) should contain a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5), ATP, MgCl2, the bipyrrole substrate (MBC), and varying concentrations of the 2-alkylpyrrole substrate (2-undecylpyrrole or its analogues).

  • Enzyme Addition: The reaction is initiated by the addition of the purified RedH or PigC enzyme to a final concentration that ensures initial velocity conditions.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Extraction: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The prodiginine product is then extracted into the organic phase.

  • Quantification by HPLC: The extracted product is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by reverse-phase High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.[8][9][10] The concentration of the prodiginine product is determined by comparing the peak area to a standard curve of the purified product.

  • Kinetic Parameter Determination: By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten kinetic parameters (K* and Vmax) can be determined using non-linear regression analysis. The kcat is then calculated from Vmax and the enzyme concentration.

Causality and Self-Validation in Experimental Design

The robustness of any study on enzyme specificity hinges on meticulous experimental design that incorporates principles of causality and self-validation.

  • Causality: To establish a clear causal link between the structure of the 2-alkylpyrrole substrate and the observed enzymatic activity, it is crucial to systematically vary only the alkyl chain length and branching while keeping all other reaction parameters constant. This includes enzyme concentration, concentration of the co-substrate (MBC), buffer composition, temperature, and reaction time.

  • Self-Validation: The experimental protocol should be inherently self-validating. This can be achieved by:

    • Including Positive and Negative Controls: The native substrate (2-undecylpyrrole for RedH, 2-methyl-3-amyl-pyrrole for PigC) should always be included as a positive control to ensure the enzyme is active. A reaction without the enzyme or without the 2-alkylpyrrole substrate serves as a negative control to account for any non-enzymatic product formation.

    • Verifying Product Identity: The identity of the prodiginine products formed from novel substrates should be confirmed by mass spectrometry (MS) to ensure that the enzyme is indeed catalyzing the expected condensation reaction.[11]

    • Enzyme Concentration Linearity: The initial reaction rate should be directly proportional to the enzyme concentration, confirming that the assay is operating within a linear range.

Visualization of Key Relationships

The logical flow of the experimental process and the key molecular interactions can be visualized to enhance understanding.

G cluster_0 Substrates cluster_1 Enzyme cluster_2 Cofactors cluster_3 Product UP 2-Undecylpyrrole (or Analogue) Enzyme RedH / PigC UP->Enzyme MBC 4-Methoxy-2,2'-bipyrrole- 5-carboxaldehyde (MBC) MBC->Enzyme Product Undecylprodigiosin (or Analogue) Enzyme->Product Condensation ATP ATP ATP->Enzyme Mg Mg²⁺ Mg->Enzyme

Caption: Key components of the enzymatic condensation reaction.

Conclusion and Future Directions

The evaluation of the substrate specificity of enzymes like RedH and PigC for 2-undecylpyrrole and its analogues is a critical step in the rational design of novel prodiginine-based therapeutics. While the available literature strongly suggests a degree of substrate promiscuity, detailed quantitative comparisons, particularly with respect to the alkyl-pyrrole moiety, remain an area ripe for further investigation.

The experimental framework provided in this guide offers a robust and reliable approach for researchers to generate this much-needed data. By systematically synthesizing and testing a library of 2-alkylpyrrole substrates, it will be possible to build a comprehensive understanding of the structure-activity relationships that govern substrate recognition and turnover in these important biosynthetic enzymes. This knowledge will undoubtedly accelerate the discovery and development of the next generation of prodiginine antibiotics and anticancer agents.

References

  • Williamson, N. R., Fineran, P. C., Gristwood, T., Leeper, F. J., & Salmond, G. P. (2008). Chemoenzymatic synthesis of prodigiosin analogues--exploring the substrate specificity of PigC. Chemical communications (Cambridge, England), (16), 1862–1864. [Link]

  • Pietruszka, J., & Wölfer, C. (2023). New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells. Catalysis Science & Technology, 13(20), 5957-5967. [Link]

  • Dairi, T., et al. (2006). Two-step synthesis of the bipyrrole precursor of prodigiosins. Tetrahedron Letters, 47(48), 8567-8569. [Link]

  • Hu, D. X., et al. (2023). New prodigiosin derivatives – chemoenzymatic synthesis and physiological evaluation against cisplatin-resistant cancer cells. RSC Publishing. [Link]

  • Mo, S., Sydor, P. K., Corre, C., Alhamadsheh, M. M., Stanley, A. E., Haynes, S. W., Song, L., Reynolds, K. A., & Challis, G. L. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & biology, 15(2), 137–148. [Link]

  • Sanz-Aparicio, J., et al. (2005). Expression, purification and X-ray crystallographic analysis of thioredoxin from Streptomyces coelicolor. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 1), 64-67. [Link]

  • Sydor, P. K., Barry, S. M., Challis, G. L. (2008). Role and substrate specificity of the Streptomyces coelicolor RedH enzyme in undecylprodiginine biosynthesis. Chemical Communications, (16), 1865-1867. [Link]

  • Giessen, T. W. (2022). Heterologous expression and purification of encapsulins in Streptomyces coelicolor. MethodsX, 9, 101787. [Link]

  • Giessen, T. W. (2022). Heterologous Expression and Purification of Encapsulins in Streptomyces coelicolor. MethodsX, 9, 101787. [Link]

  • Giessen, T. W. (2022). Heterologous Expression and Purification of Encapsulins in Streptomyces coelicolor. ResearchGate. [Link]

  • Roberts, M. F., et al. (2003). Allosteric interactions within subsites of a monomeric enzyme: kinetics of fluorogenic substrates of PI-specific phospholipase C. Biochemistry, 42(30), 9146-9157. [Link]

  • Hutzler, J. M., & Tracy, T. S. (2002). Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. Drug metabolism and disposition: the biological fate of chemicals, 30(4), 355–362. [Link]

  • Hutzler, J. M., & Tracy, T. S. (2002). Substrate inhibition kinetics for cytochrome P450-catalyzed reactions. ResearchGate. [Link]

  • Roberts, M. F., et al. (2003). Allosteric Interactions within Subsites of a Monomeric Enzyme: Kinetics of Fluorogenic Substrates of PI-Specific Phospholipase C. ResearchGate. [Link]

  • Vallem, V. R., et al. (2020). Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. Data in brief, 31, 105777. [Link]

  • Lee, S., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 743. [Link]

  • Hu, D. X., & Challis, G. L. (2017). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Sub-cellular biochemistry, 84, 139–165. [Link]

  • Martini, M. C., et al. (2013). Comparison between human and porcine thromboelastograph parameters in response to ex-vivo changes to platelets, plasma, and red blood cells. Blood coagulation & fibrinolysis : an international journal in haemostasis and thrombosis, 24(8), 818–829. [Link]

  • El-Kimary, E. I., et al. (2022). "Eco-friendly HPLC method for analysis of dipyrone and hyoscine in different matrices with biomonitoring". Scientific reports, 12(1), 15873. [Link]

  • Manjunatha, J. G., et al. (2022). Cobalt-Doped Tungsten Oxide Nanoparticles for Electrochemical Sensing and Detection of a Penicillin Antibiotic: Amoxicillin. Industrial & Engineering Chemistry Research, 61(1), 329-340. [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1), 10-14. [Link]

  • Wang, Y., et al. (2024). Genetic Characterization and Evolutionary Insights of Novel H1N1 Swine Influenza Viruses Identified from Pigs in Shandong Province, China. Viruses, 16(2), 296. [Link]

  • Wang, J. P., & Pesti, G. M. (2011). A Comparison of Equations to Depict and Predict Nutritional Kinetics in Fast-Growing Broiler Chickens. Poultry Science, 90(1), 129-136. [Link]

Sources

Validation

A Spectroscopic Guide to 2-Undecylpyrrole: A Comparative Analysis of Synthetic vs. Biosynthetic Origins

Introduction: The Significance of 2-Undecylpyrrole 2-Undecylpyrrole (UP) is a key heterocyclic building block and a crucial intermediate in the biosynthesis of the prodiginine family of natural products, which are renown...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Undecylpyrrole

2-Undecylpyrrole (UP) is a key heterocyclic building block and a crucial intermediate in the biosynthesis of the prodiginine family of natural products, which are renowned for their vibrant red pigmentation and diverse biological activities, including immunosuppressive and anticancer properties.[1] As a precursor to complex antibiotics like undecylprodiginine and streptorubin B, produced by microorganisms such as Streptomyces coelicolor, the purity and structural integrity of 2-undecylpyrrole are paramount for both biosynthetic studies and the semi-synthesis of novel prodiginine analogues.[2]

This guide provides an in-depth spectroscopic comparison of 2-undecylpyrrole derived from chemical synthesis versus biological fermentation. While the molecular structure of a pure compound is identical regardless of its origin, the production method fundamentally influences the impurity profile. Understanding these potential differences is critical for researchers in natural product chemistry, synthetic biology, and drug development to ensure the quality and reproducibility of their work. We will explore the common synthetic and biosynthetic routes and delve into the nuances of their spectroscopic characterization using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.

Part 1: Pathways to 2-Undecylpyrrole – Synthesis vs. Biosynthesis

The origin of a chemical compound dictates the context of its creation—the starting materials, the reaction environment, and the potential for co-generated substances. These factors are crucial when evaluating the final product's purity via spectroscopy.

The Biological Route: Harnessing Microbial Machinery

In nature, 2-undecylpyrrole is a product of fatty acid and amino acid metabolism. In the well-studied bacterium Streptomyces coelicolor, the biosynthesis is orchestrated by a dedicated set of genes within the "red" biosynthetic gene cluster.[1] The pathway is believed to utilize dodecanoic acid (a C12 fatty acid) and an intermediate from the proline biosynthetic pathway.

The core logic of this biological production involves the enzymatic condensation and cyclization of these precursors. Specifically, the genes redP, redQ, and redR are required for the efficient and selective provision of the dodecanoic acid precursor, while redL and redK are proposed to be directly involved in the formation of the 2-undecylpyrrole molecule.[1][2] Isolation of biosynthetic 2-undecylpyrrole often involves cultivating a genetically modified strain of S. coelicolor (e.g., a redL or redK mutant) and supplementing the culture with the target compound to restore prodiginine production, or isolating it from strains that accumulate it.

Biosynthetic Pathway of 2-Undecylpyrrole Figure 1: Simplified Biosynthetic Pathway cluster_fatty_acid Fatty Acid Metabolism cluster_amino_acid Amino Acid Metabolism cluster_red_genes Red Gene Cluster Action Dodecanoic Acid Dodecanoic Acid Enzymatic Condensation & Cyclization Enzymatic Condensation & Cyclization Dodecanoic Acid->Enzymatic Condensation & Cyclization redP, Q, R L-Proline L-Proline Pyrrole Precursor Pyrrole Precursor L-Proline->Pyrrole Precursor Pyrrole Precursor->Enzymatic Condensation & Cyclization redL, K 2-Undecylpyrrole 2-Undecylpyrrole Enzymatic Condensation & Cyclization->2-Undecylpyrrole

Caption: Figure 1: Simplified Biosynthetic Pathway.

The Chemical Route: A Synthetic Approach

Chemical synthesis offers a controlled environment for producing 2-undecylpyrrole, free from the complex metabolic matrix of a living organism. Numerous methods exist for pyrrole synthesis.[3][4] A common and robust strategy adaptable for 2-undecylpyrrole is the Paal-Knorr synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

For 2-undecylpyrrole, the synthesis would logically start with the preparation of 2,5-pentadecanedione. This precursor can then be cyclized using an ammonia source (like ammonium acetate) under heating to yield the target molecule. This approach provides excellent control over the reaction conditions and facilitates straightforward purification.

Synthetic Workflow for 2-Undecylpyrrole Figure 2: Paal-Knorr Synthetic Workflow Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction 2,5-Pentadecanedione + Ammonia Source Crude Product Crude Product Reaction->Crude Product Cyclocondensation Purification Purification Final Product Final Product Purification->Final Product Pure 2-Undecylpyrrole Characterization Characterization Final Product->Characterization Crude Product->Purification e.g., Column Chromatography

Caption: Figure 2: Paal-Knorr Synthetic Workflow.

Part 2: The Spectroscopic Fingerprint: A Comparative Analysis

For a pure sample, the spectroscopic data from both synthetic and biosynthetic 2-undecylpyrrole will be identical. The true value of this comparison lies in using spectroscopy to identify impurities unique to each method. A synthetic sample may contain residual solvents, starting materials, or reaction by-products. A biosynthetic sample might contain other metabolites, lipids, or pigments from the host organism.

Expected Spectroscopic Data for Pure 2-Undecylpyrrole
Technique Characteristic Feature Expected Value / Observation
¹H NMR Pyrrole Ring Protonsδ ~6.6-6.8 ppm (H-3), ~6.0-6.2 ppm (H-4), ~6.5-6.7 ppm (H-5)
Pyrrole N-H Protonδ ~7.8-8.2 ppm (broad singlet)
Undecyl Chain Protonsδ ~2.6-2.8 ppm (α-CH₂), ~1.2-1.7 ppm (bulk CH₂), ~0.8-0.9 ppm (terminal CH₃)
¹³C NMR Pyrrole Ring Carbonsδ ~128-130 ppm (C-2), ~108-110 ppm (C-3), ~105-107 ppm (C-4), ~115-117 ppm (C-5)
Undecyl Chain Carbonsδ ~28-32 ppm (α-CH₂), ~22-30 ppm (bulk CH₂), ~14 ppm (terminal CH₃)
MS (ESI+) Molecular Ionm/z 222.2216 [M+H]⁺ (Calculated for C₁₅H₂₈N⁺)
FT-IR N-H Stretch~3350-3400 cm⁻¹ (sharp)
C-H Stretch (Aliphatic)~2850-2960 cm⁻¹ (strong)
C=C Stretch (Pyrrole)~1500-1600 cm⁻¹
UV-Vis π → π* Transitionλ_max ~210-220 nm and a weaker absorption ~280-290 nm
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and purity assessment.

  • ¹H NMR: The proton NMR spectrum of 2-undecylpyrrole is expected to show distinct regions. The aromatic region will contain three signals for the pyrrole ring protons, appearing as multiplets due to spin-spin coupling. A broad singlet further downfield corresponds to the N-H proton. The aliphatic region will be dominated by a large, complex signal for the bulk methylene groups of the undecyl chain, with a distinct triplet for the terminal methyl group and another triplet for the methylene group attached directly to the pyrrole ring (α-CH₂).

    • Synthetic Impurities: Look for sharp singlets corresponding to residual solvents (e.g., ethyl acetate, hexane) or unreacted starting materials.

    • Biosynthetic Impurities: Look for additional broad signals in the aliphatic region from lipids or other fatty acid derivatives co-extracted from the microbial cells.

  • ¹³C NMR: The carbon spectrum will confirm the presence of 15 distinct carbon environments. Four signals in the downfield region (δ > 100 ppm) correspond to the pyrrole ring carbons, while the remaining eleven signals in the upfield region correspond to the undecyl chain.

    • Purity Check: The presence of more than 15 signals (excluding solvent peaks) indicates impurities. The DEPT-135 experiment can be invaluable for confirming the number of CH, CH₂, and CH₃ groups, which should match the proposed structure.

Mass Spectrometry (MS)

MS provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and connectivity.

  • High-Resolution MS (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ should be observed with a high mass accuracy, confirming the molecular formula C₁₅H₂₇N.

  • Fragmentation Analysis (MS/MS): When subjected to fragmentation (e.g., in a tandem MS experiment), a characteristic loss of the alkyl chain is expected. The fragmentation pattern of alkylated pyrroles is a key identifier.[5]

    • Synthetic vs. Biosynthetic: The fragmentation pattern of pure 2-undecylpyrrole will be identical regardless of origin. However, analysis of the crude extract by techniques like LC-MS can reveal differences. A biosynthetic sample may show ions corresponding to related metabolites (e.g., hydroxylated or shorter-chain pyrroles), while a synthetic sample might show by-products of the cyclization reaction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying key functional groups.

  • Key Vibrations: The spectrum will be characterized by a sharp peak around 3350-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.[6] Strong, sharp peaks between 2850-2960 cm⁻¹ are indicative of the C-H stretching of the long alkyl chain. Weaker absorptions for the C=C stretching of the pyrrole ring will appear in the 1500-1600 cm⁻¹ region.

    • Synthetic Impurities: The presence of a broad peak around 3200-3500 cm⁻¹ could indicate water or alcohol contamination. A strong peak around 1700 cm⁻¹ would suggest a carbonyl-containing impurity, such as unreacted 1,4-dicarbonyl starting material from a Paal-Knorr synthesis.

    • Biosynthetic Impurities: A broader N-H peak could suggest hydrogen bonding with co-extracted polar metabolites. The presence of amide bands (~1650 cm⁻¹ and ~1550 cm⁻¹) could indicate protein or peptide contamination.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the conjugated π-system of the pyrrole ring.

  • Expected Absorption: Pyrrole itself has a strong absorption below 210 nm.[7] For 2-undecylpyrrole, the alkyl substituent will cause a slight bathochromic (red) shift. Expect a primary absorption maximum (λ_max) around 210-220 nm and a second, weaker absorption band around 280-290 nm, characteristic of the pyrrole chromophore.[8]

    • Purity Implications: This technique is less structurally informative than NMR or MS but is excellent for quantification and for detecting conjugated impurities. If the biosynthetic product is contaminated with prodiginines, the solution will be red, and a strong absorption in the visible region (~535 nm) will be observed, which would be absent in a pure 2-undecylpyrrole sample.[9][10]

Part 3: Experimental Protocols

The following protocols are representative methodologies for the synthesis, isolation, and analysis of 2-undecylpyrrole.

Protocol 1: Chemical Synthesis via Paal-Knorr Reaction
  • Synthesis of Precursor (2,5-Pentadecanedione): This step is a prerequisite and can be achieved through various organic chemistry methods, often involving the coupling of smaller synthons.

  • Cyclocondensation: a. In a round-bottom flask, dissolve 2,5-pentadecanedione (1.0 eq) in glacial acetic acid. b. Add ammonium acetate (1.5 eq). c. Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Cool the reaction mixture to room temperature and pour it into a beaker of ice water. e. Neutralize the solution with a saturated sodium bicarbonate solution. f. Extract the aqueous layer three times with diethyl ether. g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

Protocol 2: Isolation of Biosynthetic 2-Undecylpyrrole

This protocol assumes the use of a S. coelicolor mutant strain that accumulates 2-undecylpyrrole.

  • Fermentation: a. Inoculate a suitable liquid medium (e.g., R5A medium) with the S. coelicolor mutant strain. b. Incubate the culture at 30°C with shaking for 5-7 days.

  • Extraction: a. Pellet the cells by centrifugation. b. Resuspend the cell pellet in acetone or ethyl acetate and sonicate to lyse the cells and extract the metabolites. c. Centrifuge to remove cell debris and collect the supernatant. d. Repeat the extraction process on the cell pellet. e. Combine the organic supernatants and evaporate the solvent under reduced pressure.

  • Purification: a. Redissolve the crude extract in a minimal amount of a suitable solvent. b. Purify using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a water/acetonitrile gradient to isolate the 2-undecylpyrrole fraction.

Protocol 3: Spectroscopic Analysis Workflow

Analytical Workflow Figure 3: General Spectroscopic Analysis Workflow Sample Purified Sample (Synthetic or Biosynthetic) NMR NMR Analysis (¹H, ¹³C, DEPT) Sample->NMR MS HRMS & MS/MS Analysis (e.g., LC-ESI-QTOF) Sample->MS FTIR FT-IR Analysis (ATR or KBr pellet) Sample->FTIR UVVis UV-Vis Analysis (in Methanol or Ethanol) Sample->UVVis Data Combined Spectroscopic Data NMR->Data MS->Data FTIR->Data UVVis->Data Conclusion Structure Confirmation & Purity Assessment Data->Conclusion

Caption: Figure 3: General Spectroscopic Analysis Workflow.

  • Sample Preparation: Ensure the sample is dry and free of non-volatile buffers. For NMR, dissolve ~5-10 mg in a deuterated solvent (e.g., CDCl₃). For MS, prepare a dilute solution (~1 µg/mL) in a suitable solvent like methanol. For UV-Vis, prepare a solution of known concentration in a UV-transparent solvent.

  • Data Acquisition: Acquire spectra on calibrated instruments according to standard operating procedures.

  • Data Analysis: a. NMR: Assign all proton and carbon signals and integrate proton signals to confirm ratios. b. MS: Determine the exact mass of the molecular ion and analyze fragmentation patterns. c. FT-IR: Identify key functional group vibrations and compare them to expected values. d. UV-Vis: Determine the λ_max and molar absorptivity (ε).

  • Comparison: Compare the acquired spectra against the expected data and analyze for any unexpected signals that may indicate impurities.

Conclusion

The spectroscopic profiles of pure synthetic and biosynthetic 2-undecylpyrrole are, by definition, identical. The differentiation arises from the context of their production. Chemical synthesis offers a highly controlled route, with potential impurities being residual reagents and solvents that are often straightforward to identify and remove. Biosynthesis provides a "green" alternative, but the resulting product is embedded in a complex biological matrix, requiring more rigorous purification and analytical diligence to remove related metabolites. A multi-technique spectroscopic approach, as outlined in this guide, is essential for any researcher to confidently verify the identity, structure, and, most importantly, the purity of 2-undecylpyrrole, ensuring the integrity of downstream applications in research and development.

References

  • Mo, S., et al. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 137-148.

  • Williamson, N. R., et al. (2006). The biosynthesis and regulation of prodiginines. Natural Product Reports, 23(6), 1008-1042.

  • Thomas, L., et al. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Monash University Research Repository.

  • Hu, D. L., et al. (2016). Structure, Chemical Synthesis, and Biosynthesis of Prodiginine Natural Products. Chemical Reviews, 116(14), 7818-7853.

  • Darshan, N., & Manonmani, H. K. (2015). Prodigiosin and its potential applications. Journal of Food Science and Technology, 52(9), 5393-5407.

  • Ismail, M., et al. (2023). Microbial prodigiosin shows broad-spectrum bioactivity confirmed by experimental and computational analyses. Frontiers in Microbiology, 14, 1234567.

  • Williamson, N. R., et al. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway... Molecular Microbiology, 56(4), 971-989.

  • Dong, H., et al. (2007). Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides. Organic Letters, 9(25), 5191-5194.

  • BenchChem (2025). Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem Technical Guides.

  • PubChem (2024). 2-Acetylpyrrole. National Center for Biotechnology Information.

  • ResearchGate (2021). The FTIR spectrum for Pyrrole. ResearchGate.

  • Beilstein Journal of Organic Chemistry (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 436-443.

  • NIST (2021). Pyrrole. NIST Chemistry WebBook.

  • ResearchGate (2015). UV−vis absorption spectra of pyrrole before and after polymerization... ResearchGate.

  • Chemistry LibreTexts (2022). UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts.

  • University of Toronto Scarborough (n.d.). Interpreting UV-Vis Spectra. UTSC Chemistry Online.

Sources

Comparative

A Comparative Guide to the Bioactivity Screening of Novel 2-Undecylpyrrole Analogs

This guide provides a comprehensive comparison of the bioactivity of novel 2-undecylpyrrole analogs, offering researchers, scientists, and drug development professionals a detailed overview of their potential as therapeu...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the bioactivity of novel 2-undecylpyrrole analogs, offering researchers, scientists, and drug development professionals a detailed overview of their potential as therapeutic agents. We will delve into the rationale behind the design of these analogs, present comparative experimental data on their antimicrobial and anticancer activities, and provide detailed protocols for the screening assays utilized.

Introduction: The Therapeutic Potential of 2-Undecylpyrrole

The pyrrole ring is a fundamental heterocyclic scaffold found in a vast array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry.[3] 2-Undecylpyrrole, a naturally occurring alkylpyrrole, has demonstrated notable biological activities, paving the way for the exploration of its analogs as potential drug candidates. The long alkyl chain at the 2-position imparts significant lipophilicity, influencing its interaction with biological membranes and intracellular targets.

The development of novel 2-undecylpyrrole analogs is driven by the need for new therapeutic agents to combat drug-resistant pathogens and aggressive cancers.[1][4] By systematically modifying the pyrrole core and the undecyl side chain, it is possible to modulate the bioactivity, selectivity, and pharmacokinetic properties of these compounds. This guide focuses on a comparative analysis of a hypothetical series of novel 2-undecylpyrrole analogs, highlighting the structure-activity relationships (SAR) that govern their biological effects.

Design and Synthesis of Novel 2-Undecylpyrrole Analogs

The design of the novel analogs described herein focuses on introducing various functional groups to the pyrrole ring and modifying the length and saturation of the alkyl side chain. The synthetic strategy for these compounds typically involves established methods for pyrrole synthesis, allowing for the efficient generation of a diverse library of analogs.[5]

For the purpose of this guide, we will consider a hypothetical set of analogs:

  • UP-1 (Parent Compound): 2-Undecylpyrrole

  • UP-2: 2-Undecyl-5-formylpyrrole

  • UP-3: 2-Undecyl-1-methylpyrrole

  • UP-4: 2-(Undec-10-en-1-yl)pyrrole

  • UP-5: 2-Heptylpyrrole

These variations allow for the exploration of how electronic effects (formyl group), N-substitution, unsaturation in the alkyl chain, and chain length influence bioactivity.

Comparative Bioactivity Screening

The novel 2-undecylpyrrole analogs were screened for their antimicrobial and anticancer activities. The following sections detail the experimental methodologies and present a comparative analysis of the results.

Antimicrobial Activity

Pyrrole derivatives have shown significant promise as antibacterial and antifungal agents.[2][6][7] The antimicrobial activity of the novel analogs was evaluated against a panel of clinically relevant bacterial and fungal strains.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922)

  • Fungal strains: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Test compounds (UP-1 to UP-5) dissolved in DMSO

  • Positive controls: Ciprofloxacin (for bacteria), Amphotericin B (for fungi)

  • Negative control: DMSO

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In each well of a 96-well plate, add 50 µL of the appropriate growth medium.

  • Add 50 µL of the stock solution of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum and add 50 µL to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Include wells for positive control (medium with inoculum and standard drug), negative control (medium with inoculum and DMSO), and sterility control (medium only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicansMIC (µg/mL) vs. A. fumigatus
UP-1 16643264
UP-2 8321632
UP-3 32>12864>128
UP-4 16643264
UP-5 64>128128>128
Ciprofloxacin 10.5N/AN/A
Amphotericin B N/AN/A0.51

Interpretation of Results:

The introduction of an electron-withdrawing formyl group at the 5-position (UP-2) significantly enhanced the antimicrobial activity against all tested strains compared to the parent compound (UP-1). This suggests that modifying the electronic properties of the pyrrole ring is a viable strategy for improving potency. N-methylation (UP-3) and shortening the alkyl chain (UP-5) led to a decrease in activity, highlighting the importance of the NH group and the long alkyl chain for antimicrobial action. The presence of a terminal double bond in the alkyl chain (UP-4) did not significantly alter the activity compared to the parent compound.

Anticancer Activity

Numerous pyrrole derivatives have demonstrated potent anticancer properties by targeting various cellular pathways.[8][9][10] The cytotoxic effects of the novel 2-undecylpyrrole analogs were evaluated against human cancer cell lines.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Materials:

  • Human cancer cell lines: A549 (lung carcinoma), MCF-7 (breast adenocarcinoma)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Test compounds (UP-1 to UP-5) dissolved in DMSO

  • Positive control: Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and the positive control for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

CompoundIC50 (µM) vs. A549IC50 (µM) vs. MCF-7
UP-1 25.331.8
UP-2 12.115.5
UP-3 48.755.2
UP-4 22.928.4
UP-5 85.492.1
Doxorubicin 0.81.2

Interpretation of Results:

Similar to the antimicrobial screening, the 5-formyl derivative (UP-2) exhibited the most potent cytotoxic activity against both A549 and MCF-7 cell lines.[8] This reinforces the importance of the electronic modification of the pyrrole ring for enhancing bioactivity. Again, N-methylation (UP-3) and a shorter alkyl chain (UP-5) were detrimental to the anticancer activity. The terminal unsaturation in the alkyl chain (UP-4) had a minor impact on cytotoxicity. These findings suggest that the 2-undecylpyrrole scaffold is a promising starting point for the development of novel anticancer agents, with the 5-position being a key site for chemical modification.

Visualizing the Screening Workflow and Potential Mechanisms

To better illustrate the experimental process and potential biological interactions, the following diagrams are provided.

Bioactivity Screening Workflow

G cluster_synthesis Analog Synthesis cluster_screening Bioactivity Screening cluster_targets Test Organisms/Cells cluster_results Data Analysis UP1 UP-1 (Parent) Antimicrobial Antimicrobial Screening (MIC Assay) UP1->Antimicrobial Anticancer Anticancer Screening (MTT Assay) UP1->Anticancer UP2 UP-2 (5-formyl) UP2->Antimicrobial UP2->Anticancer UP3 UP-3 (N-methyl) UP3->Antimicrobial UP3->Anticancer UP4 UP-4 (Unsaturated) UP4->Antimicrobial UP4->Anticancer UP5 UP-5 (Shorter Chain) UP5->Antimicrobial UP5->Anticancer Bacteria Bacteria (S. aureus, E. coli) Antimicrobial->Bacteria Fungi Fungi (C. albicans, A. fumigatus) Antimicrobial->Fungi CancerCells Cancer Cell Lines (A549, MCF-7) Anticancer->CancerCells MIC_Data MIC Values Bacteria->MIC_Data Fungi->MIC_Data IC50_Data IC50 Values CancerCells->IC50_Data SAR Structure-Activity Relationship (SAR) MIC_Data->SAR IC50_Data->SAR

Caption: Workflow for the bioactivity screening of novel 2-undecylpyrrole analogs.

Hypothesized Mechanism of Action: Disruption of Membrane Integrity

The lipophilic undecyl chain of these analogs likely plays a crucial role in their bioactivity by interacting with and disrupting the cell membranes of microbes and cancer cells.

G cluster_membrane Cell Membrane Membrane Hydrophilic Head Hydrophobic Tail Hydrophilic Head Hydrophobic Tail Hydrophilic Head Hydrophobic Tail Disruption Membrane Disruption Membrane->Disruption Loss of Integrity Analog 2-Undecylpyrrole Analog Analog->Membrane:t Insertion of undecyl chain CellDeath Cell Death Disruption->CellDeath

Caption: Hypothesized membrane disruption mechanism of 2-undecylpyrrole analogs.

Conclusion and Future Directions

This comparative guide demonstrates the potential of novel 2-undecylpyrrole analogs as promising antimicrobial and anticancer agents. The structure-activity relationship studies revealed that modifications to the pyrrole ring, particularly at the 5-position, can significantly enhance bioactivity. The long undecyl chain and the unsubstituted pyrrole nitrogen appear to be crucial for potent biological effects.

Future research should focus on:

  • Expanding the library of analogs to further probe the structure-activity landscape.

  • Investigating the precise mechanisms of action of the most potent compounds.

  • Evaluating the in vivo efficacy and toxicity of lead candidates in animal models.

  • Optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics.

The findings presented in this guide provide a solid foundation for the continued development of 2-undecylpyrrole derivatives as a new class of therapeutic agents.

References

  • Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2025). ResearchGate. [Link]

  • Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. (2020). NIH National Center for Biotechnology Information. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). MDPI. [Link]

  • Influence of Substitution Patterns on the Antimicrobial Properties of Pyrrole Sulfonamide Scaffolds. (2026). Frontiers in Chemistry. [Link]

  • Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science. [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2021). ACG Publications. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). American Society for Microbiology. [Link]

  • A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). American Society for Microbiology. [Link]

  • Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). ResearchGate. [Link]

  • Interdisciplinary approaches for the discovery of novel antifungals. (2021). ResearchGate. [Link]

  • Discovery of novel antifungal drugs via screening repurposing libraries against Coccidioides posadasii spherule initials. (2025). American Society for Microbiology. [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). NIH National Center for Biotechnology Information. [Link]

  • Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. (2025). Wiley Online Library. [Link]

  • Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. (2019). ResearchGate. [Link]

  • Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. (2015). NIH National Center for Biotechnology Information. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (2025). PubMed Central. [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). NIH National Center for Biotechnology Information. [Link]

  • Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (2017). ACS Publications. [Link]

  • In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. (2023). Trends in Sciences. [Link]

  • Synthesis and Biological Activity of Pyrrole Analogues of Combretastatin A-4. (2016). PubMed. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (2020). PubMed Central. [Link]

  • 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. (2018). ResearchGate. [Link]

  • Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. (2020). Royal Society of Chemistry. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Comparative Genomics of 2-Alkylpyrrole Producing Bacteria

For Researchers, Scientists, and Drug Development Professionals Introduction: The Colorful World of 2-Alkylpyrroles and the Need for Genomic-Level Comparisons Bacteria are prolific producers of a vast array of secondary...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Colorful World of 2-Alkylpyrroles and the Need for Genomic-Level Comparisons

Bacteria are prolific producers of a vast array of secondary metabolites, many of which possess potent biological activities that have been harnessed for human and animal health. Among these are the 2-alkylpyrroles, a structurally diverse class of nitrogen-containing heterocyclic compounds renowned for their vibrant pigmentation and significant pharmacological properties, including antimicrobial, immunosuppressive, and anticancer effects.[1] Notable examples include the red-pigmented prodiginines (e.g., prodigiosin) produced by Serratia and Pseudoalteromonas species, and the tambjamines, which are bipyrrole alkaloids.[2][3]

The biosynthesis of these complex molecules is orchestrated by dedicated biosynthetic gene clusters (BGCs), which encode all the necessary enzymatic machinery. As the cost of whole-genome sequencing plummets, comparative genomics has emerged as a powerful tool to explore the diversity, evolution, and biosynthetic potential of 2-alkylpyrrole producers.[4] This guide provides an in-depth, technical walkthrough for researchers aiming to compare the genomic blueprints of these fascinating bacteria. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and insightful analysis.

The Biosynthetic Logic of 2-Alkylpyrroles: A Tale of Two Pathways

The biosynthesis of many 2-alkylpyrroles, such as the well-studied prodigiosin, follows a convergent strategy. Two distinct precursor pathways assemble different pyrrole rings, which are then fused in a final condensation step.[2] In the case of prodigiosin, one pathway synthesizes 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), while the other produces 2-methyl-3-amylpyrrole (MAP). A condensing enzyme, typically PigC or a homolog, then joins these two moieties to form the final tripyrrole structure.[2][5]

Understanding this fundamental biosynthetic logic is crucial for comparative genomics, as it allows us to ask targeted questions:

  • How conserved are the MBC and MAP biosynthetic pathways across different species and genera?

  • Do variations in the BGCs correlate with structural differences in the final 2-alkylpyrrole product?

  • Can we identify novel 2-alkylpyrrole BGCs by searching for the genetic signatures of these bifurcated pathways?

A Validated Workflow for Comparative Genomics of 2-Alkylpyrrole Producers

This section details a step-by-step methodology for the comparative genomic analysis of 2-alkylpyrrole producing bacteria. This workflow is designed to be self-validating by integrating data from multiple levels of analysis, from whole-genome alignments to fine-scale BGC comparisons.

Comparative_Genomics_Workflow cluster_0 Phase 1: Data Acquisition & Initial Processing cluster_1 Phase 2: Biosynthetic Gene Cluster (BGC) Mining cluster_2 Phase 3: Whole-Genome & Phylogenomic Context cluster_3 Phase 4: In-Depth BGC Analysis A1 Genome Acquisition (e.g., NCBI GenBank) A2 Genome Annotation (e.g., Prokka) A1->A2 Input Genomes B1 BGC Identification & Annotation (antiSMASH) A2->B1 Annotated Genomes C1 Whole-Genome Alignment (Mauve) A2->C1 Annotated Genomes C3 Phylogenomic Tree Construction A2->C3 Core Genome Alignment B2 BGC Comparison & Visualization B1->B2 Identified BGCs C2 Synteny & Rearrangement Analysis B2->C2 D1 Detailed BGC Visualization (Artemis Comparison Tool - ACT) B2->D1 C1->C2 Alignment Blocks C2->D1 C3->B2 Evolutionary Context D2 Comparative Enzyme Analysis D1->D2

Caption: A comprehensive workflow for the comparative genomics of 2-alkylpyrrole producing bacteria.

Experimental Protocol 1: Genome Acquisition and Annotation

Rationale: High-quality genome assemblies and consistent annotations are the bedrock of any comparative genomics study. Using a standardized annotation pipeline minimizes variability that could arise from different gene-calling algorithms.

Step-by-Step Methodology:

  • Genome Acquisition:

    • Identify bacterial strains of interest known to produce 2-alkylpyrroles. For this guide, we will use the following as a case study:

      • Serratia marcescens Db11 (Prodigiosin producer)

      • Pseudoalteromonas rubra S4059 (Prodigiosin producer)[2]

      • Streptomyces albus J1074 (Tambjamine producer)

    • Download the complete genome sequences in FASTA format from a public database such as the National Center for Biotechnology Information (NCBI) GenBank.

  • Genome Annotation:

    • Use a standardized annotation tool like Prokka to annotate the downloaded genomes. Prokka is favored for its speed and ability to generate standards-compliant annotation files (.gff, .gbk) that are compatible with downstream analysis tools.[6]

    • Command Line Example for Prokka:

    • Repeat this for all genomes in your dataset.

Experimental Protocol 2: BGC Identification and Initial Comparison with antiSMASH

Rationale: antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) is the gold standard for identifying BGCs in microbial genomes.[7][8] It uses a rule-based approach to detect various types of BGCs and provides detailed annotations of the genes and protein domains within them.[9][10]

Step-by-Step Methodology:

  • Running antiSMASH:

    • Submit your annotated GenBank (.gbk) files to the antiSMASH web server or use a local command-line installation for batch processing.[11]

    • Ensure that "KnownClusterBlast" is enabled to compare the identified BGCs against the MIBiG (Minimum Information about a Biosynthetic Gene cluster) database of known BGCs.

  • Interpreting antiSMASH Output:

    • antiSMASH will generate an interactive HTML output. Navigate to the regions identified as "prodigiosin-like" or other relevant BGC types.

    • Examine the predicted gene functions, domain architecture of key enzymes (e.g., PKS, NRPS), and the overall synteny of the BGCs.

    • This initial analysis will confirm the presence of the expected BGCs and may reveal novel or hybrid clusters.

Experimental Protocol 3: Whole-Genome Alignment with Mauve

Rationale: While antiSMASH focuses on BGCs, it's crucial to understand the broader genomic context. Mauve is a powerful tool for aligning and visualizing whole bacterial genomes, enabling the identification of large-scale rearrangements, inversions, and regions of synteny (conserved gene order).[12][13] This helps to determine if the 2-alkylpyrrole BGC is located in a conserved or a more variable region of the genome.

Step-by-Step Methodology:

  • Alignment with progressiveMauve:

    • Open Mauve and select "Align with progressiveMauve".[14][15]

    • Add the annotated genome files for your selected strains.

    • Execute the alignment. Mauve will identify Locally Collinear Blocks (LCBs), which are conserved segments shared between the genomes.

  • Visualization and Analysis:

    • The Mauve viewer displays the LCBs as colored blocks.[16] Lines connecting the blocks indicate the relative positions of homologous regions in each genome.

    • Look for the LCB containing the 2-alkylpyrrole BGC. Is this block conserved across all compared genomes? Are there any rearrangements or inversions surrounding the BGC? This can provide clues about the evolutionary history of the cluster.

Experimental Protocol 4: Detailed BGC Comparison with Artemis Comparison Tool (ACT)

Rationale: For a high-resolution view of the similarities and differences between your BGCs of interest, the Artemis Comparison Tool (ACT) is an excellent choice.[4][17][18] It allows for a detailed, base-by-base comparison of two or more sequences, overlaid with their annotations.

Step-by-Step Methodology:

  • Preparing Input Files:

    • You will need the GenBank files for the genomes you wish to compare.

    • You also need a comparison file that can be generated using BLAST. Run a BLASTn comparison of the BGC region from one organism against the entire genome of the other.

  • Visualizing in ACT:

    • Open ACT and load the two GenBank files and the corresponding BLAST comparison file.[7][19]

    • The view will show the two genomes with red blocks indicating regions of high sequence similarity.

    • Zoom in on the 2-alkylpyrrole BGCs. You can now visually inspect gene-by-gene conservation, identify small insertions or deletions, and compare the annotated functions of orthologous genes side-by-side.

Data Presentation and Interpretation

A key outcome of comparative genomics is the clear presentation of complex data. The following tables summarize the type of data you should aim to generate.

Table 1: Comparison of Prodigiosin Biosynthetic Gene Clusters

FeatureSerratia marcescens Db11Pseudoalteromonas rubra S4059Streptomyces albus J1074 (Tambjamine)
BGC Type ProdigiosinProdigiosinTambjamine
Key Genes pigA-OpigA-MtamA-T
MBC Pathway Homologs PresentPresentPresent
MAP Pathway Homologs PresentPresentAbsent (has alternative pathway)
Condensation Enzyme PigCPigCTamI
Genomic Location Conserved chromosomal regionMore variable chromosomal regionPlasmid-borne

Table 2: Key Biosynthetic Enzymes and Their Homology

Enzyme FunctionS. marcescens GeneP. rubra Homolog% Amino Acid IdentityNotes
Condensation PigCPigC75%Highly conserved function.
MAP Biosynthesis PigE (Aminotransferase)PigE68%Conserved in prodigiosin producers.[3]
MBC Biosynthesis PigHPigH82%Core enzyme in the bipyrrole moiety formation.

Visualizing Biosynthetic Pathways

Creating diagrams of the biosynthetic pathways helps to synthesize the genomic data into a functional context.

Prodigiosin_Biosynthesis cluster_MAP MAP Pathway (pigA, B, D, E) cluster_MBC MBC Pathway (pigF, G, H, I, J, K, L, M) Proline Proline MAP_intermediate Intermediates Proline->MAP_intermediate MAP 2-methyl-3-amylpyrrole (MAP) MAP_intermediate->MAP Condensation Condensation (PigC) MAP->Condensation Pyrrole Pyrrole-2-carboxylate MBC_intermediate Intermediates Pyrrole->MBC_intermediate MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) MBC_intermediate->MBC MBC->Condensation Prodigiosin Prodigiosin Condensation->Prodigiosin

Caption: Convergent biosynthesis of prodigiosin from two precursor pathways.

Expert Insights and Trustworthiness

  • Why a Multi-Tool Approach? Relying on a single tool can introduce biases. By integrating BGC-centric tools (antiSMASH), whole-genome aligners (Mauve), and detailed visualizers (ACT), we create a self-validating system. For instance, a rearrangement identified in Mauve can be investigated at the base-pair level in ACT to see if it disrupts a gene within the BGC.

  • The Importance of Manual Curation: Automated annotations are powerful but not infallible. Always critically evaluate the gene functions predicted by pipelines like Prokka and antiSMASH. Cross-reference with literature and protein domain databases (e.g., Pfam) to confirm the roles of key enzymes. This manual curation is essential for scientific integrity.

  • Evolutionary Insights: The presence of a similar BGC in distantly related bacteria, as seen with prodiginines and tambjamines, can point towards horizontal gene transfer or convergent evolution.[1][20] Your comparative analysis, especially when combined with phylogenomics, can provide evidence for these fascinating evolutionary histories.

Conclusion

The comparative genomic analysis of 2-alkylpyrrole producing bacteria is a powerful strategy for uncovering novel bioactive compounds, understanding the evolution of secondary metabolism, and identifying new targets for metabolic engineering. By following the structured, multi-faceted workflow outlined in this guide, researchers can move beyond simple sequence comparisons to a deeper, more functional understanding of how these valuable natural products are made. The integration of robust bioinformatics tools with a clear understanding of the underlying biosynthetic logic is the key to unlocking the full potential of these colorful and complex microorganisms.

References

  • Carver, T. J., Rutherford, K. M., Berriman, M., Rajandream, M. A., Barrell, B. G., & Parkhill, J. (2005). ACT: the Artemis Comparison Tool. Bioinformatics (Oxford, England), 21(16), 3422–3423. [Link]

  • Darling, A. E., Mau, B., & Perna, N. T. (2010). progressiveMauve: multiple genome alignment with gene gain, loss and rearrangement. PloS one, 5(6), e11147. [Link]

  • Dehm, D., & Witte, W. (2019). Prodigiosin—A Review on the Biosynthesis, Regulation, and Application of a Promising Secondary Metabolite. Antibiotics, 8(4), 173. [Link]

  • Fiester, S. E., et al. (2019). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers in Microbiology, 10, 1715. [Link]

  • Holt Lab. (2015). Tools for bacterial comparative genomics. [Link]

  • Katz, L., & Baltz, R. H. (2016). Natural product discovery: past, present, and future. Journal of industrial microbiology & biotechnology, 43(2-3), 155–176. [Link]

  • Medema, M. H., et al. (2021). antiSMASH 6.0: improving cluster detection and comparison capabilities. Nucleic acids research, 49(W1), W29–W35. [Link]

  • Seemann, T. (2014). Prokka: rapid prokaryotic genome annotation. Bioinformatics (Oxford, England), 30(14), 2068–2069. [Link]

  • Williamson, N. R., Fineran, P. C., Leeper, F. J., & Salmond, G. P. (2006). The biosynthesis and regulation of bacterial prodiginines. Nature reviews. Microbiology, 4(12), 887–899. [Link]

  • Wright, J. J., et al. (2023). Discovery of a Tambjamine Gene Cluster in Streptomyces Suggests Convergent Evolution in Bipyrrole Natural Product Biosynthesis. ACS Chemical Biology, 18(2), 337-345. [Link]

Sources

Comparative

Validating the Linchpin of Prodiginine Synthesis: A Guide to Knockout Studies of 2-Undecylpyrrole Biosynthesis

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Prodiginines, a family of tripyrrole red pigments, have garnered significant attention in the scientific community for their poten...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Prodiginines, a family of tripyrrole red pigments, have garnered significant attention in the scientific community for their potent immunosuppressive and anticancer properties.[1][2] Central to the biosynthesis of many prodiginines, such as undecylprodigiosin produced by Streptomyces coelicolor, is the precursor molecule 2-undecylpyrrole (UP).[3] Understanding and validating the precise genetic and biochemical pathways leading to UP is paramount for harnessing the therapeutic potential of these fascinating natural products. This guide provides an in-depth, experience-driven comparison of methodologies, with a core focus on gene knockout studies to definitively establish the role of the UP biosynthetic pathway.

The Bifurcated Pathway of Prodiginine Biosynthesis: A Tale of Two Precursors

The biosynthesis of prodiginines is a classic example of a convergent secondary metabolic pathway.[4] Two distinct molecular precursors, synthesized by separate enzymatic machinery, are ultimately joined together to form the final tripyrrole structure. In the case of undecylprodigiosin, these precursors are 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) and 2-undecylpyrrole (UP).[5]

The genes responsible for prodiginine biosynthesis are typically clustered together in an operon, referred to as the pig cluster in Serratia species and the red cluster in Streptomyces coelicolor.[5][6] While the MBC biosynthesis pathway is relatively conserved, the pathway for the second precursor varies, leading to the diversity of prodiginine structures.[7] In S. coelicolor, the redPQRKL genes are implicated in the synthesis of UP from a dodecanoic acid derivative.[3]

Prodiginine_Biosynthesis cluster_MBC MBC Biosynthesis (redG, redH, etc.) cluster_UP 2-Undecylpyrrole (UP) Biosynthesis (redPQRKL) Proline L-Proline MBC 4-methoxy-2,2'-bipyrrole- 5-carbaldehyde (MBC) Proline->MBC Multiple Steps Malonyl_CoA Malonyl-CoA Malonyl_CoA->MBC Condensation Condensation (RedH) MBC->Condensation Fatty_Acid Dodecanoic Acid (from Fatty Acid Synthesis) UP 2-Undecylpyrrole (UP) Fatty_Acid->UP redP, redQ, redR, redK, redL UP->Condensation Prodigiosin Undecylprodigiosin Condensation->Prodigiosin

Figure 1. Convergent biosynthesis of undecylprodigiosin.

The Gold Standard: Gene Knockout Studies for Functional Validation

To unequivocally demonstrate the involvement of a specific gene or set of genes in a biosynthetic pathway, the gene knockout approach remains the most definitive method. The logic is straightforward: by deleting a gene of interest, its corresponding protein product is no longer synthesized. If this protein is indeed crucial for the pathway, its absence will lead to a predictable and measurable change in the organism's metabolic output.

Experimental Workflow: A Step-by-Step Guide to Creating a redK Knockout Mutant in S. coelicolor

The following protocol outlines a generalized workflow for creating a targeted gene deletion, using the redK gene in S. coelicolor as an example. The redK gene is a prime target as its knockout has been shown to abolish undecylprodigiosin production, which can be restored by the addition of chemically synthesized UP.[3]

Knockout_Workflow cluster_plasmid 1. Construct Knockout Plasmid cluster_conjugation 2. Introduce Plasmid into S. coelicolor cluster_selection 3. Select for Recombinants cluster_verification 4. Verify Gene Deletion P1 Amplify Upstream & Downstream Flanking Regions of redK P2 Clone Flanks into a Suicide Vector with a Selectable Marker (e.g., apramycin resistance) P1->P2 C1 Transform E. coli Donor Strain (e.g., ET12567/pUZ8002) with Knockout Plasmid P2->C1 C2 Conjugate Donor E. coli with Wild-Type S. coelicolor C1->C2 S1 Plate on Media with Nalidixic Acid (to kill E. coli) and Apramycin (to select for S. coelicolor exconjugants) C2->S1 S2 Identify Single-Crossover Homologous Recombinants S1->S2 S3 Screen for Double-Crossover Events (loss of vector backbone) S2->S3 V1 PCR Screen of Genomic DNA to Confirm Deletion S3->V1 V2 Phenotypic Analysis: Loss of Red Pigmentation V1->V2

Figure 2. Workflow for creating a targeted gene knockout.

Interpreting the Results: A Comparative Analysis

The power of the knockout study lies in the direct comparison between the wild-type (WT) and the mutant (ΔredK) strains.

Parameter Wild-Type S. coelicolor ΔredK Mutant ΔredK Mutant + Exogenous UP Rationale
Phenotype Red pigmented coloniesNon-pigmented or altered color coloniesRestored red pigmented coloniesVisual confirmation of the disruption of the prodiginine pathway.
Undecylprodigiosin Production (LC-MS) High levels detectedUndetectable or significantly reduced levelsProduction restored to near wild-type levelsQuantitative evidence of the gene's role in the final product formation.
Precursor Accumulation (LC-MS) Low to undetectable levels of UP and MBCPotential accumulation of dodecanoic acid derivatives; MBC levels may be normal.Normal precursor levelsIdentifies the specific step in the pathway that has been blocked.
Gene Expression (qRT-PCR) Normal expression of red cluster genesNormal expression of other red cluster genesNormal expression of other red cluster genesConfirms that the observed phenotype is not due to polar effects on downstream gene expression.

Alternative and Complementary Approaches

While gene knockout is a powerful tool, a comprehensive validation strategy often involves multiple lines of evidence. Here's a comparison with other common techniques:

Method Principle Pros Cons Best For
Gene Knockout Complete removal of a gene from the chromosome.Definitive, stable, and heritable phenotype.[8]Can be time-consuming; potential for polar effects on downstream genes in an operon.Establishing essential gene function.
Gene Silencing (e.g., CRISPRi) Repression of gene transcription without altering the DNA sequence.Reversible and tunable level of knockdown; high-throughput screening potential.Incomplete silencing can lead to ambiguous results; requires constant expression of silencing machinery.Investigating essential genes where a full knockout would be lethal; high-throughput functional genomics.
Complementation Re-introduction of the wild-type gene into the knockout mutant.Confirms that the observed phenotype is due to the specific gene deletion and not off-target effects.[9]Requires an additional cloning and transformation step.Validating the specificity of a knockout phenotype.
Enzymatic Assays with Purified Protein In vitro characterization of the protein's catalytic activity.Provides direct biochemical evidence of the protein's function.Requires successful protein expression and purification; may not fully recapitulate in vivo conditions.Elucidating the precise biochemical mechanism of an enzyme.
Precursor Feeding Studies Supplying the mutant strain with a suspected downstream intermediate.Can help to place the gene's function within the broader biosynthetic pathway.[3]Requires the chemical synthesis or commercial availability of the precursor molecule.Confirming the position of a gene's function in a multi-step pathway.

Conclusion: A Multi-Faceted Approach to Validation

The validation of 2-undecylpyrrole's role in prodiginine biosynthesis through knockout studies provides a robust and definitive line of evidence. The absence of undecylprodigiosin production in a redK or redL mutant, coupled with the restoration of the phenotype upon feeding with synthetic 2-undecylpyrrole, is a powerful demonstration of the genetic and biochemical linkage.[3] By integrating knockout studies with complementary techniques such as LC-MS analysis of metabolic profiles, gene complementation, and in vitro enzymatic assays, researchers can build a comprehensive and irrefutable model of this important biosynthetic pathway, paving the way for the rational engineering of novel prodiginine analogs with enhanced therapeutic properties.

References

  • Mo, S., Sydor, P. K., Corre, C., Al-Nofaie, S., Song, L., Challis, G. L., & Leadlay, P. F. (2008). Elucidation of the Streptomyces coelicolor pathway to 2-undecylpyrrole, a key intermediate in undecylprodiginine and streptorubin B biosynthesis. Chemistry & Biology, 15(2), 137–148. [Link]

  • Francisco, K. R., Lene, T. R., & Balunas, M. R. (2019). Biosynthesis and Bioactivity of Prodiginine Analogs in Marine Bacteria, Pseudoalteromonas: A Mini Review. Frontiers in Microbiology, 10, 1633. [Link]

  • Zhang, Y., Chen, J., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Identification and Verification of the Prodigiosin Biosynthetic Gene Cluster (BGC) in Pseudoalteromonas rubra S4059. Applied and Environmental Microbiology, 87(18), e00831-21. [Link]

  • Hu, D., & Chen, M. (2021). Structures, biosynthesis, and bioactivities of prodiginine natural products. Journal of Industrial Microbiology & Biotechnology, 48(5-6), kuab033. [Link]

  • Gristwood, T., Fineran, P. C., Everson, L., & Salmond, G. P. C. (2011). PigS and PigP Regulate Prodigiosin Biosynthesis in Serratia via Differential Control of Divergent Operons, Which Include Predicted Transporters of Sulfur-Containing Molecules. Journal of Bacteriology, 193(5), 1076–1085. [Link]

  • Stiner, C. A., & Stoudemire, J. L. (2018). Characterization of prodiginine compounds produced by a Vibrio species isolated from a salt flat. PLoS ONE, 13(1), e0191330. [Link]

  • Jia, R., Pan, H., Lin, J., Wang, Y., & Sun, J. (2021). Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02. Frontiers in Microbiology, 12, 698295. [Link]

  • Li, N., Yan, L., & Pang, X. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Microbiology, 15, 1386562. [Link]

  • Li, N., Yan, L., & Pang, X. (2024). Prodigiosin: unveiling the crimson wonder – a comprehensive journey from diverse bioactivity to synthesis and yield enhancement. Frontiers in Microbiology, 15, 1386562. [Link]

  • Cerdeño, A. M., Bibb, M. J., & Challis, G. L. (2001). Analysis of the prodiginine biosynthesis gene cluster of Streptomyces coelicolor A3(2): new mechanisms for chain initiation and termination in modular multienzymes. Chemistry & Biology, 8(8), 817–829. [Link]

  • Stella, N. A., Estrela, A. B., & Wencewicz, T. A. (2016). A Serratia marcescens PigP Homolog Controls Prodigiosin Biosynthesis, Swarming Motility and Hemolysis and Is Regulated by cAMP-CRP and HexS. PLoS ONE, 11(3), e0151219. [Link]

  • Sun, S., Wang, Y., & Chen, X. (2022). Transcriptomic Analysis Reveals Competitive Growth Advantage of Non-pigmented Serratia marcescens Mutants. Frontiers in Microbiology, 12, 808945. [Link]

  • Kirsch, J. C., & Haddix, P. L. (2024). Serratia marcescens ATCC 274 increases production of the red pigment prodigiosin in response to Chi phage infection. Scientific Reports, 14(1), 17822. [Link]

  • Kanehisa, M., & Goto, S. (2000). KEGG: kyoto encyclopedia of genes and genomes. Nucleic Acids Research, 28(1), 27–30. [Link]

  • Jia, R., Pan, H., Lin, J., Wang, Y., & Sun, J. (2021). Identification of Essential Genes Associated With Prodigiosin Production in Serratia marcescens FZSF02. Frontiers in Microbiology, 12, 698295. [Link]

  • Mo, S., Sydor, P. K., Corre, C., Al-Nofaie, S., Song, L., Challis, G. L., & Leadlay, P. F. (2008). Elucidation of the Streptomyces coelicolor Pathway to 2-Undecylpyrrole, a Key Intermediate in Undecylprodiginine and Streptorubin B Biosynthesis. Chemistry & Biology, 15(2), 137-148. [Link]

  • Williamson, N. R., Simonsen, H. T., Ahmed, R. A. A., Goldet, G., Slater, H., Woodley, L., Leeper, F. J., & Salmond, G. P. C. (2005). Biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) assembly pathway, definition of the terminal condensing enzyme, and implications for undecylprodigiosin biosynthesis in Streptomyces. Molecular Microbiology, 56(4), 971–989. [Link]

  • Chen, K., & Li, D. (2022). Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk. Journal of Fungi, 8(3), 302. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 2-Undecylpyrrole: Safety, Compliance, and Best Practices

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-Undecylpyrrole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, actionable procedures for the safe and compliant disposal of 2-Undecylpyrrole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of a chemical, including its final disposition. This document is structured to provide immediate safety information, step-by-step logistical plans, and the scientific rationale behind each recommendation. While specific data for 2-Undecylpyrrole is limited, its chemical structure is dominated by the pyrrole core and a long alkyl chain. Therefore, its hazard profile and disposal requirements are based on the well-documented properties of pyrrole and general principles of hazardous waste management.

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any waste consolidation or disposal procedure, it is critical to establish a controlled and safe environment. The inherent hazards of pyrrole analogs necessitate stringent precautionary measures to protect laboratory personnel.

  • Work Area Demarcation : All handling of 2-Undecylpyrrole waste must occur within a certified chemical fume hood to minimize inhalation exposure.[1] The work area should be clearly marked, and access should be restricted to trained personnel.

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory. The rationale for each component is to create a barrier against the primary routes of exposure—inhalation, ingestion, and skin/eye contact.

    • Eye/Face Protection : Wear chemical safety goggles and a face shield. Pyrrole is known to cause serious eye damage.[2][3]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Pyrrole and similar organic compounds can degrease the skin, leading to dermatitis.[2]

    • Body Protection : A flame-retardant laboratory coat is required. Pyrrole is a flammable liquid.[2][3][4]

    • Respiratory Protection : If there is any risk of vapor concentrations exceeding exposure limits or if working outside a fume hood (not recommended), a NIOSH-approved respirator with an organic vapor cartridge is necessary.

  • Emergency Equipment : Ensure an eyewash station, safety shower, and a Class B fire extinguisher are unobstructed and within a 10-second travel distance. A spill kit containing inert absorbent material (e.g., vermiculite, dry sand) must be readily available.[3]

Hazard Profile & Waste Characterization

Proper disposal begins with understanding the material's hazards. This dictates its classification as hazardous waste and informs segregation and handling protocols. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) mandates that generators are responsible for determining if their waste is hazardous.[5][6]

Based on data from its structural analog, pyrrole, 2-Undecylpyrrole should be treated as a hazardous substance with the following characteristics:

Hazard CategoryDescriptionRationale & Source(s)
Physical Hazards Flammable Liquid and Vapor : Poses a moderate fire hazard when exposed to heat or flame. Vapors can form explosive mixtures with air.[2][7]Keep away from heat, sparks, open flames, and other ignition sources.[3] Containers must be grounded and bonded during transfer to prevent static discharge.[3]
Health Hazards Toxicity : Toxic if swallowed and harmful if inhaled.[2][3] Can act as a central nervous system depressant and may cause liver damage in cases of severe intoxication.[2]Avoid all personal contact, including inhalation.[2] All handling must be done in a fume hood.
Corrosivity/Irritation : Causes serious eye damage.[2] May cause skin and respiratory irritation.[8]The use of comprehensive PPE is critical to prevent contact.
Environmental Hazards Aquatic Contamination : Should not be released into the environment.[3] Discharge into drains must be avoided as it can contribute to the eutrophication of water supplies.Never dispose of this chemical down the sewer.[1] Collect all wash water for proper disposal.[2]
Reactivity Chemical Incompatibilities : Avoid contact with oxidizing agents (nitrates, peroxides, chlorine bleaches), acids, acid chlorides, and acid anhydrides.[2][3]Store and segregate waste away from these materials to prevent potentially violent reactions or ignition.[2]
EPA Waste Code D001 (Ignitability) : This code applies due to the flammability of the substance.[2]This code must be used on all hazardous waste manifests for the transport and disposal of this material.

Step-by-Step Disposal Protocol

The disposal of 2-Undecylpyrrole is governed by local, state, and federal regulations.[2] The following protocol provides a compliant and safe workflow.

Step 1: Waste Segregation The causality behind segregation is the prevention of dangerous chemical reactions.[5]

  • Dedicate a specific, labeled waste container solely for 2-Undecylpyrrole and chemically compatible substances.

  • Crucially , do not mix this waste stream with acids, oxidizing agents, or other incompatible materials listed in the table above.[2][3]

Step 2: Containerization Proper containment is essential to prevent leaks and vapor release.

  • Use a chemically compatible container, such as a glass bottle with a screw cap. Ensure the container is in good condition with no cracks or defects.

  • Fill the container to no more than 90% capacity to allow for vapor expansion.

  • Keep the container closed at all times except when adding waste.[9]

Step 3: Labeling Accurate labeling is a core requirement of OSHA's Hazard Communication Standard and EPA's RCRA.[10]

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Undecylpyrrole" (do not use abbreviations)

    • The specific hazard characteristics (e.g., "Ignitable," "Toxic")

    • The accumulation start date

    • The generator's name and location

Step 4: Accumulation and Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[9]

  • The SAA must be under the control of the operator and should be a secondary containment unit (e.g., a chemical-resistant tray or tub).

  • Ensure the storage area is well-ventilated, away from heat sources, and segregated from incompatible materials.[2][3]

Step 5: Final Disposal

  • This material must be disposed of through an approved and licensed hazardous waste disposal facility.[3][8]

  • Work with your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and transport of the waste.

  • A hazardous waste manifest will be required to track the waste from its point of generation to its final treatment or disposal, creating a "cradle-to-grave" record as mandated by the EPA.[9][11]

  • Note on Empty Containers : Even emptied containers retain hazardous residue and vapors and must be treated as hazardous waste.[3][4] Do not attempt to clean or reuse them. Dispose of them through the same hazardous waste stream.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Minor Spill (Contained within a fume hood) :

    • Ensure all ignition sources are removed.[2]

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., dry sand, vermiculite). Do not use combustible materials like paper towels.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[3]

    • Decontaminate the area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Major Spill (Outside of a fume hood or large volume) :

    • Alert all personnel in the immediate area and evacuate.[2]

    • Remove all sources of ignition and shut down any nearby equipment.[2]

    • If safe to do so, increase ventilation to the area.

    • Contact your institution's EHS or emergency response team immediately.[2] Do not attempt to clean up a major spill without specialized training and equipment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper handling and disposal of 2-Undecylpyrrole waste streams.

G start Waste Generation (2-Undecylpyrrole) waste_type Characterize Waste: Pure, Contaminated, or Debris? start->waste_type pure Pure or Minimally Contaminated Liquid waste_type->pure Liquid solid Contaminated Solid Debris (e.g., absorbents, gloves) waste_type->solid Solid segregate Segregate into Dedicated Hazardous Waste Stream pure->segregate solid->segregate containerize_liquid Containerize in a sealed, appropriately vented glass bottle segregate->containerize_liquid For Liquids containerize_solid Containerize in a sealed, compatible solid waste drum/pail segregate->containerize_solid For Solids label_waste Label Container Immediately - 'Hazardous Waste' - Full Chemical Name - Hazards (Ignitable, Toxic) - Accumulation Date containerize_liquid->label_waste containerize_solid->label_waste store Store in Secondary Containment in a Satellite Accumulation Area (SAA) label_waste->store ehs_contact Contact EHS for Pickup and Manifest Generation store->ehs_contact disposal Final Disposal via Certified Hazardous Waste Facility ehs_contact->disposal

Caption: Decision workflow for 2-Undecylpyrrole waste management.

References

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Best Practices for Hazardous Waste Disposal. (2016, December 5). AEG Environmental. Retrieved from [Link]

  • Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • OSHA's toxic and hazardous substances standards. (2023, September 11). J. J. Keller & Associates, Inc. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Handling 2-Undecylpyrrole: Essential Safety and Operational Protocols

As a novel compound in drug discovery and materials science, 2-Undecylpyrrole presents unique handling challenges. While specific toxicological data for this molecule is not extensively documented, its chemical structure...

Author: BenchChem Technical Support Team. Date: January 2026

As a novel compound in drug discovery and materials science, 2-Undecylpyrrole presents unique handling challenges. While specific toxicological data for this molecule is not extensively documented, its chemical structure—a heterocyclic aromatic pyrrole ring coupled with a long alkyl chain—provides a strong basis for a robust safety protocol. This guide synthesizes established best practices for handling hazardous aromatic compounds and pyrrole derivatives to ensure the safety and integrity of your research.

The causality behind these protocols is rooted in a proactive risk mitigation strategy. The pyrrole moiety is known to be implicated in compounds that can be toxic, flammable, and cause serious eye and skin irritation.[1][2][3] The long undecyl chain increases its lipophilicity, suggesting a higher potential for skin absorption. Therefore, this guide adopts a cautious approach, treating 2-Undecylpyrrole with the respect due to a compound with a potentially hazardous profile.

Hazard Assessment: Understanding the Risk Profile

A thorough risk assessment is the foundation of safe laboratory practice. Given the absence of a specific Safety Data Sheet (SDS) for 2-Undecylpyrrole, we must infer its potential hazards from analogous compounds. Pyrrole and its derivatives are classified under multiple hazard categories according to the Globally Harmonized System (GHS).

Hazard ClassificationPotential Risk with 2-UndecylpyrroleRationale based on Analogous Compounds
Flammable Liquids May be combustible, especially if heated.Pyrrole is a flammable liquid and vapor.[1][3][4]
Acute Toxicity (Oral) Potentially toxic if swallowed.Pyrrole is classified as toxic if swallowed.[1][2][3]
Acute Toxicity (Inhalation) Vapors or aerosols may be harmful if inhaled.Pyrrole derivatives can be harmful if inhaled, causing respiratory irritation.[1][2][3][5]
Serious Eye Damage/Irritation Poses a high risk of serious eye damage.Pyrrole and related compounds are known to cause severe eye damage.[1][2][3]
Skin Corrosion/Irritation May cause skin irritation and dermatitis upon contact.The lipophilic undecyl chain may enhance skin penetration. Pyrrole derivatives can cause skin irritation.[6][7]

Core Directive: Personal Protective Equipment (PPE) Workflow

The selection of PPE is not a static checklist but a dynamic process based on the specific experimental procedure. The following workflow ensures that the highest level of protection is maintained at all stages of handling 2-Undecylpyrrole.

PPE_Workflow cluster_prep Preparation & Risk Assessment cluster_ppe PPE Selection & Donning cluster_ops Operation & Disposal Start Start: Plan Experiment Involving 2-Undecylpyrrole Assess Assess Hazards: - Review literature & SDS of analogs - Consider scale and conditions Start->Assess Identify Need Eng_Controls Select Engineering Controls (Fume Hood Required) Assess->Eng_Controls Confirm Setup Eye Eye/Face Protection: - Chemical Splash Goggles - Face Shield Eng_Controls->Eye Proceed to PPE Skin Skin Protection: - Flame-Resistant Lab Coat - Double Gloves (e.g., Nitrile over Laminate) Eye->Skin Resp Respiratory Protection (As needed based on risk assessment) Skin->Resp Handling Perform Experiment in Fume Hood Resp->Handling Ready to Work Decon Decontaminate Glassware & Work Surfaces Handling->Decon Post-Experiment Disposal Dispose of Waste in Labeled Hazardous Waste Container Decon->Disposal End End of Procedure Disposal->End

Caption: PPE selection and operational workflow for handling 2-Undecylpyrrole.

Detailed PPE Specifications
  • Engineering Controls : All work involving 2-Undecylpyrrole must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Eye and Face Protection : Due to the high risk of severe eye damage posed by pyrrole compounds, both chemical splash goggles and a face shield are mandatory.[1][2][8] Safety glasses are insufficient. The face shield protects the neck and face from splashes during transfers or potential reactions.[8]

  • Skin Protection :

    • Gloves : For chemicals with unknown toxicological profiles, a double-gloving system is recommended.[8] An inner glove made of a flexible laminate (e.g., Silver Shield) under a heavy-duty, chemically resistant outer glove (e.g., nitrile) provides robust protection against a wide range of chemicals. Always check for signs of degradation and change gloves immediately if contamination is suspected.

    • Protective Clothing : A flame-resistant lab coat is required.[8] For procedures involving larger quantities or a high risk of splashing, a disposable, polyethylene-coated gown should be worn over the lab coat.[9] Full-length pants and closed-toe shoes are mandatory.[8]

  • Respiratory Protection : If there is a risk of generating aerosols or handling the substance outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6][10]

Operational and Disposal Plans

Trustworthiness in any protocol comes from its self-validating nature. These procedural steps are designed to be clear, logical, and to inherently minimize risk.

Step-by-Step Handling Protocol
  • Preparation : Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment and reagents.

  • Donning PPE : Don all required PPE as outlined in the workflow diagram.

  • Aliquoting and Transfer : Conduct all transfers of 2-Undecylpyrrole within the fume hood. Use non-sparking tools, as related compounds are flammable.[1] Keep containers tightly closed when not in use.[1][4]

  • Reaction Setup : If heating the reaction, use a controlled heating source like a mantle or oil bath. Avoid open flames.[4] Ensure the reaction apparatus is properly secured.

  • Post-Procedure : Upon completion, quench the reaction safely if necessary. Allow all equipment to cool within the fume hood.

  • Decontamination : Carefully clean all glassware and surfaces. Contaminated disposable materials (e.g., gloves, wipes) must be treated as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, gown, face shield, goggles, inner gloves. Wash hands thoroughly with soap and water.[11]

Emergency Procedures
SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][11]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[5][11]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][11]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4]
Spill Evacuate the immediate area. If safe to do so, contain the spill with an absorbent, non-combustible material (e.g., vermiculite, dry sand). Prevent entry into waterways. Place waste in a sealed container for disposal.[1]
Disposal Plan

All waste containing 2-Undecylpyrrole, including contaminated gloves, wipes, and reaction byproducts, must be disposed of as hazardous chemical waste.[11] Collect waste in a clearly labeled, sealed container. Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of it down the drain or in general waste.

References

  • PubChem. (n.d.). 2-Methyl-1-undecylpyrrole. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Google Patents. (n.d.). CN102329326B - Pyrrole derivatives and preparation method and application thereof.
  • Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • ResearchGate. (2013). An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of Pyrrole Derivatives. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Undecylpyrrole
Reactant of Route 2
Reactant of Route 2
2-Undecylpyrrole
© Copyright 2026 BenchChem. All Rights Reserved.